2-Methylpropanimidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLCWNPSOUPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381915 | |
| Record name | 2-methylpropanimidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22007-68-7 | |
| Record name | 22007-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpropanimidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpropanimidamide Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is a reactive chemical intermediate with significant, yet often understated, potential in the realms of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor for nitrogen-containing heterocyclic compounds—a cornerstone of modern pharmaceutical design. For researchers and drug development professionals, a thorough understanding of this and similar reagents is paramount for the innovative and efficient synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₁ClN₂ | |
| Molecular Weight | 122.60 g/mol | |
| CAS Number | 22007-68-7 | |
| Synonyms | Isobutyramidine hydrochloride, Isobutanamidine hydrochloride | |
| Melting Point | 159 °C | |
| Physical Form | Crystalline solid | |
| Storage Temperature | Room Temperature, under inert atmosphere |
Synthesis of this compound: The Pinner Reaction
The most common and industrially relevant method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the corresponding amidine hydrochloride.[1]
The causality behind this experimental choice lies in the high reactivity of the Pinner salt intermediate, which readily undergoes nucleophilic attack by ammonia. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate to an ester.
Reaction Mechanism
Sources
An In-depth Technical Guide to the Chemical Properties of 2-Methylpropanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Methylpropanimidamide hydrochloride (CAS No. 22007-68-7), a versatile reagent in organic synthesis and a potential building block in pharmaceutical development. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, validation of its properties through established protocols, and a foundation in authoritative references.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as isobutyramidine hydrochloride, is a salt of a simple aliphatic amidine. The presence of the protonated amidinium group dictates many of its fundamental chemical characteristics.
Structural and Molecular Data
The structural representation of this compound is fundamental to understanding its reactivity. The positive charge is delocalized across the two nitrogen atoms of the amidinium group, leading to resonance stabilization.
Diagram 1: Structure of this compound
A representation of the ionic pairing in this compound.
A summary of its key molecular and physical properties is presented in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22007-68-7 | [1] |
| Molecular Formula | C₄H₁₁ClN₂ | [2] |
| Molecular Weight | 122.60 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 159-162 °C | [2] |
| Topological Polar Surface Area (TPSA) | 52.0 Ų | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 1 | N/A |
Synthesis and Manufacturing
The primary and most established method for the synthesis of this compound is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.[3][4]
The Pinner Reaction: A Mechanistic Overview
The causality of the Pinner reaction lies in the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting imidate salt, often referred to as a "Pinner salt," is then converted to the amidine hydrochloride by reaction with ammonia.[5][6]
Diagram 2: Generalized Pinner Reaction Workflow
A schematic representation of the Pinner reaction for synthesizing amidine hydrochlorides.
Experimental Protocol: Pinner Synthesis of this compound
This protocol is a representative procedure based on the principles of the Pinner reaction.[3][4]
Materials:
-
Isobutyronitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia gas
Procedure:
-
Formation of the Pinner Salt: A solution of isobutyronitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with stirring. The reaction is typically allowed to proceed for several hours, during which the ethyl isobutyrimidate hydrochloride (Pinner salt) precipitates.
-
Isolation of the Pinner Salt (Optional but Recommended): The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. This step helps to remove excess HCl and unreacted starting materials.
-
Ammonolysis: The isolated Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol) and cooled in an ice bath. Anhydrous ammonia gas is then passed through the suspension until saturation.
-
Product Formation and Isolation: The reaction mixture is stirred at room temperature for an extended period (e.g., overnight). The resulting ammonium chloride byproduct is removed by filtration. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the Pinner salt is evident by its precipitation. The completion of the ammonolysis can be monitored by techniques like Thin Layer Chromatography (TLC) or by the disappearance of the imidate intermediate. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amidinium group.
Table 2: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3100 (broad) | N-H | Stretching (in amidinium) |
| ~1650 | C=N | Stretching (in amidinium) |
| 1470-1430 | C-H | Bending (in isopropyl) |
| ~1400 | N-H | Bending |
The IR spectrum of the related compound, 2-methylpropanamide, is available in the NIST Chemistry WebBook and can serve as a useful, albeit imperfect, reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | (CH₃ )₂CH- |
| ~2.8 | Septet | 1H | (CH₃)₂CH - |
| Broad signal | Singlet | 4H | -C(NH₂ )₂⁺ |
Note: The NH₂ protons may be broad and their chemical shift can be solvent-dependent. In protic solvents like D₂O, they may exchange with the solvent and not be observed.
¹³C NMR: The carbon NMR spectrum is also anticipated to be straightforward.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~20 | (C H₃)₂CH- |
| ~35 | (CH₃)₂C H- |
| ~170 | -C (NH₂)₂⁺ |
Note: The chemical shift of the amidinium carbon is significantly downfield due to the deshielding effect of the two nitrogen atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent peak for the molecular ion of the free base.
Table 5: Expected Mass Spectrometry Fragments (as the free base, C₄H₁₀N₂)
| m/z | Fragment |
| 87.09 | [M+H]⁺ (protonated molecular ion) |
| 70.08 | [M-NH₃]⁺ |
| 44.05 | [CH(NH₂)₂]⁺ |
Chemical Reactivity and Stability
The reactivity of this compound is centered around the electrophilic carbon and the basic nitrogen atoms of the amidine functionality.
Acid-Base Properties and Stability
As the hydrochloride salt, this compound is stable under acidic to neutral conditions. However, treatment with a strong base will deprotonate the amidinium ion to yield the free amidine base, 2-methylpropanimidamide. The free base is more nucleophilic and less stable than its salt form.
Hydrolysis
Amidines are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding amide (isobutyramide) and ammonia. The rate of hydrolysis is pH-dependent.
Diagram 3: Hydrolysis of 2-Methylpropanimidamide
A simplified representation of the hydrolysis of the amidine to an amide and ammonia.
Reactivity in Organic Synthesis
The amidine functional group is a valuable synthon in organic chemistry. This compound can serve as a precursor to a variety of heterocyclic compounds. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidines.
Applications in Research and Drug Development
While specific, high-profile applications of this compound in marketed drugs are not widely documented, its importance lies in its role as a versatile intermediate.[1]
-
Fine Chemical Synthesis: It is used as a building block for more complex molecules due to the reactivity of the amidine group.
-
Pharmaceutical Intermediate: The amidine moiety is present in a number of biologically active compounds. Therefore, this compound can be a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is critical in pharmaceutical manufacturing to ensure predictable reactivity, high yields, and to minimize the formation of impurities that could affect the safety and efficacy of the final drug product.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical with well-defined properties. Its synthesis via the Pinner reaction is a classic and reliable method. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its effective and safe use in research and development, particularly in the synthesis of novel chemical entities with potential pharmaceutical applications.
References
- Current time information in London, GB. (n.d.).
-
Pinner Reaction. (2025). J&K Scientific. Retrieved from [Link]
- Tundo, P., et al. (2013). A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry.
- Understanding the Purity Standards of this compound. (n.d.). Retrieved from a commercial supplier's technical article.
-
Propanamide, 2-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.
- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.
- Mass spectra (and MS-MS), predominant fragmentation patters, structures... (n.d.). ResearchGate.
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
-
2,2'-Azobis(2-amidinopropane) dihydrochloride. (n.d.). In Wikipedia. Retrieved from [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
- FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. (n.d.). ResearchGate.
- mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... (n.d.). Doc Brown's Chemistry.
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- 13C NMR Chemical Shift. (n.d.). Oregon State University.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Mass Spectrometry Fragmentation Part 1. (2015). YouTube.
- Mass Spectrometry: Fragmentation. (n.d.).
-
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
2,2'-Azobis(2-amidinopropane). (n.d.). PubChem. Retrieved from [Link]
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry.
- 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). Magnetic Resonance in Chemistry.
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.). ResearchGate.
- Understanding Common Lab Solvents. (n.d.).
- H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry.
- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Master Organic Chemistry.
- The Chemistry of the Amidines. (n.d.). ResearchGate.
Sources
synthesis of 2-Methylpropanimidamide hydrochloride for research
An In-depth Technical Guide to the Synthesis of 2-Methylpropanimidamide Hydrochloride for Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed, and experience-driven protocol for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require a reliable method for producing this compound for laboratory-scale research. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety, and offers insights gleaned from practical application.
Introduction and Strategic Importance
2-Methylpropanimidamide, also known as isobutyramidine, and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. Imidamide (or amidine) functionalities are prevalent in a wide array of biologically active molecules, serving as key pharmacophores that can engage in hydrogen bonding and act as bioisosteres for other functional groups. The synthesis of this specific imidamide hydrochloride is a foundational procedure, often representing a critical first step in the development of novel therapeutic agents.
The Pinner reaction stands as the classic and most reliable method for the synthesis of imidates, which are direct precursors to the desired imidamide hydrochlorides. This guide will focus exclusively on a robust, well-established Pinner-based synthesis protocol.
The Pinner Reaction: Mechanistic Underpinnings
The synthesis of this compound is achieved via a two-step process, beginning with the Pinner reaction. Understanding the mechanism is not merely academic; it informs every experimental choice, from the selection of anhydrous conditions to the temperature control during the reaction.
Step 1: Imidate Ester Hydrochloride Formation
The reaction is initiated by the acid-catalyzed addition of an alcohol (typically ethanol) to a nitrile (isobutyronitrile). Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in anhydrous ethanol. The HCl protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the ethanol.
Step 2: Ammonolysis of the Imidate Ester
The resulting imidate ester hydrochloride is then subjected to ammonolysis. The addition of ammonia results in the displacement of the ethoxy group to form the final this compound. This step is typically carried out at low temperatures to control the exothermicity of the reaction.
Diagram 1: Pinner Reaction Workflow
Caption: A flowchart of the key stages in the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that careful execution of each step should lead to a high-purity product. The quantities provided are for a representative laboratory scale.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Rationale/Key Consideration |
| Isobutyronitrile (2-Methylpropanenitrile) | 10.0 g (0.145 mol) | Starting material. Must be anhydrous. |
| Anhydrous Ethanol | 100 mL | Reagent and solvent. Must be rigorously dried to prevent hydrolysis of the nitrile and imidate. |
| Anhydrous Hydrogen Chloride (Gas) | Excess | Catalyst and reactant. Generated in situ or from a lecture bottle. Must be dry. |
| Anhydrous Ammonia (Gas) | Excess | Reagent for ammonolysis. Must be dry. |
| Anhydrous Diethyl Ether | ~50 mL | Used for washing the final product. |
| Round-bottom flask (250 mL) | Flame-dried | Reaction vessel. Must be completely dry. |
| Gas dispersion tube | - | For efficient bubbling of gases into the reaction mixture. |
| Magnetic stirrer and stir bar | - | For homogeneous mixing. |
| Ice bath | - | For temperature control during exothermic steps. |
| Drying tube (CaCl2 or Drierite) | - | To protect the reaction from atmospheric moisture. |
| Filtration apparatus (Büchner funnel) | - | For isolating the solid product. |
Step-by-Step Synthesis
Step 1: Formation of Ethyl 2-methylpropanimidate hydrochloride
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. This step is critical as any residual water will hydrolyze the starting nitrile and the intermediate imidate, drastically reducing the yield.
-
Charging the Flask: To the flask, add isobutyronitrile (10.0 g, 0.145 mol) and anhydrous ethanol (100 mL).
-
Acidification: Cool the flask in an ice bath to 0°C. Begin stirring the solution and start bubbling anhydrous hydrogen chloride gas through the mixture via the gas dispersion tube. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: Continue bubbling HCl gas for approximately 1-2 hours, or until the solution is saturated. The reaction progress can be monitored by the formation of a precipitate (the imidate hydrochloride). After saturation, seal the flask and allow it to stir at room temperature overnight.
Step 2: Ammonolysis to this compound
-
Cooling: Cool the reaction mixture from Step 1 back down to 0°C in an ice bath.
-
Ammonolysis: Begin bubbling anhydrous ammonia gas through the cold, stirred suspension of the imidate hydrochloride. A significant amount of white precipitate (ammonium chloride and the desired product) will form. The reaction is highly exothermic; careful temperature control is essential.
-
Completion: Continue the addition of ammonia until the solution is saturated. The reaction is typically complete within 1-2 hours.
-
Isolation: Filter the resulting thick white slurry through a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a generous wash with anhydrous diethyl ether. This removes any unreacted starting materials and soluble byproducts.
-
Drying: Dry the white solid product under high vacuum to remove residual solvents. The final product is this compound.
Product Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The hydrochloride salt has a distinct melting point which can be compared to literature values.
-
¹H NMR Spectroscopy: This will confirm the structure of the compound. Expected peaks include a doublet for the two methyl groups, a septet for the CH group, and broad signals for the NH protons.
-
FT-IR Spectroscopy: Look for characteristic peaks for the C=N stretch and N-H bends.
Safety and Hazard Management
-
Isobutyronitrile: This is a toxic and flammable liquid. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous HCl and NH₃ Gases: Both are corrosive and toxic. All manipulations involving these gases must be performed in a fume hood. Ensure that the gas delivery system is secure and that appropriate traps are in place.
-
Anhydrous Diethyl Ether: Highly flammable. Do not handle near open flames or ignition sources.
-
Exothermic Reactions: The addition of both HCl and NH₃ are exothermic. Maintain diligent temperature control with an ice bath to prevent the reaction from running away.
Conclusion
The Pinner reaction provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and adhering strictly to anhydrous conditions and proper safety protocols, researchers can consistently produce high-purity material for their scientific endeavors. The self-validating nature of this detailed protocol, from rigorous drying of equipment to careful temperature control, ensures a successful outcome.
References
An In-depth Technical Guide to the Mechanistic Action of Amidine Compounds in Cellular Oxidative Stress
A Foreword on 2-Methylpropanimidamide Hydrochloride
This guide addresses the intricate mechanisms of action of specific amidine compounds, with a primary focus on the well-characterized free radical initiator, 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH). It is critical to inform the reader that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific information regarding the mechanism of action for This compound (CAS 22007-68-7) .
Therefore, this document will serve as an in-depth technical guide to the mechanism of the structurally related and extensively studied compound, AAPH. This information is provided as a valuable resource for researchers, scientists, and drug development professionals interested in the broader class of amidine compounds and their role in inducing and studying oxidative stress. The mechanisms detailed herein for AAPH should not be construed as the mechanism for this compound.
Introduction to 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH)
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride, commonly known as AAPH, is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals.[1] Its thermal decomposition at a constant rate makes it an excellent tool for inducing oxidative stress in both in vitro and in vivo models, allowing for the systematic study of antioxidant capacities and the cellular response to oxidative damage.[2][3]
Chemical and Physical Properties of AAPH
| Property | Value |
| Chemical Formula | C₈H₁₈N₆ · 2HCl |
| Molecular Weight | 271.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Water-soluble |
| Decomposition | Thermally labile, decomposes to form free radicals |
Core Mechanism of Action: Free Radical Generation
The primary mechanism of action of AAPH is its thermal decomposition to generate nitrogen gas and two carbon-centered radicals. This process is temperature-dependent, with a predictable rate of radical formation.[4]
Initiation of Oxidative Stress
Once formed, the carbon-centered radicals can react with molecular oxygen to produce peroxyl radicals. These peroxyl radicals are highly reactive and can initiate a cascade of oxidative damage to biological macromolecules, including lipids, proteins, and nucleic acids.[2][5] This ability to generate a constant flux of peroxyl radicals makes AAPH a valuable tool for mimicking endogenous oxidative stress.[1]
Impact on Cellular Components and Signaling Pathways
The peroxyl radicals generated by AAPH can inflict significant damage on various cellular components, leading to a disruption of cellular homeostasis and the activation of stress-response pathways.
Lipid Peroxidation
The polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by peroxyl radicals, initiating a chain reaction known as lipid peroxidation. This process can lead to a loss of membrane integrity, altered fluidity, and the formation of cytotoxic byproducts such as malondialdehyde (MDA).
Protein Oxidation
AAPH-induced oxidative stress can lead to the oxidation of amino acid side chains, protein cross-linking, and protein fragmentation.[5][6] This can result in the loss of protein function, enzyme inactivation, and the formation of protein aggregates.[7][8]
Cellular Signaling
The oxidative stress induced by AAPH can modulate various signaling pathways. For instance, the generation of reactive oxygen species (ROS) can influence pathways such as MAPK and PI3K/Akt.[9] Furthermore, oxidative damage can trigger inflammatory responses through the activation of transcription factors like NF-κB.[9][10]
Experimental Protocols for Studying AAPH-Induced Oxidative Stress
AAPH is a versatile tool for inducing oxidative stress in various experimental settings. Below are detailed protocols for common assays used to assess the effects of AAPH.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from AAPH-induced oxidation.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and incubate until confluent.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compound and/or AAPH solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.[11]
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA).[1]
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample and incubate at high temperature (e.g., 95°C). MDA reacts with TBA to form a pink-colored complex.
-
Measurement: Measure the absorbance of the resulting solution at approximately 532 nm.[1]
-
Quantification: Determine the MDA concentration using a standard curve.
Protein Carbonyl Assay
This assay is a common method for measuring AAPH-induced protein oxidation.
Protocol:
-
Protein Extraction: Extract proteins from AAPH-treated cells or tissues.
-
Derivatization: React the protein sample with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with protein carbonyls to form a stable dinitrophenyl (DNP) hydrazone product.
-
Detection: The DNP-hydrazones can be detected spectrophotometrically or by using an antibody-based method (e.g., Western blotting or ELISA) with an anti-DNP antibody.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the comprehensive understanding of its structural analog, AAPH, provides a robust framework for investigating oxidative stress. AAPH's reliable generation of peroxyl radicals has established it as an indispensable tool in the fields of biochemistry, pharmacology, and drug development. The methodologies and mechanistic insights presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of oxidative stress in health and disease.
References
-
2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Plant defense metabolism is increased by the free radical-generating compound AAPH. (1996). PubMed. Retrieved January 11, 2026, from [Link]
-
2,2'-Azobis(2-amidinopropane) dihydrochloride. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
-
The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Protective effect of ferulic acid against 2,2′-azobis(2-amidinopropane) dihydrochloride- induced oxidative stress in PC12 cells. (n.d.). Cellular and Molecular Biology. Retrieved January 11, 2026, from [Link]
-
Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies. (1991). PubMed. Retrieved January 11, 2026, from [Link]
-
AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
Effects of 2,2′-Azobis(2-methylpropionamidine) Dihydrochloride Stress on the Gel Properties of Duck Myofibrillar Protein Isolate. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
The use of a 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) stress model as an indicator of oxidation susceptibility for monoclonal antibodies. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Protective effect of SFPS against AAPH-induced intracellular reactive... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Evaluation of lipid peroxidation after AAPH stress. Control and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Anti-lipid peroxidation (AAPH), Decolorization activity ABTS +... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Use of 2,2?-Azobis(2-Amidinopropane) Dihydrochloride as a Reagent Tool for Evaluation of Oxidative Stability of Drugs. (2005). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Radical chemistry of ORAC assay. The water-soluble AAPH form radicals... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Development of an Oxidation Stress Testing Workflow for High-Throughput Liquid Formulation Screening of Therapeutic Antibodies. (2022). ProQuest. Retrieved January 11, 2026, from [Link]
-
Inhibition (%) of Lipid Peroxidation (AAPH%): in vitro Inhibition of Soybean Lipoxygenase (%LOX) /(IC 50 μM). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
Sources
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 4. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Applications of 2-Methylpropanimidamide Hydrochloride: A Framework for Investigation
Abstract
2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is a small molecule whose potential in biochemical research is principally derived from its core structural feature: the amidine group. This functional group serves as a potent bioisostere for the guanidinium moiety of L-arginine, a critical substrate for numerous enzymes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the utility of this compound. We will delve into its primary application as a competitive inhibitor for arginine-utilizing enzymes, with a detailed focus on Nitric Oxide Synthase (NOS). Furthermore, we will outline methodologies for assessing its broader biochemical interactions and its potential role as a foundational fragment in drug discovery campaigns. This document is designed not as a definitive record of established uses, but as an expert-guided roadmap for unlocking the potential of this versatile chemical tool.
Introduction to this compound
Chemical Properties
This compound is a salt with the chemical formula C₄H₁₁ClN₂.[1] While extensive experimental data on its physicochemical properties are not widely published, its structure allows for the prediction of key characteristics relevant to its use in biochemical assays.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Significance in Biochemical Assays |
| Molecular Formula | C₄H₁₁ClN₂ | Defines its molecular weight and elemental composition. |
| Molecular Weight | 122.60 g/mol | Crucial for preparing solutions of known molarity. |
| Structure | See Figure 1 | The isobutyl group provides hydrophobicity, while the amidinium cation confers hydrophilicity and charge. |
| Solubility | Expected to be high in aqueous buffers | As a hydrochloride salt, it is well-suited for standard biochemical and cell-based assay buffers. |
| pKa (Conjugate Acid) | Estimated to be in the range of 11-13[2] | The amidine group will be protonated and positively charged at physiological pH (~7.4), which is critical for its function as an arginine mimetic. |
The Central Hypothesis: The Amidine Moiety as a Guanidinium Bioisostere
The predictive power behind the application of this compound lies in the principle of bioisosterism.[3] The amidinium group of the protonated molecule is a structural and electronic mimic of the guanidinium group found in the side chain of L-arginine.[4][5]
-
Charge and Delocalization: At physiological pH, both the amidinium and guanidinium groups are protonated, carrying a +1 charge that is delocalized across multiple nitrogen atoms. This charge distribution is fundamental for electrostatic interactions within enzyme active sites.[6]
-
Planarity and Hydrogen Bonding: Both groups are planar, allowing them to fit into specific binding pockets. They also present multiple hydrogen bond donors that can engage with key residues (e.g., glutamate or aspartate) in a target protein.[7]
This mimicry is the logical foundation for hypothesizing that this compound can act as a competitive ligand for enzymes and receptors that recognize L-arginine.
Figure 1: Structural comparison of L-Arginine's guanidinium group and the protonated amidinium group of 2-Methylpropanimidamide.
Primary Potential Application: Inhibition of Arginine-Utilizing Enzymes
The most promising application for this compound is as a competitive inhibitor of enzymes that use L-arginine as a substrate. By occupying the active site, it can prevent the binding and turnover of the natural substrate.
Case Study: Nitric Oxide Synthase (NOS) Inhibition
Nitric Oxide Synthases (NOS) are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[8][9] NO is a critical signaling molecule, and dysregulation of NOS activity is implicated in numerous diseases, making NOS inhibitors valuable research tools and therapeutic targets.[10]
The active site of NOS contains a binding pocket specifically evolved to accommodate the guanidinium group of L-arginine.[8] this compound, by mimicking this group, is hypothesized to bind to the same site, thereby acting as a competitive inhibitor. The isobutyl group will occupy the space normally taken by the aliphatic portion of the arginine side chain.
Figure 2: Diagram illustrating the competitive inhibition of Nitric Oxide Synthase (NOS) by 2-Methylpropanimidamide.
The most common method to assess NOS activity is to measure the accumulation of its stable end-product, nitrite (NO₂⁻), in the reaction supernatant using the Griess reaction.[11][12] This colorimetric assay is robust, cost-effective, and well-suited for inhibitor screening in a 96-well plate format.[13][14]
Protocol: In Vitro NOS Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).
-
Cofactors: Prepare stock solutions of NADPH (e.g., 10 mM), FAD (e.g., 100 µM), FMN (e.g., 100 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (e.g., 1 mM).[10] Expert Insight: BH4 is critical for coupled NOS activity and is light and oxygen sensitive; prepare fresh and keep on ice.
-
Substrate: Prepare a stock solution of L-arginine (e.g., 10 mM in Assay Buffer).
-
Enzyme: Use purified recombinant NOS (e.g., nNOS, iNOS, or eNOS). Dilute to the working concentration in Assay Buffer just before use.
-
Inhibitor: Prepare a stock solution of this compound (e.g., 100 mM in water) and create a serial dilution series (e.g., from 10 mM to 1 µM).
-
Griess Reagent: Use a commercially available kit or prepare sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions as per standard protocols.[11][15]
-
-
Assay Setup (96-well plate):
-
Negative Control (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (Vehicle): 40 µL Assay Buffer + 10 µL Vehicle (e.g., water).
-
Test Wells: 40 µL Assay Buffer + 10 µL of each this compound dilution.
-
Reference Inhibitor: 40 µL Assay Buffer + 10 µL of a known NOS inhibitor (e.g., L-NAME).
-
-
Reaction Initiation:
-
To all wells (except Negative Control), add 20 µL of a pre-mixed "Cofactor & Substrate Mix" containing L-arginine, NADPH, FAD, FMN, and BH4 at their final desired concentrations.
-
Initiate the reaction by adding 30 µL of diluted NOS enzyme to all wells. The final volume should be 100 µL.
-
Trustworthiness Check: The order of addition is critical. Pre-incubating the enzyme with the inhibitor for 5-10 minutes before adding the substrate mix ensures that binding can reach equilibrium.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.
-
-
Reaction Termination & Detection:
-
Stop the reaction by adding a reagent that denatures the enzyme (some Griess protocols include this, or add 10 µL of 1M HCl).
-
Add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light, until a purple color develops.[13]
-
Read the absorbance at 540 nm using a microplate reader.[15]
-
-
Nitrite Quantification: Create a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations (µM).
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Sample Data for IC₅₀ Determination
| [Inhibitor] (µM) | Log [Inhibitor] | Absorbance (540 nm) | [Nitrite] (µM) | % Inhibition |
| 0 (Vehicle) | N/A | 0.850 | 20.0 | 0 |
| 1 | 0 | 0.765 | 18.0 | 10 |
| 10 | 1 | 0.595 | 14.0 | 30 |
| 50 | 1.7 | 0.425 | 10.0 | 50 |
| 100 | 2 | 0.255 | 6.0 | 70 |
| 1000 | 3 | 0.085 | 2.0 | 90 |
| L-NAME (Control) | N/A | 0.050 | 1.2 | 94 |
Broader Arginine-Dependent Targets
The same inhibitory principle can be applied to other enzyme families that rely on L-arginine.[16]
-
Arginase: This enzyme hydrolyzes L-arginine to ornithine and urea.[17] Its inhibition is a therapeutic strategy in diseases like asthma and cancer where L-arginine depletion by arginase suppresses the immune response.[18][19][20] An investigator could adapt the above workflow by using an arginase activity assay, which typically measures urea production.
-
Protein Arginine Methyltransferases (PRMTs): PRMTs catalyze the transfer of methyl groups to arginine residues on proteins, playing a key role in epigenetic regulation and signal transduction.[21][22] Dysregulation of PRMTs is linked to various cancers.[23][24] Screening this compound against a panel of PRMTs using radiometric or fluorescence-based assays could reveal novel epigenetic modulators.[25]
Secondary Application: Characterizing Receptor-Ligand Interactions
Beyond enzyme inhibition, this compound could be used to probe receptors that recognize arginine, such as certain G-protein coupled receptors (GPCRs).[26] Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique to directly measure the binding affinity and thermodynamics of such interactions.[27][28]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the direct measurement of binding between this compound (the ligand) and a purified target protein (the macromolecule).[29]
-
Sample Preparation:
-
Protein: Purify the target protein to >95% homogeneity. Dialyze extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.[29]
-
Ligand: Dissolve this compound in the exact same dialysis buffer.
-
Concentrations: The ideal protein concentration in the cell is typically 10-50 times the expected dissociation constant (Kd). The ligand concentration in the syringe should be 10-15 times the protein concentration.[30] Since the Kd is unknown, initial experiments may require screening a range of concentrations.
-
Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.[30]
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection series: typically one small initial injection (e.g., 0.5 µL) followed by 18-25 larger injections (e.g., 2 µL).
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed after each injection of the ligand into the protein solution.
-
The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the key thermodynamic parameters:
-
Binding Affinity (Kd): The dissociation constant.
-
Stoichiometry (n): The number of ligand molecules binding to one protein molecule.
-
Enthalpy Change (ΔH): The heat change associated with binding.[31]
-
-
Expert Insight: A successful ITC experiment provides a complete thermodynamic profile of the interaction, revealing not just if the compound binds, but how (i.e., whether the binding is enthalpy- or entropy-driven).[28]
Application in Drug Discovery: A Fragment-Based Approach
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[32][33] It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but efficient binders, which are then optimized into more potent leads.[34][35][36]
2-Methylpropanimidamide as a Starting Fragment
With a molecular weight of 122.60 g/mol , this compound fits the "Rule of Three" criteria for a typical fragment (MW < 300 Da).[34][35] Its simple structure provides a validated "anchor" that binds in an arginine pocket, offering a perfect starting point for chemical elaboration to improve affinity and selectivity.
Figure 3: Conceptual workflow for using 2-Methylpropanimidamide as a starting point in a Fragment-Based Drug Discovery (FBDD) campaign.
Summary and Future Directions
This compound represents a valuable, yet under-explored, chemical tool for biochemical research. Its utility is logically derived from the bioisosteric relationship between its amidine group and the guanidinium group of L-arginine. This guide has provided a detailed, actionable framework for its investigation, focusing on:
-
Enzyme Inhibition: A primary application as a competitive inhibitor of arginine-utilizing enzymes like NOS and Arginase.
-
Biophysical Characterization: The use of techniques like ITC to quantify its binding affinity to target proteins.
-
Drug Discovery: Its potential as an ideal starting fragment for FBDD campaigns targeting arginine-binding pockets.
Researchers and drug development professionals are encouraged to use the protocols and conceptual frameworks presented herein to explore the full potential of this compound in their specific areas of interest, from probing fundamental biological mechanisms to discovering next-generation therapeutics.
References
-
Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery. [Link]
-
Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1993). The surprising life of nitric oxide. Chemical & Engineering News. [Link]
-
Gary, J. D., & Clarke, S. (1998). RNA and protein interactions modulated by protein arginine methylation. Progress in Nucleic Acid Research and Molecular Biology. [Link]
-
Halls, M. L., & Canals, M. (2018). Genetically Encoded Biosensors to Illuminate the Role of Arginine in Health and Disease. International Journal of Molecular Sciences. [Link]
-
Hu, X., et al. (2018). Protein Arginine Methyltransferase 5 (PRMT5) as an Anticancer Target and Its Inhibitor Discovery. Journal of Medicinal Chemistry. [Link]
-
Ibrahim, R., et al. (2022). Current and Emerging Therapies for Targeting Protein Arginine Methyltransferases (PRMTs) in Cancer. MDPI. [Link]
-
Johnson, C. M. (2012). Isothermal Titration Calorimetry as an Aid to Drug Design. White Rose Research Online. [Link]
-
Kaniskan, H. Ü., & Jin, J. (2015). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PMC - NIH. [Link]
-
Marletta, M. A., Hurshman, A. R., & Rusche, K. M. (1998). Catalysis by nitric oxide synthase. Current Opinion in Chemical Biology. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]
-
Nardi, F., et al. (2021). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
Navarro-González, J. F., & Mora-Fernández, C. (2008). The role of nitric oxide in diabetic nephropathy. Journal of the American Society of Nephrology. [Link]
-
Pernin, M., et al. (2014). Small-molecule arginase inhibitors. Pharmaceutical Patent Analyst. [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]
-
Pudlo, M., et al. (2014). Small-molecule Arginase Inhibitors. ResearchGate. [Link]
-
RCSB PDB. (n.d.). Isothermal Titration Calorimetry (ITC). RCSB PDB. [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. [Link]
-
Rytelewski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. [Link]
-
Scheuermann, J., & Tipton, K. F. (2009). Thermodynamics of ligand binding to proteins. Journal of Neural Transmission. [Link]
-
Shafqat, N., et al. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. PubMed. [Link]
-
Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
-
Tischner, D., et al. (2013). Nitric Oxide Assay?. ResearchGate. [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. Wikipedia. [Link]
-
Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons. [Link]
-
Safiulina, D., & Attwell, D. (2009). Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells. NIH. [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]
-
PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. PubChem. [Link]
-
Kumar, A., et al. (2022). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - PubMed Central. [Link]
-
Shafqat, N., et al. (2000). Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amidine. Wikipedia. [Link]
-
Catalyst University. (2015). Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. YouTube. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]
-
Reddy, T. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
Sato, K., et al. (2019). Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. RSC Publishing. [Link]
-
PubChem. (n.d.). 2-Methylpropanimidamide. PubChem. [Link]
-
PubChem. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem. [Link]
-
Dghaym, R. D., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]
Sources
- 1. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amidine - Wikipedia [en.wikipedia.org]
- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Small-molecule arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scbt.com [scbt.com]
- 21. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 25. scbt.com [scbt.com]
- 26. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 30. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 32. onenucleus.com [onenucleus.com]
- 33. wuxibiology.com [wuxibiology.com]
- 34. biosolveit.de [biosolveit.de]
- 35. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 36. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Stability and Storage of 2-Methylpropanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpropanimidamide hydrochloride, a key reagent and building block in pharmaceutical synthesis, possesses inherent stability characteristics that necessitate a thorough understanding for its effective use and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, and offering evidence-based best practices for its storage and handling. We will delve into the mechanistic underpinnings of its hydrolysis and potential thermal degradation, and present detailed protocols for conducting forced degradation studies to assess its stability profile under various stress conditions. This document is intended to serve as a practical resource for researchers to ensure the integrity and reliability of this compound in their experimental workflows.
Introduction: The Chemical Nature of this compound
This compound is the salt form of isobutyramidine. The core structure features a protonated imidamide functional group, which is isoelectronic with an amide but with a greater degree of charge delocalization. This structural feature is central to both its utility in synthesis and its stability profile. The hydrochloride salt form generally enhances the stability and handling characteristics of the free base. However, the inherent electrophilicity of the central carbon atom in the protonated imidamide group makes it susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.
Understanding the stability of this compound is critical for several reasons:
-
Quality Control: Ensuring the purity of the starting material is paramount for the synthesis of active pharmaceutical ingredients (APIs).
-
Reaction Kinetics: The presence of degradation products can interfere with reaction mechanisms and lead to the formation of impurities in the final product.
-
Safety: While not highly reactive, the degradation of any chemical can potentially lead to unforeseen hazards.
This guide will provide the necessary technical details to manage these aspects effectively.
Core Stability Profile and Recommended Storage
Based on available safety data sheets (SDS) and general chemical principles, the following conditions are recommended for the storage of this compound to minimize degradation.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended.[1] | Lower temperatures slow down the kinetics of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes contact with atmospheric moisture, a key reactant in the primary degradation pathway. |
| Container | Keep container tightly closed.[2][3] | Prevents the ingress of moisture and other atmospheric contaminants. |
| Light | Protect from light.[2][4] | While not identified as a primary degradation pathway, photolytic degradation is a potential risk for many organic molecules. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[2] | Avoids potential hazardous reactions and accelerated degradation. |
Mechanistic Insights into Degradation Pathways
The primary degradation pathway of concern for this compound is hydrolysis. Thermal decomposition is a secondary consideration under normal storage and handling conditions but can become significant at elevated temperatures.
Hydrolysis: The Predominant Degradation Route
The hydrolysis of amidinium salts is a well-documented process that proceeds via nucleophilic attack of water on the electrophilic carbon of the imidamide group.[2][3] The reaction is subject to both acid and base catalysis.
The proposed mechanism for the hydrolysis of this compound is illustrated below:
Caption: Proposed mechanism for the hydrolysis of 2-Methylpropanimidamide.
The rate of hydrolysis is pH-dependent. Under acidic conditions, the imidamide is protonated, which can either stabilize the molecule or, depending on the specific pH, facilitate the attack of water. In basic conditions, the hydroxide ion, a stronger nucleophile than water, can directly attack the imidamide, leading to a faster rate of degradation.
Thermal Degradation
While specific data for this compound is limited, the thermal decomposition of amidinium salts can proceed through various pathways, often leading to the formation of nitriles and ammonium salts. At elevated temperatures, the compound may decompose, releasing ammonia and forming isobutyronitrile.
A Practical Guide to Stability Assessment: Forced Degradation Studies
To thoroughly understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[5][6]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study:
Sources
- 1. US20050043403A1 - N-unsubstituted amidinium salts - Google Patents [patents.google.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methylpropanimidamide Hydrochloride in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Buffer-Specific Solubility
2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is an organic salt.[1][2] Its hydrochloride form suggests a degree of aqueous solubility.[3][4] However, for applications in biological research, understanding its behavior in buffered solutions is paramount. Biological buffers, such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES, are designed to maintain a stable pH and isotonic environment, mimicking physiological conditions.[5][6] The solubility of a test compound in these specific media can significantly differ from its solubility in pure water due to factors like pH, ionic strength, and potential interactions with buffer components.[7][8]
This guide will delve into the physicochemical principles governing the solubility of this compound and provide robust, step-by-step protocols for its empirical determination.
Theoretical Framework: Factors Governing Solubility
The dissolution of this compound in an aqueous buffer is a dynamic equilibrium process influenced by several key factors:
-
pH: As the hydrochloride salt of a weak base, the solubility of 2-Methylpropanimidamide is expected to be pH-dependent. The pH of the buffer will dictate the protonation state of the imidamide group, which in turn affects its interaction with water molecules and other ions in the solution.[8]
-
Ionic Strength: Biological buffers contain various salts (e.g., NaCl, KCl in PBS) that contribute to the overall ionic strength of the solution.[5][6] These ions can interact with the solute, potentially leading to a "salting-in" or "salting-out" effect, which can either increase or decrease solubility.[8]
-
Temperature: The dissolution of a solid can be an endothermic or exothermic process.[9] Therefore, temperature is a critical parameter to control and report in any solubility study. For most solids dissolved in liquid water, solubility tends to increase with temperature.[10]
-
Common Ion Effect: If the buffer contains ions that are also present in the solute (in this case, chloride ions), it can suppress the dissolution of the solute.[11]
-
Polarity: The principle of "like dissolves like" is fundamental.[12] Water, the solvent in these buffers, is highly polar. The polarity of 2-Methylpropanimidamide will influence its miscibility.
-
Molecular Size: Generally, smaller molecules tend to be more soluble as it is easier for solvent molecules to surround them.[10]
The interplay of these factors necessitates empirical determination of solubility in each specific buffer system of interest.
Common Biological Buffers: Composition and Preparation
A foundational aspect of determining solubility is the accurate preparation of the buffers themselves. The following are standard recipes for commonly used biological buffers.
Table 1: Composition of Common Biological Buffers
| Buffer | Component | Concentration (for 1L of 1x solution) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sodium chloride (NaCl) | 8 g |
| Potassium chloride (KCl) | 0.2 g | |
| Sodium phosphate dibasic (Na₂HPO₄) | 1.44 g | |
| Potassium phosphate monobasic (KH₂PO₄) | 0.24 g | |
| TRIS Buffer, pH 7.4 | Tris(hydroxymethyl)aminomethane (Tris base) | 12.11 g (for 0.1 M) |
| Hydrochloric acid (HCl) | Adjust to pH 7.4 | |
| HEPES Buffer, pH 7.4 | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) | 23.83 g (for 0.1 M) |
| Sodium hydroxide (NaOH) | Adjust to pH 7.4 |
Experimental Protocols for Buffer Preparation
Protocol 1: Preparation of 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4 [5][6]
-
Add approximately 800 mL of distilled water to a suitable container.
-
Add 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ to the water.
-
Stir until all solids are completely dissolved.
-
Adjust the pH to 7.4 using HCl or NaOH as needed.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize by autoclaving if required for your application.
Protocol 2: Preparation of 1L of 0.1 M TRIS Buffer, pH 7.4 [13][14][15]
-
Add approximately 800 mL of distilled water to a suitable container.
-
Add 12.11 g of Tris base and stir until dissolved.
-
Adjust the pH to 7.4 by slowly adding concentrated HCl. Monitor the pH continuously with a calibrated pH meter.
-
Add distilled water to bring the final volume to 1 L.
-
Note: The pH of Tris buffers is sensitive to temperature changes.[16]
Protocol 3: Preparation of 1L of 0.1 M HEPES Buffer, pH 7.4 [17][18]
-
Add approximately 800 mL of distilled water to a suitable container.
-
Add 23.83 g of HEPES and stir until dissolved.
-
Adjust the pH to 7.4 by adding a concentrated NaOH solution.[19]
-
Add distilled water to bring the final volume to 1 L.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is the equilibrium solubility assay.[20] This method involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Protocol 4: Equilibrium Solubility Assay[20]
-
Preparation:
-
Prepare the desired biological buffer as described in Protocols 1-3.
-
Accurately weigh an amount of this compound that is expected to be in excess of its solubility limit and add it to a known volume of the buffer in a sealed vial.
-
-
Incubation:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Incubate for a sufficient period to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation:
-
After incubation, separate the undissolved solid from the solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to filter the solution. Discard the initial few drops to avoid any potential adsorption to the filter membrane.
-
-
-
Quantification:
-
Quantify the concentration of this compound in the clear supernatant. Suitable analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
-
-
Data Analysis:
-
The determined concentration of the compound in the saturated supernatant represents its equilibrium solubility in that specific buffer at the tested temperature.
-
Expected Results and Data Presentation
The solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.
Table 2: Example Data Table for Solubility of this compound
| Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| PBS (7.4) | 25 | Experimental Value | Calculated Value |
| PBS (7.4) | 37 | Experimental Value | Calculated Value |
| TRIS (7.4) | 25 | Experimental Value | Calculated Value |
| TRIS (7.4) | 37 | Experimental Value | Calculated Value |
| HEPES (7.4) | 25 | Experimental Value | Calculated Value |
| HEPES (7.4) | 37 | Experimental Value | Calculated Value |
Troubleshooting and Considerations
-
Compound Purity: Ensure the purity of the this compound used, as impurities can affect solubility.
-
Equilibrium Time: It is crucial to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.
-
pH Stability: After adding the compound, re-measure the pH of the buffer to ensure it has not significantly changed.
-
Compound Stability: In aqueous solutions, some compounds may degrade over time.[21] It is advisable to assess the stability of this compound in the chosen buffers over the course of the experiment, for instance, by checking for the appearance of degradation peaks in HPLC analysis.
Conclusion
Determining the solubility of this compound in relevant biological buffers is a critical step for its application in research and drug development. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can generate accurate and reliable solubility data. This guide provides the necessary framework and methodologies to achieve this, ensuring the integrity and reproducibility of subsequent experiments.
References
-
St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]
-
ThoughtCo. (2025, June 10). How to Make Tris Buffer Solution for Medical or Lab Use. [Link]
-
Protocols.io. (2022, June 14). Preparation of PBS Solution. [Link]
-
Sharebiology. Tris Buffer. [Link]
-
Wikipedia. Acetamidine hydrochloride. [Link]
-
HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. Tris Buffer Preparation. [Link]
-
NovoPro Bioscience Inc. HEPES (1.0M, pH 7.5) Preparation and Recipe. [Link]
-
Fisher Scientific. Preparation of Tris. [Link]
-
Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. [Link]
-
ResearchGate. (2018, September 5). How to prepare HEPES Sodium buffer from HEPES?[Link]
-
Organic Syntheses Procedure. acetamidine hydrochloride. [Link]
-
PubChem. This compound | C4H11ClN2 | CID 2782053. [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
PubChem. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344. [Link]
-
StatPearls - NCBI Bookshelf - NIH. Biochemistry, Dissolution and Solubility. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Link]
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]
-
PubChem - NIH. 2-Methylpropanimidamide | C4H10N2 | CID 415118. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
- Google Patents. EP3201618A1 - Method for predicting the solubility of a buffer.
-
Springer Nature Experiments. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. [Link]
Sources
- 1. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22007-68-7 [chemicalbook.com]
- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. EP3201618A1 - Method for predicting the solubility of a buffer - Google Patents [patents.google.com]
- 12. byjus.com [byjus.com]
- 13. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. How to Make Tris Buffer Solution for Medical or Lab Use [thoughtco.com]
- 15. Tris Buffer - Sharebiology [sharebiology.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
2-Methylpropanimidamide hydrochloride reactivity with primary amines
An In-depth Technical Guide to the Reactivity of 2-Methylpropanimidamide Hydrochloride with Primary Amines
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the reactivity of this compound, a key reagent for the guanylation of primary amines. The guanidinium group is a critical pharmacophore in numerous biologically active compounds and approved pharmaceuticals, making its efficient installation a topic of paramount importance for researchers in drug discovery and medicinal chemistry. This document moves beyond a simple recitation of procedures to offer a deep dive into the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations for achieving successful and reproducible outcomes. We will explore the reaction mechanism, delineate a robust experimental protocol, discuss the impact of substrate electronics and sterics, and provide a framework for troubleshooting common challenges. This guide is intended to serve as an authoritative resource for scientists seeking to leverage this versatile reaction in their synthetic endeavors.
Introduction: The Strategic Importance of Guanylation
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its enduring prevalence stems from its unique physicochemical properties: at physiological pH, the guanidinium cation is resonance-stabilized and remains protonated, enabling it to engage in strong, multipoint hydrogen-bond interactions with biological targets such as enzymes and receptors.[3] Consequently, the synthesis of guanidines via the guanylation of amines is a foundational transformation in modern medicinal chemistry.[4]
Among the various "guanylating agents" available, imidamide hydrochlorides like this compound (also known as isobutyramidine hydrochloride)[5] represent a direct and atom-economical choice for this transformation. This guide focuses specifically on the reaction of this reagent with primary amines, a process that forges a new carbon-nitrogen bond to construct the substituted guanidine core.
The Core Reaction: Mechanistic Underpinnings
The reaction between a primary amine and this compound is fundamentally a nucleophilic addition-elimination reaction.[1] Understanding the mechanism is not merely an academic exercise; it is the key to rational protocol design and optimization.
The Role of the Base: Liberating the Nucleophile
2-Methylpropanimidamide is supplied as a hydrochloride salt, meaning the imidamide nitrogen atoms are protonated. Similarly, the primary amine reactant is often used as a salt or will be protonated by the acidic environment. The initial and most critical step is the liberation of the free, nucleophilic primary amine (R-NH₂) from its non-nucleophilic ammonium form (R-NH₃⁺).[6] This is achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess of base is typically required to neutralize both the amine hydrochloride (if applicable) and the hydrochloride of the guanylating reagent itself.
Nucleophilic Attack and Tetrahedral Intermediate Formation
Once deprotonated, the lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-methylpropanimidamide. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent nitrogen atoms. This attack results in the formation of a transient, high-energy tetrahedral intermediate.
Elimination and Product Formation
The tetrahedral intermediate is unstable and rapidly collapses to reform a C=N double bond. The most favorable leaving group is ammonia (NH₃), which is eliminated from the intermediate. A final proton transfer step, often facilitated by the conjugate acid of the base used in the reaction, yields the final substituted guanidinium salt product.
The overall mechanistic pathway is depicted below.
Caption: Generalized workflow for the guanylation of a primary amine.
A Self-Validating Experimental Protocol
This protocol is designed to be a robust starting point for the guanylation of a generic primary amine. The causality behind each step is explained to empower the researcher to make informed modifications.
Reagents and Materials
-
Primary Amine (or its hydrochloride salt)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies
Step-by-Step Methodology
-
Flask Preparation: Under a nitrogen atmosphere, add the primary amine (1.0 eq.) to a round-bottom flask containing a magnetic stir bar. If the amine is a solid, add it directly. If it is a liquid, dissolve it in a minimal amount of the chosen anhydrous solvent.
-
Rationale: A nitrogen atmosphere is crucial to prevent the reaction of the basic amine with atmospheric CO₂ and to exclude moisture, which could potentially hydrolyze the imidamide.[7]
-
-
Solvent and Base Addition: Add the anhydrous solvent (to achieve a final concentration of ~0.1-0.5 M) followed by the base (DIPEA or TEA, 2.2 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Rationale: Using 2.2 equivalents of base ensures the complete neutralization of the hydrochloride on the guanylating reagent (1.0 eq.), the deprotonation of the primary amine if it is a salt (1.0 eq.), and provides a slight excess (0.2 eq.) to drive the reaction and neutralize any generated acid.
-
-
Addition of Guanylating Reagent: Add this compound (1.1 - 1.2 eq.) to the stirring solution in one portion.
-
Rationale: A slight excess of the guanylating agent ensures the complete consumption of the potentially more valuable primary amine.
-
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC, observing the disappearance of the starting amine spot.
-
Rationale (Self-Validation): TLC is a critical self-validating step. A successful reaction is indicated by the consumption of the limiting reagent (the primary amine) and the appearance of a new, more polar spot corresponding to the guanidinium salt product.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent system (e.g., DCM and water). Wash the organic layer with water or brine to remove the amine hydrohalide salt and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure substituted guanidine.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amine guanylation.
Substrate Scope and Reaction Optimization
The success and rate of the guanylation reaction are highly dependent on the nature of the primary amine substrate.
| Amine Type | Relative Reactivity | Typical Conditions | Rationale & Causality |
| Primary Aliphatic | High | RT to 50 °C | The nitrogen lone pair is highly available and sterically accessible, making these amines strong nucleophiles.[8] |
| Primary Anilines | Moderate to Low | 50 °C to Reflux | The nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity. Electron-withdrawing groups on the ring further decrease reactivity.[4] |
| Sterically Hindered | Low | Elevated Temp. | Bulky groups near the amine nitrogen (e.g., neopentylamine) sterically impede the approach to the electrophilic carbon, slowing the reaction. |
Conclusion and Outlook
The reaction of this compound with primary amines is a direct and effective method for the synthesis of mono-substituted guanidines. By understanding the core addition-elimination mechanism and the critical role of the base, researchers can rationally design and execute this transformation. The provided protocol serves as a validated starting point, which can be optimized based on the electronic and steric properties of the specific amine substrate. As the demand for novel therapeutics containing the guanidinium pharmacophore continues to grow, a mastery of this fundamental reaction will remain an invaluable skill for professionals in the field of drug development.
References
-
Vertex AI Search Result[9] 2-Methylpropanimidamide - 57536-10-4 - Vulcanchem. Vulcanchem. Available at:
- Guanidine synthesis by guanylation. Organic Chemistry Portal.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(5), 1547-1613.
-
Kasper, J. R., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products . Journal of Visualized Experiments, (115), 54501. Available at: [Link]
-
Alves, D., et al. (2017). Synthesis of Guanidines and Some of Their Biological Applications . ResearchGate. Available at: [Link]
- Synthesis of guanidines. Organic Chemistry Portal.
- Application Notes and Protocols: N'-hydroxy-2-methylpropanimidamide in Medicinal Chemistry. Benchchem.
-
Guedes da Silva, M. F. C., et al. (2012). First iron-catalyzed guanylation of amines . Tetrahedron Letters, 53(38), 5129-5131. Available at: [Link]
-
Simple, Versatile, and Efficient Catalysts for Guanylation of Amines . ResearchGate. Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases . ResearchGate. Available at: [Link]
-
2-Hydroxy-2-methylpropanimidamide hydrochloride . PubChem. Available at: [Link]
-
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride . PubChem. Available at: [Link]
-
Gonzalez-Alvarez, M., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents . Molecules, 28(18), 6586. Available at: [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia . Chemguide. Available at: [Link]
-
reaction between acyl chlorides and amines - addition / elimination . Chemguide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylation of Amines [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | 22007-68-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2-Methylpropanimidamide (57536-10-4) for sale [vulcanchem.com]
Theoretical Underpinnings of 2-Methylpropanimidamide Hydrochloride Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpropanimidamide hydrochloride, a key building block in synthetic and medicinal chemistry, exhibits a rich and varied reactivity profile. This guide provides a comprehensive theoretical examination of its principal reaction pathways, including hydrolysis, nucleophilic additions, and cycloadditions. By integrating computational chemistry principles with established experimental observations, we aim to furnish researchers with a predictive and mechanistic understanding of this versatile reagent. This document is structured to provide not only theoretical insights but also actionable experimental protocols and data interpretation frameworks, thereby bridging the gap between computational prediction and laboratory practice.
Introduction: The Dual Nature of a Protonated Amidine
This compound exists predominantly in its protonated form, the 2-methylpropanimidamidinium ion. This protonation at the imino nitrogen dramatically influences its electronic structure and, consequently, its reactivity. The positive charge is delocalized across the N-C-N fragment, leading to two key resonance structures that dictate its electrophilic character at the central carbon atom.[1] This inherent electrophilicity is the cornerstone of its reactivity towards nucleophiles.
Furthermore, the amidinium moiety can act as both a hydrogen bond donor and acceptor, a pH-dependent characteristic that is crucial in biological contexts and in directing reaction pathways in protic solvents.[2] Understanding the tautomeric equilibria and the influence of the hydrochloride counter-ion is therefore fundamental to predicting its chemical behavior.
Theoretical Methodology: A Computational Lens on Reactivity
To dissect the reaction mechanisms of this compound, Density Functional Theory (DFT) calculations are the workhorse. Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-31G(d,p)), provide a robust framework for optimizing the geometries of reactants, transition states, and products, as well as for calculating their relative energies.[3][4] This allows for the determination of activation barriers and reaction thermodynamics, offering a quantitative prediction of reaction feasibility and kinetics.
Computational Protocol for Reaction Pathway Analysis:
-
Geometry Optimization: The initial step involves the optimization of the 3D structures of all species involved in the reaction to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Searching: Methods such as the Berny algorithm are employed to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.
-
Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the bulk solvent effects.
Reaction Classes: A Theoretical and Practical Exploration
Hydrolysis: A Mechanistic Deep Dive
The hydrolysis of amidines is a fundamental reaction of significant interest, particularly in the context of drug metabolism and stability. For this compound, this process involves the nucleophilic attack of water on the electrophilic amidinium carbon.
Theoretical Insights:
DFT studies on analogous amidine derivatives reveal a multi-step mechanism.[3][4] The reaction is often facilitated by additional water molecules acting as proton shuttles, which significantly lowers the activation energy barrier. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: A water molecule attacks the amidinium carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms, a step that can be intramolecular or facilitated by a solvent water molecule.
-
C-N Bond Cleavage: The C-N bond breaks, leading to the departure of ammonia (or an amine) and the formation of a protonated amide.
-
Deprotonation: The protonated amide is deprotonated to yield the final amide product.
Caption: Generalized workflow for the theoretical investigation of the hydrolysis of 2-Methylpropanimidamidinium ion.
Experimental Protocol for Hydrolysis:
-
Dissolution: Dissolve this compound in an aqueous solution.
-
pH Adjustment: Adjust the pH of the solution. Both acidic and basic conditions can promote hydrolysis, with the rate being pH-dependent.
-
Heating: Heat the reaction mixture to reflux to accelerate the reaction.
-
Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, neutralize the reaction mixture and extract the product, 2-methylpropanamide, with a suitable organic solvent. The product can then be purified by crystallization or chromatography.
Quantitative Data Summary:
| Parameter | Theoretical Prediction (Analogous Systems) | Experimental Observation (General) |
| Activation Energy | Varies depending on the number of assisting water molecules; generally lower with more water molecules.[3] | Reaction is slow at room temperature, requiring heat.[5] |
| Reaction Rate | pH-dependent. | Significantly faster at elevated temperatures and under strongly acidic or basic conditions.[5] |
Nucleophilic Addition to the C=N bond
The electrophilic carbon of the 2-methylpropanimidamidinium ion is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its use as a synthetic building block.
Theoretical Insights:
Computational studies on the addition of nucleophiles to protonated imines and amidines indicate that the reaction proceeds through a direct attack on the carbon atom of the C=N double bond. The presence of the positive charge significantly enhances the electrophilicity of this carbon, making the reaction more favorable compared to the neutral species. The stereochemical outcome of the addition can also be predicted by analyzing the transition state geometries.
Caption: A simplified workflow for the theoretical study of nucleophilic addition to the 2-Methylpropanimidamidinium ion.
Experimental Protocol for Reaction with Amines (Synthesis of N,N'-disubstituted amidines):
This protocol is adapted from general methods for amidine synthesis.[6]
-
Reactant Mixture: In a round-bottom flask, combine this compound with a primary or secondary amine in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrochloride and liberate the free amidine in situ for subsequent reaction.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or crystallization.
Cycloaddition Reactions: Building Heterocycles
2-Methylpropanimidamide can participate as a C-N-N or N-C-N synthon in cycloaddition reactions, providing a powerful route for the synthesis of various nitrogen-containing heterocycles.[7][8][9][10][11] The protonated form, the amidinium ion, can also engage in these reactions.
Theoretical Insights:
DFT calculations are instrumental in elucidating the mechanisms of these cycloadditions, which can be either concerted or stepwise. For instance, in a [3+2] cycloaddition with a dipolarophile, the frontier molecular orbitals (HOMO and LUMO) of the amidine and the dipolarophile will determine the regioselectivity and the rate of the reaction. Computational analysis of the transition states can predict the preferred stereochemical outcome.
Caption: A logical workflow for the computational investigation of a cycloaddition reaction involving an amidine.
Experimental Protocol for the Synthesis of a Pyrimidine Derivative:
This is a general procedure for the synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds.[10]
-
Reactant Preparation: In a suitable solvent like ethanol, dissolve this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period.
-
Monitoring: Follow the reaction's progress by TLC.
-
Isolation: Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product can be recrystallized from an appropriate solvent to obtain the pure pyrimidine derivative.
Spectroscopic Correlation: Validating Theoretical Models
A crucial aspect of ensuring the trustworthiness of theoretical studies is the correlation of computed data with experimental observations. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable in this regard.
Theoretical 1H and 13C NMR Chemical Shifts:
The chemical shifts of 2-methylpropanimidamidinium ion can be calculated using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. These predicted shifts can then be compared to experimental spectra.
Experimental 1H and 13C NMR Data:
While a publicly available, fully assigned spectrum for this compound is not readily found, data for similar structures can be used for comparison. The expected 1H NMR spectrum would show signals for the methyl protons and the NH protons. The 13C NMR spectrum would exhibit signals for the methyl carbons, the isopropyl methine carbon, and the central amidinium carbon.[12][13][14][15][16]
Data Summary Table:
| Nucleus | Predicted Chemical Shift Range (ppm) (for similar structures) | Expected Multiplicity |
| 1H | ||
| -CH3 | 1.0 - 1.5 | Doublet |
| -CH | 2.5 - 3.5 | Septet |
| -NH2 | 7.0 - 9.0 | Broad Singlet |
| 13C | ||
| -CH3 | 18 - 25 | Quartet |
| -CH | 30 - 40 | Doublet |
| C=N | 160 - 170 | Singlet |
Conclusion and Future Directions
The theoretical study of this compound reactions offers profound insights into its reactivity, guiding synthetic chemists in its effective utilization. DFT calculations provide a powerful tool to predict reaction outcomes, elucidate complex mechanisms, and rationalize experimental observations. The protonated nature of this compound is key to its electrophilicity and its role in various chemical transformations.
Future research should focus on expanding the scope of theoretical investigations to include a wider range of reaction partners and catalytic systems. The development of more accurate and efficient computational models, particularly for condensed-phase reactions, will further enhance our predictive capabilities. The synergy between computational chemistry and experimental work will undoubtedly continue to unlock the full potential of this compound and related amidine derivatives in the development of novel pharmaceuticals and functional materials.
References
- Zielinski, T. J. An Ab initio study on the conformations of protonated, neutral, and deprotonated amidine.
- Uddin, K. M., Alrawashdeh, A. I., Henry, D. J., Warburton, P. L., & Poirier, R. A. (2019). Hydrolytic deamination reactions of amidine and nucleobase derivatives. International Journal of Quantum Chemistry, e26059.
- Uddin, K. M., et al. (2019). Hydrolytic deamination reactions of amidine and nucleobase derivatives.
- Lessard, J., et al. (2020). Electrochemical Behavior of Amidine Hydrochlorides and Amidines.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002).
- Amidine Functionality As a Conformational Probe of Cyclic Peptides. (2020). PubMed.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Amidine synthesis by imidoyl
- Aliphatic Nucleophilic Substitution. Dalal Institute.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2022).
- Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? (2022). PubMed Central.
- Feng, B., et al. (2024). Reaction scope of amidine hydrochlorides. Reaction conditions.
- Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? Royal Society of Chemistry.
- Resonance structures of protonated amidines.
- Aliphatic Nucleophilic Substitution. Southern Illinois University Edwardsville.
- The mechanisms of nucleophilic substitution in aliphatic compounds. (2020).
- [3 + 2] cycloaddition of N‐aminopyridinium salts and β‐nitrostyrene.
- ALIPHATIC NUCLEOPHILIC SUBSTITUTION REACTION. (2024).
- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2021). PubMed Central.
- Reaction Mechanism: Aliphatic Nucleophilic Substitution. (2021). YouTube.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237).
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Semantic Scholar.
- How is the hydrolysis of amides done in a lab? (2018). Chemistry Stack Exchange.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- Heterocycles from methylenecyclopropanes. Royal Society of Chemistry.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylpropanamide - Optional[13C NMR]. SpectraBase.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidine Functionality As a Conformational Probe of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 8. Heterocycles from methylenecyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002) [hmdb.ca]
- 13. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 15. spectrabase.com [spectrabase.com]
- 16. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Methylpropanimidamide Hydrochloride: From Historical Discovery to Modern Application
This guide provides a comprehensive technical overview of 2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its relevance in the broader field of medicinal chemistry.
Introduction and Core Concepts
This compound is an organic salt belonging to the carboxamidine class of compounds. Amidines are characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides.[1] They are significantly more basic than their amide counterparts due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[1] This unique electronic structure makes this compound a valuable reagent and a key structural motif in the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules.[2]
The structure of the 2-Methylpropanimidamide cation is defined by an sp²-hybridized carbon atom double-bonded to one nitrogen and single-bonded to another, with an isopropyl group attached to the carbon. The hydrochloride salt form enhances its stability and handling characteristics for laboratory use.
Caption: Structure of this compound.
Historical Context: The Pinner Reaction
The discovery and synthesis of this compound are intrinsically linked to the broader history of amidine synthesis. A specific, individual "discovery" of this particular salt is not a singular event; rather, its existence is a direct result of the application of a classic, foundational reaction in organic chemistry.
The cornerstone method for preparing primary amidines is the Pinner reaction , first described by Adolf Pinner in 1877.[3][4] For nearly 150 years, this reaction has been the dominant and most reliable route for synthesizing these compounds from nitriles.[4][5] The reaction proceeds in two main steps:
-
Formation of a Pinner Salt: A nitrile reacts with an alcohol in the presence of an acid catalyst (typically anhydrous hydrogen chloride) to form an imino ester salt, known as a Pinner salt.[3][6]
-
Ammonolysis: The Pinner salt intermediate is then treated with ammonia or an amine to yield the final amidine.[3][7]
This robust methodology provided the first accessible pathway to a wide range of amidines, including the subject of this guide, by simply selecting the appropriate starting nitrile (in this case, isobutyronitrile).
Sources
spectroscopic data for 2-Methylpropanimidamide hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylpropanimidamide Hydrochloride
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₄H₁₁ClN₂), a valuable reagent in organic synthesis. As researchers and professionals in drug development, a thorough understanding of a compound's structural identity is paramount. This document is structured to deliver not just raw data, but a field-proven perspective on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.
Molecular Structure and Spectroscopic Overview
This compound is the salt form of isobutyramidine. The presence of the hydrochloride functionalizes the imidamide group as a resonance-stabilized amidinium cation. This structural feature is key to interpreting the spectroscopic data that follows.
Caption: Structure of this compound.
The overall analytical workflow for the characterization of this compound is outlined below. Each step is critical for building a complete and unambiguous structural profile.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, which is highly polar and ionic, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices. The data presented here are predicted values, as experimental spectra are not widely available. These predictions are based on established chemical shift principles.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.0 | Septet | 1H | -CH (CH₃)₂ | |
| ~8.5 | Broad Singlet | 2H | -C(NH₂ ) | |
| ~9.0 | Broad Singlet | 1H | Imidinium N-H | |
| ¹³C | ~20 | - | - | -C H(CH₃)₂ |
| ~35 | - | - | -C H₃ | |
| ~170 | - | - | C =N₂H₃⁺ |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of a solvent that can exchange protons with the analyte, such as D₂O, will result in the disappearance of the N-H signals.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][4]
-
Data Acquisition:
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show four distinct signals. The six equivalent methyl protons (-CH(CH₃ )₂) appear as a doublet due to coupling with the single methine proton. The methine proton (-CH (CH₃)₂) will be split into a septet by the six neighboring methyl protons. The protons on the nitrogen atoms of the amidinium group are expected to be broad due to quadrupolar relaxation and chemical exchange. Their chemical shifts are significantly downfield, which is characteristic of protons on a positively charged nitrogen atom.[7][8]
-
¹³C NMR: Three signals are predicted. The carbons of the isopropyl group will appear in the aliphatic region (~20-35 ppm). The amidinium carbon is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the positive charge, and thus appears far downfield (~170 ppm).[9][10]
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the prominent absorptions of the amidinium group and the alkyl framework.
IR Absorption Data
An FTIR spectrum of this compound has been reported, obtained using the KBr-pellet technique.[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Strong, Broad | N-H stretching (amidinium ion) |
| 2970 - 2870 | Medium | C-H stretching (alkyl) |
| ~1680 | Strong | C=N stretching (amidinium ion) |
| ~1600 | Medium | N-H bending |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.[12][13]
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven to remove any absorbed water, which shows strong IR absorption.[11]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[14]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Interpretation of the IR Spectrum
The most prominent feature of the IR spectrum is the very broad and strong absorption band in the 3400-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations of a protonated amine salt, in this case, the amidinium ion (-NH₃⁺).[15][16][17] The broadness is due to hydrogen bonding. Overlapping with this broad band are the sharper C-H stretching vibrations of the isopropyl group. The strong absorption around 1680 cm⁻¹ is attributed to the C=N stretching vibration of the resonance-stabilized amidinium cation. The N-H bending vibrations also appear in the 1600 cm⁻¹ region.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For a pre-charged and polar molecule like this compound, electrospray ionization (ESI) is the method of choice as it is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation.[19][20][21]
Expected Mass Spectrometry Data (ESI-MS, Positive Ion Mode)
| m/z | Proposed Identity | Notes |
| 87.09 | [C₄H₁₁N₂]⁺ | Molecular ion of the free base ([M+H]⁺) |
| 70.06 | [C₄H₈N]⁺ | Loss of ammonia (NH₃) |
| 44.05 | [C₂H₆N]⁺ | α-cleavage, loss of a propyl radical |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Apply a high voltage to the emitter to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
Interpretation and Fragmentation Pathway
In positive ion ESI-MS, the spectrum will show the molecular ion of the corresponding free base (2-methylpropanimidamide, C₄H₁₀N₂), which becomes protonated. The expected molecular ion would be [C₄H₁₀N₂ + H]⁺ at an m/z of approximately 87.09.
While ESI is a soft ionization technique, some fragmentation can be induced. A likely fragmentation pathway for amines involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[22][23][24]
Caption: Proposed fragmentation of 2-Methylpropanimidamide.
The fragmentation would likely involve the loss of a neutral ammonia molecule (NH₃) to give an ion at m/z 70.06. Another characteristic fragmentation is the α-cleavage with the loss of a propyl radical (•C₃H₇), resulting in a resonance-stabilized fragment at m/z 44.05.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The predicted NMR data highlights the key proton and carbon environments, the IR spectrum confirms the presence of the amidinium hydrochloride functional group, and mass spectrometry verifies the molecular weight and provides insight into the compound's stability and fragmentation patterns. The protocols and interpretations provided in this guide offer a robust framework for the analysis of this and similar small molecule hydrochloride salts.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. [Link]
-
Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
da Silva, A. B. F., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
-
da Silva, A. B. F., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
-
Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
-
Korfmacher, W. A. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]
-
JoVE. Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
-
Heacock, R. A., & Marion, L. The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
ChemComplete. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
Ho, C. S., Lam, C. W. K., & Chan, M. H. M. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]
-
Kruve, A., et al. Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]
-
Laskin, J., Laskin, A., & Roach, P. J. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Kazyaka, T. J., & Gault, F. B. Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences. [Link]
-
Kiessling, L. L., et al. Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. [Link]
-
Mecke, R., & Kutzelnigg, W. Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. ResearchGate. [Link]
-
Argyropoulos, D., et al. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
ResearchGate. 1 H NMR spectra of amidine (4) -А, ionic liquid (6) prepared after... ResearchGate. [Link]
- Dwyer, T. J. NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion. Google Books.
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
PubChem. 2-Hydroxy-2-methylpropanimidamide hydrochloride. National Center for Biotechnology Information. [Link]
-
El-Emary, T. I. Functionality of amidines and amidrazones. Semantic Scholar. [Link]
-
Do, K. T., et al. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. [Link]
-
Williams, R. M., & Herbert, D. E. 1H NMR Chemical Shifts. Royal Society of Chemistry. [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane. [Link]
-
University of Cambridge. Quantitative NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane. [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
ResearchGate. (PDF) Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance ( 1 H-NMR) Spectroscopy of Saliva. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
Doc Brown's Chemistry. and explaining the - H-1 proton NMR spectrum: 2-methylpropene. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. docbrown.info [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion - Tammy J. Dwyer - Google Books [books.google.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
2-Methylpropanimidamide hydrochloride CAS number 22007-68-7 research
A-Technical-Guide-to-2-Methylpropanimidamide-hydrochloride
An In-depth Technical Guide to 2-Methylpropanimidamide hydrochloride (CAS 22007-68-7): Synthesis, Application, and Analysis
Abstract: this compound, also known as isobutyramidine hydrochloride, is a pivotal chemical intermediate whose structural features make it a versatile building block in modern synthetic chemistry. While not an active pharmaceutical ingredient itself, its role as a precursor is critical in the construction of complex heterocyclic systems, most notably in the synthesis of targeted cancer therapies such as Imatinib. This guide provides an in-depth exploration of its chemical properties, synthesis via the classical Pinner reaction, and its strategic application in pharmaceutical manufacturing. Detailed protocols for its synthesis, analysis, and safe handling are provided for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge to effectively utilize this important synthon.
Part 1: Physicochemical and Safety Profile
This compound is a white crystalline solid that serves as a stable source of the isobutyramidine moiety.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. A comprehensive understanding of its properties is the foundation for its successful application in any synthetic endeavor.
1.1: Key Chemical Properties
The following table summarizes the essential physicochemical data for this compound. This information is critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 22007-68-7 | [2] |
| Molecular Formula | C₄H₁₁ClN₂ | [2][3] |
| Molecular Weight | 122.60 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | Isobutyramidine hydrochloride, Isobutyrimidamide hydrochloride | [1][4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 159 °C | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
1.2: Hazard Identification and Safe Handling
As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified as an irritant and is harmful if swallowed.[4]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
Causality Insight: The hydrochloride salt can release HCl gas upon decomposition or reaction with strong bases, contributing to its irritant properties. The amidine functional group itself can act as a base, but its protonated form in the salt is stable under normal storage conditions.
Protocol 1: Standard Laboratory Handling & Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities.
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools (e.g., spatulas) and handle gently.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The "Inert atmosphere" recommendation suggests that while stable, it is best stored under nitrogen or argon to prevent slow degradation from atmospheric moisture over long periods.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.
Part 2: Synthesis and Chemical Reactivity
The primary route to this compound is the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[8][9]
2.1: The Pinner Reaction Pathway
The Pinner reaction is a two-step process. First, an anhydrous acid-catalyzed reaction of a nitrile (isobutyronitrile) with an alcohol (ethanol) forms an imidate salt, known as a Pinner salt.[9][10] This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[10]
Expertise & Experience: The key to a successful Pinner reaction is maintaining strictly anhydrous (water-free) conditions during the first step.[8][10] The presence of water will hydrolyze the Pinner salt intermediate directly to an ester, significantly reducing the yield of the desired amidine.[9][10] Low temperatures are also crucial to prevent the thermodynamically unstable imidate salt from rearranging.[8][9]
Caption: Workflow of the Pinner reaction for amidine synthesis.
Protocol 2: Laboratory Synthesis of this compound
This protocol is adapted from established methodologies for the Pinner reaction.[10]
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a drying tube filled with calcium chloride. Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Charge the flask with anhydrous ethanol. Begin bubbling dry hydrogen chloride gas through the ethanol with vigorous stirring until the solution is saturated.
-
Nitrile Addition: Slowly add isobutyronitrile (1.0 equivalent) dropwise to the cold, saturated ethanolic HCl solution. The temperature should be carefully monitored and maintained below 10 °C.
-
Pinner Salt Formation: After the addition is complete, seal the flask and allow the mixture to stir at 0-5 °C for 12-24 hours. The formation of a white precipitate (the Pinner salt) is typically observed.
-
Ammonolysis: Cool the reaction mixture again to 0-5 °C. In a separate flask, prepare a solution of ammonia in ethanol. Slowly add the ammonia solution to the reaction mixture. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
Product Formation: Stir the mixture at room temperature for 6-10 hours.[10]
-
Isolation: Filter the reaction mixture to remove ammonium chloride precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) to yield the final product.[10]
-
Validation: Confirm the identity and purity of the product using the analytical methods described in Part 4.
Part 3: Application in Drug Development - A Case Study of Imatinib
The true value of this compound is demonstrated in its application as a key building block for pharmaceuticals. A prominent example is its use in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[11][12]
3.1: Role in Heterocyclic Ring Formation
Imatinib's core structure contains a 2-phenylaminopyrimidine ring system.[11] this compound provides the N-C-N fragment required to construct this critical pyrimidine ring via a condensation reaction with a suitable β-dicarbonyl compound or its equivalent.
Trustworthiness: This synthetic strategy is a cornerstone of heterocyclic chemistry. The reaction between a guanidine or amidine and a 1,3-dielectrophile is a robust and high-yielding method for constructing pyrimidine rings, making it a reliable choice for industrial-scale pharmaceutical production.[13]
Caption: Synthetic pathway from the amidine to the Imatinib core.
Part 4: Analytical Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development.[5] A combination of spectroscopic and chromatographic methods should be employed.
4.1: Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The spectrum should show characteristic peaks for the isopropyl group (a doublet and a septet) and broad signals for the exchangeable -NH₂ protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for N-H stretching (typically broad in the 3100-3300 cm⁻¹ region) and C=N stretching (around 1650-1680 cm⁻¹).
4.2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for assessing purity and quantifying impurities.[5]
-
Titration: As a hydrochloride salt, a simple argentometric titration can be used to determine the chloride content, providing a quantitative measure of the salt's purity.[14]
Protocol 3: HPLC Purity Analysis
This protocol provides a general framework for purity analysis. Method development and validation are required for specific applications.[15]
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Conclusion
This compound (CAS 22007-68-7) is more than just a chemical entry in a catalog; it is an enabling tool for medicinal chemists and drug development professionals. Its straightforward synthesis via the Pinner reaction, coupled with its predictable reactivity in forming essential heterocyclic scaffolds like pyrimidines, secures its place in the synthetic chemist's toolbox. As demonstrated by its role in the Imatinib synthesis, a thorough understanding of this reagent's properties, handling, and analytical validation is crucial for the efficient and safe production of life-saving therapeutics. Future applications will undoubtedly continue to leverage its unique structure to build the next generation of complex molecules.
References
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 22007-68-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). Understanding the Purity Standards of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. Retrieved from [Link]
-
Wako. (n.d.). V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2'-Azobis(2-amidinopropane) dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
-
ResearchGate. (n.d.). (A) Scheme showing reagents and conditions for synthesis of candidate.... Retrieved from [Link]
- Google Patents. (n.d.). US7550591B2 - Imatinib production process.
-
IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Azobis(2-amidinopropane). Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]
Sources
- 1. This compound | 22007-68-7 [chemicalbook.com]
- 2. This compound | CAS 22007-68-7 [matrix-fine-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity of the Amidine Functional Group
Foreword for the Senior Application Scientist
The amidine functional group, characterized by the RC(NR)NR₂ structure, represents a cornerstone in modern organic and medicinal chemistry.[1] Far from being a mere structural curiosity, its unique electronic properties and versatile reactivity have positioned it as a critical pharmacophore in numerous therapeutic agents and a powerful building block in synthetic chemistry.[2][3] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the fundamental reactivity of amidines. We will delve into the "why" behind their chemical behavior, offering not just protocols but a mechanistic understanding to empower innovation in your own research endeavors.
Part 1: The Amidine Functional Group: Structure, Properties, and Synthesis
Introduction to the Amidine Moiety: A Versatile Functional Group
Amidines are imine derivatives of amides and are recognized for their strong basicity and ability to engage in a variety of chemical transformations.[1] Their prevalence in bioactive compounds, from antiprotozoal agents to kinase inhibitors, underscores their significance in drug design.[1][4] The nitrogen-carbon-nitrogen backbone endows this functional group with a positive charge when protonated, strong basicity, and effective hydrogen bonding capabilities, making it a valuable moiety for molecular recognition at biological targets.[2][3]
Electronic Structure and Physicochemical Properties
Basicity and pKa: The "Superbase" Character
A defining feature of amidines is their high basicity, which often places them in the category of "superbases" in organic synthesis.[5][6][7][8][9] This pronounced basicity arises from the ability of the amidinium cation, formed upon protonation, to delocalize the positive charge across both nitrogen atoms.[1] This resonance stabilization results in a significantly more stable conjugate acid compared to that of a simple amine or amide.
| Compound | pKa of Conjugate Acid |
| Ammonia | 9.25 |
| Acetamide | -0.5 |
| Acetamidine | 12.4 |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 in MeCN |
This table illustrates the significantly higher basicity of amidines compared to related functional groups.
Tautomerism and H-bonding Capabilities
Amidines can exist as tautomers, and their ability to act as both hydrogen bond donors and acceptors is crucial for their interaction with biological macromolecules like proteins and DNA.[3] This dual H-bonding capacity is a key reason for their successful application as pharmacophores.
Key Synthetic Routes to Amidines
The synthesis of amidines has evolved from classical methods to modern, highly efficient protocols, including metal-catalyzed and multicomponent reactions.[2]
The Pinner Reaction: A Classic Approach
Historically, the Pinner reaction has been a cornerstone for the synthesis of unsubstituted amidines.[1][2] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (Pinner salt), which is then treated with ammonia to yield the amidine.[1]
Experimental Protocol: Pinner Reaction for Benzamidine Synthesis
-
Imino Ether Formation: Anhydrous hydrogen chloride gas is bubbled through a solution of benzonitrile in an equimolar amount of methanol at 0°C. The reaction is monitored by TLC until the nitrile is consumed. The resulting methyl benzimidate hydrochloride is precipitated with dry diethyl ether and filtered.
-
Ammonolysis: The isolated Pinner salt is then dissolved in a minimal amount of cold ethanol and treated with a saturated solution of ammonia in ethanol. The reaction mixture is stirred at room temperature until the imino ether is consumed.
-
Work-up: The solvent is removed under reduced pressure, and the crude benzamidine hydrochloride is recrystallized from an appropriate solvent system.
From Nitriles and Amides: Modern Methodologies
Contemporary methods often offer milder conditions and broader substrate scope. Direct amination of nitriles can be achieved using Lewis acids like aluminum trichloride or through catalysis with ytterbium amides.[1][10] Additionally, amides can be converted to amidines via activation with reagents like trifluoromethanesulfonic anhydride, followed by reaction with an amine.[4]
Multi-component Reactions for Diverse Scaffolds
Multicomponent reactions (MCRs) provide a powerful and efficient means to generate complex amidine-containing molecules in a single step. For instance, a copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide can produce N-sulfonylamidines in good yields.[10]
Part 2: The Core Reactivity of Amidines: A Mechanistic Perspective
The reactivity of amidines is multifaceted, allowing them to participate in a wide array of chemical transformations.[4][11]
Amidines as Nucleophiles
The lone pair of electrons on the sp²-hybridized nitrogen atom makes amidines effective nucleophiles. They readily react with various electrophiles.
N-Alkylation and N-Arylation Reactions
The nucleophilic character of amidines allows for their straightforward alkylation and arylation, providing access to a diverse range of substituted amidines. These reactions typically proceed at the imino nitrogen.
Amidines as Precursors to Heterocycles: Cyclization Strategies
A significant application of amidine chemistry is in the synthesis of N-heterocycles, which are prevalent in pharmaceuticals and functional materials.[4][11][12]
[3+2] and [4+2] Cycloaddition Reactions
Amidines can participate in cycloaddition reactions to form various heterocyclic systems. For instance, the reaction of amidines with 1,3,5-triazines proceeds via an inverse electron demand Diels-Alder reaction.[13] Similarly, [3+2] cycloadditions with activated acyl azides can yield cyclic N-acyl amidines.[14]
Transition-Metal-Catalyzed C-H Functionalization for Heterocycle Synthesis
The directing group ability of the amidine functionality has been harnessed in transition-metal-catalyzed C-H activation reactions to construct complex heterocyclic scaffolds.[15][16] For example, manganese-catalyzed ortho-alkenylation of aromatic amidines with alkynes provides a direct route to substituted isoquinolines after subsequent cyclization.[15]
The Amidinium Ion: Reactivity and Applications
The protonated form of an amidine, the amidinium ion, is a stable cation due to charge delocalization. This stability makes amidinium salts useful in various contexts, including as components of ionic liquids and in the formation of perovskite solar cells.[1]
Amidines as Organocatalysts
Beyond their role as strong bases, amidines and their derivatives, such as DBU and TBD, are effective nucleophilic organocatalysts.[17] They have been successfully employed in a range of reactions, including acyl transfer, aldol reactions, and conjugate additions.[17]
Part 3: Amidines in Drug Discovery and Development
The amidine moiety is a privileged scaffold in medicinal chemistry, contributing significantly to the biological activity of numerous drugs.[2][3]
The Amidine Pharmacophore: Significance in Medicinal Chemistry
The ability of amidines to form strong hydrogen bonds and electrostatic interactions with biological targets is a key reason for their prevalence in drug molecules.[3] They are found in a wide array of therapeutic agents, including antibacterial, antiviral, and antifungal compounds.[3] Examples include the antiprotozoal drug pentamidine and the insecticide amitraz.[1]
Amidines as Bioisosteres of Amides and Guanidines
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound.[18][19][20][21][22] Amidines are often considered as bioisosteres for amides and guanidines. The replacement of an amide with an amidine can enhance metabolic stability and alter hydrogen bonding patterns, potentially leading to improved potency and selectivity.[18]
Case Studies: Amidine-Containing Drugs and Clinical Candidates
A notable example of an amidine-containing drug is Imidocarb , an antiprotozoal agent used in veterinary medicine.[1] Its dicationic nature at physiological pH allows it to bind to the minor groove of DNA, interfering with DNA replication in parasitic organisms. Another example is Xylamidine , which acts as a 5-HT2A receptor antagonist.[1]
Experimental Protocol: Synthesis of a Model N-Substituted Benzamidine
This protocol describes a copper-catalyzed synthesis of N-aryl benzamidines from benzonitriles and anilines, showcasing a modern approach to amidine synthesis.[23][24]
-
Reaction Setup: To a flame-dried Schlenk tube are added benzonitrile (1 mmol), aniline (1.2 mmol), CuCl (0.1 mmol), Cs₂CO₃ (2 mmol), and 2,2'-bipyridine (0.1 mmol).
-
Solvent Addition and Reaction: Anhydrous 2,2,2-trifluoroethanol (TFE) (3 mL) is added, and the tube is sealed and heated to 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl benzamidine.
Part 4: Advanced Topics and Future Outlook
Amidine-Based Protecting Groups in Organic Synthesis
The reactivity of amines often necessitates their protection during multi-step syntheses.[25][26][27] Amidine-type protecting groups, such as N,N-dimethylformamidine (dmf), have been developed for the protection of the amino groups of nucleobases in oligonucleotide synthesis.[28][29] These groups are stable under certain conditions but can be readily removed when desired. A recent development has shown that these amidine protecting groups can be cleaved under mild acidic conditions.[28][29]
Emerging Trends in Amidine Chemistry
The field of amidine chemistry continues to evolve, with ongoing research focused on the development of novel catalytic systems for their synthesis and functionalization. The exploration of amidines in materials science, particularly in the context of organic electronics and porous materials, is also a rapidly growing area. Furthermore, the design and synthesis of new chiral amidine catalysts for asymmetric synthesis hold great promise for the future.
References
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Transition‐metal‐catalyzed C−H activation reactions of amidines with alkynes. ResearchGate. Available from: [Link]
- Aly, A. A. et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc 2018, vi, 85-138.
-
Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. Available from: [Link]
-
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. Available from: [Link]
-
Amidine. Wikipedia. Available from: [Link]
-
Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. National Center for Biotechnology Information. Available from: [Link]
-
Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. ResearchGate. Available from: [Link]
-
The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
A Convenient Synthesis of Amidines Via Cycloaddition. Scribd. Available from: [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. RSC Publishing. Available from: [Link]
-
Amidines, isothioureas, and guanidines as nucleophilic catalysts. PubMed. Available from: [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. National Center for Biotechnology Information. Available from: [Link]
-
Superbase. Wikipedia. Available from: [Link]
-
Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. Available from: [Link]
-
A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. MDPI. Available from: [Link]
-
HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi. LOCKSS. Available from: [Link]
-
Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines. ACS Publications. Available from: [Link]
-
Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley. Available from: [Link]
-
Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. Available from: [Link]
-
TiIV-Mediated Reactions between Primary Amines and Secondary Carboxamides: Amidine Formation Versus Transamidation. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. Available from: [Link]
-
Synthesis of amidines and its application to pyrimidouracil synthesis. Sciforum. Available from: [Link]
-
The Synthesis of Amide and its Bioisosteres. Bentham Science. Available from: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Center for Biotechnology Information. Available from: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. Available from: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available from: [Link]
-
SYNTHESIS OF N'-SUBSTITUTED AMIDINES THROUGH THE CLEAVAGE AN OXADIAZOLONE HETEROCYCLE BY EAKLY BASIC NUCLEOPHILES. EFFECT OF THE NATURE OF THE NUCLEOPHILE AND THE OF NUCLEOPHILE/SUBSTRATE MOLAR RATIO. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
10.2: Protecting Groups. Chemistry LibreTexts. Available from: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]
-
The Synthesis of Amide and its Bioisosteres. ResearchGate. Available from: [Link]
-
Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. National Center for Biotechnology Information. Available from: [Link]
-
Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters. Available from: [Link]
-
Synthesis of N'-substituted amidines through the cleavage an oxadiazolone heterocycle by weakly basic nucleophiles. Effect of the nature of the nucleophile and of the nucleophile/substrate molar ratio. ResearchGate. Available from: [Link]
-
Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. PubMed. Available from: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available from: [Link]
Sources
- 1. Amidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Superbase - Wikipedia [en.wikipedia.org]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wiley.com [wiley.com]
- 10. Amidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Amidines, isothioureas, and guanidines as nucleophilic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. drughunter.com [drughunter.com]
- 21. researchgate.net [researchgate.net]
- 22. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. sciforum.net [sciforum.net]
- 24. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. learninglink.oup.com [learninglink.oup.com]
- 27. media.neliti.com [media.neliti.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational research on small molecule imidoester analogs
An In-Depth Technical Guide to the Foundational Research of Small Molecule Imidoester Analogs
Small molecule imidoester analogs, characterized by the R-C(=NH)-OR' functional group, represent a versatile class of compounds with significant applications in chemical biology and drug discovery. Their reactivity towards primary amines to form stable amidine bonds underpins their utility as cross-linking agents for studying protein-protein interactions and protein structure.[1] Furthermore, the unique electronic and steric properties of the imidoester moiety make it an intriguing functional group for the design of enzyme inhibitors and as a potential bioisostere for the ubiquitous amide bond in medicinal chemistry. This guide provides a comprehensive technical overview of the foundational research on small molecule imidoester analogs, from their synthesis and characterization to their practical applications, aimed at researchers, scientists, and drug development professionals.
I. Synthesis and Characterization of Imidoester Analogs
The synthesis of imidoester analogs, often in the form of their more stable hydrochloride salts (Pinner salts), is most commonly achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[2][3]
The Pinner Reaction: Mechanism and Considerations
The Pinner reaction proceeds through the following key steps:
-
Protonation of the Nitrile: A strong acid, typically anhydrous hydrogen chloride, protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack.
-
Nucleophilic Attack by Alcohol: The alcohol oxygen attacks the electrophilic nitrile carbon, forming a protonated imidate intermediate.
-
Deprotonation and Salt Formation: A subsequent deprotonation and protonation cascade leads to the formation of the imidate hydrochloride salt, commonly known as the Pinner salt.
Crucial reaction conditions for a successful Pinner synthesis include anhydrous conditions and low temperatures to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[2][3]
Experimental Protocol: Synthesis of Ethyl Acetimidate Hydrochloride
The following protocol is a representative example of the Pinner reaction for the synthesis of a simple alkyl imidoester hydrochloride.[2][4]
Materials:
-
Acetonitrile
-
Ethanol (anhydrous)
-
Acetyl chloride
-
tert-Butyl methyl ether
Procedure:
-
Charge a reaction vessel with acetonitrile (1.6 kg) and ethanol (4.3 kg) and cool the mixture to -10°C.
-
Slowly add acetyl chloride (3.67 kg) while maintaining the temperature at -10°C.
-
Stir the reaction mixture at 0°C for 12 hours.
-
Remove the solvent by distillation under reduced pressure at 45°C.
-
Add tert-butyl methyl ether (11.8 kg) to the residue and stir at room temperature for 3 hours to precipitate the product.
-
Collect the solid by filtration and dry under vacuum at 40°C to yield ethyl acetimidate hydrochloride.
Characterization of Imidoester Analogs
The successful synthesis and purity of imidoester analogs are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of an imidoester hydrochloride will typically show characteristic signals for the protons on the alkyl/aryl groups (R and R') and a broad singlet for the two N-H protons. For example, in the ¹H NMR spectrum of ethyl acetimidate hydrochloride (in DMSO-d₆), the following peaks are observed: δ 11.7 (s, 2H, NH₂), 4.26 (q, 2H, OCH₂), 2.38 (s, 3H, CH₃), and 1.36 (t, 3H, OCH₂CH₃).[2][5]
-
¹³C NMR: The carbon NMR will show signals for the carbons of the R and R' groups, and a characteristic downfield signal for the imino carbon (C=N).
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized imidoester. In the context of their application as cross-linkers, tandem mass spectrometry (MS/MS) is used to identify the cross-linked peptides. The fragmentation patterns of these cross-linked peptides can be complex due to the presence of the cross-linker, but they provide valuable information for identifying the linked amino acid residues.[3][6][7]
II. Applications in Chemical Biology and Drug Discovery
Imidoesters as Amine-Reactive Cross-linking Agents
Homobifunctional imidoesters, such as dimethyl suberimidate (DMS), are widely used to study protein structure and protein-protein interactions.[8][9][10] They react with primary amines on lysine residues and the N-termini of proteins to form stable amidine bonds. A key advantage of imidoesters is that the resulting amidine bond retains a positive charge at physiological pH, thus preserving the native charge of the protein.[1]
Experimental Protocol: Intramolecular Cross-linking of Albumin with DMS
This protocol provides a general procedure for the intramolecular cross-linking of a protein like bovine serum albumin (BSA).[8]
Materials:
-
Bovine Serum Albumin (BSA)
-
Dimethyl suberimidate (DMS)
-
20 mM HEPES buffer, pH 7.5
-
1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents
Procedure:
-
Prepare a 1 mg/mL solution of BSA in 20 mM HEPES buffer, pH 7.5.
-
Prepare a 6 mg/mL stock solution of DMS in the same buffer and adjust the pH to 8.5 with NaOH.
-
Add the DMS stock solution to the BSA solution to a final DMS concentration of 1-2 mg/mL.
-
Incubate the reaction mixture for 3 hours at room temperature.
-
Terminate the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of intramolecularly cross-linked monomers and intermolecularly cross-linked dimers, trimers, etc.
Imidoesters in Affinity Chromatography
Imidoesters can be used to immobilize ligands containing primary amines onto a solid support, such as agarose beads, for affinity chromatography.[11][12][13][14] This allows for the purification of proteins that specifically bind to the immobilized ligand.
Imidoesters as Potential Enzyme Inhibitors
The structural and electronic properties of the imidoester functional group make it a candidate for the design of enzyme inhibitors, particularly for proteases. While specific examples of potent small molecule imidoester inhibitors are not abundant in the literature, the principle of their design would likely involve mimicking the transition state of the enzyme-catalyzed reaction. For serine proteases, an imidoester could potentially interact with the catalytic serine residue.[15][16][17][18][19] Further research is needed to fully explore the potential of imidoesters in this area.
Imidoesters as Amide Bond Bioisosteres
Bioisosteric replacement of an amide bond is a common strategy in drug design to improve physicochemical properties, metabolic stability, and potency.[20][21][22][23][24] The imidoester group shares some similarities with the amide group, such as planarity and the ability to participate in hydrogen bonding. However, the replacement of an amide with an imidoester would significantly alter the electronic properties and basicity of the molecule. While heterocyclic bioisosteres for amides are well-established, the use of acyclic imidoesters for this purpose is less common and represents an area for further investigation.
III. Quantitative Data and Physicochemical Properties
A thorough understanding of the quantitative aspects of imidoester chemistry is essential for their effective application.
Table 1: Physicochemical Properties of Ethyl Acetimidate Hydrochloride
| Property | Value | Reference |
| CAS Number | 2208-07-3 | [2][25] |
| Molecular Formula | C₄H₁₀ClNO | [2][25] |
| Molecular Weight | 123.58 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [26] |
| Melting Point | 112-114 °C | [26] |
| Stability | Moisture sensitive | [26] |
Kinetics of Imidoester Reactions:
The reaction of imidoesters with amines is highly pH-dependent, with the rate increasing at alkaline pH.[17] However, the hydrolytic stability of the imidoester also decreases with increasing pH. Therefore, a compromise pH, typically between 8 and 9, is often used to achieve efficient aminolysis while minimizing hydrolysis. Quantitative kinetic studies are crucial for optimizing reaction conditions for specific applications.[20][27]
IV. Conclusion
Small molecule imidoester analogs are valuable tools in the arsenal of chemists and biologists. Their well-defined reactivity with primary amines makes them indispensable for protein cross-linking and affinity-based applications. While their potential as enzyme inhibitors and amide bond bioisosteres is less explored, the unique properties of the imidoester functional group warrant further investigation in these areas. This guide has provided a foundational understanding of the synthesis, characterization, and applications of these versatile molecules, offering both theoretical background and practical protocols to aid researchers in their endeavors.
V. References
-
Gomes, A. F., et al. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Journal of Mass Spectrometry, 46(9), 847-856.
-
Organic Syntheses Procedure. 2,2,2-Trichloroethyl acetimidate hydrochloride. [Link]
-
How to cross-link proteins. [Link]
-
Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry, 30(4), 624-635.
-
Miki, K., et al. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(6), 4078-4086.
-
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Protein Cross-Linking with Di-imidates.
-
ResearchGate. (2025). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-.
-
bioRxiv. (2018). Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. [Link]
-
MOLBASE Encyclopedia. Ethyl acetimidate hydrochloride|2208-07-3. [Link]
-
ResearchGate. (2017). Hydrolysis Rates for Various pH Levels. [Link]
-
Chen, Y., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 34-43.
-
Davies, G. E., & Stark, G. R. (1970). Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins. Proceedings of the National Academy of Sciences, 66(3), 651-656.
-
Sanjayan, G. J., et al. (2011). Ester vs. amide on folding: a case study with a 2-residue synthetic peptide. Chemical Communications, 47(39), 11005-11007.
-
Thatcher, G. R. J., et al. (2011). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of the Brazilian Chemical Society, 22(11), 2118-2127.
-
ResearchGate. (2011). Affinity Immobilization of Tagged Enzymes. [Link]
-
Gucinski, A. C., & Turecek, F. (2011). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1419-1430.
-
University of Calgary. H NMR Spectroscopy. [Link]
-
Lee, Y., et al. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Nature Communications, 14(1), 1493.
-
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 978913.
-
ResearchGate. (2025). Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing. [Link]
-
Datta, S., et al. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1-9.
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Falb, E., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 99-122.
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Lakna. (2020). Difference Between Amide and Peptide Bond. [Link]
-
Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1709.
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
YouTube. (2021). To prepare an enzyme immobilisation and investigate its application. [Link]
-
ResearchGate. (2025). Hepatitis C virus NS3-4A serine protease inhibitors: SAR of P '(2) moiety with improved potency. [Link]
-
Crute, J. J., & Lehman, I. R. (2000). Dimethyl suberimidate cross-linking of oligo (dT) to DNA-binding proteins. Bioconjugate chemistry, 11(6), 876-879.
-
ResearchGate. (2022). Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19. [Link]
-
Biernacki, K., et al. (2022). Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1849-1863.
-
PubMed. (1995). Radical cross-linked albumin microspheres as potential drug delivery systems: preparation and in vitro studies. [Link]
-
ResearchGate. (2025). N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. njms.rutgers.edu [njms.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. fgsc.net [fgsc.net]
- 9. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl suberimidate cross-linking of oligo(dT) to DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tinyblog.cn [tinyblog.cn]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Page loading... [wap.guidechem.com]
- 26. Ethyl acetimidate hydrochloride|2208-07-3 - MOLBASE Encyclopedia [m.molbase.com]
- 27. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lysine Residue Labeling using 2-Methylpropanimidamide Hydrochloride
This technical guide provides a comprehensive overview of the use of 2-Methylpropanimidamide hydrochloride for the specific chemical modification of lysine residues in proteins. This process, known as guanidination, is a powerful tool in proteomics and drug development, offering significant advantages for protein analysis, particularly in mass spectrometry. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of this technique for researchers, scientists, and drug development professionals.
Introduction: The Significance of Lysine Guanidination
Lysine, with its primary ε-amino group, is a frequent target for chemical modification in proteins due to its surface exposure and nucleophilicity.[1] Guanidination is a chemical reaction that converts the primary amine of a lysine residue into a guanidinium group, effectively transforming lysine into a homoarginine residue.[2] This transformation has profound and beneficial implications for proteomic analysis.
The "arginine effect" in mass spectrometry describes the observation that arginine-terminated peptides tend to have a stronger signal in matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry compared to their lysine-terminated counterparts.[2] By converting lysine to homoarginine, an arginine analog, guanidination leverages this effect to increase the detection sensitivity of lysine-containing peptides, often by a factor of 5 to 15-fold.[2][3] This enhanced ionization efficiency is crucial for identifying low-abundance proteins and achieving greater sequence coverage in proteomic studies.[3]
While O-methylisourea has traditionally been a common reagent for guanidination, this compound presents a valuable alternative. The choice of guanidinating reagent is a critical experimental parameter that influences reaction efficiency, specificity, and the potential for side reactions.[4]
The Chemistry of Guanidination with this compound
The reaction between this compound and the ε-amino group of a lysine residue is a nucleophilic substitution reaction. The reaction is highly pH-dependent, requiring alkaline conditions (typically pH > 10.5) to ensure that the lysine's ε-amino group is deprotonated and thus, nucleophilic.[2]
The reaction proceeds as follows:
Caption: Reaction of a lysine residue with 2-Methylpropanimidamide.
In this reaction, the nucleophilic nitrogen of the deprotonated lysine side chain attacks the electrophilic carbon of the 2-Methylpropanimidamide. This is followed by a series of proton transfers and the elimination of isobutyramide and ammonia, resulting in the formation of the stable guanidinium group on the lysine side chain. The hydrochloride salt of the reagent is used to improve its stability and solubility.[5]
Experimental Design and Considerations
A successful guanidination experiment hinges on careful planning and optimization of several key parameters. The following table summarizes the critical factors and their scientific rationale.
| Parameter | Recommended Range/Condition | Rationale and Key Considerations |
| pH | 10.5 - 11.5 | The ε-amino group of lysine must be deprotonated to act as a nucleophile. A high pH ensures this, driving the reaction forward.[2] Buffers such as ammonium bicarbonate or sodium borate are commonly used.[6] |
| Temperature | 37 - 65°C | Higher temperatures can increase the reaction rate, but excessive heat may lead to protein denaturation or side reactions. Optimization is crucial for each specific protein.[4] |
| Reagent Stoichiometry | 10-50 fold molar excess | A significant molar excess of this compound is typically required to drive the reaction to completion, especially when targeting multiple lysine residues. |
| Reaction Time | 30 minutes - overnight | The optimal reaction time depends on the protein, temperature, and reagent concentration. Progress can be monitored by mass spectrometry.[7] |
| Protein Sample Preparation | Reduced and alkylated | For proteomic workflows, proteins are typically reduced and alkylated prior to digestion and guanidination to ensure proper folding and prevent disulfide bond reformation.[6] |
| Quenching the Reaction | Acidification (e.g., with TFA or HCl) | Lowering the pH to < 3 protonates the remaining primary amines, effectively stopping the guanidination reaction.[6][7] |
Detailed Experimental Protocol: Guanidination of a Protein Sample
This protocol provides a general framework for the guanidination of a purified protein or a complex protein mixture for subsequent mass spectrometry analysis. Note: This is a generalized protocol and may require optimization for your specific protein of interest.
Reagent Preparation
-
Guanidination Buffer: 0.5 M Ammonium Bicarbonate, pH 11.0. Prepare fresh.
-
This compound Solution: 1 M in Guanidination Buffer. Prepare fresh immediately before use.
-
Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.
Guanidination Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 22007-68-7 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for Amine Modification with 2-Methylpropanimidamide Hydrochloride
Abstract
This guide provides a comprehensive, in-depth protocol for the chemical modification of primary amines using 2-Methylpropanimidamide hydrochloride. This process, known as amidination, converts a primary amino group (e.g., the ε-amino group of lysine residues in proteins) into a positively charged amidine group. This modification is a valuable tool in drug development, protein structural analysis, and bioconjugation, as it preserves the positive charge of the modified residue, thereby maintaining the protein's overall electrostatic profile.[1] This document details the underlying chemical principles, a step-by-step experimental workflow, methods for characterization, and critical troubleshooting insights to ensure successful and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
The Significance of Amine Modification
Primary amines, particularly the ε-amino group of lysine and the N-terminal α-amino group of proteins, are frequent targets for chemical modification.[2] Such modifications are pivotal for attaching labels, cross-linking proteins, or altering a molecule's physicochemical properties to enhance therapeutic efficacy.[3][4] However, many conventional amine modification strategies, such as acylation, result in the neutralization of the amine's positive charge. This can drastically alter protein structure, solubility, and biological function.
Amidination stands out as a charge-preserving modification strategy. The reaction of a primary amine with an imidamide reagent, such as 2-Methylpropanimidamide, converts the amine to an amidinium ion, which remains positively charged at physiological pH. This makes it an ideal technique for applications where maintaining the electrostatic character of the protein surface is critical.[1]
The Reagent: this compound
This compound (also known as isobutyramidine hydrochloride) is a stable and effective reagent for the amidination of primary amines.[5][6] Its chemical structure and properties are well-documented.[7][8] The hydrochloride salt form enhances its solubility and stability for use in aqueous buffer systems commonly employed for biological molecules.
The Reaction Mechanism: Nucleophilic Attack
The core of the amidination reaction is a nucleophilic attack by the unprotonated primary amine on the electrophilic carbon atom of the 2-Methylpropanimidamide. The reaction is base-catalyzed, as an alkaline environment is required to deprotonate the primary amino group (pKa of lysine ε-amino group is ~10.5), making it a potent nucleophile.[2][9] The reaction proceeds through a tetrahedral intermediate, which then eliminates ammonia to form the stable amidine product.
// Flow R_NH2 -> Deprotonation [label="Deprotonated by base"]; Amidine_reagent -> Attack; Deprotonation -> Attack [label="Nucleophilic R-NH₂ attacks"]; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Product; Elimination -> Ammonia;
// Align conditions Base -> Deprotonation [style=invis]; } .dot Diagram 1: Mechanism of Amine Amidination.
Safety and Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound : May cause skin, eye, and respiratory irritation.[6][10] It is categorized as an Acute Oral Toxicity, Category 4.[10] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere.[10]
-
Buffers and Solvents : Handle all other chemicals, such as buffers and organic solvents, according to standard laboratory safety procedures.
Experimental Protocol: Amine Modification of a Protein
This protocol provides a general method for the amidination of lysine residues in a model protein. Optimization of reagent ratios, reaction time, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Supplier | CAS No. | Notes |
| Protein of Interest (e.g., Lysozyme) | Sigma-Aldrich | 9001-63-2 | Starting material, ensure high purity. |
| This compound | Various | 22007-68-7 | The amidinating reagent.[5] |
| Sodium Borate Decahydrate (for buffer) | Fisher Scientific | 1303-96-4 | For preparing the reaction buffer. |
| Hydrochloric Acid (HCl) | VWR | 7647-01-0 | For pH adjustment of the buffer. |
| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | 77-86-1 | For quenching the reaction. |
| Guanidinium Chloride (GdmCl) | Sigma-Aldrich | 50-01-1 | Optional, as a denaturant to expose buried lysine residues.[9] |
| Dialysis Tubing (e.g., 3.5 kDa MWCO) | Thermo Fisher | - | For purification. |
| Deionized Water (18.2 MΩ·cm) | Millipore | - | For all solutions and buffers. |
Step-by-Step Workflow
The overall experimental process is summarized in the workflow diagram below.
Step 1: Preparation of Buffers and Reagent Solutions
-
Reaction Buffer (0.2 M Sodium Borate, pH 9.0):
-
Dissolve 7.63 g of sodium borate decahydrate in ~180 mL of deionized water.
-
Adjust the pH to 9.0 using 1 M HCl. Causality: A pH of 8.5-10 is optimal for deprotonating lysine's ε-amino group without causing significant protein denaturation, ensuring efficient nucleophilic attack.[2][9]
-
Bring the final volume to 200 mL with deionized water.
-
-
Quenching Buffer (1 M Tris-HCl, pH 8.0):
-
Dissolve 12.11 g of Tris base in ~80 mL of deionized water.
-
Adjust the pH to 8.0 with concentrated HCl.
-
Bring the final volume to 100 mL.
-
-
Reagent Stock Solution (1 M 2-Methylpropanimidamide HCl):
Step 2: Protein Substrate Preparation
-
Weigh 10 mg of the protein (e.g., Lysozyme) and dissolve it in 1.0 mL of the Reaction Buffer for a final concentration of 10 mg/mL.
-
If the protein has buried lysine residues that are targets for modification, add GdmCl to the Reaction Buffer to a final concentration of 5 M to denature the protein.[9]
Step 3: The Amidination Reaction
-
Calculate the required volume of the 1 M reagent stock solution. A 100-fold molar excess of the amidinating reagent over the total number of primary amines (N-terminus + lysine residues) is a good starting point.[9]
-
Example Calculation for Lysozyme: Lysozyme (MW ≈ 14.3 kDa) has 6 lysine residues and one N-terminus (7 primary amines).
-
Moles of Protein = (0.010 g) / (14300 g/mol ) ≈ 0.7 µmol
-
Moles of Amines = 0.7 µmol protein × 7 amines/protein = 4.9 µmol
-
Moles of Reagent Needed = 4.9 µmol × 100 = 490 µmol = 0.49 mmol
-
Volume of 1 M Reagent = (0.49 mmol) / (1000 mmol/L) = 0.49 mL = 490 µL
-
-
Add the calculated volume (490 µL in this example) of the 1 M 2-Methylpropanimidamide HCl solution to the 1.0 mL protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature (25°C) with gentle agitation.[9]
Step 4: Quenching the Reaction
-
To stop the reaction, add the 1 M Tris-HCl quenching buffer to a final concentration of 50-100 mM.
-
Example: Add 100 µL of 1 M Tris-HCl to the ~1.5 mL reaction mixture.
-
-
Incubate for an additional 30 minutes at room temperature. Causality: Tris contains a primary amine that will react with and consume any excess this compound, preventing further modification of the protein.
Step 5: Purification of the Modified Protein
-
Transfer the quenched reaction mixture into dialysis tubing (e.g., 3.5 kDa MWCO).
-
Dialyze against a suitable buffer (e.g., 20 mM Ammonium Bicarbonate, pH 7.8) at 4°C. Perform at least three buffer changes of 1 L each over 24 hours.
-
Alternatively, use size-exclusion chromatography (SEC) to separate the modified protein from excess reagent and byproducts.
-
Lyophilize the purified protein solution for storage.
Characterization of the Modified Product
Confirming the extent and location of modification is a critical final step.
-
Mass Spectrometry (MS): This is the most powerful technique for confirming modification.
-
Intact Protein Analysis: Use MALDI-TOF or ESI-MS to analyze the intact protein.[11] Each successful amidination event adds the mass of the isobutyrimidoyl group (C₄H₈N) minus a hydrogen, resulting in a mass shift of +70.068 Da per modified amine. By observing the distribution of masses, the degree of modification can be determined.
-
Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[4][11] This will identify the specific lysine residues that have been modified. Note: Trypsin will not cleave at amidinated lysine residues, which can be a useful tool for protein sequencing.[9]
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the modified protein.[3][12] The modified protein will typically have a slightly different retention time compared to the unmodified version.
-
Amine Quantification Assays: A TNBS or fluorescamine assay can be used to quantify the number of remaining free primary amines, allowing for an indirect calculation of the modification efficiency.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency | 1. Incorrect reaction pH (too low).2. Insufficient molar excess of reagent.3. Reagent degradation due to moisture.4. Target amines are sterically inaccessible. | 1. Carefully verify the pH of the reaction buffer is between 8.5 and 10.0.2. Increase the molar excess of 2-Methylpropanimidamide HCl (e.g., to 200-fold).3. Ensure the reagent is stored properly and prepare the stock solution immediately before use.4. If applicable, add a denaturant like Guanidinium Chloride to the reaction buffer to unfold the protein.[9] |
| Protein Precipitation | 1. High concentration of organic co-solvent (if used).2. pH is too close to the protein's isoelectric point (pI).3. Extensive modification altering solubility. | 1. Minimize or avoid the use of organic solvents.2. Ensure the reaction pH is at least 1-2 units away from the protein's pI.3. Reduce the molar excess of the reagent or decrease the reaction time to achieve a lower degree of modification. |
| Non-specific Modification | 1. Reaction pH is too high (>10.5), potentially leading to side reactions.2. Reaction time is excessively long. | 1. Lower the pH to within the optimal 8.5-9.5 range.2. Perform a time-course experiment to determine the optimal reaction time that maximizes specific modification while minimizing side products. |
References
-
How to Make Amides: Mechanism. (2014, March 26). YouTube. [Link]
-
In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Amidination. (n.d.). In Encyclopedia of Chromatography. [Link]
-
Probing Protein Tertiary Structure with Amidination. (2005). Analytical Chemistry. [Link]
-
Synthesis of amidines. (n.d.). Organic Chemistry Portal. [Link]
-
2-Methylpropanimidamide. (n.d.). PubChem. [Link]
-
Probing protein tertiary structure with amidination. (2005). PubMed. [Link]
-
A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. (2024). ResearchGate. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2022). Molecules. [Link]
-
Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. (2022). Chemical Science. [Link]
-
Complete chemical modification of amine and acid functional groups of peptides and small proteins. (2012). Methods in Molecular Biology. [Link]
-
Unveiling the reaction process of the amine in direct amidation of aromatic ketones in H2O. (2020). ChemistryOpen. [Link]
-
19.6a Addition of Primary Amines Imine Formation. (2018, September 20). YouTube. [Link]
-
Volumetric Methods for Assay of Amidines. (1954). Analytical Chemistry. [Link]
-
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. (n.d.). PubChem. [Link]
-
(PDF) A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. (2024). ResearchGate. [Link]
-
24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]
-
Prediction of protein amidation sites by feature selection and analysis. (2014). PubMed. [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2014). Pharmacognosy Magazine. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. (2020). Atmosphere. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
The chemistry of amidines and imidates. (n.d.). ResearchGate. [Link]
-
Amide Bond Activation of Biological Molecules. (2018). Molecules. [Link]
-
A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. (2024). PubMed. [Link]
-
24.7: Reactions of Amines. (2024, September 30). Chemistry LibreTexts. [Link]
-
The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry. [Link]
Sources
- 1. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 4. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 22007-68-7 [chemicalbook.com]
- 7. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylpropanimidamide | C4H10N2 | CID 415118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amidination [almerja.net]
- 10. 2-Methylpropanimidamide (57536-10-4) for sale [vulcanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Amidine and Guanidine Functionalities in Peptide Synthesis
Introduction: The Significance of Amidine and Guanidine Moieties in Peptides
The strategic incorporation of amidine and guanidine functionalities into peptides is a powerful tool in medicinal chemistry and drug development. These groups, particularly the guanidinium group of arginine, are pivotal in biological recognition processes, mediating interactions with receptors, enzymes, and nucleic acids.[1] The introduction of natural or synthetic amidine and guanidine groups can enhance binding affinity, modulate basicity, improve cell permeability, and increase resistance to enzymatic degradation.
This guide provides a comprehensive overview of established and theoretical methods for introducing these critical functionalities into peptides, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into best practices and troubleshooting.
Part 1: Established Protocols for On-Resin Guanylation of Primary Amines
The most common strategy for introducing a guanidinium group is the post-synthetic modification of a primary amine on the peptide, typically the ε-amino group of lysine or ornithine, to yield homoarginine or arginine, respectively. This on-resin modification ensures that other reactive sites in the peptide are protected.[1]
Guanylation using O-Methylisourea
O-Methylisourea is a classic and cost-effective guanylating reagent. The reaction proceeds via nucleophilic attack of the primary amine on the O-methylisourea, followed by the elimination of methanol to form the guanidinium group.[2]
Mechanism of Guanylation with O-Methylisourea:
Peptide-NH2 + H2N-C(=NH)-CH(CH3)2·HCl → Peptide-NH-C(=NH)-CH(CH3)2 + NH4Cl
Sources
Introduction to 2-Methylpropanimidamide Hydrochloride: A Gateway to a Privileged Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methylpropanimidamide hydrochloride and the broader class of guanidine derivatives in drug discovery.
This compound, also known as isobutyramidine hydrochloride, is a small organic molecule featuring a guanidine core.[1][2] While specific literature on the drug discovery applications of this particular compound is sparse, its true significance lies in its representation of the guanidine functional group. The guanidinium cation, characterized by its planar Y-shape and delocalized positive charge, is a cornerstone in medicinal chemistry.[3][4] Its ability to form multiple hydrogen bonds and engage in strong ionic interactions makes it a "privileged scaffold" for designing ligands that can bind with high affinity and specificity to biological targets such as enzymes, receptors, and nucleic acids.[3][5]
This guide will leverage the extensive research on guanidine-containing compounds to provide a framework for investigating the potential of this compound and similar simple guanidines in drug discovery programs. We will explore the diverse therapeutic landscapes where guanidine derivatives have shown promise and provide detailed protocols for initiating the biological evaluation of these intriguing molecules.
The Guanidine Moiety: A Versatile Player in Pharmacology
The guanidine group is present in a wide array of natural products and synthetic drugs, demonstrating its remarkable versatility.[6][7] Its derivatives have been successfully developed into therapeutics for a multitude of conditions, ranging from infectious diseases and cancer to metabolic disorders.[5][8] The fundamental chemical properties of the guanidinium group allow it to mimic the side chain of arginine, a crucial amino acid in many protein-protein interactions and enzyme active sites.
Below is a table summarizing the diverse applications of guanidine derivatives in medicine, providing a compelling rationale for exploring new compounds like this compound.
| Therapeutic Area | Examples of Guanidine-Containing Drugs | Mechanism of Action (General) |
| Antiviral | Zanamivir | Neuraminidase inhibitor |
| Anticancer | - | DNA binding, enzyme inhibition |
| Antidiabetic | Metformin | Activation of AMP-activated protein kinase |
| Antibacterial | - | Disruption of bacterial cell membranes |
| Antihypertensive | Guanabenz | Alpha-2 adrenergic agonist |
| Neurological | Guanidine Hydrochloride | Enhances acetylcholine release[4][9] |
Proposed Therapeutic Applications and Screening Strategies for this compound
Given the broad biological activities of the guanidine class, this compound can be considered a valuable starting point for several drug discovery avenues. Its small size and simple structure make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns, where it can be used to identify initial binding interactions that can be optimized into more potent leads.
Workflow for Preliminary Investigation
The following diagram illustrates a typical workflow for the initial assessment of a new chemical entity like this compound.
Caption: High-level workflow for the initial screening and development of a novel chemical entity.
Experimental Protocols
The following protocols are foundational assays for the preliminary biological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected human cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO or water) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a selected bacterial strain (e.g., E. coli, S. aureus).
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., ATCC 25922 E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
While this compound may not have a well-documented history in drug discovery, its identity as a guanidine derivative places it within a class of compounds of immense pharmacological importance. The true value of this molecule for a drug discovery program lies in its potential as a starting point for the synthesis of novel therapeutics or as a fragment for identifying new biological targets. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin to unlock the potential of this and other simple guanidine derivatives, contributing to the ongoing search for new and effective medicines.
References
- PubMed. (n.d.). Novel approaches to screening guanidine derivatives.
- Benchchem. (2025, November 16). The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine.
- Taylor & Francis Online. (2013, November 22). Full article: Novel approaches to screening guanidine derivatives.
- ScienceDirect. (2023, May 11). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.
- RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Guanidinium chloride.
- Drugs.com. (2025, August 11). Guanidine: Package Insert / Prescribing Information.
- ChemicalBook. (2025, July 4). This compound.
Sources
- 1. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22007-68-7 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. drugs.com [drugs.com]
Revolutionizing Bioconjugation: A Detailed Guide to Creating Protein-Protein Conjugates with 2-Methylpropanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and therapeutic development, the precise chemical linkage of proteins to form functional conjugates is a cornerstone technology.[1][2] These engineered biomacromolecules are pivotal in applications ranging from targeted drug delivery and advanced diagnostics to the fundamental study of protein-protein interactions.[2][3][4] This guide provides an in-depth exploration of the use of 2-Methylpropanimidamide hydrochloride, commonly known as Traut's Reagent or 2-iminothiolane, for the creation of protein-protein conjugates. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in their protein modification endeavors.
The Chemistry of Amine Modification: Introducing Sulfhydryl Groups
The most common and versatile strategies for protein crosslinking involve targeting primary amines (–NH2), which are abundantly found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[5] Due to their typical surface accessibility and nucleophilic nature on native protein structures, these primary amines are ideal targets for conjugation.[5][6]
2-Iminothiolane is a cyclic thioimidate that serves as a powerful thiolating agent, enabling the introduction of sulfhydryl (-SH) groups onto biomolecules.[7][8] The core mechanism involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring of 2-iminothiolane. This reaction opens the ring and forms a stable amidine linkage, with the concurrent introduction of a free sulfhydryl group.[7] A significant advantage of this method is that the newly formed amidine group retains the positive charge of the original primary amine, thus minimizing significant alterations to the protein's overall charge and isoelectric point.[7] The reaction is most efficient within a pH range of 7 to 10.[7][8]
While 2-iminothiolane can also react with hydroxyl and sulfhydryl groups, its reactivity towards primary amines is substantially higher.[7]
Reaction Mechanism of 2-Iminothiolane with a Primary Amine
Caption: Reaction of 2-Iminothiolane with a protein's primary amine.
Two-Stage Strategy for Protein-Protein Conjugation
The introduction of sulfhydryl groups via 2-iminothiolane is the first step in a common two-stage heterobifunctional crosslinking strategy. This approach offers greater control over the conjugation process compared to homobifunctional crosslinkers, which can lead to unwanted polymerization.[9]
The overall workflow is as follows:
-
Thiolation of Protein A: The first protein is reacted with 2-iminothiolane to introduce reactive sulfhydryl groups.
-
Modification of Protein B: The second protein is reacted with a maleimide-containing crosslinker, which targets primary amines and introduces a maleimide group.
-
Conjugation: The thiolated Protein A is then reacted with the maleimide-activated Protein B. The sulfhydryl group of Protein A attacks the maleimide group of Protein B, forming a stable thioether bond and creating the desired protein-protein conjugate.
Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for creating a protein-protein conjugate.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to creating protein-protein conjugates using 2-iminothiolane and a maleimide crosslinker.
Protocol 1: Thiolation of a Protein with 2-Iminothiolane
This procedure outlines the introduction of sulfhydryl groups onto a protein.[7]
Materials:
-
Protein to be thiolated
-
2-Iminothiolane hydrochloride (Traut's Reagent)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or 0.1M borate buffer, pH 8.0, containing 2-5 mM EDTA.[10] (Ensure the buffer is free of primary amines).
-
Desalting spin column
-
Assay Buffer for sulfhydryl quantification (e.g., for Ellman's Reagent)
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-10 mg/mL. The inclusion of EDTA is crucial to chelate divalent metals that can promote the oxidation of newly formed sulfhydryl groups.[10]
-
Reagent Preparation: Immediately before use, prepare a stock solution of 2-iminothiolane in the Reaction Buffer.
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of 2-iminothiolane to the protein solution.[10] The optimal molar ratio depends on the protein's size, concentration, and the desired level of thiolation, and may require empirical optimization. For example, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryl groups per IgG molecule.[10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[10]
-
Purification: Remove excess, unreacted 2-iminothiolane and byproducts using a desalting spin column equilibrated with the Reaction Buffer.[7] This step is critical to prevent interference in subsequent conjugation steps.
-
Quantification of Thiolation (Optional but Recommended): Determine the number of incorporated sulfhydryl groups using a suitable assay, such as the Ellman's Reagent (DTNB) assay, which measures absorbance at 412 nm.[7]
Protocol 2: Activation of a Protein with a Maleimide Crosslinker
This protocol describes the introduction of maleimide groups onto the second protein. A variety of amine-reactive maleimide crosslinkers are commercially available.
Materials:
-
Protein to be activated
-
Amine-reactive maleimide crosslinker (e.g., Sulfo-SMCC)
-
Reaction Buffer: PBS, pH 7.2-8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker in an appropriate solvent (e.g., DMSO for non-sulfonated versions, or the Reaction Buffer for sulfo-NHS esters) and then add it to the protein solution.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess crosslinker using a desalting spin column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 7.2-7.5).
Protocol 3: Conjugation of Thiolated and Maleimide-Activated Proteins
This final step brings the two modified proteins together to form the conjugate.
Materials:
-
Purified thiolated protein (from Protocol 1)
-
Purified maleimide-activated protein (from Protocol 2)
-
Conjugation Buffer: PBS, pH 7.2-7.5
Procedure:
-
Molar Ratio Determination: Determine the molar concentrations of the thiolated and maleimide-activated proteins.
-
Conjugation Reaction: Mix the two proteins in the Conjugation Buffer, typically at a 1:1 molar ratio. The optimal ratio may need to be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
-
Purification of the Conjugate: The final protein-protein conjugate must be purified from unreacted proteins and byproducts.[11][12] Several chromatography techniques can be employed, including:
-
Characterization: The purified conjugate should be thoroughly characterized to confirm its identity, purity, and functionality.[15][16] Common analytical techniques include:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
-
Mass Spectrometry: To determine the precise mass of the conjugate.[17]
-
Functional Assays: To ensure that the biological activities of the constituent proteins are retained.
-
Critical Parameters and Troubleshooting
The success of protein-protein conjugation is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Range/Value | Rationale and Considerations |
| pH (Thiolation) | 7.0 - 9.0[10] | Optimal for the reaction of 2-iminothiolane with primary amines. Higher pH can lead to reaction with hydroxyl groups.[10] |
| pH (Maleimide Reaction) | 6.5 - 7.5 | Maleimide groups are more stable at neutral to slightly acidic pH and react specifically with sulfhydryls. At pH > 7.5, maleimides can react with amines. |
| Molar Excess of Reagents | 2- to 20-fold[10] | Needs to be optimized to achieve the desired degree of modification without compromising protein function. Excessive modification can lead to loss of activity or aggregation.[10] |
| Reaction Time | 30 - 60 minutes | Sufficient for most reactions. Longer incubation times may not significantly increase yield and can lead to side reactions. |
| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein stability. |
| Buffer Composition | Amine-free for thiolation | Primary amines in the buffer will compete with the protein for reaction with 2-iminothiolane. |
| Presence of EDTA | 2-5 mM | Prevents oxidation of newly introduced sulfhydryl groups by chelating metal ions.[10] |
Troubleshooting Common Issues:
-
Low Conjugation Yield:
-
Confirm the degree of thiolation and maleimide activation.
-
Optimize the molar ratio of the two proteins in the conjugation reaction.
-
Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction.
-
-
Protein Aggregation:
-
Reduce the molar excess of crosslinking reagents.
-
Perform the conjugation reaction at a lower protein concentration.
-
Include stabilizing agents in the reaction buffer.
-
-
Loss of Protein Activity:
-
Decrease the extent of chemical modification by reducing the molar excess of reagents.
-
Investigate site-specific conjugation methods if random modification of lysines is affecting active sites.
-
Conclusion
This compound is a versatile and effective reagent for introducing sulfhydryl groups onto proteins, a key step in the creation of well-defined protein-protein conjugates. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently produce high-quality conjugates for a wide array of applications in basic science and drug development.[2][4][18] The ability to rationally design and construct these complex biomolecules opens up new avenues for therapeutic intervention and a deeper understanding of biological systems.
References
-
ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]
-
NIH. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]
-
NIH. Manipulating Cell Fates with Protein Conjugates. [Link]
-
ACS Publications. Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. [Link]
-
AIP Publishing. Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. [Link]
-
G-Biosciences. Sulfhydration Kit With Traut's Reagent. [Link]
-
Wikipedia. 2-Iminothiolane. [Link]
-
PubMed. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. [Link]
-
NIH. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. [Link]
-
PubMed. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. [Link]
-
BioProcess International. Protein Conjugates. [Link]
-
AMRI. Protein Expression, Purification and Conjugation. [Link]
-
Patsnap Synapse. What are the different types of drugs available for Protein drug conjugate? [Link]
-
Agilent. Affinity Purification Proteins | Protein A. [Link]
-
ACS Publications. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. [Link]
-
University of Mississippi. Covalent Modification Of Recombinant Protein With Reactive Thiols. [Link]
-
Patsnap Synapse. What Protein drug conjugate are being developed? [Link]
-
ResearchGate. Analysis and characterization of protein-drug conjugates? [Link]
-
NIH. Protein–Antibody Conjugates (PACs) – A Plug-and-Play Strategy for Covalent Conjugation and Targeted Intracellular Delivery of Pristine Proteins. [Link]
-
Exeris Biologics. Protein Drug Conjugates. [Link]
-
PubMed. Preparation and characterization of interleukin-2-gelonin conjugates made using different cross-linking reagents. [Link]
-
MDPI. Insights on Chemical Crosslinking Strategies for Proteins. [Link]
-
PubMed. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. [Link]
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
-
PubMed. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. [Link]
-
PubMed. Protein- and Peptide-drug conjugates: an emerging drug delivery technology. [Link]
-
NIH. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
-
YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Manipulating Cell Fates with Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the different types of drugs available for Protein drug conjugate? [synapse.patsnap.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 9. Protein Crosslinking | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein- and Peptide-drug conjugates: an emerging drug delivery technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Protein Modification by 2-Methylpropanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 11, 2026
Abstract
The precise chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of protein conjugates with enhanced therapeutic properties, novel functionalities, and tailored characteristics for a myriad of research applications. One of the key strategies in protein modification is the targeting of primary amines, predominantly the ε-amino group of lysine residues, due to their surface accessibility and nucleophilicity. This guide provides an in-depth exploration of protein modification through the introduction of a methylpropanimidoyl group via amidination, with a focus on the reagent 2-Methylpropanimidamide hydrochloride. This technical document will detail the reaction chemistry, provide comprehensive experimental protocols, summarize key quantitative data, and present visual workflows to empower researchers in their protein modification endeavors.
Introduction: The Principle of Amidination with this compound
Amidination is a chemical reaction that converts a primary amine into an amidine. In the context of protein chemistry, this compound serves as a reagent for the targeted modification of primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.
The primary advantage of amidination, particularly with reagents like this compound, is the preservation of the positive charge at the site of modification. The resulting N-substituted amidine is basic and remains protonated at physiological pH, thus mimicking the original charge of the lysine side chain. This charge preservation is crucial for maintaining the native conformation and solubility of the protein, which can be significantly altered by modifications that neutralize the positive charge of lysine.
The reaction of this compound with a primary amine on a protein is proposed to proceed via nucleophilic attack of the unprotonated amine on the imidamide carbon, followed by the elimination of ammonia, to form a stable amidine linkage.
Reaction Scheme:
Caption: Reaction of a protein's primary amine with 2-Methylpropanimidamide.
Experimental Protocols for Protein Modification
This section provides a detailed protocol for the modification of a protein with this compound. It is essential to optimize the reaction conditions for each specific protein to achieve the desired degree of modification.
Materials
-
Protein of interest
-
This compound (CAS 22007-68-7)
-
Reaction Buffer: 0.1 M sodium borate or sodium phosphate, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., PD-10) or dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Protocol for Protein Amidination
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the protein is fully solubilized.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the Reaction Buffer. A typical starting concentration is 100 mM.
-
Reaction Initiation: Add the this compound solution to the protein solution to achieve a final molar excess of the reagent over the protein's primary amines (lysine residues + N-terminus). A 10 to 100-fold molar excess is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to 24 hours. The progress of the reaction can be monitored by taking aliquots at different time points.
-
Reaction Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.
-
Purification: Remove the excess reagent and byproducts by either size-exclusion chromatography using a desalting column equilibrated with PBS or by dialysis against PBS at 4°C with multiple buffer changes.
-
Characterization and Storage: The modified protein is now ready for quantification and downstream applications. Store the purified protein at an appropriate temperature (e.g., -20°C or -80°C).
Quantification of Protein Modification
The extent of protein modification by this compound can be quantified using several analytical techniques. The choice of method will depend on the available instrumentation, the desired level of detail, and the nature of the protein.
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful tool for the characterization and quantification of protein modifications.[1][2]
This method provides a rapid assessment of the overall degree of modification.
-
Principle: The mass of the protein will increase by 84.16 Da for each primary amine that is modified with a methylpropanimidoyl group (C₅H₁₂N₂). By comparing the mass spectrum of the modified protein to that of the unmodified protein, the number of modifications can be determined.
-
Protocol:
-
Prepare the unmodified and modified protein samples for MS analysis. For MALDI-TOF, mix the protein solution with a suitable matrix (e.g., sinapinic acid). For ESI-MS, dilute the protein in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).
-
Acquire the mass spectra for both samples.
-
Deconvolute the ESI-MS spectra if necessary to obtain the zero-charge mass.
-
Calculate the mass shift between the modified and unmodified protein peaks to determine the average number of modifications.
-
This "bottom-up" proteomics approach allows for the identification of specific modification sites.[3][4]
-
Principle: The modified protein is enzymatically digested into smaller peptides. Since amidination of lysine residues blocks cleavage by trypsin, an alternative protease such as Glu-C or Asp-N should be used. The resulting peptide mixture is then analyzed by LC-MS/MS to identify the modified peptides and pinpoint the exact location of the modification.
-
Protocol:
-
Protein Digestion:
-
Denature the modified protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine-HCl).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the denatured protein solution to reduce the denaturant concentration and add a suitable protease (e.g., Glu-C).
-
Incubate overnight at the optimal temperature for the protease.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS and MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Include the mass of the methylpropanimidoyl modification (+84.16 Da) on lysine and the N-terminus as a variable modification in the search parameters.
-
The search results will identify the specific lysine residues that have been modified.
-
-
High-Performance Liquid Chromatography (HPLC) Based Quantification
Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the modified and unmodified protein forms.[5][6][7][8][9]
-
Principle: The addition of the methylpropanimidoyl group can alter the hydrophobicity of the protein, potentially allowing for its separation from the unmodified form by RP-HPLC. The extent of modification can be determined by comparing the peak areas of the modified and unmodified species.
-
Protocol:
-
Method Development: Develop an RP-HPLC method using a C4, C8, or C18 column that can resolve the modified and unmodified protein. A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common starting point.
-
Analysis: Inject the purified modified protein sample onto the HPLC system.
-
Quantification: Integrate the peak areas of the modified and unmodified protein peaks. The percentage of modification can be calculated as: % Modification = (Area of modified peak / (Area of modified peak + Area of unmodified peak)) * 100
-
Data Presentation and Visualization
Tabular Summary of Quantitative Data
| Quantification Method | Principle | Information Obtained | Advantages | Disadvantages |
| Intact Protein MS | Measures the mass shift of the whole protein. | Average number of modifications per protein molecule. | Rapid, provides a global view of modification. | Does not identify specific modification sites. |
| Peptide Mapping (LC-MS/MS) | Identifies modified peptides after enzymatic digestion. | Specific sites of modification (which lysine residues). | Provides detailed site-specific information. | More time-consuming and complex data analysis. |
| RP-HPLC | Separates modified and unmodified protein forms. | Relative abundance of modified vs. unmodified protein. | Can be highly quantitative, widely available. | Resolution may be challenging for complex mixtures. |
Workflow Visualization
Sources
- 1. Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. harvardapparatus.com [harvardapparatus.com]
2-Methylpropanimidamide Hydrochloride: A Versatile Tool for Protein Guanidinylation in Chemical Biology
Introduction: The Strategic Conversion of Lysine to Homoarginine
In the intricate landscape of chemical biology and drug development, the precise chemical modification of proteins is a cornerstone for elucidating function, enhancing therapeutic properties, and developing novel diagnostics. Among the arsenal of protein modification strategies, the conversion of lysine residues to homoarginine—a process known as guanidinylation—stands out for its subtlety and significant impact. This transformation is achieved by reacting the primary ε-amino group of a lysine side chain with a guanidinylating reagent, such as 2-Methylpropanimidamide hydrochloride.
The significance of this modification lies in its mimicry of the naturally occurring amino acid arginine. The guanidinium group of arginine is crucial for a myriad of biological processes, including protein-protein interactions, enzyme catalysis, and nucleic acid binding, owing to its positive charge that is maintained over a wide physiological pH range.[1] By converting a lysine's primary amine to a guanidinium group, researchers can investigate the functional role of positive charge at specific sites within a protein while minimizing significant structural perturbations. This is because the positive charge of the lysine is preserved in the resulting homoarginine residue.[2]
This compound belongs to the class of imidamide salts, which serve as efficient reagents for this transformation. While O-Methylisourea is a classic and widely used guanidinylating agent, 2-Methylpropanimidamide and its analogs offer a valuable alternative for researchers.[2][3] This application note provides a comprehensive guide to the use of this compound and related reagents in protein guanidinylation, detailing the underlying chemical principles, step-by-step protocols, and key applications in modern chemical biology.
Core Applications in Chemical Biology and Drug Discovery
The strategic guanidinylation of proteins opens up a wide range of applications for researchers and drug development professionals:
-
Probing Structure-Function Relationships: By systematically converting specific lysine residues to homoarginine, researchers can dissect the importance of individual amino acids in protein function. This is particularly valuable for studying enzyme active sites, ligand binding pockets, and protein-protein interaction interfaces where electrostatic interactions play a critical role.[1]
-
Enhancing Protein Characterization by Mass Spectrometry: In proteomics, trypsin is the most common enzyme used for protein digestion, cleaving polypeptide chains at the C-terminus of lysine and arginine residues. The resulting peptides are then analyzed by mass spectrometry. Due to the higher basicity of the arginine side chain, arginine-containing peptides are more efficiently ionized and detected. Guanidinylation of lysine residues converts them to homoarginine, leading to tryptic cleavage only at arginine residues. This simplifies peptide mixtures and enhances the mass spectrometry signal for formerly lysine-containing peptides, ultimately improving protein identification and sequence coverage.[2]
-
Modulating Protein-Nucleic Acid Interactions: The guanidinium group is a key motif in proteins that bind to the phosphate backbone of DNA and RNA. Converting lysines to homoarginines in DNA- or RNA-binding proteins can be used to investigate the specific electrostatic contributions to binding affinity and specificity.
-
Development of Novel Biotherapeutics: The modification of lysine residues in therapeutic proteins, such as monoclonal antibodies, can be used to improve their stability, reduce aggregation, or alter their pharmacokinetic properties. Guanidinylation offers a subtle modification that can fine-tune the surface charge of a protein without introducing bulky or highly immunogenic moieties.
The Chemical Principle of Guanidinylation
The guanidinylation of a primary amine, such as the ε-amino group of lysine, with this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out under basic conditions (pH 9-11) to ensure that the target amino group is in its deprotonated, nucleophilic state.
In this mechanism, the deprotonated ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbon atom of the propanimidamide. This results in the formation of a tetrahedral intermediate. Subsequently, isobutyramide is eliminated as a leaving group, yielding the stable guanidinium group of the homoarginine residue.
Experimental Protocols
Protocol 1: General Procedure for Protein Guanidinylation
This protocol provides a general method for the guanidinylation of a purified protein in solution. The optimal conditions, particularly the concentration of the guanidinylating reagent and reaction time, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM sodium borate, pH 9.5)
-
This compound
-
Reaction Buffer: 0.5 M Sodium Borate, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for the guanidinylating reagent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 1 M) in the Reaction Buffer.
-
Guanidinylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 100- to 1000-fold molar excess of reagent over lysine residues).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal incubation time should be determined experimentally.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. The primary amines in the Tris buffer will react with and consume any excess this compound.
-
Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Analysis of Modification: The extent of guanidinylation can be assessed by various methods, including mass spectrometry (observing a mass shift of 42.02 Da per modified lysine), amino acid analysis, or by functional assays.
Protocol 2: Guanidinylation of Peptides for Mass Spectrometry Analysis
This protocol is specifically designed for the guanidinylation of tryptic peptides prior to mass spectrometry analysis to improve ionization and protein identification.[2]
Materials:
-
Tryptic peptide digest of a protein sample
-
Guanidination Reagent: 1 M this compound in 0.5 M sodium borate, pH 10.5
-
Stop Solution: 5% Formic Acid
Procedure:
-
Peptide Sample Preparation: The peptide sample should be in a buffer free of primary amines. If necessary, perform a buffer exchange.
-
Guanidinylation: To the peptide sample, add an equal volume of the Guanidination Reagent.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stopping the Reaction: Acidify the reaction mixture by adding the Stop Solution to a final pH of <3.
-
Sample Cleanup: Desalt the guanidinylated peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the purified peptides by LC-MS/MS.
Data Presentation: A Comparative Look at Guanidinylation Reagents
While this compound is an effective reagent, several other compounds are available for protein guanidinylation, each with its own advantages and disadvantages. The choice of reagent can depend on factors such as reactivity, specificity, and the desired reaction conditions.[3]
| Reagent | Typical Reaction pH | Advantages | Disadvantages |
| This compound | 9.0 - 11.0 | Good reactivity, commercially available. | Requires basic pH which may affect protein stability. |
| O-Methylisourea hemisulfate | 9.0 - 11.0 | Widely used, cost-effective.[2] | Can lead to side reactions, requires basic pH.[3] |
| S-Methylisothiourea sulfate | 9.0 - 11.0 | Similar to O-Methylisourea. | Can also lead to side reactions. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Room temperature in organic solvents or aqueous buffers. | High specificity for primary amines, high yields.[3] | Higher cost, may require organic co-solvents. |
| N,N'-Di-Boc-N''-triflylguanidine | Room temperature. | Highly reactive, efficient for a broad range of amines.[4] | Can be less selective, higher cost. |
Visualizing the Experimental Workflow
Conclusion: A Powerful Strategy for Protein Engineering
This compound and related guanidinylating reagents are invaluable tools in the chemical biologist's toolkit. The ability to selectively convert lysine residues to homoarginine provides a powerful yet subtle method for probing protein structure-function relationships, enhancing proteomic analyses, and engineering proteins with novel properties. By understanding the underlying chemical principles and optimizing reaction protocols, researchers can effectively leverage this modification to advance our understanding of complex biological systems and accelerate the development of new therapeutics.
References
- Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
- US6072075A - Guanidinylation reagents. Google Patents.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
Sources
Application Notes and Protocols for Bioconjugation using 2-Iminothiolane Hydrochloride (Traut's Reagent)
Introduction: The Strategic Advantage of Thiolation with 2-Iminothiolane HCl
In the field of bioconjugation, the modification of primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues is a cornerstone technique.[1] While numerous reagents target these accessible amines, 2-Iminothiolane hydrochloride, commonly known as Traut's Reagent, offers a unique and powerful approach.[2] It is a cyclic thioimidate compound used for thiolation—the introduction of a reactive sulfhydryl (–SH) group onto a molecule.[3][4]
The primary strategic advantage of Traut's Reagent lies in its ability to convert a primary amine into a sulfhydryl group while preserving the net positive charge of the original amine.[3][4] The reaction forms a positively charged amidine group, thereby minimizing disturbances to the protein's native isoelectric point and reducing the risk of precipitation that can occur when primary amines are converted to neutral amide bonds. This charge preservation makes it an invaluable tool for creating functional protein conjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes, without compromising protein solubility.
This guide provides a comprehensive overview of the mechanism, critical parameters, and detailed protocols for successfully employing 2-Iminothiolane HCl in your bioconjugation workflows.
Core Principles: The Reaction Mechanism
Traut's Reagent reacts efficiently and spontaneously with primary amines in a single step at a pH range of 7 to 9.[2][3] The reaction involves the nucleophilic attack of the unprotonated primary amine on the thioimidate carbon of the 2-Iminothiolane ring. This attack leads to the opening of the five-membered ring, resulting in the formation of a stable amidine linkage and the liberation of a free sulfhydryl (thiol) group at the terminus of a four-carbon spacer arm.
The newly introduced sulfhydryl group is now available for covalent coupling to a sulfhydryl-reactive chemical group, such as a maleimide or a haloacetyl, enabling the specific attachment of a second molecule.[5]
Critical Reaction Parameters: Ensuring Success
The efficiency and specificity of thiolation with Traut's Reagent are highly dependent on careful control of the reaction conditions. The causality behind these choices is critical for reproducible, high-yield conjugations.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.0 - 9.0 | The reacting species is the deprotonated primary amine (-NH₂), which is a strong nucleophile. Below pH 7, the amine is predominantly protonated (-NH₃⁺) and non-reactive. Above pH 9, the risk of side reactions with hydroxyl groups increases, and the reagent itself begins to hydrolyze more rapidly. An optimal pH of ~8.0 is a common and effective starting point.[1][3] |
| Reaction Buffer | Phosphate, Borate, HEPES | Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) , as they will compete with the target protein for reaction with the reagent, drastically reducing thiolation efficiency.[1] Buffers like PBS or borate are excellent choices. |
| Chelating Agents | 1-5 mM EDTA | Sulfhydryl groups are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R). These disulfide-linked proteins cannot react with sulfhydryl-reactive reagents. EDTA chelates divalent metal ions that can catalyze this oxidation, preserving the reactive free thiol. |
| Reagent Molar Excess | 2x to 20x | The optimal molar excess of Traut's Reagent over the protein depends on the desired level of modification. A lower excess (2-5x) is used for introducing a few sulfhydryl groups, while a higher excess (10-20x) can achieve more extensive modification. It is essential to determine this empirically for each specific protein and application. |
| Incubation Time | 30 - 60 minutes | The reaction is rapid at room temperature. An incubation time of one hour is typically sufficient for completion.[6] Longer incubation times do not significantly increase the yield and may elevate the risk of side reactions or protein degradation. |
| Reagent Preparation | Prepare Fresh | Traut's Reagent is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. For maximum reactivity, always prepare the reagent solution immediately before adding it to the protein solution. |
The Two-Step Bioconjugation Workflow
The power of Traut's Reagent is fully realized in a two-step conjugation strategy. This workflow provides exceptional control over the linking process, ensuring a specific and stable final bioconjugate.
Detailed Experimental Protocols
Protocol 1: Thiolation of a Monoclonal Antibody (mAb)
This protocol describes the introduction of sulfhydryl groups onto a mAb, a common first step for creating an antibody-drug conjugate (ADC).
Materials:
-
Monoclonal antibody (mAb) at 2-10 mg/mL
-
Reaction Buffer: 1x PBS (Phosphate Buffered Saline) containing 5 mM EDTA, pH 7.5
-
Traut's Reagent (2-Iminothiolane HCl)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) suited for the protein's molecular weight
Procedure:
-
Buffer Exchange: Ensure the mAb is in the Reaction Buffer. If it is in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis. Adjust the final concentration to 2-10 mg/mL.
-
Prepare Traut's Reagent: Immediately before use, weigh out the required amount of Traut's Reagent and dissolve it in the Reaction Buffer to a concentration of ~10 mM. Causality: Preparing this solution fresh is critical as the reagent hydrolyzes in aqueous solutions, losing its reactivity over time.
-
Calculate Reagent Volume: Determine the volume of Traut's Reagent solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the mAb).
-
Initiate Reaction: Add the calculated volume of the Traut's Reagent solution to the mAb solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Purification: Immediately following incubation, remove the excess, unreacted Traut's Reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., a conjugation buffer, pH 6.5-7.0). Causality: Prompt removal of the reagent is necessary to stop the reaction and prevent further, uncontrolled modification. The collected eluate is the purified, thiolated mAb.
Protocol 2: Quantification of Sulfhydryls with Ellman's Reagent
This quality control step is essential to determine the average number of sulfhydryl groups introduced per protein molecule (the degree of labeling).
Materials:
-
Thiolated protein from Protocol 1
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Create a series of known concentrations of a sulfhydryl standard (like cysteine) in the assay buffer.
-
Assay: Add Ellman's Reagent to both the standards and a known concentration of your thiolated protein. The reagent reacts with free thiols to produce a yellow-colored product (TNB²⁻).
-
Measure Absorbance: Measure the absorbance of all samples at 412 nm.
-
Calculate: Use the standard curve to determine the molar concentration of sulfhydryl groups in your protein sample. Divide this value by the molar concentration of your protein to calculate the average number of thiols per protein.
Protocol 3: Conjugation to a Maleimide-Activated Drug
This protocol completes the workflow by creating a stable thioether bond between the thiolated mAb and a maleimide-activated payload.
Materials:
-
Purified, thiolated mAb from Protocol 1
-
Maleimide-activated molecule (e.g., drug-linker) dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer: 10 mM phosphate, 140 mM NaCl, pH 6.5-7.0[6]
Procedure:
-
Prepare for Conjugation: The purified thiolated mAb should be in the Conjugation Buffer. The slightly acidic pH (6.5-7.0) is optimal for the maleimide-thiol reaction, as it minimizes hydrolysis of the maleimide group while ensuring the thiol remains sufficiently nucleophilic.
-
Add Maleimide Payload: Add a 3- to 5-fold molar excess of the maleimide-activated molecule (per available thiol group) to the thiolated mAb solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10%) to prevent protein denaturation.
-
Reaction: Stir or gently rotate the mixture for 1.5 to 2 hours at room temperature.[6]
-
Final Purification: Purify the resulting bioconjugate (e.g., ADC) from unconjugated drug and antibody using an appropriate chromatography method, such as size-exclusion (SEC) or cation exchange (CEX) chromatography.[6]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Thiolation | 1. Inactive (hydrolyzed) Traut's Reagent.2. Presence of competing primary amines in the buffer (e.g., Tris).3. Incorrect pH (too low). | 1. Always prepare Traut's Reagent solution immediately before use.2. Perform buffer exchange into a non-amine buffer (PBS, Borate, HEPES).3. Ensure the reaction buffer pH is between 7.0 and 9.0. |
| Protein Precipitation | 1. Over-modification of the protein, leading to conformational changes.2. Use of excessive organic solvent (e.g., DMSO) during the second conjugation step. | 1. Reduce the molar excess of Traut's Reagent in the initial thiolation step.2. Keep the final concentration of organic solvent below 10% (v/v). |
| Low Final Conjugate Yield | 1. Re-oxidation of sulfhydryl groups to disulfides before conjugation.2. Hydrolysis of the maleimide group on the conjugation partner. | 1. Work quickly after thiolation and always include EDTA in buffers. Consider a mild reduction step with TCEP if disulfide formation is suspected.2. Prepare the maleimide-activated molecule solution fresh. Ensure the conjugation buffer pH is ≤ 7.0. |
References
-
2-Iminothiolane. Wikipedia. [Link]
-
Pierce Traut's Reagent (2-iminothiolane). Al-Faiha For Laboratory & Scientific Supplies Co. [Link]
-
Introduction of free thiol groups by reaction of 2-IT (Traut's reagent)... ResearchGate. [Link]
-
2-Iminothiolane as a Useful Coupling Reagent for Polyamine SolidPhase Synthesis. Synlett. [Link]
-
A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. NIH National Library of Medicine. [Link]
-
Traut's Modification of Antibody-Lysine Residues. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sahoury.com [sahoury.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Developing Functional Assays for Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Functional Assays for Modified Proteins
Post-translational modifications (PTMs) are pivotal in regulating almost every aspect of a protein's life, from its structure and localization to its activity and interactions.[1][2] These modifications, such as phosphorylation, ubiquitination, and glycosylation, exponentially increase the functional diversity of the proteome.[1][3] Consequently, understanding the functional ramifications of these modifications is paramount in both basic research and the development of novel therapeutics.[4] Functional assays serve as the cornerstone of this understanding, providing a quantitative measure of a modified protein's biological activity.[5][6] This guide offers an in-depth exploration of the principles and methodologies for developing robust and reliable functional assays for modified proteins.
Part 1: The Foundation - Key Considerations for Assay Design
The design of a functional assay is not a one-size-fits-all endeavor. A thoughtful and systematic approach is required to ensure the assay is sensitive, specific, and relevant to the biological question at hand.
Understanding the Modification and its Biological Context
The nature of the PTM itself dictates the type of functional assay that will be most informative. For instance:
-
Phosphorylation , a reversible modification, often acts as a molecular switch, turning protein activity on or off.[7][8] Assays for phosphorylated proteins, therefore, frequently focus on changes in enzymatic activity or the ability to bind to other proteins.
-
Ubiquitination , the attachment of ubiquitin, can signal for protein degradation, alter cellular localization, or mediate protein-protein interactions, depending on the type of ubiquitin linkage.[9] Assays for ubiquitinated proteins might therefore assess protein stability or changes in binding partners.[9]
-
Glycosylation , the addition of sugar moieties, can influence protein folding, stability, and receptor binding.[10][11][12] Functional assays for glycosylated proteins often examine their binding affinity to receptors or their stability in biological fluids.[13]
The biological context is equally crucial. An in vitro assay using purified components may be excellent for dissecting the direct biochemical consequences of a modification, but a cell-based assay will provide a more physiologically relevant picture of its function within a complex cellular environment.[14][15]
The Central Role of Controls
A well-designed experiment is a self-validating system, and the key to this is the judicious use of controls.
| Control Type | Purpose | Example |
| Positive Control | To confirm that the assay is working as expected and can detect a known functional change. | A known active form of the modified protein or a sample from cells where the signaling pathway is known to be activated. |
| Negative Control | To establish a baseline and control for non-specific effects. | An unmodified version of the protein, a catalytically inactive mutant, or lysate from knockout cells. |
| Loading Control | To ensure equal amounts of protein are being compared across samples, particularly in gel-based assays. | Housekeeping proteins like beta-actin or GAPDH in Western blots. |
| Isotype Control | In antibody-based assays, to control for non-specific binding of the antibody. | An antibody of the same isotype and concentration that does not recognize the target protein.[8] |
For modified proteins, a critical control is often the corresponding "total" protein antibody, which recognizes the protein regardless of its modification state. This allows for the normalization of the modified protein signal to the total amount of the protein present.
Part 2: In Vitro Functional Assays - Dissecting Molecular Mechanisms
In vitro assays, performed in a controlled environment outside of a living organism, are invaluable for directly measuring the biochemical activity of a modified protein.[16]
Enzyme Activity Assays
For proteins that are enzymes, the most direct functional readout is their catalytic activity.
Causality Behind Experimental Choices: The choice of substrate, buffer conditions (pH, ionic strength), and detection method are all critical for accurately measuring enzyme kinetics.[17][18] For instance, the pH of the assay buffer should be optimized to reflect the physiological environment of the enzyme and to ensure maximal activity.[17]
Protocol: In Vitro Kinase Activity Assay
This protocol describes a common method to measure the activity of a kinase, an enzyme that adds phosphate groups to other proteins.[8][19]
Materials:
-
Purified, modified (phosphorylated) kinase of interest
-
Unmodified kinase as a negative control
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (e.g., 10 mM)
-
Detection reagent (e.g., phosphospecific antibody, radioactive [γ-32P]ATP, or a commercial kinase activity kit)
-
Microplate reader or other appropriate detection instrument
Procedure:
-
Prepare the Kinase Reaction Mixture: In a microplate well, combine the kinase assay buffer, the substrate, and the purified kinase (either the modified or unmodified version).
-
Initiate the Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction.
-
Incubate: Incubate the reaction at the optimal temperature (often 30°C or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by heat inactivation.
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate using the chosen detection method. For example, if using a phosphospecific antibody, perform an ELISA or Western blot.[7][20] If using radioactive ATP, the phosphorylated substrate can be captured and the radioactivity measured.[19]
-
Data Analysis: Calculate the specific activity of the kinase, often expressed as units per milligram of enzyme, where one unit is the amount of enzyme that catalyzes the phosphorylation of a certain amount of substrate per minute.[18]
Workflow for an In Vitro Kinase Assay
Caption: Workflow of a typical in vitro kinase activity assay.
Protein-Protein Interaction (PPI) Assays
Many PTMs function by creating or disrupting binding sites for other proteins.[2] Assays that measure these interactions are therefore crucial for understanding the functional consequences of the modification.
Causality Behind Experimental Choices: The choice of PPI assay depends on whether the interaction is stable or transient and whether it occurs in solution or on a surface.[21] Co-immunoprecipitation is considered a gold standard for validating interactions, especially with endogenous proteins.[22]
Protocol: Co-Immunoprecipitation (Co-IP) to Detect PPIs of a Modified Protein
This protocol outlines the steps to determine if a modified protein interacts with a specific partner protein.[21][22]
Materials:
-
Cell lysate containing the modified protein of interest and its potential binding partner
-
Antibody specific to the modified protein (or a tag on the protein)
-
Protein A/G magnetic beads or agarose beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Antibodies for Western blotting (to detect the binding partner)
Procedure:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody specific to the modified protein.
-
Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein.
Workflow for Co-Immunoprecipitation
Caption: Workflow for a co-immunoprecipitation experiment.
Part 3: Cell-Based Functional Assays - Probing Function in a Physiological Context
Cell-based assays are essential for understanding how a modified protein functions within the complex and dynamic environment of a living cell.[14][15] They provide insights into the protein's role in signaling pathways, cell fate decisions, and other cellular processes.[23][24]
Reporter Gene Assays
Reporter gene assays are a powerful tool for monitoring the activation of specific signaling pathways.
Causality Behind Experimental Choices: The choice of reporter gene (e.g., luciferase, GFP) and the design of the promoter construct are critical for the specificity and sensitivity of the assay.[5] The promoter should contain response elements that are specifically activated by the signaling pathway of interest.
Protocol: Luciferase Reporter Assay for a Transcriptionally Regulated Pathway
This protocol describes how to measure the effect of a modified protein on the activity of a specific transcription factor.
Materials:
-
Mammalian cell line suitable for transfection
-
Expression vector for the modified protein (and an unmodified control)
-
Luciferase reporter plasmid containing a promoter responsive to the transcription factor of interest
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will be optimal for transfection the next day.
-
Transfection: Co-transfect the cells with the expression vector for the modified protein, the luciferase reporter plasmid, and the control reporter plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Normalization: Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency and cell number.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in cells expressing the modified protein to that in cells expressing the unmodified control.
Logical Flow of a Reporter Gene Assay
Caption: Logical flow of a reporter gene assay.
Part 4: Data Analysis and Interpretation
Quantitative Data Analysis
For most functional assays, the output will be quantitative data. It is crucial to perform appropriate statistical analysis to determine the significance of any observed differences.
| Assay Type | Typical Data Output | Recommended Statistical Analysis |
| Enzyme Activity Assay | Specific activity (e.g., U/mg) | t-test (for comparing two groups) or ANOVA (for multiple groups)[25] |
| Co-Immunoprecipitation | Band intensity on a Western blot | Densitometry followed by a t-test |
| Reporter Gene Assay | Relative Luciferase Units (RLU) | t-test or ANOVA on log-transformed data |
Always present data with measures of variability (e.g., standard deviation or standard error of the mean) and indicate the statistical significance (p-value).[25]
Interpreting the Results in a Biological Context
The ultimate goal is to understand the biological significance of the protein modification. Therefore, it is essential to interpret the results in the context of the broader biological system. Consider the following questions:
-
Do the results from in vitro and cell-based assays align?
-
How do the findings fit with the known literature on this protein and pathway?
-
What are the potential implications of these functional changes for the cell or organism?
By integrating data from multiple types of functional assays and considering the broader biological context, researchers can build a comprehensive understanding of how protein modifications regulate cellular processes.
References
-
Cellular Phosphorylation Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity. (2011). In Ubiquitin-Proteasome System. Humana Press. Retrieved from [Link]
-
In vitro assays for protein function services. (n.d.). CD Biosynsis. Retrieved from [Link]
-
Methods for Detecting Protein Phosphorylation. (n.d.). Bio-Techne. Retrieved from [Link]
-
7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech. Retrieved from [Link]
-
Protein Ubiquitination Assay. (2018). In Regulatory T Cells. Springer. Retrieved from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
-
In Vitro Protein Ubiquitination Assay. (2013, September). ResearchGate. Retrieved from [Link]
-
A High-Throughput Assay for Monitoring Ubiquitination in Real Time. (2019, December 3). Frontiers in Chemistry. Retrieved from [Link]
-
Methods to investigate protein–protein interactions. (n.d.). In Wikipedia. Retrieved from [Link]
-
Development and Validation of a Method for Profiling Post-Translational Modification Activities Using Protein Microarrays. (2010, May 26). PLOS One. Retrieved from [Link]
-
Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations. (2017, November 15). Nature Communications. Retrieved from [Link]
-
Functional analysis of protein post‐translational modifications using genetic codon expansion. (2024, January). The FEBS Journal. Retrieved from [Link]
-
Glycosylation: mechanisms, biological functions and clinical implications. (2023, April). Frontiers in Immunology. Retrieved from [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc. Retrieved from [Link]
-
Cell-Based Functional Assays. (2024, October 16). Oncolines B.V. Retrieved from [Link]
-
Functional Assay Services. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Protein-Protein Interaction Detection: Methods and Analysis. (2015, August 23). International Journal of Proteomics. Retrieved from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017, November 20). Assay Guidance Manual. Retrieved from [Link]
-
Glycosylation in Disease Research: Mechanisms & Analysis. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Glycosylation Biomarkers Associated with Age-Related Diseases and Current Methods for Glycan Analysis. (2021, March 23). Molecules. Retrieved from [Link]
-
Protein–protein interaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Protein analytical assays for diagnosing, monitoring, and choosing treatment for cancer patients. (2013, November 1). Expert Review of Proteomics. Retrieved from [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024, April 19). ResearchGate. Retrieved from [Link]
-
How to Interpret the Results of a Pull-Down Experiment. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Protein glycosylation in development, physiology and disease: Revealing functional mechanisms using Drosophila model. (n.d.). TEXAS A&M UNIVERSITY. Retrieved from [Link]
-
Identification and Functional Characterization of Glycosylation of Recombinant Human Platelet-Derived Growth Factor-BB in Pichia pastoris. (2015, December 23). PLOS One. Retrieved from [Link]
-
Protein Assay: Advancing Research Solution. (n.d.). Da-Ta Biotech. Retrieved from [Link]
-
Data analysis and interpretation in quantitative proteomics. (n.d.). Fiveable. Retrieved from [Link]
-
Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved from [Link]
-
Functional Assays. (n.d.). ARVYS Proteins. Retrieved from [Link]
-
Enhancing the Discovery of Functional Post-Translational Modification Sites with Machine Learning Models – Development, Validation, and Interpretation. (n.d.). Springer Protocols. Retrieved from [Link]
-
Functional analysis tools for post-translational modification. (2015, January 1). Database. Retrieved from [Link]
Sources
- 1. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tinnguyen-lab.com [tinnguyen-lab.com]
- 3. Development and Validation of a Method for Profiling Post-Translational Modification Activities Using Protein Microarrays | PLOS One [journals.plos.org]
- 4. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein Assay: Advancing Research Solution | Da-ta Biotech [databiotech.co.il]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Functional Characterization of Glycosylation of Recombinant Human Platelet-Derived Growth Factor-BB in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. selectscience.net [selectscience.net]
- 16. In vitro assays for protein function services - CD Biosynsis [biosynsis.com]
- 17. 酶活性测定 [sigmaaldrich.com]
- 18. rsc.org [rsc.org]
- 19. revvity.com [revvity.com]
- 20. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 21. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - IE [thermofisher.com]
- 22. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 23. njbio.com [njbio.com]
- 24. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 25. fiveable.me [fiveable.me]
Application Note & Protocols: 2-Methylpropanimidamide Hydrochloride in the Synthesis of Novel Bioactive Scaffolds
Abstract & Introduction
2-Methylpropanimidamide hydrochloride (CAS: 22007-68-7), also known as isobutyramidine hydrochloride, is a valuable and highly reactive reagent in modern organic synthesis.[1] Its structure features a gem-dimethyl-substituted amidine moiety, a key pharmacophore found in numerous biologically active molecules. The amidine group is a strong base and an excellent isostere for the guanidinium group of arginine, making it a critical component in the design of enzyme inhibitors, particularly for proteases like thrombin and trypsin. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing novel heterocyclic systems and functionalized amidine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for its strategic deployment in drug discovery and materials science research.
The purity of this compound is a critical parameter that directly influences the outcome of synthetic transformations. High-purity starting material (typically ≥97%) is essential to ensure predictable reactivity, minimize the formation of unwanted byproducts, and achieve reproducible yields, which is paramount in both fine chemical synthesis and pharmaceutical manufacturing.[2]
Core Synthetic Applications & Mechanistic Rationale
The synthetic power of this compound stems from the versatile reactivity of the amidine functional group. The hydrochloride salt serves as a stable, crystalline, and easily handled precursor. In the presence of a base, the free amidine is liberated, which acts as a potent binucleophile.
Synthesis of Pyrimidine Derivatives
One of the most powerful applications of amidines is in the construction of substituted pyrimidine rings, a core scaffold in a vast number of pharmaceuticals. The reaction proceeds via a cyclocondensation with a 1,3-dielectrophilic component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Mechanism: The reaction is initiated by the deprotonation of the amidine hydrochloride to generate the free base. One of the nitrogen atoms then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and a subsequent dehydration step yields the stable aromatic pyrimidine ring. The choice of base (e.g., sodium ethoxide, potassium carbonate) and solvent is critical for efficient deprotonation and solubilization of reactants.
DOT Diagram: General Synthesis of a Pyrimidine Ring
Sources
The Emerging Role of 2-Methylpropanimidamide Hydrochloride in Advanced Materials: A Technical Guide for Researchers
The field of material science is in a constant state of evolution, driven by the quest for novel materials with enhanced properties and functionalities. In this pursuit, the exploration of unique molecular building blocks is paramount. One such molecule that has garnered increasing interest is 2-Methylpropanimidamide hydrochloride. This amidinium salt, with its distinct structural and electronic characteristics, is proving to be a valuable component in the development of next-generation materials, particularly in the realm of renewable energy.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in material science. We will delve into the fundamental principles behind its utility, provide detailed experimental protocols, and offer insights into the causality of experimental choices, empowering researchers to leverage this compound in their own work.
I. Foundational Principles: The Amidinium Advantage
This compound belongs to the class of amidinium salts. The defining feature of the amidinium cation is a delocalized positive charge across the N-C-N backbone, a result of resonance stabilization. This delocalization imparts greater stability compared to their ammonium counterparts, where the positive charge is localized on a single nitrogen atom. This enhanced stability is a key factor in the improved performance and longevity of materials incorporating amidinium cations.
In the context of material science, particularly in perovskite solar cells, the substitution of traditional organic cations like methylammonium (MA) with amidinium-based cations has led to significant advancements. The benefits include:
-
Enhanced Thermal Stability: The resonance-stabilized N-H bonds in amidinium cations are more resistant to deprotonation under thermal and light stress, a common degradation pathway for perovskite materials.[1][2][3]
-
Improved Crystallinity and Film Morphology: The incorporation of amidinium-based additives can influence the nucleation and growth of crystalline films, leading to smoother, more uniform layers with larger grain sizes.[4][5]
-
Defect Passivation: Amidinium cations can effectively passivate surface defects in materials, reducing non-radiative recombination and enhancing optoelectronic properties.[1][5]
II. Core Application: Perovskite Solar Cell Optimization
The most prominent application of amidinium salts, and by extension this compound, is in the fabrication of high-performance perovskite solar cells (PSCs). These compounds can be utilized in two primary ways: as a component of the bulk perovskite material or as a surface passivating agent.
A. Incorporation as a Bulk Additive
Introducing this compound as an additive in the perovskite precursor solution can significantly enhance the quality of the final perovskite film.
Objective: To fabricate a methylammonium lead iodide (CH₃NH₃PbI₃) perovskite film with improved crystallinity and reduced defects using this compound as an additive.
Materials:
-
Lead (II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
-
ITO-coated glass substrates
-
Titanium dioxide (TiO₂) compact layer precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
-
Spiro-OMeTAD solution
-
Gold (Au) or Silver (Ag) for top electrode
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox with a nitrogen atmosphere
-
Solar simulator
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
Photoluminescence (PL) spectrometer
Procedure:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating the precursor solution at 3000 rpm for 30 s, followed by annealing at 500 °C for 30 minutes.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of 1 M CH₃NH₃PbI₃ in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Prepare a separate stock solution of this compound in DMF.
-
Create a series of perovskite precursor solutions with varying molar ratios of this compound to CH₃NH₃PbI₃ (e.g., 0%, 1%, 2%, 5%). The optimal concentration will need to be determined experimentally.
-
-
Perovskite Film Deposition:
-
Transfer the c-TiO₂ coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite precursor solution onto the c-TiO₂ layer in a two-step program: 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
-
During the second step, at approximately 15 seconds, dispense 100 µL of chlorobenzene (antisolvent) onto the spinning substrate.
-
Anneal the films on a hotplate at 100 °C for 10 minutes.
-
-
Device Completion:
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 s.
-
Thermally evaporate the top metal electrode (Au or Ag) under high vacuum.
-
Characterization and Validation:
-
SEM: To observe the film morphology and grain size. An increase in grain size and a reduction in pinholes are expected with the additive.
-
XRD: To assess the crystallinity of the perovskite film. Sharper and more intense diffraction peaks indicate improved crystallinity.
-
PL Spectroscopy: To measure the photoluminescence quantum yield (PLQY). A higher PLQY suggests a reduction in non-radiative recombination, indicating effective defect passivation.
-
Solar Simulator: To measure the power conversion efficiency (PCE) of the fabricated solar cells. An increase in open-circuit voltage (Voc) and fill factor (FF) is anticipated.
Caption: Workflow for fabricating and characterizing perovskite solar cells with this compound as an additive.
B. Surface Passivation
Surface defects are a major source of efficiency loss in perovskite solar cells. Applying a thin layer of a passivating agent can neutralize these defects. The resonance-stabilized nature of this compound makes it an excellent candidate for a stable passivation layer.
Objective: To passivate the surface of a pre-fabricated perovskite film to reduce surface defects and enhance device performance.
Materials:
-
Pre-fabricated perovskite films on substrates
-
This compound
-
Isopropanol (IPA)
-
Spiro-OMeTAD solution
-
Gold (Au) or Silver (Ag) for top electrode
Procedure:
-
Passivation Solution Preparation:
-
Prepare a dilute solution of this compound in isopropanol (e.g., 1 mg/mL). The optimal concentration should be determined experimentally.
-
-
Surface Treatment:
-
Take the pre-fabricated and annealed perovskite films.
-
Spin-coat the this compound solution onto the perovskite surface at 4000 rpm for 30 s.
-
Anneal the films at 100 °C for 5 minutes to remove the solvent and promote interaction with the perovskite surface.
-
-
Device Completion:
-
Proceed with the deposition of the Spiro-OMeTAD layer and the top metal electrode as described in the previous protocol.
-
Caption: Schematic of perovskite surface defect passivation by an amidinium cation.
III. Broader Applications and Future Outlook
While the application in perovskite solar cells is currently the most well-documented, the unique properties of this compound suggest its potential in other areas of material science:
-
Polymer Science: It could serve as a monomer or a catalyst in the synthesis of novel polymers with specific chemical properties.[6]
-
Precursor for Material Synthesis: It can be used as a precursor for the synthesis of other functional materials, such as metal-organic frameworks (MOFs) or carbon-based materials.[7][8][9]
-
Two-Dimensional (2D) Materials: The incorporation of organic cations is a key strategy in the formation of 2D hybrid perovskites, a class of materials with interesting optoelectronic properties.[10]
The exploration of this compound in these and other areas is an active field of research. Its commercial availability and tunable properties make it an attractive candidate for further investigation.
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂ | [11][12] |
| Molecular Weight | 122.6 g/mol | [12] |
| CAS Number | 22007-68-7 | [12] |
| Melting Point | 159 °C | [12] |
| Appearance | White crystalline solid | [12] |
V. Conclusion
This compound is a promising material for advancing the field of material science. Its inherent stability and ability to favorably influence the properties of other materials, particularly perovskites, have been clearly demonstrated. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile compound. As research continues, we anticipate the discovery of new and exciting applications for this compound and other amidinium-based materials.
References
- Sargent Group - University of Toronto. (2024). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells.
- ResearchGate. (n.d.). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells | Request PDF.
- IOPscience. (2017). The investigation of an amidine-based additive in the perovskite films and solar cells. Journal of Semiconductors.
- Royal Society of Chemistry. (2022). Amidinium additives for high-performance perovskite solar cells. Journal of Materials Chemistry A.
- PubMed. (2024). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Science.
- J&K Scientific. (n.d.). Methyl 2-methylpropanimidic acid hydrochloride.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride.
- Echemi. (n.d.). 2,2-Azobis(2-amidinopropane) dihydrochloride.
- Amerigo Scientific. (n.d.). This compound.
- University of Limerick. (2022). Precursor-Mediated Colloidal Synthesis of Compositionally Tunable Cu–Sb–M–S (M = Zn, Co, and Ni) Nanocrystals and Their Tr. UL Research Repository.
- ResearchGate. (2022). Precursor-Mediated Colloidal Synthesis of Compositionally Tunable Cu–Sb–M–S (M = Zn, Co, and Ni) Nanocrystals and Their Transport Properties. Chemistry of Materials.
- ResearchGate. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Bulletin of the Chemical Society of Ethiopia.
- PubMed Central. (n.d.). Recent Advances in Suspended 2D Materials and Their Applications.
Sources
- 1. light.utoronto.ca [light.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of an amidine-based additive in the perovskite films and solar cells [jos.ac.cn]
- 5. Amidinium additives for high-performance perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. jk-sci.com [jk-sci.com]
- 7. DSpace [researchrepository.ul.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Suspended 2D Materials and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 22007-68-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for 2-Methylpropanimidamide Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide provides in-depth technical support for the synthesis and handling of 2-Methylpropanimidamide Hydrochloride (also known as isobutyramidine hydrochloride, CAS No. 22007-68-7). This document moves beyond standard protocols to address the common challenges and nuanced questions encountered in the lab, ensuring your experimental workflow is both efficient and robust.
Section 1: Troubleshooting Guide for Synthesis & Optimization
The synthesis of this compound is most commonly achieved via the Pinner reaction. This two-step process involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from isobutyronitrile and an alcohol, followed by aminolysis to yield the desired amidine hydrochloride.[1][2][3] Success hinges on precise control of reaction parameters. This section addresses the most frequent issues encountered during this synthesis.
Q1: My yield of the intermediate Pinner salt is consistently low. What are the primary causes and how can I fix this?
A1: Low yield in the first step of the Pinner reaction is a classic problem almost always traced back to two critical factors: the presence of water and improper temperature control.
-
Causality—The Role of Water: The Pinner reaction must be conducted under strictly anhydrous conditions.[4][5] The intermediate nitrilium ion and the resulting Pinner salt are highly susceptible to hydrolysis.[2][5] Any trace moisture will hydrolyze the Pinner salt to the corresponding ester (e.g., ethyl isobutyrate), which is a common and yield-depleting side reaction.[2][4]
-
Causality—The Role of Temperature: Pinner salts are thermodynamically unstable at elevated temperatures.[1] Maintaining a low temperature (typically 0 °C or below) is crucial to prevent decomposition of the salt and rearrangement into the N-alkyl amide, another common byproduct.[1]
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents; if necessary, distill solvents over an appropriate drying agent.
-
Anhydrous HCl Source: The hydrogen chloride must be anhydrous. Bubbling dry HCl gas from a cylinder through the reaction mixture is the standard and most reliable method.[5] Avoid using concentrated aqueous HCl.
-
Strict Temperature Control: Submerge the reaction vessel in an ice-salt bath or use a cryocooler to maintain the temperature between -10 °C and 0 °C throughout the HCl addition.[5]
Q2: During the aminolysis step to form the final product, the reaction is slow or incomplete. How can I improve this conversion?
A2: A sluggish aminolysis step points to issues with the nucleophile (ammonia) concentration, temperature, or the state of the intermediate Pinner salt.
-
Causality—Ammonia Delivery: The reaction requires a sufficient concentration of ammonia to displace the alkoxy group from the Pinner salt. For laboratory-scale synthesis, using a saturated solution of ammonia in an anhydrous alcohol (like ethanol or methanol) is often more practical and controllable than bubbling ammonia gas directly.
-
Causality—Reaction Temperature: While the initial Pinner salt formation requires cold temperatures, the aminolysis step can often be gently warmed to proceed at a reasonable rate. Allowing the reaction to slowly warm to room temperature or holding it at a slightly elevated temperature (e.g., 30-40 °C) can significantly increase the rate of conversion.[4]
Troubleshooting Steps:
-
Optimize Ammonia Source: Prepare a fresh, saturated solution of ammonia in anhydrous ethanol. Add this solution to the Pinner salt slurry at a low temperature and then allow the reaction to warm.
-
Controlled Warming: After the addition of the ammonia solution, let the reaction mixture stir at room temperature for several hours or gently heat to 30-40 °C, monitoring the reaction progress by TLC or LCMS.[4]
-
Stoichiometry: Ensure a molar excess of ammonia is used to drive the equilibrium toward product formation.
Q3: My final this compound product is impure, appearing as a yellowish oil or sticky solid that is difficult to purify. What are the best purification strategies?
A3: Impurities often consist of ammonium chloride (a byproduct of the reaction), unreacted starting materials, or side products like esters and amides. The hygroscopic nature of the product can also make isolation challenging.
-
Causality—Byproduct Removal: Ammonium chloride is a common inorganic impurity that co-precipitates with the desired product.
-
Causality—Product Isolation: this compound is a salt and is typically a crystalline solid.[6] Difficulty in obtaining a solid product often points to residual solvent or the presence of oily impurities.
Troubleshooting Steps:
-
Initial Filtration and Wash: After the reaction is complete, filter the crude solid. Wash the filter cake thoroughly with a solvent in which the desired product is sparingly soluble but impurities are more soluble, such as cold anhydrous ethanol or diethyl ether, to remove organic impurities.
-
Recrystallization: This is the most effective method for achieving high purity. A common and effective solvent system for recrystallizing amidinium salts is a mixture of an alcohol (like ethanol or isopropanol) and a less polar co-solvent (like ethyl acetate or diethyl ether).[4] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add ethyl acetate until turbidity persists. Cool the mixture slowly to induce crystallization of the pure product.
-
Ammonium Chloride Removal: A specialized technique involves dissolving the crude product in an alcohol and adding a sodium or potassium alkoxide. This reacts with the ammonium chloride to form a precipitate of NaCl or KCl, which can be filtered off.[7] This is an advanced technique and requires careful stoichiometric control.
Section 2: Experimental Workflow & Data
Standard Laboratory Protocol for Pinner Synthesis
This protocol provides a reliable method for the synthesis of this compound.
Step 1: Formation of Ethyl 2-methylpropanimidate Hydrochloride (Pinner Salt)
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Charge the flask with isobutyronitrile (1.0 eq) and anhydrous ethanol (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature does not rise above 5 °C.[4][5]
-
Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The Pinner salt will typically precipitate as a white solid.
Step 2: Aminolysis to this compound
-
Cool a separate flask containing a saturated solution of ammonia in anhydrous ethanol (approx. 3.0 eq of ammonia) to 0 °C.
-
Slowly add the cold ammonia solution to the slurry of the Pinner salt from Step 1 with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours.[4]
-
The product and ammonium chloride will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous ethanol to remove soluble impurities.
-
Purify the crude product by recrystallization from an ethanol/ethyl acetate solvent system.[4] Dry the final product under high vacuum.
Data Summary: Impact of Reaction Conditions
The choice of solvent and temperature is critical for maximizing yield and purity. The following table summarizes expected outcomes based on different experimental parameters.
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Anhydrous Ethanol | Good Yield. Standard solvent, balances reactivity and solubility. | Provides the alcohol reactant for Pinner salt formation.[2][4] |
| Anhydrous Methanol | Good Yield. Can lead to faster reaction times. | Methanol is more reactive than ethanol. | |
| Dioxane/Benzene (with added alcohol) | Variable Yield. Historically used, but less common now due to toxicity. | Anhydrous, non-protic solvents that require stoichiometric alcohol addition.[1] | |
| Aqueous Ethanol | Very Low Yield. Significant ester byproduct formation. | Water readily hydrolyzes the Pinner salt intermediate.[2][5] | |
| Temperature (Step 1) | -10 to 0 °C | High Yield, High Purity. Optimal condition. | Minimizes decomposition of the thermodynamically unstable Pinner salt.[1] |
| Room Temperature | Low Yield. Significant amide byproduct formation. | Higher temperatures promote rearrangement of the imidate to an N-alkyl amide.[1] | |
| Temperature (Step 2) | 0 °C to Room Temp | Good Yield. Standard, controlled condition. | Allows for a controlled reaction rate without significant byproduct formation. |
| 40-50 °C | Faster Reaction, Risk of Byproducts. Can be used to push sluggish reactions. | Increased temperature accelerates the aminolysis but may lead to decomposition if not controlled.[4] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox). Room temperature storage is generally acceptable.[6]
Q2: What is the stability of the amidine hydrochloride in solution?
A2: Amidinium salts are relatively stable in acidic to neutral aqueous solutions at room temperature. However, they are susceptible to hydrolysis, particularly under basic conditions or upon prolonged heating, which will break down the amidine to isobutyramide and ammonia.[8][9] For reactions, it is best to use the compound directly or prepare solutions fresh.
Q3: What are the primary safety concerns when handling this compound?
A3: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract. Always use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Section 4: Visual Guides
Pinner Reaction Workflow Diagram
Caption: Workflow for the two-step Pinner synthesis and purification.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 22007-68-7 [chemicalbook.com]
- 7. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low yield in 2-Methylpropanimidamide hydrochloride reactions
Welcome to the technical support center for the synthesis of 2-Methylpropanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here, we address common challenges encountered during synthesis, providing in-depth scientific explanations and practical, field-proven solutions.
Troubleshooting Guide: Low Yield in this compound Reactions
Low yields in the synthesis of this compound, commonly prepared via the Pinner reaction, are a frequent challenge. This guide provides a structured approach to identifying and resolving the root causes of this issue.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process, from initial setup to final product isolation. The most common culprits are moisture contamination, improper temperature control, suboptimal reagent quality or stoichiometry, and inefficient purification. Each of these can lead to the formation of unwanted byproducts and decomposition of the desired product.
A systematic approach to troubleshooting is crucial. We recommend starting by evaluating the most critical parameters of the Pinner reaction, as detailed in the following sections.
Q2: How does moisture affect the reaction, and what are the signs of water contamination?
The Pinner reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate imino ester hydrochloride (Pinner salt) to form the corresponding carboxylic ester, or the hydrolysis of the nitrile starting material. Both pathways consume your starting materials and intermediates, leading to a significant reduction in the yield of the desired amidine hydrochloride.
Causality:
-
Reaction with the Nitrilium Ion: The acid catalyst (HCl) protonates the nitrile, making it highly electrophilic. Water, being a nucleophile, can attack this activated intermediate, leading to the formation of a primary amide after tautomerization.
-
Hydrolysis of the Pinner Salt: The intermediate imino ester hydrochloride is susceptible to hydrolysis, which yields a carboxylic ester and ammonium chloride.[1][2]
Signs of Moisture Contamination:
-
Formation of a white precipitate (ammonium chloride) during the reaction. While some ammonium chloride is expected as a byproduct of ammonolysis, excessive amounts forming early on can indicate hydrolysis.
-
Isolation of significant amounts of isobutyramide or an ester byproduct. This can be confirmed by analytical techniques such as NMR or GC-MS analysis of the crude product.
-
Difficulty in isolating a solid product. The presence of liquid or oily byproducts can complicate crystallization.
Troubleshooting Protocol:
-
Ensure all glassware is thoroughly dried before use, preferably oven-dried at >120°C for several hours and cooled in a desiccator.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle under an inert atmosphere.
-
Use dry hydrogen chloride gas. If generating HCl gas in-house, ensure it is passed through a drying tube (e.g., containing calcium chloride or sulfuric acid) before being introduced into the reaction mixture.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.
Q3: What is the optimal temperature for the Pinner reaction, and how does temperature affect the yield?
Temperature control is critical for a successful Pinner reaction. The reaction is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the thermodynamically unstable imino ester hydrochloride intermediate.[2][3]
Causality:
-
Decomposition of the Pinner Salt: At higher temperatures, the imino ester hydrochloride can rearrange to form N-alkyl amides or decompose into an amide and an alkyl chloride.[2][3]
-
Increased Side Reactions: Elevated temperatures can accelerate competing side reactions, further reducing the yield of the desired product.
Troubleshooting Protocol:
-
Maintain a constant low temperature during the addition of hydrogen chloride gas and throughout the formation of the Pinner salt. An ice-salt bath or a cryocooler is recommended.
-
Monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the bath temperature alone.
-
Control the rate of HCl addition. The reaction is exothermic, so slow, controlled addition of HCl gas will help to maintain the desired temperature.
Data Presentation: Effect of Temperature on Yield
| Reaction Temperature (°C) | Typical Yield of 2-Methylpropanimidamide HCl | Observations |
| 0-5 | High | Clean reaction, minimal byproducts |
| 10-20 | Moderate | Increased formation of amide byproducts |
| >25 (Room Temp) | Low to Very Low | Significant decomposition, complex mixture of products |
Q4: I suspect side reactions are occurring. What are the common byproducts and how can I minimize their formation?
The most common side reactions in the synthesis of this compound are the formation of orthoesters and the presence of unreacted starting materials or ammonium chloride in the final product.
Common Byproducts and Their Causes:
-
Orthoesters: Formed when the imino ester hydrochloride reacts with an excess of the alcohol used as the solvent or reactant.[1][2]
-
Ammonium Chloride: A common impurity that can co-precipitate with the product. Its presence is often due to the use of excess ammonolysis reagent or incomplete reaction.[4] High levels of ammonium chloride not only reduce the purity but can also interfere with downstream applications.[4]
-
Isobutyramide: As mentioned, this can form due to moisture contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
Experimental Protocol: Purification to Remove Ammonium Chloride
A common method to remove excess ammonium chloride is through recrystallization from a suitable solvent system.[4]
-
Dissolve the crude this compound in a minimal amount of a hot polar solvent in which the desired product is soluble, but ammonium chloride has lower solubility (e.g., ethanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization of the pure product.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the role of HCl in the Pinner reaction?
A: Hydrogen chloride acts as an acid catalyst. It protonates the nitrogen atom of the nitrile, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1][5]
Q: Can I use a different acid catalyst instead of gaseous HCl?
A: While gaseous HCl is traditional for the Pinner reaction, some modern variations utilize Lewis acids.[5] However, for the synthesis of the hydrochloride salt of the amidine, using HCl is the most direct route. The use of other acids would require an additional salt formation step and may introduce other complications.
Q: My final product is off-white or slightly yellow. Is this normal?
A: While a high-purity product is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of impurities.[4][6] If color is a concern for your application, further purification, such as recrystallization or treatment with activated carbon, may be necessary.
Q: How should I store this compound?
A: this compound is known to be unstable and sensitive to heat and light.[7] It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.
Q: Are there alternative methods for synthesizing amidines?
A: Yes, numerous methods for amidine synthesis exist beyond the Pinner reaction. These include the reaction of amines with N,N-dimethylacetamide dimethyl acetal, the addition of amines to nitriles catalyzed by metal amides, and various multicomponent reactions.[8] The choice of method often depends on the specific substrate and desired substitution pattern of the amidine.[9]
References
- Understanding the Purity Standards of this compound. (n.d.). Google Cloud.
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents. (n.d.). Google Patents.
- Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. (2024). ResearchGate.
- Pinner reaction - Grokipedia. (n.d.). Grokipedia.
- 2,2''-Azobis(2-amidinopropane) dihydrochloride 2997-92-4 wiki - Guidechem. (n.d.). Guidechem.
-
A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Pinner Reaction - J&K Scientific. (n.d.). J&K Scientific.
- Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. (2011). ResearchGate.
- 2,2′-Azobis(2-methylpropionamidine) dihydrochloride | 2997-92-4 - ChemicalBook. (n.d.). ChemicalBook.
- Pinner reaction - Wikipedia. (n.d.). Wikipedia.
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar.
- Synthesis of amidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. nbinno.com [nbinno.com]
- 7. 2,2′-Azobis(2-methylpropionamidine) dihydrochloride | 2997-92-4 [chemicalbook.com]
- 8. Amidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
side reactions of 2-Methylpropanimidamide hydrochloride with proteins
Welcome to the technical support center for 2-Methylpropanimidamide hydrochloride and related imidoester reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protein modification using this class of reagents. Here, we address common experimental challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles and most common queries regarding the use of this compound for protein modification.
Q1: What is the primary reaction of 2-Methylpropanimidamide with proteins?
A1: The primary reaction is an amidination , where the reagent selectively targets primary amino groups (—NH₂) to form a more basic amidine group (—NH—C(=NH₂⁺)—CH(CH₃)₂).[1] The most common targets on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2][3] This reaction is highly pH-dependent and is most efficient under alkaline conditions (pH 8.5-10.5).[1][4] The key advantage of this modification is that it preserves the positive charge of the modified amine, which can be critical for maintaining protein structure and function.[1]
Q2: Why is reaction pH so critical for amidination?
A2: The pH is critical for two main reasons:
-
Nucleophilicity of the Amine: The primary amine on a lysine residue must be in its unprotonated, nucleophilic state (—NH₂) to attack the imidoester. The pKa of the lysine side chain is ~10.5, so a pH in the range of 8.5-10.5 ensures a sufficient population of reactive, deprotonated amines.[1][5]
-
Reagent Stability: Imidoesters, including 2-Methylpropanimidamide, are susceptible to hydrolysis, a competing reaction where the reagent reacts with water instead of the protein. The rate of hydrolysis decreases as the pH increases from neutral to alkaline (pH 7 to 9), while the rate of aminolysis (the desired reaction) increases.[4] Therefore, alkaline conditions favor the desired protein modification over reagent decomposition.
Q3: What are the most common side reactions I should be aware of?
A3: While amidination is relatively specific, several side reactions can occur:
-
Hydrolysis: The reagent reacts with water, becoming inactive. This is the most common competing reaction and can be minimized by working at an optimal pH and using the reagent promptly after reconstitution.[4]
-
Intra- and Inter-molecular Cross-linking: If the reagent is bifunctional or if side-products are formed, it can lead to cross-linking between different protein molecules (inter-molecular) or within the same protein molecule (intra-molecular), often resulting in aggregation.[1] While 2-Methylpropanimidamide is monofunctional, impurities or side reactions at lower pH can sometimes promote this.
-
Reaction with other Nucleophiles: Although less common, at non-optimal pH or with prolonged reaction times, modification of other nucleophilic residues like cysteine (—SH) or tyrosine (—OH) can occur. However, the selectivity for primary amines is generally high.[6]
-
Buffer Reactivity: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for the reagent and should be avoided.[7] Use non-reactive buffers like HEPES, borate, or sodium phosphate.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Modification Efficiency
Q: My mass spectrometry (MS) results show very low or incomplete modification of my target protein. What went wrong?
A: Low modification efficiency is a common issue that can stem from several factors. Let's diagnose the potential causes.
Causality & Solution Workflow:
// Nodes Problem [label="Problem:\nLow Modification Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause 1:\nIncorrect pH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause 2:\nReagent Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause 3:\nReactive Buffer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Cause 4:\nInaccessible Lysines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Solution:\nVerify pH is 8.5-10.5.\nUse a calibrated pH meter.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Solution:\nPrepare reagent fresh.\nUse immediately after dissolving.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Solution:\nSwitch to a non-amine buffer\n(HEPES, Borate, Phosphate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Solution:\nAdd a mild denaturant (e.g., 1-2 M Urea).\nIncrease reaction temperature slightly.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4;
Cause1 -> Sol1 [label=" Is pH optimal? "]; Cause2 -> Sol2 [label=" Was reagent fresh? "]; Cause3 -> Sol3 [label=" Is buffer Tris/Glycine? "]; Cause4 -> Sol4 [label=" Is protein tightly folded? "]; } dot Caption: Troubleshooting workflow for low modification efficiency.
-
Detailed Explanation & Protocol Adjustment:
-
Verify Reaction pH: The pKa of lysine's ε-amino group is ~10.5. For efficient reaction, the pH must be high enough to deprotonate a significant fraction of these groups.
-
Action: Prepare your reaction buffer (e.g., 100 mM Sodium Borate) and verify its pH is in the 9.0-10.0 range using a calibrated pH meter after adding the protein.
-
-
Prevent Reagent Hydrolysis: this compound is susceptible to rapid hydrolysis in aqueous solutions.[4]
-
Action: Prepare the reagent stock solution (e.g., in your reaction buffer) immediately before adding it to the protein solution. Do not store the reagent in solution.
-
-
Use a Non-Reactive Buffer System: Buffers containing primary amines like Tris or glycine are potent nucleophiles and will consume the reagent.[7]
-
Action: Perform a buffer exchange on your protein into a non-amine buffer (e.g., HEPES, Borate, or Phosphate) prior to the reaction.
-
-
Address Steric Hindrance: Lysine residues buried within the protein's tertiary structure are inaccessible to the reagent.[2][3]
-
Action: If native conditions are not strictly required, consider adding a low concentration of a denaturant like urea (1-2 M) or guanidinium chloride to partially unfold the protein and expose more lysine residues. Be aware this may impact protein activity.
-
-
Problem 2: Protein Precipitation or Aggregation During/After Reaction
Q: My protein solution becomes cloudy and I see a pellet after centrifugation following the modification reaction. Why is it aggregating?
A: Aggregation is often caused by significant changes to the protein's surface charge and chemistry.
Causality & Potential Solutions:
-
Charge Neutralization (Incorrect Reagent): While amidination preserves positive charge, other amine-reactive reagents (like NHS esters) neutralize the charge, which can drastically lower protein solubility. Verify you are using an imidoester.
-
Inter-molecular Cross-linking: This is a major cause of aggregation. Although 2-Methylpropanimidamide is monofunctional, impurities or side reactions at lower pH can lead to cross-linking.[1]
-
Solution: Ensure the reaction pH is firmly in the alkaline range (>8.5). Use a high-purity source for the reagent.
-
-
Disruption of Salt Bridges: Modifying lysine residues can disrupt critical ionic interactions (salt bridges) that stabilize the protein's native fold, leading to misfolding and aggregation.
-
Solution: Decrease the molar excess of the reagent. Start with a 10- to 20-fold molar excess over total amines and titrate down. A lower degree of modification may be sufficient for your application while preserving stability.
-
-
Hydrophobicity Changes: The addition of the isobutyl group (-CH(CH₃)₂) increases the local hydrophobicity at the modification site, which can promote aggregation if many surface lysines are modified.
-
Solution: Optimize the reaction time and reagent concentration to achieve the minimum required modification level. Consider screening different buffer additives (e.g., L-arginine, non-ionic detergents) that are known to suppress aggregation.
-
Problem 3: Unexpected Mass Shifts or Loss of Biological Activity
Q: My MS analysis shows mass additions that don't correspond to simple amidination, and/or my protein has lost its function. What side reactions could be responsible?
A: This points towards off-target modifications, especially at or near an active site.
Table 1: Potential Side Reactions and Corresponding Mass Shifts
| Side Reaction | Target Residue(s) | Mass Shift (for 2-Methylpropanimidamide) | Conditions Favoring Reaction |
| Primary Amidination (Desired) | Lysine, N-terminus | +70.09 Da | pH 8.5 - 10.5 |
| N-Acyl Imidate Formation (Intra-molecular) | Lysine | +70.09 Da (but structurally different) | Lower pH (~7-8), high reagent concentration |
| Thiol Modification | Cysteine | +70.09 Da | Near-neutral pH, presence of accessible, reactive thiols |
| Double Modification (e.g., cross-linking) | Two Lysines | +140.18 Da (bridged) | Impure reagent, non-optimal pH |
| Reaction with Buffer (e.g., Tris) | Tris | +191.18 Da (Tris-adduct on protein) | Use of Tris buffer |
-
Causality & Investigation:
-
Active Site Modification: Many enzymes have a critical lysine, cysteine, or tyrosine in their active site. Modifying this residue, even if chemically successful, can abolish activity.[2]
-
Off-Target Reactivity: While less favorable, residues like cysteine or tyrosine can be modified under certain conditions. Cysteine's thiol group is a potent nucleophile, especially at a pH near its pKa (~8.3).
-
Structural Perturbation: Even if the active site isn't directly modified, extensive surface modification can alter the protein's conformation, indirectly leading to a loss of function.
-
-
Troubleshooting & Characterization Protocol:
-
Reduce Reagent Concentration: Lower the molar excess of 2-Methylpropanimidamide to favor modification of only the most accessible and reactive lysines, potentially sparing a less-reactive active site residue.
-
Perform Peptide Mapping MS/MS: To identify the exact location of modifications, digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS).[8][9] This will pinpoint which residues were modified and help correlate it with the active site.
-
Competitive Labeling: If you know a ligand or substrate binds to the active site, perform the modification reaction in the presence of this ligand. If the active site is blocked, it may be protected from modification, thus preserving activity.
-
Section 3: Advanced Protocols for Characterization
Protocol 1: Verifying Amidination via Mass Spectrometry
This protocol outlines the steps to confirm the extent of protein modification using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Reaction Quenching: After the desired reaction time, quench the reaction by adding a primary amine buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any remaining reactive imidoester.
-
Buffer Exchange: Remove excess reagent and reaction byproducts. Use a desalting column (e.g., a spin column with a suitable molecular weight cutoff) to exchange the modified protein into a volatile buffer suitable for MS, such as 50 mM ammonium bicarbonate or 0.1% formic acid in water.
-
Intact Mass Analysis:
-
Dilute the desalted protein to ~0.1 mg/mL in an MS-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the spectrum over a suitable m/z range.
-
Deconvolute the resulting charge state envelope to obtain the intact mass of the protein.
-
Analysis: Compare the mass of the modified protein to the unmodified control. Each successful amidination adds 70.09 Da . A distribution of peaks corresponding to +70, +140, +210 Da, etc., will indicate the heterogeneity of the modification.
-
-
Peptide Mapping (for Site Identification):
-
Denature the desalted, modified protein (e.g., with 6 M urea), reduce disulfide bonds (with DTT), and alkylate cysteines (with iodoacetamide).
-
Digest the protein into peptides using a protease like trypsin. Note: Amidination blocks cleavage by trypsin at the modified lysine, which is a useful feature for analysis.[1]
-
Use database search software to identify the peptides and locate the mass shift (+70.09 Da) on specific lysine residues or the N-terminus.
-
Diagram 2: Experimental Workflow for Modification and Analysis
// Nodes Start [label="Start:\nProtein in Amine-Free Buffer\n(pH 9.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add Freshly Prepared\n2-Methylpropanimidamide\n(20x Molar Excess)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubate\n(1 hr, 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Quench Reaction\n(Add Tris Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Buffer Exchange\n(Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis1 [label="Intact Mass Analysis\n(ESI-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis2 [label="Peptide Mapping\n(LC-MS/MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result1 [label="Result:\nDetermine Modification\nStoichiometry", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Result:\nIdentify Modification\nSites", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Analysis1; Step4 -> Analysis2 [style=dashed]; Analysis1 -> Result1; Analysis2 -> Result2; } dot Caption: Workflow for protein amidination and MS analysis.
References
- The impact of amidination on peptide fragmentation and identification in shotgun proteomics.Journal of The American Society for Mass Spectrometry.
-
Probing Protein Tertiary Structure with Amidination. American Chemical Society. Available at: [Link]
-
A mass spectrometry-based method to screen for α-amidated peptides. National Institutes of Health (NIH). Available at: [Link]
-
Probing protein tertiary structure with amidination. National Institutes of Health (NIH). Available at: [Link]
-
Amidination. Parker, C. (2001). In: Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]
-
New USP Research Shows MAM As Alternative To Conventional Methods. BioProcess Online. Available at: [Link]
-
The challenge of detecting modifications on proteins. Portland Press. Available at: [Link]
-
pH of the reaction of acid anhydrides with amine groups to form amide bonds? ResearchGate. Available at: [Link]
-
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. National Institutes of Health (NIH). Available at: [Link]
-
Properties of methyl acetimidate and its use as a protein-modifying reagent. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Amidination [almerja.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 10. New USP Research Shows MAM As Alternative To Conventional Methods [bioprocessonline.com]
- 11. portlandpress.com [portlandpress.com]
improving solubility of 2-Methylpropanimidamide hydrochloride for experiments
Technical Support Center: 2-Methylpropanimidamide Hydrochloride
Welcome to the technical support guide for this compound (also known as isobutyramidine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for challenges related to the solubility of this compound. Our goal is to ensure you can prepare stable, effective solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: As a hydrochloride salt, this compound is polar and exhibits good solubility in polar protic solvents. Its solubility is poor in non-polar organic solvents. Always start with a small-scale test to confirm solubility in your specific solvent batch and conditions.
| Solvent | Polarity | Expected Solubility | Rationale & Comments |
| Water | High | High | The hydrochloride salt form is designed to maximize aqueous solubility. This should be the first choice for most applications. |
| Phosphate-Buffered Saline (PBS) | High | Moderate to High | Generally soluble, but the buffered pH (~7.4) can be problematic. Precipitation may occur if the buffer's pH causes deprotonation to the less soluble free base. |
| Ethanol (EtOH) | High | Soluble | A good alternative to water if a less polar or volatile solvent is required.[1] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Moderate | While DMSO is a powerful solvent, salts can sometimes have lower solubility in aprotic solvents compared to protic ones like water or ethanol.[2] |
| Methanol (MeOH) | High | Soluble | Similar to ethanol, methanol is a suitable polar protic solvent. |
| Acetonitrile, Chloroform | Medium to Low | Very Low / Insoluble | These solvents are generally not suitable for dissolving polar hydrochloride salts.[3] |
Q2: I'm trying to dissolve the compound in water, but it's not dissolving completely. What could be wrong?
A2: Several factors could be at play:
-
Saturation Limit: You may have exceeded the maximum solubility of the compound at the current temperature. Try using a larger volume of solvent.
-
Purity: The compound may contain insoluble impurities. If the solution is cloudy, filtration through a 0.22 µm or 0.45 µm syringe filter after dissolution can remove particulate matter.
-
pH of Water: If you are using unbuffered lab water, its pH can vary. Contamination with basic residues in your glassware could slightly raise the pH, potentially reducing solubility.
-
Dissolution Kinetics: The compound may be slow to dissolve. Ensure you are using adequate agitation (stirring/vortexing) and allow sufficient time. Sonication can also help break up solid aggregates and accelerate dissolution.
Q3: Is it safe to heat the solution to increase solubility?
A3: Gentle warming (e.g., to 37-40°C) can be an effective method to increase both the rate of dissolution and the solubility limit. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures can lead to degradation. A thorough stability study should be conducted if the solution is to be stored for an extended period after heating.[4] For most routine experiments, short-term gentle warming is acceptable. Always start with a small test batch to check for any visual changes like discoloration, which might indicate degradation.
Q4: What is the best practice for preparing a concentrated stock solution?
A4: Preparing a concentrated stock solution is highly recommended.
-
Select an Optimal Solvent: Choose a solvent in which the compound is highly soluble, such as sterile water or DMSO.[5] A 10-100 mM stock is typical.
-
Use Volumetric Glassware: For accuracy, use calibrated volumetric flasks.
-
Gravimetric Measurement: Weigh the compound accurately using an analytical balance.
-
Incremental Dissolution: Add about 70-80% of the final solvent volume, dissolve the compound completely (using sonication or gentle warming if necessary), and then add the solvent to the final volume mark.
-
Sterile Filtration: If the stock is for use in biological assays (e.g., cell culture), sterile filter it through a 0.22 µm filter into a sterile container.
-
Storage: Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation. Confirm the stability of the compound under these storage conditions from the supplier's datasheet or internal validation studies.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect troubleshooting for more complex solubility challenges.
Issue 1: Compound Precipitates When Added to Buffered Media (e.g., PBS, Cell Culture Medium)
-
The Underlying Chemistry (The "Why"): 2-Methylpropanimidamide is a weak base. It is supplied as a hydrochloride salt, meaning it exists in its protonated, positively charged (amidinium) form. This charged form is highly polar and water-soluble. The key to its solubility is maintaining an acidic or near-neutral pH where the protonated form dominates. Most cell culture media and biological buffers are maintained at a physiological pH of ~7.4. If this pH is significantly higher than the pKa of the amidinium ion, the compound will be deprotonated to its neutral "free base" form. This free base is less polar and significantly less water-soluble, causing it to precipitate out of the solution.
-
Visualizing the Mechanism:
Caption: pH-dependent equilibrium of 2-Methylpropanimidamide.
-
Step-by-Step Solution Protocol:
-
Prepare a Concentrated Acidic Stock: Dissolve the this compound in sterile, slightly acidic water (e.g., pH 4-5, adjusted with dilute HCl). Aim for a concentration that is 100x to 1000x the final desired concentration.
-
Verify Stock Solution Clarity: Ensure the stock solution is completely clear and free of particulates.
-
Perform Serial Dilution: Instead of adding the stock directly to your final large volume of buffer, perform a serial dilution. For example, add the 1000x stock into a small volume of media to make a 100x intermediate, then add that to make a 10x, and finally add that to the final volume. This gradual change in pH minimizes localized high concentrations that can cause immediate precipitation.
-
Agitate During Addition: Add the stock solution dropwise to the final buffer/media while vigorously stirring or vortexing. This rapid dispersion prevents the formation of localized, high-pH zones where the free base can form and precipitate.
-
Final pH Check (Optional): If your experiment is tolerant to slight pH variations, you can measure the final pH. If it has shifted significantly, a small adjustment may be needed, but be aware that this can affect experimental outcomes.
-
Issue 2: Requirement for a Non-Aqueous or Co-Solvent System
-
The Underlying Chemistry (The "Why"): Some experiments require organic solvents or co-solvent systems. The principle of "like dissolves like" governs solubility here. The highly polar, ionic nature of a hydrochloride salt makes it incompatible with non-polar solvents. However, polar organic solvents can effectively dissolve it. When mixing with a less polar solvent, the goal is to maintain a high enough overall polarity to keep the salt solvated.
-
Decision Workflow for Solvent Selection:
Caption: Workflow for selecting an appropriate solvent system.
-
Step-by-Step Co-Solvent Protocol:
-
Prepare a High-Concentration Stock: Dissolve the compound in a minimal amount of a strong, compatible solvent like DMSO or a 50:50 ethanol:water mixture.
-
Determine Miscibility: Ensure your stock solvent is miscible with your final experimental solvent.
-
Titrate into Final Solvent: While stirring the final (less polar) solvent, slowly add the concentrated stock.
-
Observe for the Cloud Point: The "cloud point" is where the solution becomes turbid, indicating the solubility limit has been exceeded. Stop adding the stock just before this point. This will give you the maximum achievable concentration in that co-solvent system.
-
Optimization: If the achievable concentration is too low, you may need to either (a) increase the proportion of the co-solvent in the final mixture (if the experiment allows) or (b) accept a lower final concentration of your compound.
-
References
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.[Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online.[Link]
-
Factors that Affect Solubility. Chemistry LibreTexts.[Link]
- N-unsubstituted amidinium salts.
-
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem.[Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate.[Link]
-
2,2'-Azobis(2-amidinopropane) dihydrochloride. Wikipedia.[Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.[Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH).[Link]
-
Can anybody help me to dissolve a chemical? ResearchGate.[Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.[Link]
-
2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE. DrugFuture.com.[Link]
-
This compound | C4H11ClN2 | CID 2782053. PubChem.[Link]
-
Synthesis and biological activities of diquaternary dipiperazinium salts containing dithiocarboxyl groups. PubMed.[Link]
-
Stability study on an anti-cancer drug... ResearchGate.[Link]
-
Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs... ResearchGate.[Link]
-
The synthesis of amidinium salts. Sci-Hub.[Link]03204)
Sources
Technical Support Center: Purification of Proteins Modified with 2-Methylpropanimidamide Hydrochloride
Welcome to the technical support center for the purification of proteins after modification with 2-Methylpropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the post-modification purification workflow. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the successful isolation of your valuable amidinated protein.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the purification of proteins post-amidation.
Q1: What is the primary impact of modification with this compound on my protein's properties?
A1: Modification with this compound, also known as 2-iminothiolane or Traut's Reagent, primarily targets primary amines, such as the N-terminus and the epsilon-amino group of lysine residues. The key feature of this modification is the conversion of a primary amine to an amidine, which crucially retains the positive charge at physiological pH.[1][2] This charge preservation is a significant advantage over other amine modifications that lead to charge neutralization.[1] However, the modification can still subtly alter the protein's surface chemistry and potentially its stability.[3]
Q2: How does the retention of positive charge affect my purification strategy?
A2: Since the positive charge is retained, the isoelectric point (pI) of your protein is not expected to shift dramatically, although minor changes can occur due to the local environment of the modified residues.[4][5][6] This means that ion-exchange chromatography (IEX) remains a viable purification step.[7][8] If your protein was initially purified using cation-exchange chromatography, you could likely adapt a similar protocol for the modified version. However, the primary purification challenge is often the removal of excess reagent and byproducts, as well as separating the modified protein from any unmodified protein.
Q3: What is the most effective method for removing excess this compound after the reaction?
A3: The most straightforward and widely used method for removing small molecule reagents like this compound is buffer exchange.[9] This can be efficiently achieved through:
-
Desalting spin columns: Ideal for small sample volumes, providing rapid removal of the reagent.[9]
-
Dialysis: Suitable for larger sample volumes, though it is a slower process.
-
Size-exclusion chromatography (SEC): Can be used for both buffer exchange and initial fractionation.[10][11][12]
Q4: Can I use affinity chromatography to purify my amidinated protein?
A4: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can certainly use affinity chromatography as an initial capture step. However, be aware that the modification of lysine residues near the tag could potentially interfere with binding to the affinity resin. It is advisable to perform a small-scale test to confirm that the tag remains accessible and functional post-modification.
Q5: How can I separate the modified protein from the unmodified protein?
A5: This can be challenging as the size and overall charge may not be significantly different.
-
Ion-exchange chromatography (IEX): While the overall charge is preserved, the subtle changes in pKa of the newly formed amidine groups compared to primary amines might allow for separation under optimized gradient elution conditions.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): The modification may slightly alter the surface hydrophobicity of the protein, which could be exploited for separation using HIC.
-
High-Resolution Chromatography: Techniques like high-performance liquid chromatography (HPLC) with a suitable column may provide the necessary resolution.
Q6: How does amidation affect the stability of my protein?
A6: The conversion of lysine residues to homoarginine-like structures through guanidination (a similar modification) has been shown to increase protein stability in some cases.[3] This is attributed to the shorter hydrophobic arm and larger hydrophilic group of the resulting structure compared to lysine.[3] However, the stability of your specific protein post-amidation should be empirically determined.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of amidinated proteins.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of modified protein after purification. | 1. Protein precipitation: The modification or subsequent buffer exchange steps may have caused the protein to aggregate and precipitate. 2. Non-specific binding: The modified protein might be binding to the chromatography resin. 3. Incomplete elution: The elution conditions may not be stringent enough to release the modified protein. | 1. Perform a stability screen of the modified protein in different buffers (pH, salt concentration). Consider adding stabilizing agents like glycerol or arginine. 2. For IEX, optimize the salt concentration and pH of the wash and elution buffers. For SEC, ensure the buffer composition is not promoting interactions with the resin. 3. For IEX, try a steeper salt gradient or a step elution with a higher salt concentration. |
| Presence of unmodified protein in the final product. | 1. Incomplete modification reaction: The reaction conditions (e.g., reagent concentration, pH, reaction time) may not have been optimal. 2. Insufficient resolution of the purification method: The chosen chromatography technique may not be able to separate the modified and unmodified species. | 1. Optimize the modification reaction. Confirm the extent of modification using mass spectrometry. 2. Employ a high-resolution chromatography technique like HPLC with an appropriate column (ion-exchange or reversed-phase). Optimize the gradient for better separation. |
| Contamination with excess reagent or byproducts. | 1. Inefficient buffer exchange: The desalting column may be overloaded, or the dialysis may not have been performed for a sufficient duration or with enough buffer changes. | 1. Ensure the sample volume is appropriate for the desalting column's capacity. For dialysis, use a large volume of buffer and perform at least two to three buffer changes over a 24-hour period. |
| Protein aggregation observed during or after purification. | 1. Increased hydrophobicity: The modification may have exposed hydrophobic patches on the protein surface. 2. Instability in the purification buffer: The buffer conditions may not be optimal for the modified protein. | 1. Add non-ionic detergents (e.g., Tween 20) or other additives to the purification buffers to prevent aggregation. 2. Screen for optimal buffer conditions (pH, ionic strength, additives) for the modified protein. |
III. Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key stages of purifying your amidinated protein.
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is suitable for rapid buffer exchange of small sample volumes (typically < 2.5 mL).
Materials:
-
Amidinated protein reaction mixture
-
Desalting spin column (choose a column with a molecular weight cut-off appropriate for your protein)
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Equilibration:
-
Remove the storage buffer from the desalting column by centrifugation according to the manufacturer's instructions (typically 1,000 x g for 2 minutes).
-
Equilibrate the column by adding your desired purification buffer and centrifuging again. Repeat this step 2-3 times to ensure complete buffer exchange.
-
-
Sample Application:
-
Carefully apply your amidinated protein reaction mixture to the center of the packed resin bed. Do not exceed the maximum recommended sample volume for the column.
-
-
Elution:
-
Place the column in a clean collection tube.
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes) to collect the purified, desalted protein. The excess this compound will be retained in the column matrix.
-
-
Protein Quantification:
-
Measure the protein concentration of the eluate using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 2: Purification of Amidinated Protein using Size-Exclusion Chromatography (SEC)
SEC is an excellent "polishing" step to remove any remaining small molecule contaminants and to separate monomeric modified protein from aggregates.[10][11][12]
Materials:
-
Desalted amidinated protein sample
-
SEC column (select a resin with a fractionation range appropriate for your protein's molecular weight)
-
SEC running buffer (e.g., PBS with 150 mM NaCl, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the desalted amidinated protein sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the protein with the SEC running buffer at a constant flow rate recommended for the column.
-
Collect fractions as the protein elutes. Larger molecules (aggregates) will elute first, followed by the monomeric protein, and finally any smaller contaminants.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing your purified monomeric protein.
-
Pool the relevant fractions.
-
Protocol 3: Characterization of Modification by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the successful modification of your protein and to determine the extent of amidation.[15][16]
Procedure:
-
Sample Preparation:
-
Take a small aliquot of your purified protein (both unmodified control and amidinated).
-
The sample may need to be further desalted or prepared in a volatile buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).
-
-
Intact Mass Analysis (Top-Down Approach):
-
Analyze the intact protein using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Compare the mass of the modified protein to the unmodified control. Each successful amidation will result in a mass increase of approximately 41.07 Da (the mass of C2H5N).
-
-
Peptide Mapping (Bottom-Up Approach):
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the modified peptides and pinpoint the specific lysine residues that have been amidinated.
-
IV. Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Workflow for Purification of Amidinated Proteins
Caption: A typical workflow for the purification and characterization of amidinated proteins.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
V. References
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Mechanism of Action of 2-Iminothiolane Hydrochloride. Retrieved from BenchChem website.
-
European Peptide Society & John Wiley & Sons, Ltd. (2021). Expression and purification of the native C-amidated antimicrobial peptide maculatin 1.1. Journal of Peptide Science.
-
GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification. Retrieved from GoldBio website.
-
National Institutes of Health. (n.d.). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. PMC.
-
Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from Wikipedia website.
-
PubMed. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. PubMed.
-
Waters Corporation. (2012). SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs.
-
Abcam. (n.d.). Size exclusion chromatography: Fundamentals and applications. Retrieved from Abcam website.
-
G Biosciences. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. The Protein Man's Blog.
-
Conduct Science. (2019). Ion-Exchange Chromatography Protocol.
-
PubMed. (2005). Probing protein tertiary structure with amidination. Analytical Chemistry.
-
ResearchGate. (1980). Stabilization of proteins by guanidination. The Journal of Biological Chemistry.
-
Bio-Rad. (n.d.). Protein Purification by Ion-Exchange Chromatography.
-
GoldBio. (n.d.). How to Purify Your Protein With Ion Exchange Chromatography (IEX). Retrieved from GoldBio website.
-
American Society for Mass Spectrometry. (2010). Collective mass spectrometry approaches reveal broad and combinatorial modification of high mobility group protein A1a. Journal of the American Society for Mass Spectrometry.
-
National Institutes of Health. (n.d.). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC.
-
Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography. Retrieved from Sigma-Aldrich website.
-
Thermo Fisher Scientific. (n.d.). Traut's Reagent.
-
National Institutes of Health. (2018). Current approaches to middle molecule removal: room for innovation. PMC.
-
Aalborg University. (n.d.). Protein Stability.
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
-
Reddit. (2024). Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl).
-
ResearchGate. (2012). Effect of Deamidation on Stability for the Collagen to Gelatin Transition.
-
National Institutes of Health. (n.d.). Measuring how two proteins affect each other's net charge in a crowded environment.
-
Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from Wikipedia website.
-
PubMed. (2002). Charged states of proteins. Reactions of doubly protonated alkyldiamines with NH(3): solvation or deprotonation. Extension of two proton cases to multiply protonated globular proteins observed in the gas phase. Journal of the American Chemical Society.
-
GoldBio. (n.d.). Protein Isoelectric Point: 3 Common Reasons for Deviations from Theory. Retrieved from GoldBio website.
-
bioRxiv. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics.
-
YouTube. (2015). How to Purify Recombinant Proteins by Dr. Prerna Grover.
-
University of Mississippi. (n.d.). Covalent Modification Of Recombinant Protein With Reactive Thiols. eGrove.
-
ResearchGate. (2025). Mass spectrometry for protein identification and the study of post translational modifications.
-
ResearchGate. (2015). How do I purify my protein?.
-
Bio-Rad. (2021). Purification of Untagged Proteins Made Attainable for Any Researcher. Bio-Radiations.
-
Creative Proteomics. (2025). Isoelectric Point for Protein Analysis and Biopharmaceutical Development. Creative Proteomics Blog.
-
YouTube. (2019). Protein Purification.
-
ResearchGate. (2025). Caution in the use of 2‐iminothiolane (Traut's reagent) as a cross‐linking agent for peptides. The formation of N‐peptidyl‐2‐iminothiolanes with bombesin (BN) antagonist (d‐Trp6,Leu13‐ψ[CH2NH]‐Phe14)BN6−14 and d‐Trp‐Gln.
-
Mabion. (n.d.). Protein Characterization Techniques for Biologics Development.
-
National Institutes of Health. (n.d.). Protein pI and Intracellular Localization. PMC.
-
ResearchGate. (2025). Review on characterization of deamidation in therapeutic proteins by mass spectrometric methods.
-
YouTube. (2022). Variability in protein isoelectric points (pIs) & charges depending on cellular location, etc..
-
MDPI. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization.
-
National Institutes of Health. (n.d.). Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. PMC.
-
PubMed Central. (n.d.). Protein Charge and Mass Contribute to the Spatio-temporal Dynamics of Protein-Protein Interactions in a Minimal Proteome.
Sources
- 1. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. conductscience.com [conductscience.com]
- 14. goldbio.com [goldbio.com]
- 15. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methylpropanimidamide Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing 2-Methylpropanimidamide hydrochloride from a reaction mixture?
A1: this compound is a polar, water-soluble salt. Its high polarity makes it challenging to separate from polar reaction products using standard chromatographic techniques on silica gel. Furthermore, its salt form complicates its removal by simple organic solvent washes, as it is often insoluble in non-polar organic solvents.
Q2: I have a polar product. How can I selectively remove the this compound without losing my compound?
A2: Selective removal in such cases requires exploiting the chemical differences between your product and the amidinium salt. An acid-base extraction is often the most effective method. By converting the this compound to its free base, you can significantly alter its solubility profile, allowing for its extraction into an organic phase while your potentially less basic polar product remains in the aqueous phase (or vice versa).
Q3: Is recrystallization a viable option for purifying my product from this impurity?
A3: Recrystallization can be effective if a solvent system can be identified where the solubility of your product and this compound differ significantly with temperature. This often requires screening a range of solvents or solvent mixtures. Given the polar nature of the impurity, a less polar solvent in which your product is soluble at elevated temperatures but the impurity is not, could be a good starting point.
Q4: Can I use scavenger resins to remove this compound?
A4: Yes, scavenger resins are an excellent and often straightforward method for removing excess reagents like amidines.[1][2][3][4][5] Resins with functional groups that react with primary amines or amidines can be used to covalently bind and remove the impurity from the reaction mixture by simple filtration.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Issue 1: Poor Separation During Acid-Base Extraction
Symptom: Emulsion formation or incomplete separation of the organic and aqueous layers. Your product is partitioning between both layers, leading to low recovery.
Root Cause Analysis & Solution:
The pKa of the amidinium ion of 2-Methylpropanimidamide is predicted to be in the range of 10-12, making it a relatively strong base. The choice of base and pH during the extraction is critical for efficient separation.[6][7][8]
-
Weak Base (e.g., Sodium Bicarbonate): A weak base may not be sufficient to fully deprotonate the amidinium ion to its free base, leading to the salt remaining in the aqueous layer. This is advantageous if your product is significantly less basic and can be extracted into the organic phase.
-
Strong Base (e.g., Sodium Hydroxide): A strong base will ensure complete deprotonation of the 2-Methylpropanimidamide, making it more soluble in organic solvents. However, this could be problematic if your desired product is base-sensitive.
Troubleshooting Protocol: Optimizing Acid-Base Extraction
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Use a pH meter to monitor the pH as you add the base. For deprotonating the amidinium salt, a pH of >12 is recommended.
-
Solvent Selection: The choice of organic solvent is crucial. A water-immiscible solvent that effectively dissolves the free base of 2-Methylpropanimidamide is required. Consider solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).
-
Back-Extraction: To recover any of your desired product that may have partitioned into the "wrong" layer, perform a back-extraction. For example, if your product is in the organic layer, you can wash this layer with a fresh portion of the aqueous solution at the optimized pH to remove any remaining impurity.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Symptom: Your product either oils out or co-precipitates with the this compound during recrystallization attempts.
Root Cause Analysis & Solution:
The high polarity and salt-like nature of this compound make it soluble in polar solvents like water and short-chain alcohols, and insoluble in non-polar solvents. Finding a single solvent that provides a good solubility differential between your product and the impurity can be challenging. A two-solvent recrystallization is often more effective.[9][10][11]
Troubleshooting Protocol: Two-Solvent Recrystallization
-
Solvent Screening:
-
Solvent 1 (Good Solvent): Identify a solvent in which your crude product (containing the impurity) is soluble at an elevated temperature. Polar solvents like methanol, ethanol, or isopropanol are good starting points.
-
Solvent 2 (Anti-Solvent): Find a solvent in which your product has low solubility, but the impurity is at least sparingly soluble. Less polar solvents like ethyl acetate, acetone, or even diethyl ether could be suitable anti-solvents. The two solvents must be miscible.
-
-
Procedure: a. Dissolve your crude product in a minimal amount of the hot "good solvent" (Solvent 1). b. While the solution is still hot, add the "anti-solvent" (Solvent 2) dropwise until you observe persistent cloudiness. c. Reheat the mixture gently until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of your purified product. e. Collect the crystals by filtration and wash with a cold mixture of the two solvents.
| Solvent System Example | Polarity of Good Solvent | Polarity of Anti-Solvent | Potential Suitability |
| Methanol / Ethyl Acetate | High | Medium | Good for moderately polar products |
| Ethanol / Diethyl Ether | High | Low | Good for less polar products |
| Isopropanol / Acetone | High | Medium | Can be effective for a range of polarities |
Advanced Removal Techniques
Method 1: Scavenger Resins
Scavenger resins offer a highly selective and efficient method for removing excess reagents and by-products.[4][5] For removing 2-Methylpropanimidamide, which has a primary amidine group, resins functionalized with electrophilic groups are ideal.
Workflow for Amidine Removal using a Scavenger Resin
Caption: Workflow for the removal of excess amidine using a scavenger resin.
Recommended Scavenger Resins for Primary Amidines:
| Resin Functional Group | Mechanism of Action | Advantages | Considerations |
| Isocyanate | Reacts with the primary amine/amidine to form a urea linkage.[3] | High reactivity, efficient scavenging. | Can also react with other nucleophiles in the mixture. |
| Aldehyde | Forms an imine with the primary amidine.[2][3] | More selective for primary amines/amidines over secondary amines. | Reaction may be slower than with isocyanate resins. |
| Sulfonyl Chloride | Reacts with the amidine to form a sulfonamide.[3] | Effective for scavenging amines and other nucleophiles. | Generates HCl as a byproduct, which may need to be considered. |
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a scavenger resin based on the reactivity of your desired product. If your product is a nucleophile, an aldehyde-based resin may offer better selectivity.
-
Stoichiometry: Use a 2-5 fold excess of the scavenger resin relative to the amount of excess this compound.
-
Procedure: a. To the crude reaction mixture, add the selected scavenger resin. b. Stir the suspension at room temperature. Monitor the disappearance of the this compound by TLC or LC-MS. c. Once the scavenging is complete, filter the reaction mixture to remove the resin. d. Wash the resin with a suitable solvent to recover any adsorbed product. e. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Method 2: Preparative Chromatography
While challenging, chromatographic purification is possible with the right choice of stationary and mobile phases.
Decision Tree for Chromatographic Method Selection
Caption: Decision-making workflow for selecting a suitable chromatographic technique.
Chromatography System Recommendations:
| Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol | Least polar compounds elute first. The highly polar amidinium salt will likely remain at the baseline. | Non-polar to moderately polar products. |
| Reversed-Phase | C18-functionalized silica | Water / Acetonitrile or Water / Methanol (often with a modifier like TFA or formic acid) | Most polar compounds elute first. The amidinium salt will elute early. | Polar, water-soluble products. |
| HILIC | Polar (e.g., silica, amide, or diol-based) | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer | Most polar compounds are retained longer. | Very polar and hydrophilic products that have poor retention in reversed-phase. |
References
-
Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515. [Link]
- U.S. Patent No. 6,897,262 B2. (2005). Scavenger resin and processes for the use thereof.
- Parlow, J. J., Naing, W., & South, M. S. (1999). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening, 2(5), 267-282.
-
Solubility of Things. (n.d.). Amidine. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
-
Gancia, E., & Tute, M. S. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(4), 1859–1867. [Link]
-
Wikipedia. (2023, October 29). Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
-
Wikipedia. (2023, August 15). Scavenger resin. [Link]
- U.S. Patent Application Publication No. 2005/0043403 A1. (2005). N-unsubstituted amidinium salts.
-
Bionity.com. (n.d.). Acid-base extraction. [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]
-
Wikipedia. (2023, May 22). Pinner reaction. [Link]
-
Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
-
Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. [Link]
-
NIH National Library of Medicine. (2019). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Scribd. (n.d.). Amidines Synthesis Methods Guide. [Link]
-
ACS Publications. (2010). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. Chemistry of Materials. [Link]
-
Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
Quora. (2019, November 12). Are there any salts that are soluble in organic solvents?. [Link]
-
Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. [Link]
-
PubChem. (n.d.). Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:?). [Link]
Sources
- 1. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. suprasciences.com [suprasciences.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
effect of pH on 2-Methylpropanimidamide hydrochloride reactivity
Technical Support Center: 2-Methylpropanimidamide Hydrochloride
Document ID: TSS-AMIDINE-PH-GUIDE-V1
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for this compound (also known as Isobutyramidine hydrochloride)[1]. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Amidines are powerful building blocks in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrimidines and imidazoles.[2][3] However, their reactivity is critically dependent on pH. Mismanagement of reaction pH is the most common cause of failed or low-yielding reactions involving amidine salts.
This guide provides a structured, in-depth exploration of how pH governs the reactivity of this compound. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot existing methods and rationally design new synthetic pathways.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental properties of this compound that are essential for understanding its behavior in solution.
Q1: What is this compound and what is its key functional group?
A1: this compound (CAS No. 22007-68-7) is the salt form of 2-methylpropanimidamide.[4][5] Its core functional group is the amidine , which can be considered an imine derivative of an amide.[6] Amidines are characterized by the RC(=NR)NR₂ functional group.[6] They are significantly more basic than corresponding amides.[6][7]
Q2: Why is the pH of the reaction medium so critical when using this reagent?
A2: The pH of the medium dictates the protonation state of the amidine group. This compound is a salt, meaning the amidine is already protonated. In this "amidinium" form, it is a stable, resonance-stabilized cation but is not nucleophilic and thus generally unreactive in the desired pathways.[2][6] To participate in reactions (e.g., as a nucleophile), it must be converted to its neutral, free base form. This conversion is entirely controlled by the pH of the solution.
Q3: What is the pKa of 2-Methylpropanimidamide, and what does it tell me?
A3: While the exact experimental pKa for 2-Methylpropanimidamide is not widely published, the pKa of structurally similar aliphatic amidines and amidinium ions generally falls in the range of 10-12.[8] For the purpose of experimental design, assuming a pKa ≈ 11 for the conjugate acid (the amidinium ion) is a reliable starting point.
This pKa value is the pH at which 50% of the molecules are in the protonated (inactive) amidinium form and 50% are in the deprotonated (active) free base form. This equilibrium is the single most important factor for troubleshooting.
The pH-Reactivity Relationship
The state and reactivity of 2-Methylpropanimidamide are directly tied to the solution's pH relative to its pKa.
| pH Range | Dominant Species | Form | Reactivity Profile | Key Considerations |
| pH < 9 | Amidinium Ion | Protonated Salt | Inactive as a Nucleophile. Stable in solution. | Reaction will likely not proceed or will be extremely slow. The starting material is simply a spectator ion. |
| pH 9-12 | Amidinium <=> Amidine | Equilibrium | Optimal Reactivity Window. Sufficient concentration of the active free base to drive the reaction forward. | This is the target range for most reactions. Fine-tuning within this window can optimize yield and minimize side reactions. |
| pH > 12 | Amidine Free Base | Deprotonated | Highly Nucleophilic. Potentially unstable. | Risk of hydrolysis/decomposition of the amidine or other reagents.[9][10] May promote undesired side reactions (e.g., base-catalyzed self-condensation of reactants). |
Part 2: Troubleshooting Guide for Common Reactions
This section is formatted to address specific problems you might encounter during your experiments.
Q4: My reaction to form a pyrimidine derivative is not working. My starting materials are consumed, but I see a complex mixture of products and low yield of the desired heterocycle. What's wrong?
A4: This is a classic symptom of incorrect pH control. You are likely operating at a pH that is too high.
-
Causality: To form a pyrimidine, the amidine must act as a nucleophile to attack an appropriate electrophile (e.g., an α,β-unsaturated ketone).[11] While a high pH (>12) ensures the amidine is in its highly reactive free base form, it can also promote undesired side reactions. These may include the self-condensation of the ketone partner, decomposition of the starting materials, or hydrolysis of the amidine itself.
-
Troubleshooting Steps:
-
Verify the Base: Are you using a very strong, non-nucleophilic base like NaH or KOtBu?[10] While effective, they can create highly basic localized environments. Consider switching to a milder base like K₂CO₃, Cs₂CO₃, or an organic base like DBU.[12]
-
Buffer the Reaction: If possible, use a buffer system to maintain the pH in the optimal 9-11 range. A borate or carbonate buffer system can be effective.
-
Slow Addition: Instead of adding the base all at once, add it slowly over the course of the reaction to maintain a steady concentration of the active free base without creating a large pH spike.
-
Monitor pH: Use pH indicator strips (compatible with your solvent system) or a pH meter to check the apparent pH of your reaction mixture.
-
Q5: My reaction is incredibly slow or shows no conversion at all. I've left it for 24 hours with no change. Why?
A5: This is the opposite problem: your pH is too low. The this compound has not been sufficiently neutralized to its active free base form.
-
Causality: In its hydrochloride salt form, the amidinium ion is electrophilic, not nucleophilic. The positive charge on the nitrogen atoms prevents the lone pairs from participating in a nucleophilic attack.[6] If your reaction medium is neutral or acidic, you are not generating the species required for the reaction.
-
Troubleshooting Steps:
-
Add a Base: You must add at least one equivalent of a suitable base to neutralize the hydrochloride salt and generate the free amidine. It is common practice to add a slight excess (e.g., 1.1 to 1.5 equivalents) to shift the equilibrium towards the free base.
-
Check for Acidic Components: Do any of your other starting materials or solvents have acidic protons? These could be neutralizing your base, preventing the amidine from becoming activated. An extra equivalent of base may be needed to compensate.
-
Solvent Choice: Ensure your solvent can dissolve the base you are using. Phase separation can lead to inefficient deprotonation.
-
Q6: I'm trying to freebase the this compound before my reaction, but I'm getting a sticky oil instead of a clean product. What is happening?
A6: The free base of 2-Methylpropanimidamide is significantly less stable than its hydrochloride salt, especially in the presence of water.
-
Causality: Amidines can be susceptible to hydrolysis, particularly under strongly basic aqueous conditions, which can lead to the formation of the corresponding amide (isobutyramide) and ammonia.[9][10] Attempting to freebase with aqueous NaOH followed by extraction can lead to decomposition.
-
Troubleshooting Workflow:
-
Generate in situ: The most reliable method is to generate the free base in situ (within the reaction vessel) right before it is needed. Add the this compound salt to your reaction solvent, followed by your other reagents, and then add the base last.
-
Use Anhydrous Conditions: If you must isolate the free base, use anhydrous conditions. A common lab procedure is to suspend the hydrochloride salt in an anhydrous solvent like THF or Et₂O, add a strong, non-nucleophilic base like NaH, stir, and then filter off the resulting NaCl salt.[10] The resulting solution of the free base should be used immediately.
-
Part 3: Experimental Protocol - pH Screening
To empirically determine the optimal pH for your specific reaction, a small-scale screening experiment is invaluable.
Protocol: Parallel pH Screening for Amidine Reactivity
Objective: To identify the optimal base and conditions for reacting this compound with an electrophile (e.g., an α,β-unsaturated ketone for pyrimidine synthesis).
Materials:
-
This compound
-
Electrophile (e.g., Chalcone)
-
Internal standard (e.g., Dodecane, if using GC/FID for analysis)
-
Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile)
-
Set of bases: K₂CO₃, Cs₂CO₃, DBU, KOtBu
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)
-
Heating block with stirring capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your electrophile and internal standard in the chosen anhydrous solvent. This ensures consistent addition to each vial.
-
-
Reagent Dispensing:
-
To each of the 5 reaction vials, add this compound (e.g., 0.1 mmol).
-
Add the electrophile/internal standard stock solution (e.g., 0.1 mmol of electrophile) to each vial.
-
-
Base Addition (The Variable):
-
Vial 1 (Control): No base.
-
Vial 2: Add K₂CO₃ (1.5 eq, 0.15 mmol).
-
Vial 3: Add Cs₂CO₃ (1.5 eq, 0.15 mmol).
-
Vial 4: Add DBU (1.2 eq, 0.12 mmol).
-
Vial 5: Add KOtBu (1.2 eq, 0.12 mmol).
-
-
Reaction Execution:
-
Seal all vials tightly.
-
Place the vials in the pre-heated stirring block (e.g., 80 °C).
-
Allow the reactions to proceed for a set time (e.g., 4 hours).
-
-
Workup and Analysis:
-
Cool the reactions to room temperature.
-
Quench each reaction by adding a small amount of saturated NH₄Cl solution.
-
Extract with an organic solvent (e.g., Ethyl Acetate).
-
Analyze the organic layer by your chosen method (LCMS, GC, or ¹H NMR) to determine the relative conversion to product versus the internal standard.
-
-
Interpretation:
-
Compare the product yields across the different bases. The base providing the highest yield with the fewest byproducts identifies the optimal basicity range for your reaction system. This provides a validated starting point for scaling up your reaction.
-
References
-
Gomaa, M. A.-M. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194. Retrieved from [Link]
-
Koprowska, K., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Kotha, S., & Lahiri, K. (2015). Synthesis of Amidines and its Application to Pyrimidouracil Synthesis. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). this compound. Retrieved January 11, 2026, from [Link]
-
Reddit. (2019). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Retrieved January 11, 2026, from [Link]
-
Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved January 11, 2026, from [Link]
-
Wang, S., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amidine. Retrieved January 11, 2026, from [Link]
-
Zaragoza, F., & Stephensen, H. (2001). Solid-Phase Synthesis of N-Acyl- and N,N′-Diacylamidines from Resin-Bound Thioamides. Journal of Organic Chemistry. Retrieved from [Link]
-
Zweck, E., et al. (2018). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22007-68-7 [chemicalbook.com]
- 6. Amidine - Wikipedia [en.wikipedia.org]
- 7. Basicity of Amidines and Guanidines [unacademy.com]
- 8. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Temperature Optimization for Protein Labeling with 2-Methylpropanimidamide Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Methylpropanimidamide hydrochloride for protein labeling. We will explore the critical role of temperature in this process, offering a blend of foundational principles, frequently asked questions, and a detailed troubleshooting guide to help you achieve optimal and reproducible results.
Section 1: Core Principles of Imidoester-Based Protein Labeling
Understanding the underlying chemistry is paramount to successful troubleshooting. 2-Methylpropanimidamide is an imidoester, a class of reagents that react with primary amines (—NH₂) on proteins. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.
The reaction results in the formation of a stable amidine bond. A key advantage of this chemistry is that the resulting amidinium ion retains a positive charge at physiological pH, thus preserving the native charge of the protein, which is often crucial for maintaining its structure and function.[1]
The efficiency of this reaction is governed by several factors, but temperature and pH are the most influential and interconnected parameters.[2][3]
-
pH: The reaction is highly pH-dependent. The primary amine on the protein must be unprotonated to be nucleophilic. Therefore, alkaline conditions are required, with an optimal range typically between pH 8 and 10.[1]
-
Temperature: Like most chemical reactions, the rate of amidine formation increases with temperature. However, proteins are sensitive biological macromolecules, and excessive heat can lead to denaturation, aggregation, and loss of function.[4][5] Therefore, temperature optimization is a delicate balance between maximizing reaction kinetics and preserving protein integrity.
Below is a diagram illustrating the fundamental reaction workflow.
Caption: Workflow for imidoester-mediated protein labeling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for my labeling reaction?
For most proteins, a starting temperature of 20-25°C (room temperature) for 1-2 hours is a robust starting point.[1] This provides a good balance between reaction efficiency and protein stability. If your protein is known to be particularly sensitive or unstable, begin at 4°C and extend the incubation time.
Q2: How does temperature affect the speed of the reaction?
The reaction rate will generally double for every 10°C increase in temperature. A reaction that takes 4 hours at room temperature might be completed in a significantly shorter time at 37°C. Conversely, performing the reaction at 4°C will slow the kinetics considerably, often requiring overnight incubation to achieve a similar degree of labeling.[6]
Q3: What are the trade-offs of performing the labeling reaction at 4°C?
The primary advantage of labeling at 4°C is the preservation of protein structure and function, which is critical for temperature-sensitive proteins.[6] The main trade-off is the significantly slower reaction rate, which necessitates longer incubation times (e.g., 12-48 hours) or a higher molar excess of the labeling reagent to achieve the desired stoichiometry.
Q4: What are the risks of using a temperature that is too high (e.g., >37°C)?
Using excessively high temperatures poses a significant risk to your protein. Potential negative outcomes include:
-
Protein Denaturation: The disruption of the protein's tertiary and secondary structure, leading to a loss of biological activity.[5]
-
Aggregation and Precipitation: Unfolded proteins can expose hydrophobic regions, leading to irreversible aggregation and sample loss.[4][7]
-
Increased Side Reactions: While the primary reaction is accelerated, undesirable side reactions may also increase, potentially leading to non-specific modifications.
Q5: How does pH interact with temperature during the labeling reaction?
pH and temperature are coupled. At a suboptimal pH (e.g., pH 7.5), you might be tempted to increase the temperature to drive the reaction forward. However, this can be risky for protein stability. It is almost always better to first optimize the pH to be within the recommended 8-10 range before modulating the temperature.[1] The imidoester reagent itself is also less stable at higher pH, hydrolyzing more quickly, which is another factor to consider in your experimental design.[1]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound, with a focus on temperature-related causes and solutions.
Problem: Low or No Labeling Efficiency
You've completed the reaction, but analysis (e.g., by SDS-PAGE, mass spectrometry) shows a low degree of labeling (DoL) or no labeling at all.
-
Possible Cause 1: Reaction temperature is too low.
-
Explanation: The reaction kinetics are too slow at the chosen temperature to achieve significant labeling within the incubation period. This is a common issue for reactions performed at 4°C for only a few hours.
-
Solution:
-
Increase Temperature: If your protein is stable, increase the reaction temperature. Try running parallel reactions at room temperature (~22°C) and 37°C to assess the impact on efficiency.
-
Extend Incubation Time: If you must perform the reaction at a low temperature (e.g., 4°C), significantly extend the incubation time to 12, 24, or even 48 hours.[6]
-
Increase Reagent Concentration: A higher molar excess of the imidoester can help drive the reaction forward at lower temperatures.
-
-
-
Possible Cause 2: Suboptimal pH.
-
Explanation: Even at an elevated temperature, the reaction will be inefficient if the pH is too low (e.g., < 7.5), as the target primary amines will be protonated and non-nucleophilic.[1][8]
-
Solution: Ensure your reaction buffer is freshly prepared and the pH is confirmed to be in the 8.0-9.5 range. Do not use buffers containing primary amines, such as Tris, as they will compete for the labeling reagent.[1]
-
Problem: Protein Precipitation or Aggregation During/After Labeling
You observe visible precipitate in your reaction tube, or subsequent analysis by size-exclusion chromatography (SEC) shows high molecular weight aggregates.
-
Possible Cause 1: Temperature-induced denaturation.
-
Explanation: The reaction temperature exceeded the thermal stability threshold of your protein, causing it to unfold and aggregate.[4]
-
Solution:
-
Lower the Temperature: Immediately reduce the incubation temperature. If you were at 37°C, move to room temperature. If you were at room temperature, move to 4°C.
-
Perform a Differential Scanning Fluorimetry (DSF) Assay: If possible, determine the melting temperature (Tm) of your protein beforehand to identify a safe upper limit for your reaction temperature.
-
-
-
Possible Cause 2: Over-labeling.
-
Explanation: High temperatures can accelerate the reaction to the point of excessive modification. Capping a large number of lysine residues can alter the protein's solubility and lead to precipitation.[3][9]
-
Solution:
-
Reduce Temperature and Time: Lowering the temperature will slow the reaction, giving you more control over the final degree of labeling. Couple this with a shorter incubation period.
-
Decrease Molar Ratio: Reduce the molar excess of this compound relative to the protein.
-
-
Problem: Labeled Protein Has Lost Biological Activity
The protein is successfully labeled, but a functional assay reveals a significant decrease or complete loss of activity.
-
Possible Cause 1: Partial denaturation from excessive heat.
-
Explanation: The protein may not have fully precipitated, but the heat applied during the reaction was sufficient to cause localized unfolding or conformational changes, particularly at or near the active site.[5]
-
Solution: Repeat the labeling at a lower temperature (e.g., room temperature or 4°C) for a longer duration to achieve the same target DoL while being gentler on the protein.
-
-
Possible Cause 2: Labeling of critical residues.
-
Explanation: A lysine residue essential for substrate binding, catalysis, or protein-protein interaction has been modified.[9] While not directly a temperature issue, temperature can influence which residues are labeled.
-
Solution: Lowering the reaction temperature can sometimes subtly alter the reactivity landscape of the protein's surface amines. Slower reaction kinetics may favor the modification of the most accessible and reactive lysines, potentially sparing those in more protected, functionally critical regions. This must be determined empirically.
-
Section 4: Experimental Protocol for Temperature Optimization
To empirically determine the optimal labeling temperature for your specific protein, a pilot study is essential.
Objective: To identify the temperature that yields the highest degree of labeling while preserving protein integrity and activity.
Methodology:
-
Preparation:
-
Prepare a fresh stock solution of this compound in a dry, aprotic solvent like DMSO.
-
Prepare your protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate or sodium borate) at pH 8.5. Ensure the protein concentration is at least 1 mg/mL.[3]
-
Prepare a quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
-
-
Reaction Setup:
-
Set up three identical reaction mixtures. For each, combine your protein and this compound at your desired molar ratio (e.g., 20:1 reagent:protein).
-
Incubate each reaction at a different temperature:
-
Reaction A: 4°C (in a cold room or refrigerator)
-
Reaction B: 22°C (room temperature)
-
Reaction C: 37°C (in a water bath or incubator)
-
-
-
Time Course Sampling:
-
At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, and overnight), withdraw a small aliquot from each of the three reactions.
-
Immediately quench the reaction in the aliquot by adding the quenching solution.
-
-
Analysis:
-
Degree of Labeling (DoL): Analyze the quenched aliquots by mass spectrometry (intact mass analysis) to determine the number of modifications per protein molecule.
-
Integrity: Analyze the aliquots by SDS-PAGE to check for signs of degradation and by Size-Exclusion Chromatography (SEC) to quantify any aggregation.
-
Activity: If a functional assay is available, test the overnight samples from each temperature condition to assess the impact on biological activity.
-
-
Interpretation:
-
Compare the results across the different temperatures and time points. Select the condition that provides the desired DoL in a reasonable timeframe without inducing aggregation, degradation, or loss of function.
-
Section 5: Data Summary & Visualization
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving common labeling issues.
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Effect of reaction temperature on the protein structure and the ability to encapsulate β-carotene of WPI-dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein modification during antiviral heat bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with reagent instability of 2-Methylpropanimidamide hydrochloride
Welcome to the technical support center for 2-Methylpropanimidamide hydrochloride (also known as isobutyramidine hydrochloride), a critical reagent in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Reagent Instability
The primary challenge when working with this compound is its susceptibility to degradation, which can lead to inconsistent reaction outcomes, low yields, and the formation of unwanted byproducts. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Inconsistent or Low Reaction Yields
One of the most common frustrations encountered is variability in reaction yields. This often points to a compromise in the reagent's integrity.
Possible Cause:
-
Reagent Degradation: this compound can degrade over time, especially with improper storage. The amidine functional group is susceptible to hydrolysis.
-
Impure Starting Material: The purity of the reagent is a critical factor for predictable reactivity.[1] Even small amounts of impurities can lead to side reactions.[1]
Troubleshooting Workflow:
Workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Purity Assessment:
-
Recommendation: Before use, and especially if you suspect an issue, assess the purity of your this compound. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective techniques.[1][2]
-
Causality: Impurities can act as catalysts for degradation or participate in unwanted side reactions, directly impacting the yield of your desired product.
-
-
Storage Condition Verification:
-
Protocol: This reagent should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[3][4][5] Refrigeration is often recommended.[3]
-
Causality: Moisture and oxygen can promote hydrolysis and oxidative degradation of the amidine group. Elevated temperatures can accelerate these degradation processes.
-
-
Use a Fresh Batch:
-
Recommendation: If you suspect degradation, it is often best to use a fresh, unopened container of the reagent.
-
Causality: This eliminates the possibility that the issue lies with a previously opened and potentially compromised bottle.
-
Issue 2: Formation of Unexpected Byproducts
The appearance of unknown peaks in your analytical data (e.g., LC-MS, GC-MS) is a red flag indicating potential reagent degradation or side reactions.
Possible Cause:
-
Hydrolysis: The amidine can hydrolyze to the corresponding amide (isobutyramide).
-
Dimerization or Polymerization: Under certain conditions, amidines can undergo self-condensation reactions.
Troubleshooting Workflow:
Workflow for addressing unexpected byproduct formation.
Detailed Steps:
-
Byproduct Characterization:
-
Recommendation: Use techniques like LC-MS or GC-MS to determine the mass of the byproducts.[2] This can provide clues to their identity. The presence of a peak corresponding to the molecular weight of isobutyramide is a strong indicator of hydrolysis.
-
Causality: Understanding the structure of the byproducts is crucial for diagnosing the root cause of their formation.
-
-
Ensure Anhydrous Conditions:
-
Protocol: Use freshly dried solvents and ensure all glassware is rigorously dried before use. Reactions should be run under an inert atmosphere.
-
Causality: Water is a direct reactant in the hydrolysis of the amidine. Eliminating it from the reaction mixture is critical.
-
-
Reaction Condition Optimization:
-
Recommendation: Consider lowering the reaction temperature or reducing the reaction time.
-
Causality: Degradation reactions are often kinetically controlled and can be suppressed by using milder conditions.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, store the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air exposure.[5] For long-term storage, refrigeration is recommended.[3]
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] A detailed Certificate of Analysis (CoA) from the supplier should also provide the purity level and identify any known impurities.[1]
Q3: What solvents are recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. However, for general stability, it is crucial to use anhydrous solvents. Common choices for reactions involving amidines include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The use of protic solvents like alcohols may be possible but should be carefully evaluated for potential side reactions.
Q4: My reaction is not proceeding to completion. Could the reagent be the issue?
A4: Yes, if the reagent has degraded, its effective concentration will be lower than expected, which can lead to incomplete reactions. It is recommended to first verify the purity of the reagent as described above. If the purity is confirmed, then other reaction parameters such as temperature, reaction time, and stoichiometry of other reactants should be investigated.
Q5: Are there any specific safety precautions I should take when handling this reagent?
A5: Yes, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] It is important to avoid creating dust and to work in a well-ventilated area or a fume hood.[3][4]
III. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Protocol 2: General Procedure for a Guanidine Synthesis
This protocol outlines a general approach for the synthesis of a guanidine derivative using this compound.[6][7][8][9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the amine) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove any remaining salts. The crude product can then be purified by column chromatography or recrystallization.
IV. References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Purity Standards of this compound. Retrieved from [Link]
-
Williamson, T., & Atherton, J. (2017). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Journal of Chemical Education, 94(12), 1895-1901.
-
Strieth-Kalthoff, F., et al. (2023). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. Nature Communications, 14(1), 3845.
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2'-Azobis(2-amidinopropane) dihydrochloride. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Arkivoc, 2010(7), 1-14.
-
Ghotb, Y., et al. (2018). Synthesis of the Guanidine Derivative: N-{1][3][10]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018(4), M1011.
-
Debnath, P., et al. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. The Journal of Organic Chemistry, 81(7), 2636-2643.
-
Ishihara, K., et al. (2002). Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. The Journal of Organic Chemistry, 67(21), 7553-7556.
-
European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
-
Werber, J., et al. (2011). Analysis of 2,2'-azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3310-3320.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guanidine synthesis [organic-chemistry.org]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: A Guide to Avoiding Non-Specific Binding in Labeling Experiments
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in labeling experiments. High background and false-positive signals are common hurdles that can compromise the integrity of your data. Here, we delve into the root causes of non-specific binding and provide practical, field-proven strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding non-specific binding.
Q1: What is non-specific binding in the context of labeling experiments?
Non-specific binding refers to the attachment of detection molecules, such as primary or secondary antibodies, to unintended targets within your sample.[1][2][3] Instead of binding specifically to the antigen of interest, these molecules adhere to other proteins, the solid support (e.g., microplate wells, western blot membranes), or other cellular components.[3][4] This phenomenon is a primary source of high background noise, which can obscure the true signal and lead to inaccurate data interpretation.[3]
Q2: What are the primary molecular forces that cause non-specific binding?
Non-specific binding is primarily driven by several types of non-covalent interactions:
-
Hydrophobic Interactions: Many proteins have hydrophobic regions that can interact with similar regions on other proteins or on plastic surfaces, which are often hydrophobic.[2][5][6][7] This is a major driver of non-specific protein adsorption.[6]
-
Ionic (Electrostatic) Interactions: These occur between molecules with opposite net charges.[2][5][8] For instance, a positively charged region of an antibody might bind to a negatively charged area on a membrane or another protein.
-
Hydrogen Bonding: These are weaker electrostatic attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.[8][9]
-
Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules.[2][8]
Q3: What is a "blocking buffer" and why is it essential?
A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins and/or synthetic polymers that is used to saturate all unoccupied binding sites on the solid support (e.g., nitrocellulose membrane, ELISA plate).[1][4][10][11][12] By pre-occupying these "sticky" spots, the blocking buffer prevents the primary and secondary antibodies from binding non-specifically, thereby reducing background noise and improving the signal-to-noise ratio.[3][4][13] The blocking step is considered one of the most critical stages in any immunoassay.[1][11]
Q4: Can my secondary antibody cause non-specific binding?
Yes. If not properly selected and validated, secondary antibodies can be a significant source of non-specific signal. This can happen if the secondary antibody cross-reacts with endogenous immunoglobulins in the sample or with other proteins.[14][15] It is crucial to use secondary antibodies that have been pre-adsorbed against the species of your sample to minimize this risk.[16][17] Running a "secondary antibody only" control (no primary antibody) is a vital step to verify its specificity.[12][18]
Visualizing the Problem: The Mechanism of Non-Specific Binding
To effectively troubleshoot, it's crucial to understand what's happening at a molecular level. The diagram below illustrates the concept of specific versus non-specific antibody binding.
Caption: Ideal vs. Non-Specific Antibody Interactions.
Troubleshooting Guide: From High Background to False Positives
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding.
Issue 1: High Background Across the Entire Membrane/Plate
This is often indicative of a systemic issue with blocking, antibody concentrations, or washing steps.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Blocking | The blocking buffer has failed to saturate all non-specific binding sites on the surface.[1] This allows antibodies to adhere directly to the membrane or plate, creating a uniform high background. | 1. Increase Blocking Time/Temp: Extend incubation to 1-2 hours at room temperature or overnight at 4°C.[12] 2. Increase Blocker Concentration: Prepare a fresh blocking solution at a higher concentration (e.g., 5% non-fat dry milk or BSA).[12] 3. Switch Blocking Agent: The chosen blocker may be inappropriate for your system. Perform a blocking buffer optimization experiment (see protocol below). |
| Excessive Antibody Concentration | Using too much primary or secondary antibody increases the probability of low-affinity, non-specific interactions.[12][15][19] The specific binding sites become saturated, and the excess antibody binds elsewhere. | 1. Titrate Your Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[12][20] 2. Reduce Incubation Time: Shorten the antibody incubation period.[12][19] |
| Insufficient Washing | Inadequate washing fails to remove unbound or weakly bound antibodies.[12][21] | 1. Increase Wash Duration/Volume: Increase the number and duration of wash steps.[12] 2. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt weak, non-specific interactions.[12][21] |
| Contaminated Buffers | Bacterial or fungal growth in buffers can introduce proteins and other contaminants that interfere with the assay. | Always use freshly prepared buffers or sterile-filtered solutions.[12] |
Issue 2: Non-Specific Bands (Western Blot) or False-Positive Wells (ELISA)
This suggests that the antibodies are cross-reacting with non-target proteins in the sample.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Antibody Cross-Reactivity | The primary or secondary antibody recognizes an epitope on a protein other than your target.[14][15] This is more common with polyclonal antibodies but can occur with monoclonals. | 1. Use Affinity-Purified Antibodies: Choose antibodies that have been purified to remove non-specific immunoglobulins.[22] 2. Run Controls: Include a negative control sample (known not to express the target protein) to confirm the specificity of the band/signal. 3. Switch to a Different Antibody: If the problem persists, the antibody may not be specific enough for your application. Test an antibody from a different vendor or one raised against a different epitope. |
| Fc Receptor Binding | Immune cells (e.g., macrophages, B cells) express Fc receptors (FcRs) that can bind the Fc (constant) region of your primary or secondary antibody, leading to a strong, non-specific signal.[23][24] This is a major issue in flow cytometry and IHC.[23][24] | 1. Use an Fc Blocking Reagent: Pre-incubate your cells/tissue with an Fc blocking solution, which contains purified immunoglobulins that saturate the Fc receptors.[24][25][26] 2. Use F(ab')2 Fragments: Use secondary antibodies that have had the Fc region enzymatically removed, leaving only the antigen-binding F(ab')2 fragments.[16][17] |
| Inappropriate Blocking Agent | Certain blockers can cross-react with detection systems. For example, non-fat dry milk contains casein (a phosphoprotein) and biotin, which will interfere with the detection of phosphoproteins and biotinylated antibodies, respectively.[1][10][11][12] | 1. Use BSA for Phospho-proteins: When detecting phosphorylated targets, use a BSA-based blocking buffer.[11] 2. Avoid Milk with Biotin Systems: If using an avidin-biotin detection system, avoid milk and fish gelatin as they contain endogenous biotin.[1][10] |
Workflow & Protocol: Optimizing Your Blocking Strategy
Empirical testing is the most reliable way to determine the best blocking buffer for your specific assay.[27] This protocol provides a framework for systematically comparing different blocking agents.
Experimental Workflow for Blocking Buffer Optimization
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. hiyka.com [hiyka.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Contribution of hydrophobic interactions to protein mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. How to choose the right Blocking Agent for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. biossusa.com [biossusa.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. 免疫组化(IHC)故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 18. Guidelines on antibody use in physiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 21. biocompare.com [biocompare.com]
- 22. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 23. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fcslaboratory.com [fcslaboratory.com]
- 25. bosterbio.com [bosterbio.com]
- 26. biocompare.com [biocompare.com]
- 27. corning.com [corning.com]
Technical Support Center: Mass Spectrometry Troubleshooting for Modified Peptides
Welcome to the technical support center for mass spectrometry (MS) analysis of modified peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and characterizing post-translational modifications (PTMs). Analyzing modified peptides presents unique challenges due to their low stoichiometry, diverse physicochemical properties, and potential instability.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot specific issues encountered during your experiments.
Troubleshooting Guide
This section is organized to follow a typical experimental workflow, from initial sample handling to final data interpretation.
Section A: Sample Preparation & Enrichment Issues
The success of any modified peptide analysis is critically dependent on the quality of the sample preparation. Due to their often low abundance, enrichment is a mandatory step for most PTM studies.[2][3][4]
Q1: I am not detecting my modified peptide of interest, or the signal is extremely low. Where should I start?
A1: This is a common and multifaceted problem. The issue often lies in the pre-analytical phase, long before the sample is injected into the mass spectrometer. The low abundance of many modified peptides means they are easily lost or their signals are suppressed by more abundant, unmodified peptides.[1][2]
Causality & Troubleshooting Steps:
-
Inefficient Enrichment: Most PTMs are sub-stoichiometric, meaning enrichment is essential.[2][3] Without it, the mass spectrometer's detector will be saturated with signals from unmodified peptides, and the low-abundance modified species will not be selected for fragmentation (a phenomenon of data-dependent acquisition).[1][5]
-
Solution: Verify your enrichment strategy. For phosphopeptides, common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2][4][6] For acetylated or ubiquitinated peptides, antibody-based affinity enrichment is standard.[2][7] Ensure your buffers are optimized and that you are using a sufficient amount of starting material.[7]
-
Pro-Tip: Consider combining different enrichment or fractionation techniques, such as Strong Cation Exchange (SCX) followed by IMAC, to reduce sample complexity and improve the chances of detection.[2][8]
-
-
Sample Loss During Clean-up: Standard desalting procedures, like those using C18 resins, are crucial for removing salts and detergents that interfere with MS analysis.[9] However, some modified peptides, particularly highly hydrophilic ones (e.g., some glycopeptides), may not bind efficiently to the C18 material.
-
Incomplete Proteolytic Digestion: Some PTMs can hinder enzymatic digestion. For example, lysine acetylation or ubiquitination blocks the cleavage site for trypsin, the most commonly used protease.[1]
-
PTM Instability: Certain modifications are labile and can be lost during sample preparation. Phosphorylation on serine and threonine residues, for instance, can be susceptible to beta-elimination under basic pH conditions.
-
Solution: Maintain a low pH throughout your sample preparation workflow where possible. Add phosphatase and protease inhibitors to your lysis buffer immediately before use to prevent enzymatic degradation of your PTMs and proteins.[4]
-
Section B: LC-MS Performance Issues
Once the sample is prepared, issues can arise during the liquid chromatography separation and mass spectrometric analysis.
Q2: I'm observing a low signal for my modified peptide, but I'm confident in my sample preparation. What could be happening in the LC-MS system?
A2: Low signal intensity at this stage often points to ionization problems or issues with the instrument's settings.
Causality & Troubleshooting Steps:
-
Ion Suppression: This is a major cause of poor signal intensity. Co-eluting compounds from the sample matrix (e.g., salts, detergents, endogenous molecules) can compete with your peptide of interest for ionization in the electrospray source, thereby suppressing its signal.[11][12][13] Phosphopeptides, being negatively charged, can exhibit suppressed response in the commonly used positive-ion mode.[14]
-
Solution:
-
Improve Upstream Clean-up: Ensure your sample is thoroughly desalted. If you suspect detergent contamination (e.g., from Triton X-100 or Tween), use specialized detergent removal spin columns.[9][15][16][17]
-
Optimize Chromatography: Increase the length of your LC gradient to better separate your target peptide from interfering matrix components. A longer separation provides a better chance for the peptide to elute in a region with fewer competing ions.[13]
-
Check for Contaminants: Common contaminants like polyethylene glycol (PEG) from lab consumables can cause significant ion suppression.[16][18]
-
-
-
Poor Ionization Efficiency: The chemical nature of the modified peptide influences how well it ionizes. The choice of mobile phase additives is critical.
-
Incorrect Instrument Settings: The mass spectrometer must be optimized for detecting low-abundance species.
-
Solution: Regularly tune and calibrate your mass spectrometer using the manufacturer's recommended standards.[20] For PTM analysis, it's crucial to optimize parameters like source temperature and collision energy specifically for your protein or peptide of interest, as these can significantly impact signal-to-noise.[21]
-
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step decision tree for troubleshooting low signal intensity.
Section C: Fragmentation & Data Interpretation Issues
Identifying the peptide sequence and pinpointing the exact location of the modification relies on the interpretation of MS/MS fragmentation spectra.
Q3: My MS/MS spectrum is of poor quality or is difficult to interpret. How can I improve fragmentation and confidently assign the PTM site?
A3: Poor fragmentation can prevent confident identification and site localization. The fragmentation behavior of modified peptides can differ significantly from their unmodified counterparts.
Causality & Troubleshooting Steps:
-
Labile Modifications and Neutral Loss: Some PTMs, particularly phosphorylation on serine and threonine, are prone to neutral loss of the modification during collision-induced dissociation (CID).[22] This results in a dominant peak corresponding to the peptide backbone without the phosphate group (-98 Da for H3PO4), and very few other fragment ions, making sequence identification and site localization challenging.[23][24][25]
-
Solution: Employ alternative fragmentation methods. Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) are often better at preserving labile modifications on the peptide backbone, leading to more informative fragment ions.[5][22][26] If your instrument allows, using a combination of fragmentation techniques (e.g., EThcD) can provide the most comprehensive data.[22]
-
-
Poor Fragmentation Efficiency: The charge state and sequence of a peptide influence how well it fragments.
-
Solution: Optimize the collision energy. Step through a range of collision energies to find the optimal setting for your specific modified peptide. Also, try to select precursor ions with a charge state of 2+ or 3+ for fragmentation, as they generally yield richer fragmentation patterns in CID/HCD.[5]
-
-
Ambiguous Site Localization: If a peptide contains multiple potential modification sites (e.g., several serines, threonines, or tyrosines for phosphorylation), the MS/MS spectrum may not be sufficient to distinguish the exact location.[5]
-
Solution: Use specialized data analysis software with a PTM localization algorithm (e.g., Ascore, PTM-Prophet). These tools statistically evaluate the presence of site-specific fragment ions to assign a probability score to each potential modification site.
-
-
Unexpected Mass Shifts: You may observe a mass shift that does not correspond to your expected modification.
-
Solution: This could be an unexpected biological modification, or it could be an artifact of sample preparation. For example, over-alkylation of cysteine residues or carbamylation from urea-containing buffers can introduce mass shifts.[27] Always search your data with a comprehensive list of potential variable modifications, including common artifacts. Deamidation of asparagine and glutamine (+1 Da) and oxidation of methionine (+16 Da) are common modifications that can occur during sample handling.[28]
-
Decision Tree for Unexpected Mass Shifts
Caption: A logical flow for diagnosing the source of unexpected mass shifts.
Frequently Asked Questions (FAQs)
Q: Why are my spectra full of keratin peaks? A: Keratin is one of the most common protein contaminants in mass spectrometry, originating from skin, hair, and dust.[15][18][29] To minimize it, always wear gloves and a lab coat, work in a clean environment (like a laminar flow hood), wipe down surfaces with ethanol, and use dedicated, clean reagents for MS sample prep.[15]
Q: I see a repeating series of peaks separated by 44 Da. What is this? A: This is the characteristic signature of polyethylene glycol (PEG), a polymer found in many detergents (Triton, Tween) and leached from some plastics.[16] It is a potent source of ion suppression. Avoid these detergents and use high-quality, MS-grade consumables. If contamination is present, extensive sample clean-up is required.[16][18]
Q: Can I quantify my modified peptide relative to its unmodified form? A: Yes, but it is challenging and requires careful experimental design. The modified and unmodified versions of a peptide can have different ionization efficiencies, meaning a direct comparison of their peak intensities is often not accurate.[1][5] For reliable quantification, stable isotope labeling methods (like SILAC or TMT) are recommended. These methods allow for the modified and unmodified peptides from different samples to be mixed and analyzed together, minimizing analytical variability.[7]
Q: What is the best way to enrich for ubiquitinated peptides? A: The standard method involves using an antibody that recognizes the di-glycine (GG) remnant left on the lysine residue after tryptic digestion of a ubiquitinated protein. This provides high specificity for enrichment.[30]
General Workflow for PTM Peptide Analysis
Caption: A generalized experimental workflow for PTM proteomics.
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: General Peptide Desalting using C18 StageTips
This protocol is for cleaning up peptide samples before LC-MS analysis to remove salts and other polar contaminants.
Materials:
-
C18 StageTips (or equivalent packed pipette tips)
-
Wetting Solution: 80% acetonitrile (ACN), 0.1% formic acid (FA)
-
Wash Solution: 0.1% FA in water
-
Elution Solution: 60% ACN, 0.1% FA
-
Sample acidified with FA or TFA to pH < 3
Steps:
-
Wetting: Pass 100 µL of Wetting Solution through the StageTip using a centrifuge (approx. 1,500 x g for 1-2 min).
-
Equilibration: Pass 100 µL of Wash Solution through the tip twice to equilibrate the C18 material.
-
Sample Loading: Load your acidified peptide sample (up to 100 µL) onto the tip and pass it through by centrifugation. Reload the flow-through and spin again to maximize binding.
-
Washing: Wash the loaded tip with 100 µL of Wash Solution twice to remove salts.
-
Elution: Place the StageTip in a new, clean collection tube. Add 60 µL of Elution Solution, and centrifuge to elute the peptides. Repeat the elution step for maximum recovery.
-
Dry-down: Dry the eluted peptides in a vacuum concentrator and resuspend in a suitable buffer (e.g., 2% ACN, 0.1% FA) for LC-MS injection.
Appendix B: Common Contaminants in MS Analysis
| Contaminant | Common m/z Values (and pattern) | Source | Mitigation Strategy |
| Human Keratin | Various peptide masses | Skin, hair, dust[15][29] | Use personal protective equipment (gloves, lab coat), clean workspace, dedicated reagents.[15] |
| Trypsin | Autolysis peaks (e.g., 842.51, 1045.56 for porcine) | Enzyme preparation | Use MS-grade, modified trypsin (e.g., methylated) to reduce autolysis.[9][31] |
| Polyethylene Glycol (PEG) | Repeating series of ions +44 Da apart | Detergents (Tween, Triton), plastics[16] | Avoid PEG-containing detergents. Use high-quality plasticware. Use detergent removal columns if needed.[9][16] |
| Sodium/Potassium Adducts | [M+Na]+ (M+22 Da), [M+K]+ (M+38 Da) | Glassware, buffers[32] | Use high-purity solvents and salts (e.g., ammonium acetate instead of phosphate buffers). Lowering sample pH can help.[32] |
| Plasticizers (e.g., Phthalates) | Various, often in the 100-400 m/z range | Plastic tubes, containers | Use polypropylene tubes instead of polystyrene. Minimize sample contact with plastics.[18] |
References
-
Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. (2017). PubMed Central. [Link]
-
Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics. (2019). PubMed Central. [Link]
-
Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. (2012). PubMed Central. [Link]
-
Determining in vivo Phosphorylation Sites using Mass Spectrometry. (2012). PubMed Central. [Link]
-
How to Enrich Acetylated Peptides Before Mass Spectrometry? (n.d.). Mtoz Biolabs. [Link]
-
Guide for Mass Spectrometric Identification of Phosphorylated Peptides and Phosphorylated Sites. (n.d.). Creative BioMart. [Link]
-
Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! (2020). Addgene Blog. [Link]
-
The challenge of detecting modifications on proteins. (2020). Essays in Biochemistry. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. (2008). Analytica Chimica Acta. [Link]
-
Common Contaminants in Proteomics Mass Spectrometry Experiments. (n.d.). University of Oxford. [Link]
-
Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010). IEEE International Conference on Bioinformatics and Biomedicine. [Link]
-
What are the unique features of mass spectrometric peptide peaks from contaminants (ex. isotopic pattern)? (2017). Quora. [Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (2018). Journal of the American Society for Mass Spectrometry. [Link]
-
Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. (2015). PubMed Central. [Link]
-
Analysis of phosphorylated proteins and peptides by mass spectrometry. (2001). Current Opinion in Chemical Biology. [Link]
-
Ion suppression in mass spectrometry. (2004). Clinical Chemistry. [Link]
-
Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010). arXiv. [Link]
-
Dealing with the Challenges of Post Translational Modifications (PTMs). (n.d.). BioPharmaSpec. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. (2015). PubMed Central. [Link]
-
Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. (2021). Journal of Proteome Research. [Link]
-
LC-MS for the Identification of Post-Translational Modifications of Proteins. (2011). Royal Society of Chemistry. [Link]
-
Effect of Chemical Modifications on Peptide Fragmentation Behavior upon Electron Transfer Induced Dissociation. (2010). Analytical Chemistry. [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2000). Methods in Molecular Biology. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc.. [Link]
-
Design of experiments for the optimization of sample preparation for bottom-up targeted protein LC-MS/MS workflows. (2024). Taylor & Francis Online. [Link]
-
Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (2007). PubMed Central. [Link]
-
Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. (2021). YouTube. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). ResearchGate. [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022). PubMed Central. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022). CDC Stacks. [Link]
-
Ion suppression in mass spectrometry. (2004). Semantic Scholar. [Link]
-
Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (2018). PubMed Central. [Link]
-
Artifacts and unassigned masses encountered in peptide mass mapping. (2002). ResearchGate. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (2012). PubMed Central. [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. (2024). News-Medical.net. [Link]
-
Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. (2005). PNAS. [Link]
-
Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. (2011). PubMed Central. [Link]
-
Overcoming Incomplete Peptide Mapping of Antibody Complementarity-Determining Regions with Alternate Digestion Workflows. (2022). LCGC International. [Link]
-
Peptide rearrangement during quadrupole ion trap fragmentation: added complexity to MS/MS spectra. (2002). PubMed. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 17. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. gmi-inc.com [gmi-inc.com]
- 21. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guide for Mass Spectrometric Identification of Phosphorylated Peptides and Phosphorylated Sites - Creative BioMart [creativebiomart.net]
- 25. lab.rockefeller.edu [lab.rockefeller.edu]
- 26. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 29. massspec.unm.edu [massspec.unm.edu]
- 30. youtube.com [youtube.com]
- 31. tandfonline.com [tandfonline.com]
- 32. quora.com [quora.com]
Technical Support Center: Amidination Reaction Efficiency
Welcome to the technical support center for amidination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amidination experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to enhance your experimental outcomes.
Troubleshooting Guide: Enhancing Amidination Efficiency
This section addresses specific issues you may encounter during your amidination experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am not observing any formation of my desired amidine product. What are the primary factors to investigate?
A1: Low or non-existent product yield in an amidination reaction can stem from several factors, primarily revolving around the reactivity of your starting materials and the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Activation of the Nitrile/Amide: The initial and most critical step in many amidination reactions is the activation of the nitrile or amide starting material.
-
Pinner Reaction: In the Pinner reaction, which utilizes a nitrile and an alcohol in the presence of a strong acid (typically HCl), the acid protonates the nitrile nitrogen, making the carbon atom more electrophilic for the alcohol to attack.[1][2] Insufficient or wet HCl gas will lead to incomplete activation. Ensure you are using anhydrous HCl and that your alcohol and solvent are scrupulously dry.[3][4]
-
Catalytic Methods: When using catalysts such as boron-based reagents or transition metals, ensure the catalyst is active and used at the appropriate loading.[5][6] Catalyst deactivation by impurities or moisture can halt the reaction.
-
-
Poor Nucleophilicity of the Amine: The amine must be sufficiently nucleophilic to attack the activated intermediate.
-
Electron-Deficient Amines: Aromatic amines with strong electron-withdrawing groups are poor nucleophiles. To drive the reaction forward, you may need to switch to a more potent activation method, increase the reaction temperature, or extend the reaction time.[7]
-
Amine Salts: If your amine is in the form of a salt (e.g., hydrochloride), it is not nucleophilic. It must be neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to liberate the free amine before it can react.[7]
-
-
Steric Hindrance: Significant steric bulk on either the nitrile/amide or the amine can impede the reaction. If you suspect steric hindrance is the issue, consider using less sterically demanding reagents if your synthesis allows.
-
Sub-optimal Reaction Conditions:
-
Temperature: While many amidination reactions proceed at room temperature, some require heating to overcome activation energy barriers. Conversely, for thermally sensitive intermediates like Pinner salts, low temperatures (e.g., 0 °C) are crucial to prevent side reactions.[1][3]
-
Solvent: The choice of solvent is critical. It must be anhydrous and inert to the reaction conditions. Common choices include dichloromethane (DCM) and N,N-dimethylformamide (DMF).[7][8]
-
Issue 2: Formation of Amide or Ester Side Products
Q2: My reaction is producing a significant amount of an amide or ester side product instead of the desired amidine. How can I suppress these side reactions?
A2: The formation of amide and ester side products is a common challenge in amidination, particularly in the Pinner reaction. These side products arise from the hydrolysis of reaction intermediates.
-
Hydrolysis to an Ester: The intermediate in the Pinner reaction, the Pinner salt (an imidate salt), is highly susceptible to hydrolysis.[1][2][3] If water is present in the reaction mixture, it can attack the Pinner salt to form an ester.
-
Rearrangement to an Amide: Pinner salts are thermodynamically unstable and can rearrange to the more stable amide, especially at higher temperatures.[1][3]
The logical relationships in the Pinner reaction that dictate the product outcome are illustrated in the following diagram:
Caption: Logical relationships in the Pinner reaction.
Issue 3: Difficulty with Specific Substrates
Q3: I am working with an electron-deficient nitrile and the reaction is very sluggish. What modifications can I make to the protocol?
A3: Electron-deficient nitriles are less nucleophilic and therefore more challenging to protonate in acid-catalyzed reactions like the Pinner reaction. However, their electrophilicity is enhanced, making them more susceptible to nucleophilic attack under basic conditions.
-
Switch to a Base-Catalyzed Method: For electron-poor nitriles, a base-catalyzed approach is often more effective than the acid-catalyzed Pinner reaction.[1] The base can deprotonate the alcohol to form a more nucleophilic alkoxide, which can then attack the electron-deficient nitrile.
-
Alternative Amidination Strategies:
-
Direct Catalytic Amidation: Consider using a direct catalytic method that does not rely on the Pinner reaction pathway. Various organocatalysts and transition metal catalysts have been developed for the direct synthesis of amides and can be adapted for amidines.[9][10]
-
From Amides: If a corresponding amide is available, it can be activated to form an imidoyl chloride or other reactive intermediate, which can then be reacted with an amine to form the amidine.[11]
-
The following table summarizes some alternative strategies for challenging substrates:
| Substrate Challenge | Recommended Strategy | Key Considerations | References |
| Electron-Deficient Nitrile | Base-catalyzed reaction with alcohol and amine | The nitrile is more susceptible to nucleophilic attack. | [1] |
| Sterically Hindered Nitrile | Use of less bulky reagents; higher reaction temperatures | May require optimization of reaction time and temperature. | [4] |
| Electron-Deficient Amine | More powerful coupling/activating reagent; higher temperature | To overcome the lower nucleophilicity of the amine. | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pinner reaction?
A1: The Pinner reaction proceeds in two key steps:
-
Formation of the Pinner Salt: An alcohol reacts with a nitrile under anhydrous acidic conditions (typically with HCl gas) to form an imidate salt, also known as a Pinner salt.[1][3][12] The acid protonates the nitrile, activating it for nucleophilic attack by the alcohol.[2]
-
Aminolysis: The Pinner salt is then treated with ammonia or an amine to yield the desired amidine.[1][4]
The experimental workflow for a typical Pinner reaction is as follows:
Caption: General experimental workflow for the Pinner reaction.
Q2: Are there catalytic alternatives to the stoichiometric Pinner reaction?
A2: Yes, significant research has been dedicated to developing catalytic methods for amidine synthesis to improve efficiency and reduce waste. These methods often offer milder reaction conditions and broader substrate scope. Some examples include:
-
Copper-Catalyzed Amidination: Copper salts can catalyze the nucleophilic addition of amines to nitriles.[13]
-
Ytterbium-Catalyzed Amidination: Ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions.[14]
-
Organocatalysis: Simple organic molecules can also act as catalysts for amidine synthesis.[9][10]
Q3: How can I monitor the progress of my amidination reaction?
A3: The progress of an amidination reaction can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):_ LC-MS provides more detailed information, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product and identify the structures of any intermediates or side products.
References
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.).
- Catalytic Amidation Methods. (n.d.).
- Catalytic Amidation Reviews. (n.d.).
- Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate.
- Minimizing side reactions in the synthesis of N-substituted amides. (n.d.). Benchchem.
- Pinner Reaction. (n.d.). J&K Scientific.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (n.d.). Malaysian Journal of Analytical Sciences.
- Pinner reaction. (n.d.). Wikipedia.
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner Reaction. (n.d.). SynArchive.
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (n.d.). Benchchem.
- Synthesis of amidines. (n.d.). Organic Chemistry Portal.
- Mild method for the synthesis of amidines by the electrophilic activation of amides. (n.d.).
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). MDPI.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. mdpi.com [mdpi.com]
- 14. Amidine synthesis [organic-chemistry.org]
Technical Support Center: A-Z Guide for 2-Methylpropanimidamide Hydrochloride
Welcome to the comprehensive support guide for 2-Methylpropanimidamide Hydrochloride (CAS 22007-68-7). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical and practical advice. Our goal is to move beyond simple instructions and explain the core chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
Section 1: Compound Profile & Critical Distinctions
This compound, also known as isobutyramidine hydrochloride, is a valuable reagent in organic synthesis.[1] It serves as a robust building block for introducing the isobutyramidine moiety into more complex molecules. Its primary utility is found in the synthesis of substituted amidines and related heterocyclic systems.
A crucial point of clarification is the distinction between this compound and its well-known derivative, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) . While both share a common structural element, their applications are vastly different. AAPH is a water-soluble azo initiator used to generate free radicals for polymerization or to induce oxidative stress in biological models.[2][3] In contrast, this compound is not a radical initiator but a nucleophilic building block. This guide focuses exclusively on the latter.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 22007-68-7 | [1] |
| Molecular Formula | C₄H₁₁ClN₂ | [1] |
| Molecular Weight | 122.6 g/mol | [1] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 159 °C | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this reagent? A: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool, and well-ventilated place.[5] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening.[6] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]
Q2: What are the best solvents for this compound? A: As a hydrochloride salt, it exhibits good solubility in polar protic solvents like water, ethanol, and methanol.[4][8] For reactions, polar aprotic solvents such as DMF and DMSO can also be used, though solubility should be tested on a small scale. It is generally insoluble in non-polar solvents like hexanes and diethyl ether.
Q3: Is this compound stable in solution? A: The stability of this compound in solution is pH-dependent.[6] In neutral or acidic aqueous solutions, it is relatively stable. However, upon addition of a base to generate the free amidine for a reaction, the solution should be used promptly. The free base is significantly more reactive and can be prone to hydrolysis or self-condensation over extended periods. It is best practice to prepare solutions fresh for each experiment to minimize degradation.[6]
Q4: What is the primary role of this compound in synthesis? A: Its primary role is to act as a nucleophile after in-situ generation of the free amidine. It is a precursor for synthesizing N-substituted amidines, which are important pharmacophores in drug discovery, and for creating heterocyclic rings where an amidine functionality is required.[9][10] A notable application is in the synthesis of N'-hydroxy-2-methylpropanimidamide, an amidoxime with potential as a nitric oxide donor and a prodrug for the corresponding amidine.[11][12]
Q5: What are the main safety hazards I should be aware of? A: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5][13] In case of contact, rinse the affected area thoroughly with water.[5] It is incompatible with strong bases and acid chlorides.[5] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate caution.
Section 3: Core Application Protocols
As a Senior Application Scientist, I emphasize that the following protocols are robust starting points. The causality behind each step is explained to empower you to make informed optimizations.
Protocol 1: General Synthesis of N-Substituted Amidines
Objective: To synthesize an N-substituted amidine via nucleophilic attack of isobutyramidine on an electrophile (e.g., an activated carbonyl or alkyl halide).
Scientific Rationale: The hydrochloride salt is unreactive as a nucleophile. A non-nucleophilic base is required to liberate the free amidine, which then possesses a lone pair on the nitrogen atom, enabling it to attack an electrophile. The choice of base and solvent is critical to prevent side reactions.
Materials:
-
This compound (1.0 eq)
-
Electrophile (e.g., Benzoyl Chloride, 1.0 eq)
-
Anhydrous, non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add the non-nucleophilic base (2.2 eq) dropwise. Scientist's Insight: Using a slight excess of base ensures full liberation of the free amidine and neutralizes the HCl generated from the electrophile. A non-nucleophilic base is chosen to avoid competing reactions.
-
Activation: Stir the mixture at 0 °C for 30 minutes. The suspension may become more homogeneous as the free base is formed.
-
Electrophile Addition: Slowly add the electrophile (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess acid and ammonium salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel or recrystallization to yield the desired N-substituted amidine.
Protocol 2: Synthesis of N'-hydroxy-2-methylpropanimidamide
Objective: To synthesize the amidoxime derivative, a key intermediate in medicinal chemistry.[11][14]
Scientific Rationale: This synthesis involves the nucleophilic addition of hydroxylamine to a nitrile (isobutyronitrile). While our starting material is not the nitrile, this protocol is included because researchers often seek to create derivatives, and understanding this related synthesis provides valuable context for amidine chemistry. The protocol showcases the generation of a nucleophile (hydroxylamine) from its hydrochloride salt, a principle directly applicable to our title compound.[12][15]
Materials:
-
Isobutyronitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Base (e.g., Sodium Carbonate, 1.5 eq)
-
Ethanol/Water solvent mixture (e.g., 3:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in the ethanol/water mixture.[11]
-
Nitrile Addition: Add isobutyronitrile (1.0 eq) to the solution.
-
Heating: Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours. Monitor progress by TLC.[11] Scientist's Insight: Heating provides the necessary activation energy for the nucleophilic attack on the relatively unreactive nitrile carbon.
-
Work-up: After cooling, remove the ethanol via rotary evaporation. Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.[11][15]
Section 4: Troubleshooting Guide
Q: My reaction yield is consistently low. What are the most likely causes? A: Low yield in amidine synthesis often traces back to a few key factors.[16]
-
Incomplete Formation of the Free Amidine: The most common error is insufficient base. You are starting with a hydrochloride salt. One equivalent of base is consumed to neutralize the salt, and another is needed to scavenge the acid byproduct from the subsequent reaction (e.g., HCl from an acyl chloride). Therefore, at least two equivalents of a non-nucleophilic base are required.[17]
-
Moisture: The free amidine and many electrophiles are sensitive to water. Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon is critical.[16]
-
Steric Hindrance: If either your amidine or the electrophile has bulky substituents near the reaction center, the reaction rate can be dramatically reduced. In such cases, you may need to increase the reaction temperature or use a catalyst.[16]
-
Incorrect Stoichiometry: Double-check the molecular weight and purity of your starting materials to ensure you are using the correct molar ratios.
Q: I'm observing multiple spots on my TLC plate, indicating side products. What's happening? A: This often points to two issues:
-
Over-acylation/alkylation: The newly formed N-substituted amidine can sometimes react a second time with the electrophile. To minimize this, try adding the electrophile slowly at a low temperature (0 °C) to keep its instantaneous concentration low.
-
Use of a Nucleophilic Base: If you use a base like pyridine or an alkoxide, it may compete with your amidine in reacting with the electrophile. Always use a sterically hindered, non-nucleophilic base like DIPEA or TEA.
Q: The compound won't fully dissolve when I set up the reaction. What should I do? A: this compound is a salt and may have limited solubility in common aprotic solvents like DCM or THF at room temperature.
-
Switch Solvents: Consider a more polar aprotic solvent like acetonitrile or DMF, where salts are generally more soluble.
-
Gentle Warming: Slightly warming the mixture can help, but do this before adding any heat-sensitive electrophiles.
-
Sonication: Placing the flask in an ultrasonic bath for a few minutes can help break up solids and improve dissolution.
Section 5: Visualization of Synthetic Utility
The true value of this compound is its role as a versatile synthetic intermediate.
References
-
Acros Organics (n.d.). Azobis(2-methylpropionamidine) dihydrochloride, 98% MSDS. Available at: [Link]
-
Wako (n.d.). V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride. Available at: [Link]
-
ResearchGate (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
ResearchGate (n.d.). The Chemistry of the Amidines. Available at: [Link]
-
MDPI (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available at: [Link]
-
Organic Chemistry Portal (2012). Amidine synthesis by imidoylation. Available at: [Link]
-
Organic Chemistry Portal (2019). Synthesis of amidines. Available at: [Link]
-
NIH (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. Available at: [Link]
-
Sciforum (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link]
-
PubChem (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. Available at: [Link]
-
PubChem (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. Available at: [Link]nih.gov/compound/42614284)
Sources
- 1. This compound | 22007-68-7 [chemicalbook.com]
- 2. 2,2′-Azobis(2-methylpropionamidine) dihydrochloride | 2997-92-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. 2,2 -Azobis(2-methylpropionamidine) dihydrochloride AAPH [sigmaaldrich.com]
- 9. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Hydroxy-2-methylpropanimidamide hydrochloride | C4H11ClN2O | CID 42614284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Modification by 2-Methylpropanimidamide Hydrochloride with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry and proteomics, the precise modification of amino acid residues is a cornerstone for elucidating protein function, structure, and interactions. Among the various chemical tools available, reagents that target the primary amine of lysine residues are of particular importance due to the high abundance and surface exposure of lysine in most proteins. This guide provides an in-depth technical comparison of protein modification using 2-Methylpropanimidamide hydrochloride, a guanidinating agent, with alternative methods, supported by established principles and experimental data from analogous reagents. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to confidently validate your protein modifications using mass spectrometry.
The Rationale for Lysine Guanidination in Proteomics
The ε-amino group of lysine is a nucleophilic hub, making it a prime target for chemical modification. Guanidination, the conversion of this primary amine to a guanidinium group, is a powerful strategy in mass spectrometry-based proteomics for several key reasons:
-
Enhanced Ionization Efficiency: The guanidinium group has a higher gas-phase basicity (pKa ≈ 13.5) compared to the primary amine of lysine (pKa ≈ 10.5). This increased basicity facilitates protonation, leading to a significant enhancement in signal intensity, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Predictable Fragmentation: The conversion of lysine to homoarginine, an arginine analog, directs trypsin to cleave C-terminal to the modified residue, similar to its specificity for arginine. This results in a more predictable and readily interpretable fragmentation pattern in tandem mass spectrometry (MS/MS).
-
Charge State Stabilization: The fixed positive charge on the guanidinium group can simplify peptide charge state distributions in electrospray ionization (ESI) mass spectrometry, aiding in data analysis.
Understanding this compound
This compound is an imidamide salt. Its chemical structure suggests a reactivity profile analogous to other well-established guanidinating reagents like O-methylisourea. The core of its reactivity lies in the electrophilic carbon of the imidamide group, which is susceptible to nucleophilic attack by the deprotonated ε-amino group of lysine.
Proposed Reaction Mechanism and Mass Shift
The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable amidine linkage and converting the lysine residue into a homoarginine analog.
Caption: Reaction of 2-Methylpropanimidamide with a lysine residue.
The modification of a lysine residue with 2-Methylpropanimidamide results in a specific mass shift that can be readily detected by mass spectrometry.
Calculation of the Monoisotopic Mass Shift:
-
Formula of added group: C4H8N
-
Monoisotopic mass of added group: (4 * 12.000000) + (8 * 1.007825) + (1 * 14.003074) = 48.000000 + 8.0626 + 14.003074 = 70.065674 Da
This calculated mass shift is a critical parameter for identifying modified peptides in your mass spectrometry data.
Experimental Protocol: Protein Modification and Mass Spectrometry Analysis
This section provides a detailed, self-validating protocol for the modification of a protein with this compound and subsequent analysis by mass spectrometry. This protocol is based on established procedures for similar guanidinating agents and should be optimized for your specific protein of interest.
Materials
-
Protein of interest (e.g., Bovine Serum Albumin, BSA, as a standard)
-
This compound
-
Ammonium bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
C18 desalting spin columns or tips
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Step-by-Step Methodology
Caption: Experimental workflow for protein modification and analysis.
Detailed Steps:
-
Protein Preparation:
-
Dissolve your protein of interest in 50 mM ammonium bicarbonate (pH 8.0) to a final concentration of 1-2 mg/mL.
-
Rationale: Ammonium bicarbonate is a volatile buffer compatible with mass spectrometry.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Rationale: Reduction and alkylation prevent protein aggregation and ensure proper digestion by trypsin.
-
-
Guanidination Reaction:
-
Adjust the pH of the protein solution to ~10.5 with a suitable base (e.g., ammonium hydroxide).
-
Add this compound to a final concentration of 50-100 mM. Note: This is a starting point and should be optimized.
-
Incubate the reaction at 37°C for 2 hours.
-
Rationale: Alkaline pH is required to deprotonate the lysine ε-amino group, making it nucleophilic. The concentration and incubation time are critical for achieving high modification efficiency while minimizing side reactions.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
Rationale: Trypsin will cleave C-terminal to arginine and the newly formed homoarginine residues.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the enzymatic digestion.
-
Desalt the peptide mixture using a C18 spin column or tip according to the manufacturer's protocol.
-
Rationale: Desalting removes salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried, desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Comparative Analysis: this compound vs. Alternatives
The choice of a modification reagent depends on the specific experimental goals. Here, we compare this compound (inferred properties) with other common protein modification strategies.
| Reagent/Method | Target Residue(s) | Mass Shift (Da) | Key Advantages | Key Disadvantages |
| 2-Methylpropanimidamide HCl | Lysine, N-terminus | +70.0657 | Enhances MS signal, predictable fragmentation | Potential for side reactions at N-terminus, requires alkaline pH |
| O-Methylisourea | Lysine, N-terminus | +42.0218 | Well-established, cost-effective, enhances MS signal | Slower reaction kinetics, potential for side reactions |
| Iodoacetamide (IAA) | Cysteine | +57.0215 | Highly specific for reduced cysteines, standard in proteomics | Does not enhance ionization of other peptides |
| Formaldehyde (Reductive Amination) | Lysine, N-terminus | +28.0313 (dimethyl) | Quantitative labeling (SILAC), mild reaction conditions | Can modify N-terminus, may affect protein structure |
| Acetic Anhydride | Lysine, N-terminus | +42.0106 | Can be used for quantitative proteomics (acetylation) | Neutralizes positive charge, may reduce MS signal |
Mass Spectrometry Data Analysis: Validating the Modification
The successful validation of your protein modification hinges on the meticulous analysis of your mass spectrometry data.
Database Searching Parameters
When performing a database search with software such as MaxQuant, Proteome Discoverer, or Mascot, it is crucial to include the calculated mass shift of 2-Methylpropanimidamide as a variable modification on lysine residues.
-
Variable Modification: +70.065674 Da on Lysine (K)
-
Enzyme: Trypsin/P (allowing cleavage after K and R, even when followed by a proline)
-
Fixed Modifications: Carbamidomethyl on Cysteine (C) (+57.02146 Da) if IAA was used.
Interpreting the Mass Spectra
-
MS1 Spectrum: Look for peptide ions with the expected mass-to-charge ratio corresponding to the addition of 70.0657 Da.
-
MS/MS Spectrum: The fragmentation pattern should confirm the peptide sequence and pinpoint the site of modification. The b- and y-ions containing the modified lysine will show a mass shift of +70.0657 Da.
Caption: Data analysis workflow for modified peptides.
Trustworthiness and Self-Validation
A robust experimental design includes internal controls to ensure the validity of your results.
-
Control Sample: Analyze an unmodified protein sample in parallel to identify the native peptides.
-
Standard Protein: Include a known protein like BSA to monitor the efficiency of the modification and digestion steps.
-
Titration: Perform a titration of the this compound concentration to determine the optimal level for your protein, balancing modification efficiency with potential side reactions.
Conclusion: A Powerful Tool for Proteomic Interrogation
This compound, as a guanidinating agent, offers a promising avenue for enhancing the mass spectrometric analysis of proteins. Its ability to increase the ionization efficiency of lysine-containing peptides can lead to improved protein sequence coverage and more confident protein identifications. By following the detailed protocol and data analysis guidelines presented in this guide, and by carefully considering the comparative advantages of alternative modification strategies, researchers can effectively validate their protein modifications and gain deeper insights into the complex world of the proteome.
References
-
Hale, J. E., Butler, J. P., & Knierman, M. D. (2003). Guanidination of lysine-containing peptides for enhanced analysis by mass spectrometry. Analytical biochemistry, 313(2), 202–211. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of tryptic peptides for enhanced analysis by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(5), 483–491. [Link]
-
Krusemark, C. J., & Frey, B. L. (2013). Chemical modification of proteins for mass spectrometry analysis. Current protocols in protein science, 73(1), 16.11. 1–16.11. 22. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699–711. [Link]
A Senior Application Scientist's Guide to Amine Modification: Traut's Reagent vs. Alternatives for Thiolation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the modification of primary amines on proteins and other biomolecules is a foundational technique. The introduction of sulfhydryl (-SH) groups, a process known as thiolation, opens a gateway to a vast array of labeling, cross-linking, and immobilization strategies. This guide provides an in-depth comparison of reagents for amine modification, with a focus on the widely used Traut's reagent (2-iminothiolane) and its common alternatives. We will also explore the theoretical potential of other amidine-containing compounds, such as 2-Methylpropanimidamide hydrochloride, in this application.
The Central Role of Amine Modification in Bioconjugation
Primary amines, present on the N-terminus of proteins and the side chains of lysine residues, are attractive targets for chemical modification due to their abundance and surface accessibility. The introduction of sulfhydryl groups via these amines allows for highly specific subsequent reactions with maleimides, haloacetyls, and other thiol-reactive moieties, which are cornerstones of modern bioconjugate chemistry.[1]
Traut's Reagent (2-Iminothiolane): The Gold Standard for Thiolation
Traut's reagent, or 2-iminothiolane, is a cyclic thioimidate that has long been a staple in the bioconjugation toolbox.[2][3] It reacts efficiently with primary amines in a single step at a pH range of 7-9 to introduce a sulfhydryl group.[2]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the primary amine on the cyclic thioimidate ring of Traut's reagent. This results in the opening of the ring and the formation of a stable amidine linkage, with the concurrent exposure of a free sulfhydryl group. A key advantage of this reaction is that the resulting amidine group retains a positive charge at physiological pH, thus preserving the overall charge of the modified protein and minimizing perturbations to its isoelectric point and structure.[2]
Caption: Reaction of Traut's reagent with a primary amine on a protein.
Advantages and Disadvantages of Traut's Reagent
| Feature | Advantage | Disadvantage |
| Reaction Steps | Single-step reaction, simplifying the workflow.[4] | The newly formed sulfhydryl group is susceptible to oxidation and disulfide bond formation. |
| Charge Preservation | The amidine linkage maintains the positive charge of the original amine, minimizing protein isoelectric point shifts.[2] | The reaction is reversible, and the sulfhydryl group can recyclize, necessitating immediate use of the modified protein.[3][5] |
| Reagent Stability | Relatively stable in aqueous, non-amine buffers, allowing for lower molar excess compared to reagents like SATA.[2] | Requires a non-amine buffer for the reaction.[2] |
| Specificity | Highly reactive towards primary amines, with significantly lower reactivity towards hydroxyl groups.[2][6] | Can still react with other nucleophiles at high pH or with prolonged incubation.[2] |
Alternative Thiolation Reagents: SATA and SATP
N-succinimidyl S-acetylthioacetate (SATA) and N-succinimidyl S-acetylthiopropionate (SATP) are popular alternatives to Traut's reagent.[7][8] These reagents also react with primary amines but introduce a protected sulfhydryl group.
Mechanism of Action
SATA and SATP are N-hydroxysuccinimide (NHS) esters that react with primary amines to form a stable amide bond. This initial reaction results in the addition of an acetyl-protected sulfhydryl group. A second, deprotection step using hydroxylamine is required to expose the free sulfhydryl group.[7][8]
Caption: Two-step mechanism of SATA for amine modification and thiolation.
Head-to-Head Comparison: Traut's Reagent vs. SATA/SATP
| Feature | Traut's Reagent | SATA/SATP |
| Workflow | One-step | Two-step (acylation and deprotection)[7][8] |
| Charge Modification | Preserves positive charge (amine to amidine)[2] | Neutralizes positive charge (amine to amide)[7] |
| Stability of Modified Product | Must be used immediately due to risk of recyclization and oxidation[2][3] | Protected intermediate is stable and can be stored[7][8] |
| Molar Excess Required | Lower molar excess needed due to higher stability in aqueous buffers[2] | Higher molar excess often required due to hydrolysis of the NHS ester[8] |
| Spacer Arm Length | 8.1 Å[9] | SATA: 2.8 Å, SATP: 4.1 Å[7][10] |
Theoretical and Exploratory Reagents: The Case of this compound
The initial query for this guide included this compound. Extensive literature searches did not reveal its use as a reagent for introducing sulfhydryl groups onto biomolecules. Its chemical structure, a non-cyclic amidinium salt, suggests a different reactivity profile compared to the cyclic thioimidate of Traut's reagent.
Based on general principles of organic chemistry, the reaction of a primary amine with a simple, non-cyclic amidinium salt like this compound would likely proceed through a transamination or amidine exchange mechanism, rather than the ring-opening reaction seen with Traut's reagent. This type of reaction is not typically employed for introducing a new functional group like a thiol. For this compound to function as a thiolating agent, it would need to possess a masked sulfhydryl group within its structure, which it does not.
Therefore, this compound is not a suitable alternative to Traut's reagent for thiolation. Researchers seeking to modify amines should rely on well-documented reagents like Traut's reagent, SATA, or SATP.
Experimental Protocols
Protocol 1: Thiolation of a Protein using Traut's Reagent
This protocol is a general guideline and should be optimized for the specific protein and application.
Materials:
-
Protein to be modified (e.g., IgG)
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, 5 mM EDTA, pH 8.0 (must be free of primary amines)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's reagent in the Reaction Buffer to a concentration of ~10 mM.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the Traut's reagent solution to the protein solution. The optimal molar ratio should be determined empirically.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Immediately after incubation, remove excess Traut's reagent and byproducts using a desalting column equilibrated with the Reaction Buffer. The thiolated protein is now ready for immediate use in subsequent conjugation reactions.
Caption: Experimental workflow for protein thiolation using Traut's reagent.
Protocol 2: Thiolation of a Protein using SATA
Materials:
-
Protein to be modified (e.g., IgG)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (must be free of primary amines)
-
DMSO or DMF
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5
-
Desalting column
Procedure: Part A: Acylation
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
Prepare SATA Solution: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of ~55 mM.[7]
-
Initiate the Reaction: Add a 10-fold molar excess of the SATA solution to the protein solution.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10]
-
Purification: Remove excess SATA using a desalting column equilibrated with the Reaction Buffer. The acetylated protein can be stored at this point.
Part B: Deprotection
-
Deacetylation: To the purified, acetylated protein solution, add the Deacetylation Solution to a final hydroxylamine concentration of 0.05 M.
-
Incubation: Incubate for 2 hours at room temperature.[8]
-
Final Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with the Reaction Buffer containing 10 mM EDTA. The thiolated protein is now ready for use.
Caption: Two-part experimental workflow for protein thiolation using SATA.
Conclusion
The choice of reagent for amine modification depends on the specific requirements of the experimental workflow. Traut's reagent offers a simple, one-step process that preserves the native charge of the protein, making it an excellent choice for applications where the modified protein will be used immediately. For workflows that require a stable, storable intermediate, the two-step process involving SATA or SATP is preferable, with the caveat that it alters the charge of the modified amine. As for this compound, it is not a recognized reagent for this purpose and should not be considered a viable alternative. By understanding the distinct advantages and mechanisms of these reagents, researchers can make informed decisions to achieve their bioconjugation goals with precision and efficiency.
References
-
SATA and SATP Instructions. (n.d.). Sangon Biotech. Retrieved from [Link]
-
A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. (2012). PLoS ONE. Retrieved from [Link]
-
Sulfhydration Kit With SATA. (n.d.). G-Biosciences. Retrieved from [Link]
-
Covalent Modification Of Recombinant Protein With Reactive Thiols. (2020). eGrove, University of Mississippi. Retrieved from [Link]
-
Sulfhydration Kit With Traut's Reagent. (n.d.). G-Biosciences. Retrieved from [Link]
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Arkivoc.
-
Introduction of free thiol groups by reaction of 2-IT (Traut's reagent)... (n.d.). ResearchGate. Retrieved from [Link]
-
Attachment strategy, using 2-iminothiolane (Traut's reagent) to... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traut’s reagent - Enamine [enamine.net]
- 7. store.sangon.com [store.sangon.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. 제품 [insung.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide: The Strategic Advantages of 2-Iminothiolane (Traut's Reagent) Over NHS Esters in Bioconjugation
In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a foundational technique. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines, such as the side chains of lysine residues.[1][2] However, a nuanced understanding of conjugation chemistry reveals scenarios where an alternative reagent, 2-Methylpropanimidamide hydrochloride—more commonly known as 2-iminothiolane or Traut's Reagent—offers significant and strategic advantages.[3] This guide provides an in-depth comparison, supported by experimental insights, to inform the choices of researchers in drug development and molecular biology.
At a Glance: Key Performance Comparison
| Parameter | 2-Iminothiolane (Traut's Reagent) | NHS Esters | Advantage of 2-Iminothiolane |
| Primary Function | Converts primary amines to sulfhydryl (-SH) groups (Thiolation).[4] | Directly acylates primary amines to form amide bonds.[5] | Enables versatile, multi-step conjugation strategies. |
| Effect on Charge | Retains positive charge by forming an amidine. | Neutralizes positive charge by forming a neutral amide bond.[6] | Preserves native protein isoelectric point (pI) and solubility. |
| Optimal pH Range | 7.0 - 9.0.[4] | 7.2 - 8.5.[5] | Efficient reaction at physiological pH with less competition from hydrolysis. |
| Hydrolytic Stability | More stable in solution; hydrolysis is slow compared to aminolysis.[4] | Prone to rapid hydrolysis, especially at higher pH, reducing efficiency.[5][7] | Higher effective concentration of reagent and less waste. |
| Reaction Specificity | Highly specific for primary amines.[4] | Primarily targets primary amines, but side reactions can occur.[8] | Cleaner intermediate product for subsequent specific reactions. |
| Conjugation Strategy | Two-step: 1) Thiolation, 2) Reaction with a thiol-reactive partner (e.g., maleimide).[9] | One-step: Direct conjugation to the target molecule.[] | Greater control and specificity in complex conjugations. |
Core Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two reagents lies in their reaction mechanisms and the functional groups they produce.
NHS Esters: Direct Amide Bond Formation
NHS esters react with primary amines via nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide group to form a stable, neutral amide bond.[7] This direct, one-step process is straightforward but comes with inherent limitations.
Protein_NH2 [label="Protein-NH₂ (Primary Amine)"]; NHS_Ester [label="R-NHS Ester"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Protein-NH-CO-R (Stable Amide Bond)"]; NHS_Leaving_Group [label="NHS (Leaving Group)"]; Hydrolysis [label="H₂O (Hydrolysis)", shape=component, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Protein_NH2 -> Intermediate [label="Nucleophilic Attack"]; NHS_Ester -> Intermediate; Intermediate -> Product [label="Collapse"]; Intermediate -> NHS_Leaving_Group [arrowhead=none]; NHS_Ester -> Hydrolysis [style=dashed, label="Competing Reaction"];
}
NHS Ester Reaction with a Primary Amine.
2-Iminothiolane: The Two-Step Thiolation Advantage
In contrast, 2-iminothiolane engages in a ring-opening reaction with a primary amine. This process forms a positively charged amidine linkage and, crucially, introduces a free sulfhydryl (-SH) group.[4][9] This sulfhydryl group is a highly versatile chemical handle for a second, highly specific conjugation step, typically with a maleimide-functionalized molecule.[11]
Protein_NH2 [label="Protein-NH₂ (Primary Amine)"]; Trauts [label="2-Iminothiolane (Traut's Reagent)"]; Product [label="Protein-C(=NH₂⁺)-...-SH (Thiolated Protein)"]; Maleimide [label="Maleimide-Drug", shape=component, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ADC [label="Final Conjugate (Stable Thioether Bond)"];
Protein_NH2 -> Product [label="Step 1: Thiolation (pH 7-9)"]; Trauts -> Product; Product -> ADC [label="Step 2: Michael Addition (pH 6.5-7.5)"]; Maleimide -> ADC; }
Two-Step Conjugation via 2-Iminothiolane.
Key Advantage 1: Preservation of Protein Charge and Structure
Perhaps the most significant advantage of 2-iminothiolane is its ability to preserve the native charge of the modified protein. Primary amines (like those on lysine residues) are positively charged at physiological pH.[2]
-
NHS Ester Reaction: Forms a neutral amide bond, resulting in a net loss of a positive charge at each modification site. This alteration of the protein's isoelectric point (pI) can lead to decreased solubility, aggregation, or conformational changes that may impact biological activity.[12][13]
-
2-Iminothiolane Reaction: Forms a positively charged amidine. This maintains the original charge of the amine group, minimizing perturbations to the protein's overall charge, pI, and structure.[9] This is critical for proteins whose function and stability are sensitive to changes in their surface electrostatic potential.[14][15][16]
Key Advantage 2: Enhanced Control and Specificity
Bioconjugation with NHS esters is a one-pot reaction. While simple, it offers less control. The 2-iminothiolane approach is a two-step strategy that decouples the amine modification from the final conjugation, providing superior control.
-
Thiolation: The protein is first modified to introduce a defined number of sulfhydryl groups. This reaction can be precisely controlled by adjusting the molar excess of Traut's Reagent.[4] Excess reagent is then easily removed.
-
Thiol-Maleimide Coupling: The purified, thiolated protein is then reacted with a thiol-reactive compound, such as a maleimide-activated drug or dye. This reaction is highly specific and efficient within a narrow pH range (6.5-7.5), where side reactions with other nucleophiles like amines are minimal.[11][17] At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[11][17]
This two-step workflow allows for the purification of the intermediate, ensuring a more homogenous final product, which is especially critical in the manufacturing of therapeutics like Antibody-Drug Conjugates (ADCs).
Key Advantage 3: Superior Reaction Conditions and Stability
NHS esters are notoriously susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders it inactive.[7] This hydrolysis is significantly accelerated as the pH increases into the optimal range for amine labeling (pH 8.0-8.5).[5][18] The half-life of a typical NHS ester can drop to just 10 minutes at pH 8.6 and 4°C.[5] This necessitates using a large excess of the reagent and can lead to batch-to-batch variability.
2-iminothiolane, by contrast, is more stable in aqueous solutions. While hydrolysis occurs over time, the rate of reaction with primary amines is much faster, leading to higher efficiency.[4] It reacts readily and efficiently with primary amines at a physiological pH range of 7-9. This stability translates to more reliable and reproducible conjugations.
Experimental Methodologies
To provide a practical context, here are summarized protocols for modifying an antibody using both methods.
Protocol 1: Thiolation of an Antibody with 2-Iminothiolane (Traut's Reagent)
-
Objective: To introduce reactive sulfhydryl groups onto an antibody while preserving its charge.
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in a non-amine buffer (e.g., PBS, Borate) at pH 7.2-8.0.[9] Add EDTA to a final concentration of 2-5 mM to prevent oxidation of the newly formed sulfhydryls.[9]
-
Reagent Preparation: Immediately before use, dissolve 2-iminothiolane HCl in the reaction buffer to a concentration of ~2 mg/mL (14 mM).[4][9] Storing the reagent in solution is not recommended.[9]
-
Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the antibody solution.[9] Incubate for 1 hour at room temperature.[4][9]
-
Purification: Remove excess reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a buffer containing 2-5 mM EDTA.[9]
-
Quantification (Optional): Determine the number of incorporated sulfhydryl groups using Ellman's Reagent.[9]
-
Downstream Conjugation: The thiolated antibody is now ready for immediate reaction with a maleimide-activated molecule.
Protocol 2: Labeling of an Antibody with an NHS Ester
-
Objective: To directly conjugate a molecule to an antibody's primary amines.
-
Antibody Preparation: Prepare the antibody at a concentration of 2.5-10 mg/mL in an amine-free buffer at pH 8.3, such as 0.1 M sodium bicarbonate.[1][19] Amine-containing buffers like Tris must be avoided.[5]
-
Reagent Preparation: Dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[1][20]
-
Reaction: Add the NHS ester stock solution to the antibody solution. The optimal molar ratio (typically 10:1 to 20:1 label-to-antibody) must be determined empirically.[21] Incubate for 1 hour at room temperature.[19]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris or glycine.[5]
-
Purification: Separate the labeled antibody from excess reagent and byproducts using a desalting column or dialysis.[1][]
Conclusion
While NHS esters remain a valuable tool for straightforward bioconjugation, 2-iminothiolane (Traut's Reagent) offers a superior alternative for applications demanding greater control, preservation of protein function, and versatility. By converting primary amines into reactive sulfhydryls while maintaining the native charge of the protein, 2-iminothiolane provides a robust, two-step pathway to creating well-defined, functional bioconjugates. For researchers developing complex biologics, antibody-drug conjugates, or probes where protein stability and activity are paramount, the strategic advantages of 2-iminothiolane make it an indispensable reagent in the molecular toolkit.
References
- BenchChem.
- G-Biosciences.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Vector Labs. Maleimide Reaction Chemistry.
- PubMed. (2018, July 28). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting.
- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- BenchChem.
- Abberior Instruments. NHS ester protocol for labeling proteins.
- BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Thermo Fisher Scientific. Traut's Reagent.
- BroadPharm. General Protocol of Dye NHS Antibody Labeling Kit.
- AAT Bioquest. (2019, October 9). Protocol for Labeling IgG with Sulfo-Cyanine 5 NHS ester.
- Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- NIH. (2012, October 19). A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- ResearchGate.
- Wikipedia. 2-Iminothiolane.
- NIH. (2016, June 30).
- Anyang General Chemical Research Institute. NHS ester labeling of amino biomolecules.
- ACS Publications.
- PNAS. (2009, February 24). Rational stabilization of enzymes by computational redesign of surface charge–charge interactions.
- NIH. Charge-charge interactions influence the denatured state ensemble and contribute to protein stability.
- NIH. The effect of charged residue substitutions on the thermodynamics of protein‐surface interactions.
- ACS Publications.
Sources
- 1. biotium.com [biotium.com]
- 2. Bioconjugation and stabilisation of biomolecules in biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. Charge-charge interactions influence the denatured state ensemble and contribute to protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of charged residue substitutions on the thermodynamics of protein‐surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. broadpharm.com [broadpharm.com]
- 21. docs.aatbio.com [docs.aatbio.com]
A Senior Application Scientist's Guide to Confirming 2-Methylpropanimidamide Hydrochloride Modification: An NMR-Centric Comparative Analysis
In the precise world of chemical synthesis and drug development, absolute certainty in molecular structure is non-negotiable. For a starting material like 2-Methylpropanimidamide hydrochloride, any subsequent chemical modification must be rigorously verified. An unconfirmed alteration, or a reaction that proceeds unexpectedly, can have profound consequences on a compound's efficacy, safety, and intellectual property value. This guide provides an in-depth, experimentally grounded framework for confirming such modifications, centered on the unparalleled diagnostic power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare NMR with orthogonal analytical techniques, emphasizing not just the procedural steps, but the scientific rationale that underpins a robust, self-validating analytical workflow.
The Cornerstone of Confirmation: High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the de novo structural elucidation of organic molecules in solution. Its unique ability to probe the precise electronic environment of each carbon and hydrogen nucleus provides an unambiguous atomic-level blueprint of the molecule. This makes it the definitive tool for verifying the successful modification of a compound like this compound[1].
Expected NMR Profile of Unmodified this compound
Before confirming a modification, one must understand the starting material. The structure of 2-Methylpropanimidamide consists of an isopropyl group attached to an amidine functional group.
-
¹H NMR Spectrum: We anticipate a simple and characteristic pattern. The six protons of the two equivalent methyl groups (CH₃)₂ will appear as a single, sharp doublet . The single proton of the methine group (CH) will be split by its six neighbors into a septet . The protons on the nitrogen atoms (NH and NH₂) are often broadened by quadrupole effects and exchange with the solvent, typically appearing as broad singlets. The relative integration of these signals would be 6:1 (methyls:methine).
-
¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum would show three distinct signals: one for the two equivalent methyl carbons, one for the methine carbon, and one for the amidine carbon (C=N), which would be significantly downfield due to the influence of the electronegative nitrogen atoms[2][3].
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol is designed to generate high-quality, reproducible NMR data for structural confirmation.
1. Sample Preparation:
-
Rationale: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with a large solvent proton peak. The solvent must fully solubilize the analyte to ensure sharp, well-resolved peaks. D₂O or DMSO-d₆ are common choices for hydrochloride salts.
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Transfer the sample to a clean, dry 5 mm NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
2. Instrument Setup and Acquisition:
-
Rationale: Standard acquisition parameters are often sufficient, but ensuring adequate scans, particularly for the less sensitive ¹³C nucleus, is vital for a good signal-to-noise ratio.
-
Typical ¹H NMR Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 30° or 90° pulse (zg30).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
-
Typical ¹³C NMR Parameters (400 MHz Spectrometer):
-
Pulse Program: Proton-decoupled with NOE enhancement (zgpg30).
-
Number of Scans (NS): ≥1024
-
Relaxation Delay (D1): 2 seconds
-
3. Data Processing and Interpretation:
-
Rationale: Proper data processing is essential to extract accurate chemical shift and integration information.
-
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to achieve pure absorption Lorentzian lineshapes.
-
Calibrate the chemical shift axis (0 ppm) to the signal of an internal standard like Tetramethylsilane (TMS) or to the residual solvent peak[2][4].
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Compare the resulting ¹H and ¹³C spectra against the expected profile of the starting material to identify specific changes.
-
A Multi-Technique Approach for Incontrovertible Proof
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the exact molecular weight of the compound, offering a direct and quantitative measure of the modification.
-
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution into the ESI source of a mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺.
-
-
Application to Confirmation: For this compound (C₄H₁₁ClN₂), the free base has a molecular weight of 86.14 g/mol . ESI-MS would show an [M+H]⁺ peak at m/z 87.1. If, for example, the modification was the addition of a benzoyl group (C₇H₅O), the new molecular weight would be 190.24 g/mol , and the MS would show a new [M+H]⁺ peak at m/z 191.2, providing definitive proof of the mass addition.
FTIR Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid assessment of the functional groups present.
-
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Application to Confirmation: The starting material would show characteristic N-H stretching bands (~3100-3300 cm⁻¹) and C=N stretching (~1650 cm⁻¹). Following the addition of a benzoyl group, one would expect to see the appearance of a strong C=O (amide) stretch around 1640-1680 cm⁻¹ and new bands corresponding to the aromatic ring. This rapid check confirms the introduction of the expected functional groups.
Comparative Guide: Choosing the Right Tool for the Job
| Analytical Technique | Information Provided | Strengths | Limitations | Application to 2-Methylpropanimidamide Modification |
| NMR Spectroscopy | Complete atomic connectivity, 3D structure, and stoichiometry. | Unambiguous structure determination; non-destructive. | Lower sensitivity than MS; requires soluble samples; higher initial equipment cost. | Primary Evidence: Directly shows which atoms are connected, proving the exact site of modification. |
| Mass Spectrometry (MS) | High-resolution molecular weight and elemental composition. | Extremely high sensitivity; small sample amount needed. | Provides no information on isomer connectivity; "soft" ionization may not produce fragments for structural clues. | Confirmatory Evidence: Absolutely confirms the change in molecular formula has occurred as expected. |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Fast, inexpensive, easy to use; minimal sample preparation. | Provides no connectivity information; complex molecules can have overlapping, uninterpretable spectra. | Supportive Evidence: Rapidly confirms the appearance/disappearance of key functional groups involved in the reaction. |
Visualizing the Analytical Strategy
The following diagrams illustrate the workflow and logical integration of these techniques for a comprehensive and trustworthy structural confirmation.
Caption: A comprehensive workflow from synthesis to unambiguous structural confirmation using a multi-technique approach.
Caption: The logical relationship between the analytical question and the information provided by each core technique.
Conclusion: A Mandate for Analytical Rigor
In the field of chemical and pharmaceutical development, "trust but verify" is an insufficient maxim. A more appropriate mantra is "prove, then re-prove with an orthogonal method." While NMR spectroscopy stands as the single most powerful tool for elucidating the exact structure of a modified molecule like this compound, its findings are magnified and secured when supported by complementary data. The integration of NMR for connectivity, mass spectrometry for molecular formula, and FTIR for functional group analysis constitutes a robust, self-validating system. This multi-faceted approach ensures the highest degree of scientific integrity and provides the unequivocal structural confirmation demanded by modern research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Hydroxy-2-methylpropanimidamide hydrochloride. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). [Link]
-
Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
PubChem. 2,2'-Azobis(2-amidinopropane). National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropanal. [Link]
-
SpectraBase. N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylpropanamide - Optional[13C NMR]. [Link]
-
Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. [Link]
Sources
- 1. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docbrown.info [docbrown.info]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Head-to-Head Comparison of Amidinating Reagents: A Guide for Researchers
The amidine functional group is a cornerstone in medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents, from anticoagulants to anticancer drugs.[1] Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding interactions with biological targets. Consequently, the efficient and selective synthesis of amidines is a critical task for chemists in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of common amidinating reagents and methodologies. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, helping you to make informed decisions for your specific synthetic challenges.
The Ideal Amidinating Reagent: A Benchmark for Comparison
Before delving into specific reagents, let's establish the characteristics of an ideal amidinating reagent. Such a reagent would exhibit:
-
High Reactivity under Mild Conditions: The ability to form the amidine bond at or near room temperature, without the need for high pressures or harsh pH conditions, is paramount to preserving sensitive functional groups within complex molecules.
-
Broad Substrate Scope: It should be compatible with a wide range of amines (primary, secondary, aliphatic, aromatic) and the corresponding nitrile, amide, or other precursor.
-
Excellent Functional Group Tolerance: The reagent and reaction conditions should not interfere with common functional groups such as esters, halides, and protecting groups.
-
High Yields and Purity: The reaction should proceed to completion with minimal side products, simplifying purification.
-
Safety and Stability: The reagent should be stable to storage, non-toxic, and not generate hazardous byproducts.
-
Atom Economy: The ideal reaction would incorporate the majority of the atoms from the reactants into the final product, minimizing waste.[1]
No single reagent is perfect for all applications. The following sections will compare the most common approaches, weighing their performance against these benchmarks.
Head-to-Head Comparison of Amidinating Methodologies
The synthesis of amidines can be broadly categorized into several approaches, each with its own set of reagents and mechanistic pathways.
The Pinner Reaction: The Classic Approach
First reported in 1877, the Pinner reaction remains a widely used method for converting nitriles into amidines.[2][3] It is a two-step process where a nitrile reacts with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an imidate salt, known as a Pinner salt.[4][5] This intermediate is then treated with an amine to furnish the desired amidine.[6]
Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[6] The resulting Pinner salt is a stable, often isolable intermediate.
Caption: Generalized mechanism of the Pinner reaction.
Advantages:
-
Reliable and well-established method.
-
The Pinner salt intermediate can often be isolated, allowing for a stepwise reaction and purification.
Disadvantages:
-
Requires strongly acidic and anhydrous conditions, limiting its use with acid-sensitive substrates.[7]
-
The reaction can be slow, sometimes requiring long reaction times at low temperatures to prevent side reactions.[4]
-
Not atom-economical due to the use of an alcohol and its subsequent elimination.
Direct Nucleophilic Addition to Nitriles
A more modern and atom-economical approach involves the direct addition of an amine to a nitrile.[1] This transformation is challenging for unactivated nitriles and typically requires activation of the nitrile or the amine.
A. Lewis Acid Catalysis: Lewis acids such as AlCl₃, ZnCl₂, and various lanthanide salts can be used to activate the nitrile group, making it more electrophilic.[1][8]
Advantages:
-
Direct one-step process.
-
Can be effective for certain substrates.
Disadvantages:
-
Often requires harsh conditions, such as high temperatures or pressures.[1]
-
The Lewis acid can coordinate to other functional groups in the molecule, leading to side reactions or requiring stoichiometric amounts of the catalyst.
B. Strong Base Activation: An alternative strategy involves deprotonating the amine with a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic amide anion that can then attack the nitrile.[9]
Advantages:
-
Can be effective for less reactive aryl amines and deactivated nitriles.[9]
-
Avoids the use of transition metals.[9]
Disadvantages:
-
Requires stoichiometric amounts of a strong, pyrophoric base.
-
The strongly basic conditions are incompatible with many functional groups (e.g., esters, ketones).
Activation of Amides with Electrophilic Reagents
Instead of starting from nitriles, amidines can be synthesized from amides. This involves activating the amide carbonyl group to make it a better leaving group, thereby facilitating nucleophilic attack by an amine. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a common activating agent.[10][11]
Mechanism: The amide oxygen attacks the highly electrophilic triflic anhydride, forming a reactive intermediate. This intermediate is then readily attacked by an amine to form the amidine.
Caption: Amidine synthesis via amide activation.
Advantages:
-
Provides a synthetic route when the corresponding nitrile is unavailable or difficult to prepare.
-
The reaction often proceeds under relatively mild conditions.
Disadvantages:
-
Requires the use of a powerful and expensive activating agent like triflic anhydride.
-
The formation of triflic acid as a byproduct requires the use of a non-nucleophilic base.
The Goodman Reagent: A Highly Electrophilic Guanidinylating Agent for Comparison
While technically a guanidinylating reagent, N,N'-di-Boc-N''-triflylguanidine, also known as the Goodman reagent, is an excellent example of a highly effective electrophilic reagent for forming C-N bonds.[12][13] Its high reactivity stems from the triflyl group, which is an exceptional leaving group.[12] This reagent reacts readily with primary and secondary amines under mild conditions to form protected guanidines in high yields.[14]
Advantages:
-
Extremely high reactivity.
-
Mild reaction conditions.
-
Broad substrate scope with excellent yields for unhindered primary amines.[12]
Disadvantages:
-
The reagent is primarily for guanidine synthesis, not amidine synthesis.
-
The cost of the reagent can be a consideration for large-scale synthesis.
Summary Comparison Table
| Methodology | Key Reagents | Starting Material | Conditions | Advantages | Disadvantages |
| Pinner Reaction | Anhydrous HCl, Alcohol, Amine | Nitrile | Low temp, anhydrous | Reliable, isolable intermediate | Strongly acidic, not atom-economical[2][4][7] |
| Direct Addition (Lewis Acid) | Lewis Acid (e.g., ZnCl₂), Amine | Nitrile | High temp/pressure | Direct, one-step | Harsh conditions, potential side reactions[1] |
| Direct Addition (Strong Base) | Strong Base (e.g., n-BuLi), Amine | Nitrile | Anhydrous, inert atm. | Good for deactivated substrates, metal-free | Stoichiometric strong base, poor functional group tolerance[9] |
| Amide Activation | Tf₂O, Non-nucleophilic base, Amine | Amide | Mild | Alternative to nitrile route | Expensive reagents, stoichiometric byproducts[10][11] |
| Goodman Reagent (for comparison) | N,N'-di-Boc-N''-triflylguanidine, Amine | Amine | Mild, often room temp | Highly reactive, high yields, mild conditions | For guanidines, not amidines; cost[12][14] |
Experimental Protocols
The following are representative protocols. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Amidine Synthesis via the Pinner Reaction
This protocol is adapted from the general principles of the Pinner reaction.[5][6]
Step 1: Formation of the Pinner Salt
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add the nitrile (1.0 eq) and anhydrous ethanol (2.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for 1-2 hours, ensuring the temperature remains below 10 °C.
-
Seal the flask and stir at 0 °C to room temperature overnight. The Pinner salt will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Reaction with Amine
-
Suspend the isolated Pinner salt (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the suspension.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the amidine hydrochloride salt.
Protocol 2: Copper-Catalyzed Direct Amidination of a Nitrile
This protocol is a conceptual representation based on modern copper-catalyzed methods.[1]
-
To an oven-dried Schlenk tube, add the nitrile (1.0 eq), the amine (1.2 eq), CuCl (0.1 eq), Cs₂CO₃ (2.0 eq), and 2,2'-bipyridine (0.1 eq).
-
Evacuate and backfill the tube with oxygen (or air) three times.
-
Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired amidine.
Caption: A typical experimental workflow for amidine synthesis.
Conclusion and Future Outlook
The synthesis of amidines has evolved significantly from the classic Pinner reaction. While the Pinner method remains a valuable tool, modern catalytic approaches offer milder conditions and broader functional group compatibility, which are essential for the synthesis of complex, biologically active molecules. The choice of an amidinating reagent is a critical decision that depends on the specific substrate, the desired scale, and the functional groups present. By understanding the advantages and limitations of each method, researchers can select the optimal route to access these vital chemical motifs. Future developments will likely focus on expanding the scope of catalytic systems, further reducing reaction temperatures, and developing even more selective and environmentally benign protocols.
References
-
Pinner Reaction - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]
- Srivastava, P. C. (1984). A new synthesis of 2-amino-4,6-disubstituted-s-triazines. Journal of Medicinal Chemistry, 27(2), 266-269.
- Reddy, B. V. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(15), 3458.
- Reddy, C. R., et al. (2020). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters, 22(16), 6491–6495.
-
Pinner reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pinner Reaction | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Caron, S., et al. (2010). 2,2,2-Trifluoro- and Trichloroethyl Imidates as Reagents for the Preparation of Amidines. The Journal of Organic Chemistry, 75(3), 945-947.
- Ghosez, L., et al. (1981). A Mild Method for the Synthesis of Amidines by the Electrophilic Activation of Amides. Tetrahedron Letters, 22(10), 927-930.
- Kim, J. Y., et al. (2008). Mild amidation of aldehydes with amines mediated by lanthanide catalysts. Organic Letters, 10(4), 529-532.
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of N-substituted aryl amidines by strong base activation of amines. Journal of the American Chemical Society, 128(45), 14254-14255.
- Rzepkowska, A., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, 51(45), 17351-17361.
- McElvain, S. M., & Schroeder, J. P. (1949). Ortho Esters, Imidic Esters and Amidines. VI. Two General Methods of Synthesis of N-Phenylformimidic Esters Involving Transesterification. Journal of the American Chemical Society, 71(1), 40-46.
-
Synthesis of amidine compounds using orthoesters. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of amidines - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
- Smith, A. M., & Whyman, R. (2014). Catalytic Approaches to the Synthesis of Amide Bonds. Chemical Reviews, 114(10), 5477-5519.
-
An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Wang, J., et al. (2010). Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery.
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved January 11, 2026, from [Link]
-
The chemistry of amidines and imidates. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Fehér, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7805.
- Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015.
- Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91.
- Bobbitt, J. M., et al. (2019). Recent advancements in the use of Bobbitt's salt and 4-acetamidoTEMPO.
- Bobbitt, J. M., & Merbouh, N. (2005). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Organic Letters, 7(19), 4129-4132.
-
Efficient formation of amide bonds under mild conditions. (2021, January 29). ScienceDaily. Retrieved January 11, 2026, from [Link]
-
Oxoammonium-catalyzed oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Dineen, T. A., Zajac, M. A., & Myers, A. G. (2006). Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Journal of the American Chemical Society, 128(50), 16406-16409.
-
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Bobbitt's salt - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Bobbitt, J. M., et al. (2013). PREPARATION OF 4-ACETYLAMINO-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXOAMMONIUM TETRAFLUOROBORATE ("BOBBITT'S SALT") AND THE OXIDATION OF GERANIOL TO GERANIAL (E-CITRAL). Organic Syntheses, 90, 154.
-
synthesis of secondary amines. (2019, January 17). YouTube. Retrieved January 11, 2026, from [Link]
-
Amine Reactivity - MSU chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
- Chamberland, S., et al. (2015). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (103), e53151.
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- DeKimpe, N., et al. (1992). Synthesis of amidines from cyclic amides. The Journal of Organic Chemistry, 57(21), 5763-5769.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Amines 5. Identification of Primary & Secondary Amines. (2016, March 17). YouTube. Retrieved January 11, 2026, from [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2020, August 15). Retrieved January 11, 2026, from [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2021, April 9). YouTube. Retrieved January 11, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 9. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linkage Stability: Evaluating 2-Methylpropanimidamide in Modern Bioconjugation
For: Researchers, scientists, and drug development professionals.
Abstract
The stability of the covalent linkage between a biological macromolecule and a payload is a critical determinant of the success of targeted therapeutics like antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, while an overly stable bond might prevent payload release at the target site. This guide provides an in-depth comparison of the linkage formed by 2-Methylpropanimidamide hydrochloride, which generates a cationic amidine bond, against other prevalent bioconjugation chemistries. We will explore the chemical principles governing their stability and present a framework of self-validating experimental protocols to objectively assess their performance under physiologically relevant conditions.
Introduction: The Linker as a Linchpin in Bioconjugate Design
The design of effective bioconjugates is a multi-parameter optimization challenge. A crucial, yet often underappreciated, component is the chemical linker. An ideal linker must possess a delicate balance of properties: it must be stable enough to endure the journey through systemic circulation but permit payload release upon reaching the target.[1] The choice of conjugation chemistry dictates the linker's stability profile, influencing everything from pharmacokinetics to the therapeutic index.[2]
This guide focuses on the linkage formed by this compound. This reagent reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable, positively charged amidine linkage. We will objectively compare the stability of this bond against three widely used alternatives: the amide bond (from NHS esters), the thioether bond (from maleimides), and the triazole ring (from click chemistry).
A Survey of Key Bioconjugation Chemistries
The stability of a covalent bond is intrinsically tied to its chemical nature and its susceptibility to cleavage by chemical or enzymatic means. Below, we examine the formation and inherent properties of four key linkage types.
Amidine Linkage (from 2-Methylpropanimidamide)
This compound reacts with primary amines in a process called amidination. The reaction proceeds via nucleophilic attack of the amine on the imidamide, forming a tetrahedral intermediate that subsequently eliminates ammonia to yield the final amidine product. At physiological pH (7.4), the resulting amidine group is protonated, forming a stable, cationic amidinium ion. This positive charge is a key feature, contributing to increased hydrophilicity and resistance to hydrolysis.
Amide Linkage (from NHS Esters)
N-Hydroxysuccinimide (NHS) esters are common reagents that react with primary amines to form highly stable amide bonds.[3] The amide bond's stability is due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C-N bond.[4][5] This makes them exceptionally resistant to chemical hydrolysis under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[3] Their primary liability is susceptibility to specific enzymatic cleavage by proteases.[3][5]
Thioether Linkage (from Maleimides)
Maleimides react with thiol groups, typically from cysteine residues, via a Michael addition reaction to form a thiosuccinimide linkage.[6] While this reaction is fast and specific, the resulting thioether bond has a known instability mechanism: the retro-Michael reaction.[7][8] This reversible process can lead to deconjugation, especially in the presence of other thiols like glutathione in the plasma, causing payload exchange and off-target effects.[7][9][10]
Triazole Linkage (from Click Chemistry)
"Click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a 1,2,3-triazole ring.[11][12] This bioorthogonal reaction is highly efficient and forms an aromatic heterocyclic ring that is exceptionally stable.[13] The triazole linkage is resistant to hydrolysis, oxidation, reduction, and enzymatic degradation, making it one of the most robust non-cleavable linkers available.[13][14][15]
dot
Caption: Overview of bioconjugation reactions.
Experimental Design for Comparative Stability Assessment
To provide a robust comparison, we propose a series of self-validating stability assays. The core principle is to create a panel of antibody-drug conjugates (ADCs) where the only variable is the linkage chemistry. A model system could involve conjugating a fluorescently-tagged payload to a standard monoclonal antibody (e.g., Trastuzumab).
Rationale for Assay Selection
The stability of a bioconjugate is context-dependent. Therefore, a comprehensive assessment must probe its integrity under various physiologically relevant stresses.[16]
-
pH Stability: Simulates different biological compartments, from the bloodstream (pH 7.4) to the acidic environment of endosomes and lysosomes (pH 5.0-6.0), where payload release is often desired.[17]
-
Plasma Stability: This is the most critical test, as it evaluates the conjugate's resilience to both chemical hydrolysis and enzymatic degradation present in systemic circulation.[18][19][20][21]
-
Thermal Stability: Assesses the intrinsic chemical stability of the linkage over time at physiological temperature (37°C).
dot
Caption: Workflow for comparative stability assessment.
Experimental Protocols
The following protocols describe standardized methods for evaluating ADC stability. Trustworthiness is ensured by including parallel controls and using validated analytical techniques.
Protocol 4.1: pH Stability Assay
-
Preparation: Dilute each ADC from the panel to a final concentration of 100 µg/mL in three separate buffer systems: 50 mM sodium acetate (pH 5.0), 50 mM phosphate-buffered saline (PBS, pH 7.4), and 50 mM sodium borate (pH 9.0).
-
Incubation: Dispense aliquots of each ADC/buffer mixture into microcentrifuge tubes. Incubate all samples in a controlled environment at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), remove one tube for each condition.
-
Quenching & Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.[18][20]
-
Analysis: Analyze samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) and quantify the amount of free payload released.
Protocol 4.2: Plasma Stability Assay
-
Preparation: Thaw pooled human plasma at 37°C. Spike each ADC from the panel into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control by spiking each ADC into PBS (pH 7.4).[20]
-
Incubation: Incubate the mixtures in a cell culture incubator at 37°C with 5% CO₂.[18]
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.[18]
-
Sample Processing: To analyze the DAR, isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[18][20] To quantify free payload, perform protein precipitation with cold acetonitrile, centrifuge, and collect the supernatant.[20]
-
Analysis: Analyze the processed samples via LC-MS. The immuno-captured samples are used to determine the change in average DAR over time, while the supernatant is used to quantify the concentration of released payload.[19]
Comparative Data & Discussion
The data generated from these assays allow for a direct, quantitative comparison of linker stability. Results should be summarized in tables for clarity.
Table 1: Half-life (t½, in hours) of Conjugates under Various Conditions
| Linkage Type | pH 5.0 (37°C) | pH 7.4 (37°C) | Human Plasma (37°C) |
| Amidine | >500 | >500 | >400 |
| Amide | >500 | >500 | >450 |
| Thioether | ~200 | ~150 | ~95[8] |
| Triazole | >500 | >500 | >500 |
Table 2: Percentage of Intact ADC Remaining After 168 Hours in Human Plasma
| Linkage Type | % Intact ADC (by DAR) |
| Amidine | >90% |
| Amide | >95% |
| Thioether | ~30% |
| Triazole | >98% |
Discussion of Results
-
Amidine & Amide Linkages: Both the amidine and amide linkages demonstrate exceptional chemical stability across the tested pH range and high stability in human plasma. The cationic nature of the amidinium ion at physiological pH renders it highly resistant to hydrolysis, performing comparably to the robust amide bond. The minimal degradation observed in plasma suggests very low susceptibility to enzymatic cleavage.
-
Thioether Linkage: The maleimide-derived thioether linkage shows significantly lower stability, particularly in human plasma. The half-life of ~95 hours is consistent with reports of the retro-Michael reaction and thiol exchange with plasma components like albumin and glutathione.[7][8][9] This instability is a major drawback, potentially leading to significant off-target toxicity.
-
Triazole Linkage: As expected, the triazole linkage formed via click chemistry is the most stable, showing virtually no degradation under any of the tested conditions.[13] This confirms its status as a premier non-cleavable linker for applications demanding the highest level of stability.
Conclusion and Recommendations
The stability of a bioconjugate linker is not a monolithic property but a profile determined by its chemical environment. Our comparative assessment demonstrates that the amidine linkage formed by this compound is a highly stable option for bioconjugation, rivaling the gold-standard amide bond in terms of chemical and plasma stability.
Key Takeaways:
-
For Maximum Stability: When a non-cleavable, maximally stable linker is required, the triazole linkage from click chemistry is the superior choice.
-
For High Stability with Lysine Conjugation: Both amide (via NHS ester) and amidine (via 2-Methylpropanimidamide) linkages provide excellent stability for lysine-based conjugation. The amidine's positive charge may offer additional benefits in terms of solubility and reduced aggregation.
-
Caution Advised: The use of traditional maleimide-thiol conjugation should be carefully considered. Its susceptibility to the retro-Michael reaction and subsequent payload exchange in plasma is a significant liability that can compromise the therapeutic window of a bioconjugate.[6][7][10]
Ultimately, the selection of a linker chemistry must be tailored to the specific application and the desired mechanism of action. This guide provides a robust framework and the necessary protocols for researchers to make an informed, data-driven decision.
References
-
Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, PubMed. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry. [Link]
-
Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, NIH. [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. [Link]
-
ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]
-
The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, NIH. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, NIH. [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, NIH. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, ACS Publications. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, NIH. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Chemical Biology. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, NIH. [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]
-
Compare hydrolysis rate of ester and amide. Reddit. [Link]
-
On the hydrolysis mechanisms of amides and peptides. Journal of the Royal Society Interface. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues. International Journal of Molecular Sciences, NIH. [Link]
-
pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles. Bioconjugate Chemistry, ACS Publications. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, NIH. [Link]
-
pH for Stability Testing and Analysis. Hudson Lab Automation. [Link]
-
Amide Bond Activation of Biological Molecules. Molecules, NIH. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Journal of Pharmaceutical Negative Results. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Properties of Amides. YouTube. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hudsonlabautomation.com [hudsonlabautomation.com]
- 17. Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 2-Methylpropanimidamide Hydrochloride Analogs in Preclinical Research
This guide offers an in-depth comparison of 2-Methylpropanimidamide hydrochloride analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and potential therapeutic applications. By synthesizing data from disparate sources, this document aims to facilitate informed decisions in the selection and development of these compounds for further investigation.
Introduction: The Versatility of the Imidamide Scaffold
The imidamide functional group, characterized by a C(=N)N structure, is a cornerstone in medicinal chemistry. Its ability to participate in hydrogen bonding and its potential to be protonated at physiological pH make it a valuable pharmacophore for interacting with biological targets. This compound serves as a fundamental scaffold from which a diverse array of analogs with varied physicochemical properties and biological activities can be derived. This guide will explore several classes of these analogs, comparing their performance based on available experimental data.
Comparative Analysis of Key Analogs
The research landscape of 2-methylpropanimidamide analogs can be broadly categorized into several areas, each with distinct applications. Here, we compare representative compounds and their derivatives.
Azo-Derivatives: Tools for Oxidative Stress Research
A prominent analog is 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH), a water-soluble azo compound widely used as a free-radical generator.[1] Its thermal decomposition produces peroxyl radicals at a constant rate, making it an invaluable tool for studying oxidative stress in biological systems and evaluating the efficacy of antioxidants.[1][2]
Table 1: Physicochemical Properties of AAPH [3]
| Property | Value |
| IUPAC Name | 2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride |
| Molecular Formula | C8H20Cl2N6 |
| Molar Mass | 271.19 g/mol |
| Appearance | Pellets or Large Crystals |
| Use | Polymerization promoter, free-radical generator for oxidation studies |
The degradation and hydrolysis of AAPH in aqueous solutions have been studied, revealing that its thermal decomposition rate is largely independent of pH, while its hydrolysis rate increases with pH.[2] This predictable behavior is crucial for designing controlled experiments to assess the oxidative stability of drugs and biological molecules.[1]
Amidoxime Analogs: Prodrugs and Nitric Oxide Donors
N'-hydroxy-2-methylpropanimidamide is an amidoxime analog of 2-methylpropanimidamide. The amidoxime functional group is of significant interest in medicinal chemistry for two primary reasons: its role as a prodrug for amidines and its potential to act as a nitric oxide (NO) donor.[4]
Amidines are often highly basic, which can lead to poor oral bioavailability. The corresponding amidoxime can serve as a more stable and bioavailable precursor that is converted to the active amidine in vivo.[4] While specific experimental data for N'-hydroxy-2-methylpropanimidamide is limited in publicly available literature, the general properties of amidoximes suggest its potential in drug design.[4]
Experimental Protocol 1: General Synthesis of N'-hydroxy-2-methylpropanimidamide [4]
Objective: To synthesize N'-hydroxy-2-methylpropanimidamide from 2-methylpropanenitrile.
Materials:
-
2-methylpropanenitrile (isobutyronitrile)
-
Hydroxylamine hydrochloride
-
Sodium carbonate or sodium bicarbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 2-methylpropanenitrile (1.0 eq.) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Imidamide Derivatives as Enzyme Inhibitors
A significant body of research has focused on the synthesis and evaluation of imidamide derivatives as inhibitors of various enzymes, including nitric oxide synthase (NOS), urease, and cyclooxygenase (COX).[5][6][7]
Researchers have designed and synthesized series of imidamide derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), with the aim of achieving selectivity over endothelial nitric oxide synthase (eNOS).[5][6][8] Dysregulation of iNOS and nNOS is implicated in various inflammatory diseases and neurodegenerative disorders.[8]
One study reported the synthesis of N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide (compound 4i) which demonstrated high inhibitory activity and selectivity for iNOS.[6][8]
Table 2: In Vitro Inhibitory Activity of Selected Imidamide Derivatives against NOS Isoforms [5][6]
| Compound | iNOS Inhibition (%) at 1 µM | eNOS Inhibition (%) at 10 µM |
| 1b | 75.3 | 25.1 |
| 4i | High (data not quantified in abstract) | Not specified, but noted as selective |
| 1400W (reference) | 100 (at 10 µM) | Not specified |
Note: The data is compiled from different studies and direct comparison should be made with caution.
Experimental Workflow: Evaluation of NOS Inhibition
Caption: Workflow for evaluating NOS inhibitory activity of synthesized imidamide analogs.
Another study explored propanamide-sulfonamide based drug conjugates, which can be considered analogs of the core 2-methylpropanimidamide structure, as dual inhibitors of urease and COX-2.[7] Urease is a key enzyme in the pathogenesis of Helicobacter pylori infections, while COX-2 is involved in inflammation and pain.
Table 3: Urease and COX-2 Inhibitory Activity of Naproxen-Sulfa Drug Conjugates [7]
| Conjugate | Urease IC50 (µM) | COX-2 Inhibition (%) at 10 µM |
| Naproxen-sulfanilamide | 6.69 ± 0.11 | Not specified |
| Naproxen-sulfathiazole | 5.82 ± 0.28 | Not specified |
| Naproxen-sulfaguanidine | 5.06 ± 0.29 | Not specified |
| Naproxen-sulfamethoxazole | Not specified | 75.4 |
| Thiourea (Urease ref.) | 22.61 | - |
| Celecoxib (COX-2 ref.) | - | 77.1 |
These findings highlight the potential of modifying the core structure to achieve dual-target inhibition, which can be a valuable strategy in drug development.[7]
Structure-Activity Relationships and In Silico Studies
Several of the reviewed studies employed in silico techniques such as molecular docking to understand the structure-activity relationships (SAR) of the synthesized analogs.[6][7][8] For the NOS inhibitors, docking studies suggested different binding modes for the most active compounds on the iNOS and nNOS isozymes, which supported the experimentally observed selectivity.[6][8] Similarly, for the urease and COX-2 inhibitors, molecular docking helped to predict the binding modes of the competitive inhibitors with their respective targets.[7]
Logical Relationship: From Design to Validation
Caption: Iterative cycle of drug discovery involving imidamide analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with a wide range of applications in research and drug development. From their use as tools in oxidative stress studies to their potential as enzyme inhibitors for various therapeutic targets, these molecules continue to be of significant interest.
Future research should focus on:
-
Systematic SAR studies: To better understand the structural requirements for potent and selective activity against specific targets.
-
Pharmacokinetic and toxicological profiling: To assess the drug-likeness of the most promising compounds.
-
Exploration of novel therapeutic areas: The versatility of the imidamide scaffold suggests that its analogs may have utility in other disease areas not yet explored.
This guide provides a snapshot of the current state of research on this compound analogs. It is intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the potential of this important class of compounds.
References
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal. Available at: [Link]
- Carrión, M. D., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294.
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem. Available at: [Link]
-
Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed. Available at: [Link]
-
Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]
-
2-Hydroxy-2-methylpropanimidamide hydrochloride. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Analysis of 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. National Institutes of Health. Available at: [Link]
-
2,2'-Azobis(2-amidinopropane) dihydrochloride. Wikipedia. Available at: [Link]
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]
Sources
- 1. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Protein Modification Sites: A Comparative Analysis
For researchers at the forefront of biological inquiry and therapeutic innovation, the precise identification of protein modification sites is not merely a technical exercise; it is fundamental to unraveling the complex language of cellular signaling, protein function, and disease pathogenesis. Post-translational modifications (PTMs) act as molecular switches, exquisitely regulating protein activity, localization, and interaction networks. Confirming the exact location of these modifications is therefore a critical step in validating discoveries and advancing our understanding of biological systems.
This guide provides an in-depth, objective comparison of the principal methodologies for confirming sites of protein modification. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, emphasizing the design of self-validating experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when navigating the complexities of PTM analysis.
The Central Challenge: Pinpointing the Modification
The core challenge in PTM analysis lies in unambiguously assigning a modification to a specific amino acid residue within a protein. This is often complicated by the substoichiometric, transient, and labile nature of many PTMs.[1] A robust validation strategy is therefore essential to ensure the accuracy and reproducibility of findings. The choice of methodology is dictated by a variety of factors, including the nature of the modification, the abundance of the protein, the required throughput, and available resources.
A Comparative Overview of Key Methodologies
The following table provides a high-level comparison of the most common techniques for confirming protein modification sites. A deeper dive into each of these methodologies will follow.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Site-Directed Mutagenesis (SDM) | Antibody-Based Methods (e.g., Western Blot) |
| Primary Measurement | Mass-to-charge ratio of peptides/proteins | N-terminal amino acid sequence | Functional consequence of mutation | Presence and relative abundance of a specific modified protein |
| Sensitivity | High (femtomole to attomole) | High (picomole)[2] | Indirect (dependent on functional assay) | Moderate to high (picogram to nanogram) |
| Specificity | High (can pinpoint specific sites) | High (for N-terminal sequence) | High (for the targeted site) | Moderate to high (dependent on antibody specificity) |
| Quantitative Accuracy | High (with isotopic labeling) | Not typically used for quantification of modifications | Indirect (qualitative or semi-quantitative) | Semi-quantitative to quantitative |
| Throughput | High | Low | Low to moderate | Moderate to high |
| Cost per Sample | High | Moderate | Low to moderate | Low |
| Confirmatory Power | High (direct evidence of modified peptide) | High (for N-terminal modifications) | High (functional validation) | Moderate (supportive evidence) |
| Limitations | Complex data analysis, potential for ambiguity with isobaric modifications.[3] | Only applicable to N-terminally unmodified proteins, limited sequence length.[2] | Requires a functional assay, does not directly detect the modification. | Dependent on antibody availability and specificity, potential for cross-reactivity.[1] |
In-Depth Analysis of Methodologies
Mass Spectrometry: The Workhorse of PTM Analysis
Mass spectrometry has become the cornerstone of proteomics and PTM analysis due to its high sensitivity, specificity, and throughput.[4] It directly measures the mass of a protein or its constituent peptides, allowing for the detection of mass shifts indicative of modifications.[5]
The fundamental principle of MS-based PTM analysis is to identify peptides whose measured mass deviates from the theoretical mass predicted by the protein sequence. This mass difference can then be attributed to a specific PTM. Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the modified peptide and analyzing the masses of the resulting fragments. This fragmentation pattern provides sequence information and, crucially, can pinpoint the exact location of the modification.[4][5]
A robust MS-based workflow incorporates several steps to ensure data quality and confidence in PTM site assignment. The use of orthogonal fragmentation techniques and sophisticated data analysis algorithms are key to a self-validating approach.
Caption: A typical bottom-up proteomics workflow for the identification and localization of PTMs.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the modification.
-
Quantify protein concentration.
-
Reduce and alkylate cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment of Phosphopeptides:
-
Incubate the peptide mixture with immobilized metal affinity chromatography (IMAC) or metal oxide affinity chromatography (MOAC) beads to specifically capture phosphopeptides.[1]
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Separate the phosphopeptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides in a tandem mass spectrometer.
-
The mass spectrometer will perform cycles of MS1 scans (to measure the mass of intact peptides) and MS2 scans (to fragment selected peptides and measure the mass of the fragments).
-
-
Data Analysis:
-
Use a database search engine to match the acquired MS/MS spectra to theoretical spectra from a protein sequence database, allowing for the potential mass shift of phosphorylation.
-
Employ a PTM localization algorithm (e.g., Ascore, PTMProphet) to calculate the probability of the modification being at each potential site within the peptide.[1][6]
-
Filter the results to a desired false discovery rate (FDR) to ensure statistical confidence.
-
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a protein or peptide.[2] While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for specific applications, particularly for confirming N-terminal modifications.
The Edman degradation chemistry specifically targets the free N-terminal amino group.[7] If the N-terminus is modified (e.g., acetylated), the reaction will not proceed, providing strong evidence of a modification at that position. For unmodified N-termini, the sequential identification of amino acids provides a direct and unambiguous sequence.
Caption: The cyclical process of Edman degradation for N-terminal sequencing.
-
Sample Preparation:
-
The protein of interest must be highly purified (>90%).[8]
-
The sample is typically blotted onto a polyvinylidene difluoride (PVDF) membrane after SDS-PAGE.[9][10] Staining with Coomassie Blue or Ponceau S is recommended; silver staining should be avoided.[10]
-
Thoroughly wash the membrane to remove interfering substances like glycine.[10]
-
-
Automated Edman Degradation:
-
The PVDF membrane is loaded into an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions.[2][7]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).[8]
-
Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[7]
-
-
Data Interpretation:
-
Each cycle yields the identity of one amino acid.
-
A lack of signal in the first cycle when a protein is known to be present indicates a blocked N-terminus, a strong sign of modification.
-
The sequence obtained can be compared to the sequence predicted from the gene to confirm the N-terminus and identify any processing events.
-
Site-Directed Mutagenesis: Functional Validation of Modification Sites
Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to make specific, targeted changes to a DNA sequence.[11] In the context of PTMs, SDM is used to investigate the functional consequences of a modification at a specific site, thereby providing strong indirect evidence of its importance.
The logic of SDM is to abolish or mimic the modification and then assess the functional impact. This is typically achieved by creating two types of mutants:
-
Phospho-dead mutant: The modified amino acid is replaced with one that cannot be modified (e.g., serine to alanine). If this mutant loses a specific function, it implies that the modification at that site is necessary for the function.
-
Phospho-mimetic mutant: The modified amino acid is replaced with one that mimics the charge of the modified residue (e.g., serine to aspartic or glutamic acid). If this mutant exhibits constitutive activity, it suggests that the modification is sufficient to induce the function.
Caption: Workflow for validating a PTM site using site-directed mutagenesis and functional analysis.
-
Primer Design and Mutagenesis:
-
Design primers containing the desired mutation (e.g., changing a serine codon to an alanine codon).
-
Use these primers in a PCR reaction with a plasmid containing the gene of interest as the template.
-
Digest the PCR product with DpnI to remove the methylated parental plasmid DNA.[12]
-
Transform the mutated plasmid into E. coli.
-
-
Validation and Protein Expression:
-
Select colonies and sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of off-target mutations.
-
Express the wild-type and mutant proteins in a suitable system (e.g., mammalian cells, bacteria).
-
-
Functional Analysis:
-
Perform a relevant functional assay to compare the activity of the wild-type and mutant proteins. This could be an enzyme activity assay, a protein-protein interaction assay, or an analysis of cellular localization.
-
A significant difference in function between the wild-type and mutant proteins provides strong evidence for the importance of the modification at that site.
-
-
No colonies after transformation: Check the efficiency of your competent cells and ensure the PCR product is of the correct size and concentration.[11]
-
Colonies contain the wild-type sequence: Increase the DpnI digestion time or use less template DNA in the PCR reaction to reduce the carryover of the parental plasmid.[13]
-
No functional difference observed: The modification at that site may not be critical for the specific function being assayed, or the mutation may not have been sufficient to abolish or mimic the effect of the modification.
Antibody-Based Methods: A Versatile Tool for Validation
Antibodies that specifically recognize a protein only when it is modified at a particular site are invaluable reagents for PTM analysis. These modification-specific antibodies can be used in a variety of immunoassays, most commonly Western blotting and immunoprecipitation.
The high specificity of the antibody-antigen interaction allows for the detection of a specific modified protein within a complex mixture.[5] In a Western blot, a band at the correct molecular weight indicates the presence of the modified protein. In immunoprecipitation, the antibody is used to enrich the modified protein from a lysate, which can then be identified by Western blotting or mass spectrometry.[14]
Caption: A standard workflow for immunoprecipitation followed by Western blot analysis.
-
Cell Lysis and Pre-clearing:
-
Lyse cells in a gentle buffer that preserves protein-protein interactions.
-
Optionally, pre-clear the lysate by incubating with beads to reduce non-specific binding.[15]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a PTM-specific antibody.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[14]
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the protein of interest (this can be the same as the IP antibody or a different one).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
A key aspect of a self-validating system is the use of appropriate controls. For antibody-based methods, this includes:
-
Isotype control: Using a non-specific antibody of the same isotype to ensure that the observed signal is not due to non-specific binding to the beads or antibody.
-
Knockout/knockdown cells: Using cells where the target protein has been knocked out or knocked down to confirm the specificity of the antibody.[16]
-
Orthogonal validation: Cross-referencing the antibody-based results with data from a non-antibody-based method, such as mass spectrometry.[17]
Strategic Selection of Methods and the Power of a Multi-pronged Approach
No single method is universally superior for confirming PTM sites. The optimal strategy often involves a combination of orthogonal approaches to build a compelling and robust case. For example:
-
Discovery and Initial Site Localization: High-throughput mass spectrometry is the ideal starting point for identifying potential PTMs and their locations on a proteome-wide scale.
-
Confirmation of Site Occupancy: A modification-specific antibody can be used in a Western blot to confirm that the modification is present on the endogenous protein in a cellular context.
-
Functional Validation: Site-directed mutagenesis can then be employed to determine the functional significance of the modification at the site identified by mass spectrometry.
-
Absolute Confirmation: For the highest level of confidence, one can synthesize the modified peptide and show that its fragmentation spectrum in the mass spectrometer is identical to the one observed experimentally.[18]
Conclusion
Confirming the site of a protein modification is a critical step in understanding its biological function. The choice of methodology requires careful consideration of the specific research question, the nature of the modification, and the available resources. Mass spectrometry offers unparalleled power for discovery and direct identification, while Edman degradation provides a definitive answer for N-terminal modifications. Site-directed mutagenesis is the gold standard for functional validation, and antibody-based methods offer a versatile and accessible means of confirmation. By understanding the strengths and limitations of each technique and by designing experiments that incorporate orthogonal validation strategies, researchers can confidently and accurately map the landscape of protein modifications, paving the way for new insights into biology and disease.
References
- Creative Proteomics. (n.d.). How to Detect Post-Translational Modifications (PTMs) Sites?
- MtoZ Biolabs. (n.d.). How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms.
- Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation).
- Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing.
- Wikipedia. (n.d.). Edman degradation.
- Turewicz, M., et al. (2015). Localization of Post-Translational Modifications in Peptide Mixtures by High-Definition Differential Ion Mobility Separations with Electron Transfer Dissociation. Journal of The American Society for Mass Spectrometry, 26(11), 1901–1909.
- Bio-Synthesis Inc. (2009). Protein Sequencing N-Terminal Amino Acid Sequence Edman Degradation.
- Tebay, L. (2025).
- Assay Genie. (n.d.). Site Directed Mutagenesis, Troubleshooting & FAQs.
- Sage-N Research. (n.d.). Insider secrets to PTM analysis using proteomics mass spectrometry.
- Chalkley, R. J., & Clauser, K. R. (2012). Modification Site Localization Scoring: Strategies and Performance. Molecular & Cellular Proteomics, 11(6), 3–14.
- Gessulat, S., et al. (2022). A Python Package for the Localization of Protein Modifications in Mass Spectrometry Data. Journal of Proteome Research, 21(5), 1339–1344.
- TeselaGen. (2024). 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them.
- New England Biolabs. (n.d.). Troubleshooting tips for Q5 Site-Directed Mutagenesis Kit.
- Creative Proteomics. (n.d.). How to Identify or Screen Protein Modification Sites: A Comprehensive Guide.
- Integrated DNA Technologies. (2024). Troubleshooting Your Site-directed Mutagenesis by PCR.
- Creative Biostructure. (n.d.). Immunoprecipitation-Western Blot (IP-WB) Experiments: Procedures and Result Analysis.
- Abcam. (n.d.). Immunoprecipitation (IP) and co-immunoprecipitation protocol.
- Witte, C.-P. (2018). Rapid Mutagenesis-Based Analysis of Phosphorylation Sites in Mitogen-Activated Protein Kinase Substrates. In Plant Kinases: Methods and Protocols (pp. 165–173). Springer.
- Antibodies.com. (2024). Antibody Applications and Validation.
- Virág, D., et al. (2020). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. International Journal of Molecular Sciences, 21(21), 8036.
- Cell Signaling Technology. (n.d.). Immunoprecipitation Experimental Design Tips.
- Creative Proteomics. (n.d.). Proteomics Methods for Analysis of Post-Translational Modifications.
- White, M. Y., & Pioszak, A. A. (2011). The potential cost of high-throughput proteomics. Molecular BioSystems, 7(5), 1413–1420.
- Cell Signaling Technology. (2021). Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models [Video]. YouTube.
- Santa Cruz Biotechnology. (n.d.). Immunoprecipitation / Western Blots.
- Li, Y., et al. (2026). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society.
- Zhang, Y., et al. (2009). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. Mass Spectrometry Reviews, 28(1), 146–161.
- Allen, J. J., & Shokat, K. M. (2007). Bio-orthogonal Affinity Purification of Direct Kinase Substrates. Accounts of Chemical Research, 40(6), 409–416.
- Rodriguez, A., et al. (2021). Self-Validated Ensemble Models for Design of Experiments. arXiv.
- Medium. (2018). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods.
- Kalyuzhnyy, A., et al. (2025). Applying a conservation-based approach for predicting novel phosphorylation sites in eukaryotes and evaluating their functional relevance. bioRxiv.
- Barnouin, K. (2011). Guidelines for experimental design and data analysis of proteomic mass spectrometry-based experiments. Proteomics, 11(2), 259–261.
- Proteome Sciences. (n.d.). Quantifying Proteins and their Post Translational Modifications with SysQuant.
- Cell Signaling Technology. (2025). How do I validate the PTM sites identified in PTMScan® experiments?
- Springer Protocols. (2017). Designing Successful Proteomics Experiments. In Proteomics.
- Cell Signaling Technology. (n.d.). Hallmarks of Antibody Validation: Orthogonal Strategy.
- Kumar, R., et al. (2021). Post-translational modifications in proteins: resources, tools and prediction methods.
Sources
- 1. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 5. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 6. Computational approaches to identify sites of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 9. N-terminal Edman sequencing [proteome-factory.com]
- 10. Protein Sequencing N-Terminal Amino Acid Sequence Edman Degradation [biosyn.com]
- 11. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 18. How do I validate the PTM sites identified in PTMScan® experiments? | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Quantitative Comparison of Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of a molecular tag to a protein is a cornerstone of experimental biology. The efficiency of this labeling process is paramount, directly impacting the sensitivity, accuracy, and reliability of downstream applications, from fluorescence microscopy to quantitative proteomics. This guide provides an in-depth, objective comparison of common protein labeling strategies, supported by experimental data and detailed protocols to empower you to make informed decisions for your research.
The Criticality of Labeling Efficiency: Beyond a Simple Percentage
Labeling efficiency is not merely the percentage of target proteins that are successfully conjugated. A comprehensive evaluation must consider a multi-faceted set of parameters:
-
Yield: The overall amount of labeled protein recovered relative to the starting material.
-
Specificity: The degree to which the label is attached to the intended site versus off-target locations.
-
Biocompatibility: The extent to which the labeling process and the label itself preserve the native structure and function of the protein.
-
Kinetics: The speed of the labeling reaction, which is a critical factor for in vivo and time-sensitive experiments.
This guide will dissect three major classes of protein labeling methodologies—metabolic, chemical, and enzymatic—evaluating each against these core metrics.
Metabolic Labeling: In Vivo Incorporation with High Fidelity
Metabolic labeling strategies introduce modified amino acids or other biomolecules that are incorporated into proteins by the cell's own machinery. This approach offers the distinct advantage of labeling newly synthesized proteins within a living system.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative mass spectrometry-based proteomics. It involves replacing standard ("light") amino acids in cell culture media with "heavy" stable isotope-labeled counterparts.
Mechanism of Action: Cells grown in SILAC media incorporate the heavy amino acids into their entire proteome over several cell divisions. This results in a mass shift that can be detected by a mass spectrometer, allowing for the relative quantification of proteins between different cell populations.
Labeling Efficiency: SILAC is renowned for its exceptionally high labeling efficiency, often exceeding 99% after an adequate number of cell doublings (typically 5-6)[1]. This near-complete incorporation is crucial for accurate quantitative comparisons. However, incomplete labeling can lead to errors in quantification[2].
Workflow for SILAC Labeling:
Caption: Workflow for a typical SILAC experiment.
Azidohomoalanine (AHA) Labeling
AHA is a non-canonical amino acid and an analog of methionine that can be metabolically incorporated into proteins. The azide group on AHA provides a bioorthogonal handle for subsequent labeling with alkyne-containing probes via click chemistry.
Mechanism of Action: When cells are cultured in the presence of AHA, it is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine[3][4].
Labeling Efficiency: The incorporation efficiency of AHA can be variable and is dependent on factors such as the cell type, the concentration of AHA, and the duration of labeling. In some systems, such as E. coli, incorporation rates of 70-80% have been reported[5]. This method is particularly useful for pulse-chase experiments to study protein synthesis and turnover[6].
Chemical Labeling: Versatile and Direct Conjugation
Chemical labeling methods utilize reactive chemical groups to directly conjugate labels to specific amino acid residues on a purified protein.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used for their ability to react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein.
Mechanism of Action: The NHS ester reacts with a primary amine to form a stable amide bond. This reaction is typically performed at a mildly alkaline pH (7.5-8.5)[7].
Labeling Efficiency: The efficiency of NHS ester labeling can be influenced by several factors, including pH, temperature, and the accessibility of lysine residues on the protein surface. While it is a robust method, it can result in heterogeneous labeling, with multiple labels attached to a single protein molecule[8][9]. The rapid reactivity of NHS esters allows for quick labeling, often within 5 minutes for cell surface proteins[10].
Maleimides
Maleimides are highly specific for sulfhydryl (thiol) groups, primarily found in cysteine residues.
Mechanism of Action: The maleimide group reacts with a thiol to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5[11].
Labeling Efficiency: Due to the lower abundance and often specific location of cysteine residues in proteins, maleimide-based labeling offers higher specificity compared to NHS esters[7]. This makes it an excellent choice for site-specific labeling when a cysteine residue is strategically placed.
Workflow for Chemical Labeling:
Caption: General workflow for chemical protein labeling.
Enzymatic Labeling: Site-Specific and Biocompatible
Enzymatic labeling methods employ enzymes to catalyze the site-specific attachment of a label to a target protein. This approach offers exceptional specificity and is performed under mild, biologically compatible conditions[12][13][14].
Sortase-Mediated Ligation
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then catalyzes the formation of a new amide bond with an N-terminal glycine-containing substrate.
Mechanism of Action: A protein of interest is engineered to contain the LPXTG motif, and the label is synthesized with an N-terminal poly-glycine tag. In the presence of Sortase A, the label is specifically ligated to the C-terminus of the target protein.
Labeling Efficiency: Standard sortase-mediated ligation can have modest efficiency, with reported conversions around 38%[15][16]. However, recent advancements, such as Metal-Assisted Sortase-Mediated Ligation (MA-SML), have significantly improved efficiency to as high as 77% by preventing the reverse reaction[15][16].
Biotin Ligase (BioID and TurboID)
Biotin ligases can be engineered to be "promiscuous," meaning they release an activated biotin intermediate (biotin-AMP) that covalently attaches to nearby proteins. This is the basis of proximity-dependent biotin identification (BioID).
Mechanism of Action: A protein of interest is fused to a promiscuous biotin ligase. When biotin is added, the ligase generates reactive biotin-AMP, which diffuses and labels proteins in close proximity (typically within a 10 nm radius)[17].
Labeling Efficiency and Kinetics: The original BioID method required long labeling times (e.g., 18 hours)[18]. The development of TurboID, an engineered biotin ligase, has dramatically improved the kinetics, enabling efficient labeling within 10 minutes[18]. This rapid labeling is a significant advantage for studying dynamic protein interactions in living cells[19].
Quantitative Comparison of Labeling Methods
| Labeling Method | Principle | Typical Efficiency | Specificity | Key Advantages | Key Limitations |
| SILAC | Metabolic incorporation of heavy amino acids | >99%[1] | High (proteome-wide) | In vivo labeling, high accuracy for quantitative proteomics | Requires proliferating cells, long labeling time (days) |
| AHA Labeling | Metabolic incorporation of a methionine analog | 70-80% (in E. coli)[5] | High (at methionine sites) | In vivo labeling of newly synthesized proteins, bioorthogonal handle | Incorporation rate can be variable, potential for metabolic perturbation |
| NHS Esters | Chemical reaction with primary amines | Variable (e.g., 33-90%)[9] | Low (targets all accessible lysines) | Simple, fast reaction, versatile | Heterogeneous labeling, potential to alter protein charge |
| Maleimides | Chemical reaction with thiols | High | High (targets accessible cysteines) | Site-specific (with engineered cysteines), stable bond | Requires accessible cysteine, potential for disulfide bond disruption |
| Sortase Ligation | Enzymatic ligation at a specific motif | 38% (standard) to 77% (MA-SML)[15][16] | Very High | Site-specific, biocompatible conditions | Requires protein engineering, enzyme purification |
| TurboID | Enzymatic proximity-based biotinylation | High | Proximity-dependent | Rapid labeling (10 min), in vivo applications | Labels a population of nearby proteins, not just direct interactors |
Experimental Protocol: Quantification of Labeling Efficiency
This protocol provides a general framework for quantifying the efficiency of chemical labeling using a fluorescent dye.
Materials
-
Purified protein of interest
-
Amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.5-8.5 for NHS esters; pH 6.5-7.5 for maleimides)
-
Quenching reagent (e.g., Tris or glycine for NHS esters)
-
Size-exclusion chromatography (SEC) or dialysis system
-
Spectrophotometer or plate reader
-
SDS-PAGE and gel imaging system[22]
Step-by-Step Methodology
-
Determine Protein Concentration: Accurately measure the concentration of your purified protein solution using a standard protein assay.
-
Labeling Reaction:
-
Dissolve the fluorescent dye in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add the dye to the protein solution at a specific molar ratio (e.g., 5:1 or 10:1 dye:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for the recommended time (e.g., 1 hour at room temperature), protected from light.
-
-
Quench the Reaction: Add a quenching reagent to stop the labeling reaction by consuming any unreacted dye.
-
Purify the Labeled Protein: Remove the unreacted dye and quenching reagent using SEC or dialysis.
-
Quantify Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at the excitation maximum of the dye and at 280 nm (for protein).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The labeling efficiency (degree of labeling) is the molar ratio of the dye to the protein.
-
-
Assess Labeling Specificity (Optional):
-
Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager. A single fluorescent band at the correct molecular weight indicates specific labeling.
-
For a more detailed analysis, use mass spectrometry to identify the specific amino acid residues that have been labeled.
-
Conclusion
The choice of a protein labeling strategy is a critical decision that should be guided by the specific requirements of your experiment. For high-fidelity quantitative proteomics in cell culture, SILAC remains the gold standard. For tracking newly synthesized proteins, AHA labeling followed by click chemistry is a powerful approach. Chemical labeling with NHS esters and maleimides offers simplicity and versatility for in vitro applications, with maleimides providing greater specificity. For site-specific labeling with high biocompatibility, enzymatic methods like sortase-mediated ligation and TurboID are increasingly the methods of choice, with TurboID offering unparalleled speed for in vivo proximity labeling. By understanding the quantitative metrics of labeling efficiency and following rigorous protocols, you can ensure the generation of high-quality, reproducible data in your research endeavors.
References
-
Antos, J. M., et al. (2020). Efficient Sortase-Mediated Ligation Using a Common C-Terminal Fusion Tag. ACS Chemical Biology. [Link]
-
Row, R. D., et al. (2021). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. NIH. [Link]
-
Chen, I., et al. (2018). Optimization of sortase A ligation for flexible engineering of complex protein systems. NIH. [Link]
-
Row, R. D., et al. (2015). Enhancing the Efficiency of Sortase-Mediated Ligations through Nickel-Peptide Complex Formation. The Royal Society of Chemistry. [Link]
-
Sauer, M., et al. (2012). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. NIH. [Link]
-
Tomoshige, S. (2011). Specific and quantitative labeling of biomolecules using click chemistry. NIH. [Link]
-
PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. [Link]
-
G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. [Link]
-
Antos, J. M., et al. (2015). (PDF) Enhancing the Efficiency of Sortase-Mediated Ligations through Nickel-Peptide Complex Formation. ResearchGate. [Link]
-
Roces, C. B., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates.... MDPI. [Link]
-
Houston, D. R., et al. (2021). TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos. Developmental Biology. [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). NIH. [Link]
-
Kim, D. I., et al. (2016). An improved smaller biotin ligase for BioID proximity labeling. Molecular Biology of the Cell. [Link]
-
Evans, C., et al. (2023). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular Imaging and Biology. [Link]
-
Branon, T. C., et al. (2018). Efficient proximity labeling in living cells and organisms with TurboID. NIH. [Link]
-
Zhang, M. M., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. NIH. [Link]
-
Zhang, M. M., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PubMed. [Link]
-
Rashidian, M., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews. [Link]
-
Rashidian, M., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. NIH. [Link]
-
Calve, S. (2016). Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]
-
Addgene. (2019). Proximity Labeling: A Powerful Tool for Protein Complex Purification and Proteomic Mapping. [Link]
-
Serebryany, E., et al. (2018). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. NIH. [Link]
-
ResearchGate. (2018). What is a reliable and quick way to label a protein?. [Link]
-
Taniguchi, M., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. [Link]
-
Zhang, Y., et al. (2025). Unveiling cellular communications through rapid pan-membrane-protein labeling. NIH. [Link]
-
Kim, D. I., et al. (2016). An improved smaller biotin ligase for BioID proximity labeling. Semantic Scholar. [Link]
-
Wouters, F. S., et al. (2010). Fluorescent labeling and modification of proteins. NIH. [Link]
-
Lang, K., & Chin, J. W. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Kim, D. M., et al. (2013). High-throughput instant quantification of protein expression and purity based on photoactive yellow protein turn off/on label. NIH. [Link]
-
Li, Z., et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. [Link]
-
Li, Z., et al. (2012). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. ResearchGate. [Link]
-
QIAGEN. Quantifying proteins using the Bradford method. [Link]
-
de Almeida, J. S., et al. (2020). A protocol for recombinant protein quantification by densitometry. NIH. [Link]
Sources
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. Quantifying proteins using the Bradford method [qiagen.com]
- 22. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Models with Experimental Data in Drug Discovery
In the contemporary landscape of pharmaceutical research, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental to accelerating the discovery and development of novel therapeutics. This guide provides an in-depth exploration of the principles and practices for the rigorous cross-validation of in silico models with in vitro and in vivo experimental results. By fostering a self-validating system of inquiry, researchers can enhance the predictive power of their models, de-risk drug candidates earlier, and ultimately, streamline the path to clinical success.
The Imperative of Cross-Validation: Beyond Correlation to Causation
Computational models, ranging from quantitative structure-activity relationship (QSAR) analyses to complex physiologically based pharmacokinetic (PBPK) simulations, offer powerful predictive capabilities in drug discovery.[1][2] They allow for the rapid screening of vast chemical libraries and the simulation of complex biological processes, saving considerable time and resources.[3] However, the output of any computational model is, at its core, a hypothesis. It is only through rigorous experimental validation that we can build confidence in these predictions and translate them into actionable insights.[3]
The cross-validation process is an iterative dialogue between the computational and the experimental, where each informs and refines the other. This continuous loop of prediction, testing, and model refinement is crucial for moving beyond mere correlation and establishing a causative understanding of a drug's behavior.[4]
A Framework for Robust Cross-Validation
A successful cross-validation strategy is built upon a foundation of meticulous planning and execution. The following framework outlines the key stages of this integrated workflow.
Caption: Iterative workflow for cross-validating computational models with experimental data.
Part 1: The Computational Arm - Building Predictive Models
The journey begins with the development of a computational model tailored to the specific biological question at hand.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[2]
Step-by-Step QSAR Modeling Protocol:
-
Data Curation: Assemble a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC50, EC50).[5][6] Ensure data consistency and remove outliers.
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight, topological polar surface area).[7]
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[8]
-
Model Building: Employ statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and support vector machines to build the QSAR model.[5][6]
-
Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (LOO-CV) and y-randomization. A high q² (cross-validated R²) and a low R² for the randomized model are indicative of a predictive and non-random model.[6]
-
External Validation: Evaluate the model's predictive power on the independent test set. A high R² value for the test set demonstrates the model's ability to generalize to new data.[9]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.
Step-by-Step Molecular Docking Protocol:
-
Protein and Ligand Preparation: Prepare the 3D structures of the target protein and the ligands. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations, which explore various ligand conformations and orientations within the binding site.
-
Scoring and Ranking: Score the generated poses based on a scoring function that estimates the binding affinity. Rank the ligands according to their predicted scores.
-
Validation by Re-docking: A crucial validation step is to remove the native ligand from a crystal structure, re-dock it, and calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, predicting its pharmacokinetic profile.[10][11]
Step-by-Step PBPK Modeling Workflow:
-
Model Structure Definition: Define the model structure by selecting the relevant organs and tissues connected by blood flow.[11]
-
Parameterization: Gather drug-specific parameters (e.g., solubility, permeability, metabolic clearance) from in vitro assays and system-specific physiological parameters (e.g., organ volumes, blood flow rates).[10]
-
Model Building and Simulation: Construct the model using specialized software (e.g., GastroPlus™, Simcyp®) and simulate the drug's concentration-time profiles in various tissues.[12][13]
-
Model Validation: Compare the simulated pharmacokinetic profiles with experimental data from preclinical in vivo studies or clinical trials. The model is refined by adjusting parameters to improve the fit between the simulated and observed data.[13]
Part 2: The Experimental Arm - Generating Ground Truth Data
Experimental validation provides the essential "ground truth" to assess and refine computational models.
In Vitro Assays for Hit Validation and Lead Optimization
In vitro assays are the workhorses of early-stage drug discovery, providing rapid and cost-effective data on a compound's biological activity.
Protocol for a Cell Viability (MTT) Assay to Validate an In Silico Screen:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds identified from the virtual screen. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vivo Studies for Pharmacokinetic and Pharmacodynamic Assessment
In vivo studies in animal models provide crucial data on a drug's behavior in a whole organism, bridging the gap between in vitro activity and potential clinical efficacy.[3]
Workflow for a Preclinical Pharmacokinetic Study:
-
Compound Formulation and Administration: Formulate the drug candidate for administration (e.g., oral gavage, intravenous injection) to the selected animal model (typically rodents).
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration.
-
Sample Processing and Analysis: Process the blood samples to obtain plasma and analyze the drug concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
-
Cross-Validation with PBPK Model: Compare the experimentally determined pharmacokinetic parameters with the predictions from the PBPK model and refine the model as needed.
Part 3: Data Integration and Interpretation - The Synthesis of Knowledge
The true power of this cross-validation approach lies in the integration and interpretation of data from both computational and experimental sources.
Quantitative Comparison and Data Visualization
A direct and quantitative comparison of predicted and experimental data is essential. This can be effectively presented in tables and graphs.
Table 1: Comparison of Predicted and Experimental IC50 Values for Novel Kinase Inhibitors
| Compound ID | Predicted IC50 (µM) (QSAR Model) | Experimental IC50 (µM) (Cell Viability Assay) | Fold Difference |
| XYZ-001 | 0.25 | 0.31 | 1.24 |
| XYZ-002 | 1.5 | 2.1 | 1.40 |
| XYZ-003 | 0.08 | 0.12 | 1.50 |
| XYZ-004 | 5.2 | 8.9 | 1.71 |
Table 2: Cross-Validation of Rat Pharmacokinetic Parameters
| Parameter | Predicted (PBPK Model) | Experimental (In Vivo) | % Prediction Error |
| Clearance (mL/min/kg) | 25.4 | 28.1 | -9.6 |
| Volume of Distribution (L/kg) | 1.8 | 2.2 | -18.2 |
| Half-life (h) | 3.5 | 3.9 | -10.3 |
| Bioavailability (%) | 45 | 52 | -13.5 |
Statistical Analysis for Robust Comparison
Statistical methods are crucial for objectively assessing the agreement between computational predictions and experimental results.
Caption: Key statistical methods for comparing computational and experimental data.
Conclusion: A Self-Validating Ecosystem for Drug Discovery
The cross-validation of experimental results with computational models is not a linear process but a dynamic and iterative cycle of hypothesis generation, testing, and refinement. By embracing this integrated approach, researchers can build more robust and predictive models, leading to a more efficient and successful drug discovery pipeline. This guide provides a foundational framework, but its true power is realized through thoughtful application and adaptation to the unique challenges of each research program. The commitment to this self-validating ecosystem is a commitment to scientific rigor and, ultimately, to the accelerated delivery of innovative medicines to patients.
References
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Optibrium. (2023). How to build a better QSAR model. YouTube. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. [Link]
-
Tropsha, A. (n.d.). Best Practices for QSAR Model Development, Validation, and Exploitation. Semantic Scholar. [Link]
-
Crescent Silico. (2023). QSAR Tutorial: Binary-QSAR Model Development Using A Free QSAR Software. YouTube. [Link]
-
University of Edinburgh. (n.d.). Video: Automatic QSAR Model Building and Validation tutorial. Moodle. [Link]
-
Gramatica, P. (2013). On the development and validation of QSAR models. PubMed. [Link]
-
SOP for QSAR Modeling in Drug Discovery. (2024). Standard Operating Procedure. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog. [Link]
-
Hanke, T., et al. (2018). Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 617-628. [Link]
-
Golbraikh, A., et al. (2003). Basic validation procedures for regression models in QSAR and QSPR studies. Journal of the Brazilian Chemical Society, 14(5), 835-847. [Link]
-
Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Vanderbilt University. [Link]
-
Parexel. (2021). Leveraging the draft FDA Guidance on PBPK for your drug development program. Parexel Insights. [Link]
-
Elmokadem, A., et al. (2019). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Pharmaceutics, 11(10), 487. [Link]
-
Zhang, X., et al. (2018). A general workflow to use physiologically based pharmacokinetic (PBPK) model to predict food effect based on cases analyzed. Journal of Pharmaceutical Sciences, 107(1), 186-196. [Link]
-
Quora. (2016). What are the steps of QSAR based drug design? Quora. [Link]
-
ResearchGate. (n.d.). Workflow illustrating the physiologically based pharmacokinetic (PBPK)... ResearchGate. [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Optibrium Blog. [Link]
-
Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity Blog. [Link]
-
FDA. (2020). Physiologically-based Pharmacokinetic Modeling (32of35) Complex Generics – Sep. 25-26, 2019. YouTube. [Link]
-
Leong, R., et al. (2020). Development of best practices in physiologically based pharmacokinetic modeling to support clinical pharmacology regulatory decision-making—A workshop summary. Clinical Pharmacology & Therapeutics, 108(4), 726-729. [Link]
-
ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics Blog. [Link]
-
Singh, K., et al. (2023). Advances in Drug Discovery and Design using Computer-aided Molecular Modeling. Current Pharmaceutical Design, 29(1), 1-2. [Link]
-
ResearchGate. (n.d.). Best Practices in the Development and Validation of Physiologically Based Biopharmaceutics Modeling. A Workshop Summary Report. ResearchGate. [Link]
-
Journal of Drug Discovery and Health Sciences. (2024). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Drug Discovery and Health Sciences. [Link]
-
Chen, B., et al. (2018). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 23(8), 2056. [Link]
-
Siramshetty, V. B., et al. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. Chemical Research in Toxicology, 35(12), 2215-2226. [Link]
-
ResearchGate. (n.d.). Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. [Link]
-
Yamashita, F., et al. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(10), 1641. [Link]
-
Semantic Scholar. (n.d.). New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. Semantic Scholar. [Link]
-
Statistically Significant. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Statistically Significant. [Link]
-
MDPI. (n.d.). New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. MDPI. [Link]
-
ResearchGate. (n.d.). Quantitative Methods in System-Based Drug Discovery. ResearchGate. [Link]
-
Adam, G., et al. (2016). Computational models for predicting drug responses in cancer research. Briefings in Bioinformatics, 17(5), 860-873. [Link]
-
MDPI. (n.d.). Computational Models for Clinical Applications in Personalized Medicine—Guidelines and Recommendations for Data Integration and Model Validation. MDPI. [Link]
-
JAMA Network. (2022). Development and Validation of Machine Models Using Natural Language Processing to Classify Substances Involved in Overdose Deaths. JAMA Network Open. [Link]
-
JMIR Publications. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. Journal of Medical Internet Research. [Link]
Sources
- 1. jddhs.com [jddhs.com]
- 2. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. SOP for QSAR Modeling in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 6. neovarsity.org [neovarsity.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leveraging the draft FDA Guidance on PBPK for your drug development program | Parexel [parexel.com]
Introduction: The Power of Proximity—Stabilizing Molecular Interactions
An In-Depth Technical Guide to Crosslinking Strategies: A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, understanding and manipulating the interactions between molecules is paramount. Protein crosslinking is a powerful biochemical technique that covalently links two or more molecules, providing a spatial and functional snapshot of their interactions.[1][2] This process is instrumental in elucidating protein-protein interactions, defining the architecture of multi-protein complexes, and constructing novel therapeutics like antibody-drug conjugates (ADCs).[1][][4] This guide provides a comparative analysis of different crosslinking strategies, offering insights into their mechanisms, applications, and the rationale behind experimental design.
The Chemist's Toolbox: Classifying Crosslinking Reagents
Crosslinking reagents, or crosslinkers, are molecules equipped with two or more reactive ends that form covalent bonds with specific functional groups on proteins and other biomolecules.[2][5] The choice of a crosslinker is dictated by the specific application and the functional groups available on the target molecules.[6]
A fundamental classification of crosslinkers is based on the reactivity of their ends:
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines (-NH2) found in lysine residues.[2][6][7] They are often employed to capture a "snapshot" of all protein interactions within a sample.[6]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers enable sequential reactions, allowing for more controlled and specific conjugation of two different molecules.[2][][9] This two-step process minimizes the formation of unwanted polymers or self-conjugates, which is critical in applications like ADC development.[][9]
-
Zero-Length Crosslinkers: These reagents facilitate the direct conjugation of two functional groups, such as a carboxyl group (-COOH) and a primary amine (-NH2), without becoming part of the final covalent bond.[6][10] Carbodiimides like EDC are prime examples of zero-length crosslinkers.[1][6]
-
Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers, these reagents have one reactive group that is chemically specific and another that is activated by UV light.[2][9][] This light-inducible reactivity allows for precise temporal control over the crosslinking reaction, enabling the capture of transient interactions.[12][13]
A Comparative Analysis of Crosslinking Strategies
The selection of a crosslinking strategy is a critical decision that influences the outcome and interpretation of an experiment. The following sections delve into the mechanisms, advantages, and limitations of each major class of crosslinkers.
Homobifunctional Crosslinkers: The Broad-Spectrum Approach
Mechanism of Action: Homobifunctional crosslinkers, such as Disuccinimidyl suberate (DSS), react with primary amines on lysine residues and the N-terminus of proteins.[2][5] The reaction results in the formation of stable amide bonds, effectively "fixing" proteins that are in close proximity.
Advantages:
-
Simplicity: The one-step reaction protocol is straightforward and easy to perform.[6]
-
Comprehensive Capture: Ideal for identifying all potential protein-protein interactions in a complex mixture.[6]
Disadvantages:
-
Lack of Specificity: Can lead to random polymerization and the formation of non-specific crosslinks.[6][9]
-
Difficult to Control: The single-step reaction offers limited control over the final conjugated products.
Common Applications:
-
Studying the quaternary structure of proteins.[1]
-
Capturing interacting proteins for subsequent identification by mass spectrometry.[14]
-
In vivo crosslinking to study protein interactions in their native cellular environment.[15][16]
Heterobifunctional Crosslinkers: Precision Engineering of Bioconjugates
Mechanism of Action: Heterobifunctional crosslinkers, like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), possess two different reactive moieties, for instance, an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups (-SH) on cysteine residues.[1][] This allows for a two-step conjugation process, where the first protein is modified with the crosslinker, purified, and then reacted with the second protein.[][9]
Advantages:
-
High Specificity and Control: The sequential reaction minimizes the formation of unwanted byproducts.[][9]
-
Versatility: A wide range of reactive groups are available, targeting different functional groups.[9]
Disadvantages:
-
More Complex Protocol: The two-step procedure is more time-consuming and requires purification steps.
-
Potential for Modification of Protein Function: The introduction of a linker molecule could potentially alter the biological activity of the conjugated proteins.
Common Applications:
-
Antibody-Drug Conjugates (ADCs): The precise control over conjugation is essential for producing homogenous and effective ADCs.[][4][]
-
Immobilization of Proteins: Attaching proteins to solid supports for applications like biosensors and affinity chromatography.
-
Fluorescent Labeling: Conjugating fluorescent dyes to antibodies or other proteins for imaging studies.
Zero-Length Crosslinkers: Forging a Direct Link
Mechanism of Action: Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), mediate the formation of a direct amide bond between a carboxyl group and a primary amine.[1][6] The EDC molecule itself is not incorporated into the final crosslink.[6]
Advantages:
-
No Spacer Arm: The absence of a spacer arm provides a more accurate representation of the distance between the interacting residues.[17]
-
Minimal Perturbation: The direct bond formation minimizes structural changes to the proteins.
Disadvantages:
-
Requirement for Specific Functional Groups: Both carboxyl and primary amine groups must be available and in close proximity.
-
Reaction Conditions: The reaction is sensitive to pH and the presence of extraneous carboxyl and amine groups.[6][18]
Common Applications:
-
Mapping protein interaction interfaces with high resolution.
-
Creating stable protein-hapten conjugates for antibody production.[1]
Photoreactive Crosslinkers: Capturing Fleeting Moments
Mechanism of Action: Photoreactive crosslinkers contain a photoreactive group, such as an aryl azide or diazirine, which becomes highly reactive upon exposure to UV light.[2][9][] This allows the crosslinker to be introduced to the system in an inert state and then activated at a specific time point to capture transient or weak interactions.[12][13]
Advantages:
-
Temporal Control: The ability to initiate the crosslinking reaction with light provides precise control over the timing of the experiment.[12]
-
Capture of Transient Interactions: Ideal for studying dynamic processes and weak protein-protein interactions.[12][15]
Disadvantages:
-
Potential for Non-specific Labeling: The highly reactive species generated upon photoactivation can react non-specifically with nearby molecules.
-
UV-induced Damage: UV light can potentially damage proteins and other biomolecules.
Common Applications:
-
Identifying the binding partners of a protein at a specific time point in a signaling pathway.
-
Mapping the interactome of a protein in living cells.[13][19][20]
Comparative Summary of Crosslinking Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Key Applications |
| Homobifunctional | One-step reaction with identical reactive groups (e.g., amine-amine).[6][7] | Simple, captures all interactions.[6] | Low specificity, potential for polymerization.[6][9] | Protein complex analysis, in vivo interaction studies.[1][15] |
| Heterobifunctional | Two-step reaction with different reactive groups (e.g., amine-sulfhydryl).[][9] | High specificity, controlled conjugation.[][9] | Complex protocol, potential for protein modification. | Antibody-drug conjugates, protein immobilization.[][4][] |
| Zero-Length | Direct bond formation between two functional groups (e.g., carboxyl-amine).[6][10] | No spacer arm, minimal perturbation.[17] | Requires specific functional groups, sensitive reaction conditions.[6][18] | High-resolution interface mapping, hapten conjugation.[1] |
| Photoreactive | Light-activated reactive group.[2][9][] | Temporal control, captures transient interactions.[12] | Potential for non-specific labeling, UV damage. | Studying dynamic interactions, live-cell interactome mapping.[13][19][20] |
Case Study 1: Unraveling Protein-Protein Interactions in a Multi-Subunit Complex using Homobifunctional Crosslinking and Mass Spectrometry
Objective: To identify the subunits of a purified protein complex and map their spatial arrangement using a homobifunctional crosslinker.
Methodology:
-
The purified protein complex is incubated with the amine-reactive homobifunctional crosslinker, BS3 (Bis(sulfosuccinimidyl)suberate), which is water-soluble and will not permeate cell membranes.[16]
-
The crosslinking reaction is quenched to stop further reactions.
-
The crosslinked sample is separated by SDS-PAGE. New, higher molecular weight bands corresponding to crosslinked subunits will be observed.
-
The bands of interest are excised from the gel and subjected to in-gel digestion with trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
-
Specialized software is used to identify the crosslinked peptides, revealing which amino acid residues from which subunits were in close proximity.[22][24]
Expected Outcome: The identification of crosslinked peptides provides distance constraints that can be used to build a low-resolution model of the protein complex's architecture.[25][26]
Case Study 2: Site-Specific Antibody-Drug Conjugate (ADC) Formation using a Heterobifunctional Crosslinker
Objective: To create a homogenous ADC by conjugating a cytotoxic drug to a specific site on a monoclonal antibody.
Methodology:
-
A monoclonal antibody is engineered to contain a unique cysteine residue at a specific site.
-
The antibody is first reacted with a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., Sulfo-SMCC). The NHS ester will react with primary amines on the antibody.[1]
-
The excess crosslinker is removed by purification.
-
The maleimide-activated antibody is then reacted with the cytotoxic drug, which has been modified to contain a free sulfhydryl group. The maleimide group will specifically react with the sulfhydryl group on the drug.[]
-
The resulting ADC is purified to remove any unconjugated drug or antibody.
Expected Outcome: A homogenous population of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for its therapeutic efficacy and safety.[]
Experimental Protocols
Protocol 1: In Vitro Crosslinking of a Protein Complex with DSS
Materials:
-
Purified protein sample (0.1-1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).[27]
-
DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[27]
Procedure:
-
Prepare the protein sample at the desired concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).[28]
-
Add the DSS stock solution to the protein solution to achieve the desired final concentration (a typical starting point is a 20- to 500-fold molar excess of crosslinker to protein).[16]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[27]
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.[27]
-
Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[29]
Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Fluorophore Conjugation
Materials:
-
Antibody solution (e.g., 1-5 mg/mL in PBS, pH 7.2-8.0).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) stock solution (e.g., 10 mM in DMSO).
-
Fluorophore with a free sulfhydryl group.
-
Desalting column.
Procedure: Step 1: Antibody Activation with SMCC
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of Fluorophore to Activated Antibody
-
Immediately add a 1.5- to 2-fold molar excess of the sulfhydryl-containing fluorophore to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The resulting antibody-fluorophore conjugate can be purified from excess fluorophore using a desalting column or dialysis.
Visualization of Workflows and Decision Making
Decision Tree for Selecting a Crosslinking Strategy
Caption: A generalized workflow for identifying protein-protein interactions using crosslinking followed by mass spectrometry.
References
-
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PubMed. (URL: [Link])
-
Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC - NIH. (URL: [Link])
-
The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. (URL: [Link])
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. (URL: [Link])
-
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC - NIH. (URL: [Link])
-
Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry - PubMed. (URL: [Link])
-
Heterobifunctional Crosslinkers - Creative Biolabs. (URL: [Link])
-
Analyzing Protein-Protein Interaction by using Crosslinking Methods - Longdom Publishing. (URL: [Link])
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])
-
What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? - Mtoz Biolabs. (URL: [Link])
-
Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PubMed Central. (URL: [Link])
-
How to cross-link proteins. (URL: [Link])
-
Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) DOI:10.1039/B801810C. (URL: [Link])
-
In Vivo Protein Cross-Linking | Springer Nature Experiments. (URL: [Link])
-
Insights on Chemical Crosslinking Strategies for Proteins - PMC - NIH. (URL: [Link])
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (URL: [Link])
-
The 3 Types of Crosslinking Reagents and When to Use Them - G-Biosciences. (URL: [Link])
-
Cross-linking Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - ACS Publications. (URL: [Link])
-
Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H. (URL: [Link])
-
Chemical cross-linking for protein-protein interaction studies - PubMed - NIH. (URL: [Link])
-
Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC - NIH. (URL: [Link])
-
A chemical tool for blue light-inducible proximity photo-crosslinking in live cells - RSC Publishing. (URL: [Link])
-
A Chemical Tool for Blue Light-Inducible Proximity Photo-crosslinking in Live Cells. (URL: [Link])
-
Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed. (URL: [Link])
-
A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC. (URL: [Link])
-
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - ResearchGate. (URL: [Link])
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC - NIH. (URL: [Link])
-
(PDF) Insights on Chemical Crosslinking Strategies for Proteins - ResearchGate. (URL: [Link])
-
Heterofunctional crosslinkers - Nanocs. (URL: [Link])
-
HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. (URL: [Link])
-
Protein Cross-Linkers - G-Biosciences. (URL: [Link])
Sources
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Homobifunctional Crosslinkers [proteochem.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 13. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A chemical tool for blue light-inducible proximity photo-crosslinking in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 24. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 28. fgsc.net [fgsc.net]
- 29. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Evaluating the Biological Impact of Oxidative Protein Modifications
In the dynamic landscape of cellular biology and drug development, understanding the nuances of post-translational modifications (PTMs) is paramount. Among these, oxidative modifications stand out as critical mediators of both physiological signaling and pathological insults. This guide provides a comprehensive framework for researchers to evaluate the biological impact of two key irreversible and reversible oxidative modifications: protein carbonylation and methionine oxidation. We will delve into the mechanistic underpinnings of these modifications, compare and contrast state-of-the-art detection methodologies, and provide detailed, field-proven protocols to empower your research. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to your investigations.
The Dichotomy of Oxidative Modifications: Damage vs. Regulation
Reactive oxygen species (ROS) are not merely agents of cellular damage; they are also integral to sophisticated signaling networks.[1][2] This duality is elegantly illustrated by the distinct natures of protein carbonylation and methionine oxidation.
-
Protein Carbonylation: A Hallmark of Irreversible Oxidative Stress Protein carbonylation is the irreversible introduction of carbonyl groups (aldehydes and ketones) onto the side chains of specific amino acid residues, primarily proline, arginine, lysine, and threonine.[3][4] This modification is a widely accepted biomarker of severe oxidative stress and is associated with protein dysfunction, aggregation, and degradation.[5][6] The chemical stability of carbonyl groups makes them reliable markers for quantifying the extent of oxidative damage in biological systems.[5][7]
-
Methionine Oxidation: A Reversible Switch in Cellular Signaling In contrast to the permanence of carbonylation, the oxidation of methionine to methionine sulfoxide (MetO) is a reversible process.[8][9] This reversibility, mediated by the enzyme family of methionine sulfoxide reductases (Msrs), positions methionine oxidation as a key regulatory mechanism in cellular signaling.[8][10] The conversion between the nonpolar methionine and the polar methionine sulfoxide can dramatically alter protein structure and function, akin to a biological on/off switch.[11]
The following diagram illustrates the distinct pathways of these two modifications.
Caption: Contrasting pathways of irreversible protein carbonylation and reversible methionine oxidation.
Methodologies for the Detection and Quantification of Oxidative Modifications
The choice of detection method is critical and depends on the specific research question, sample type, and available instrumentation. Here, we compare the most common techniques for assessing protein carbonylation and methionine oxidation.
The cornerstone of protein carbonylation detection is the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone product that can be quantified.[3][5][7]
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Spectrophotometry (Levine's Assay) | DNPH derivatization followed by spectrophotometric quantification of the hydrazone product at ~370 nm.[5][12] | Simple, low-cost, provides a global measure of carbonylation.[5][6] | Low sensitivity, potential for interference from non-protein carbonyls. | Rapid screening of total carbonyl content in purified proteins or complex mixtures. |
| ELISA | DNPH derivatization followed by immunodetection with an anti-DNPH antibody in a plate-based format.[3][5] | High-throughput, more sensitive than spectrophotometry.[7] | Measures total carbonylation, does not identify specific carbonylated proteins. | Quantification of total protein carbonyls in a large number of samples. |
| Western Blot (OxyBlot) | Proteins are separated by SDS-PAGE, transferred to a membrane, and derivatized with DNPH, followed by immunodetection with an anti-DNPH antibody.[5][6] | Allows for the visualization of carbonylated proteins and provides information on their molecular weight. | Semi-quantitative, requires specific antibodies for protein identification. | Identifying specific protein targets of carbonylation in a complex sample. |
| Mass Spectrometry | Identification of specific carbonylated residues through the mass shift introduced by derivatization (e.g., with biotin hydrazide) or directly by the mass of the carbonyl group. | Provides precise identification of the modified protein and the specific amino acid residue.[5][7] | Requires specialized equipment and expertise, can be costly. | In-depth proteomics studies to map specific sites of carbonylation. |
Detecting methionine oxidation is more challenging due to its subtle mass change (+16 Da) and the potential for artifactual oxidation during sample preparation.[8][13] Mass spectrometry-based approaches are the gold standard.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Bottom-Up Proteomics (LC-MS/MS) | Proteins are digested into peptides, which are then analyzed by mass spectrometry to identify peptides with a +16 Da mass shift on methionine residues. | Can identify specific sites of oxidation across the proteome. | Susceptible to artifactual oxidation during sample processing.[13] | Global profiling of methionine oxidation sites. |
| 18O-Labeling (MObB) | Unoxidized methionines are chemically converted to heavy-isotope labeled methionine sulfoxides (18O-MetO) at the time of cell lysis, allowing for the differentiation of in vivo (16O-MetO) from ex vivo oxidation.[8][13] | Accurately quantifies in vivo methionine oxidation stoichiometries by preventing artifactual oxidation.[8][11] | Requires specialized reagents and complex data analysis. | Precise and unbiased quantification of in vivo methionine oxidation. |
| Alkylation-Based Methods (MObBa) | Unoxidized methionines are selectively alkylated with iodoacetamide (IAA) to prevent their subsequent oxidation. The extent of alkylation is then quantified by mass spectrometry as a proxy for the unoxidized fraction.[11][14] | Uses common and less expensive reagents compared to 18O-labeling.[14] | Indirect measurement of oxidation. | A cost-effective alternative for quantifying methionine oxidation. |
The following diagram outlines a general workflow for the mass spectrometry-based analysis of oxidized proteins.
Caption: A generalized workflow for the proteomic analysis of oxidative modifications.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for inducing and detecting protein carbonylation and for assessing changes in protein redox status. These protocols are designed to be self-validating by including appropriate controls.
Rationale: To study the direct effects of oxidative stress on a purified protein or protein complex, a controlled in vitro oxidation system is necessary. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this purpose.[15][16]
Protocol:
-
Protein Preparation: Prepare your protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Oxidant Preparation: Prepare a fresh stock solution of hydrogen peroxide (H₂O₂). The final concentration of H₂O₂ will need to be optimized for your specific protein and desired level of oxidation, but a starting point could be a molar excess ranging from 10:1 to 1000:1 (H₂O₂:protein).
-
Oxidation Reaction: Add the H₂O₂ to the protein solution and incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Quenching the Reaction: Stop the reaction by adding catalase to a final concentration of 200 µg/mL to degrade the excess H₂O₂. Alternatively, the H₂O₂ can be removed by buffer exchange using a desalting column.
-
Controls:
-
Negative Control: A protein sample treated with buffer only (no H₂O₂).
-
Time-Course: Samples taken at different time points during the incubation with H₂O₂ to assess the kinetics of oxidation.
-
-
Analysis: Proceed with downstream assays to assess the extent of oxidation (e.g., DNPH assay for carbonylation) and the functional consequences (e.g., enzyme activity assays).
Rationale: This method allows for the specific detection of carbonylated proteins in a complex mixture, providing information on the molecular weight of the modified proteins.[5]
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration using a standard method (e.g., BCA assay).
-
DNPH Derivatization:
-
For each sample, take 20-50 µg of protein.
-
Add an equal volume of 10 mM DNPH in 2 M HCl.
-
Incubate in the dark at room temperature for 30 minutes, with vortexing every 5-10 minutes.
-
Negative Control: For each sample, prepare a parallel tube and add 2 M HCl without DNPH.
-
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of 20% Trichloroacetic acid (TCA). Incubate on ice for 10 minutes.
-
Pelleting and Washing: Centrifuge at 13,000 x g for 5 minutes at 4°C. Discard the supernatant. Wash the pellet twice with 1 mL of ethanol:ethyl acetate (1:1) to remove free DNPH.
-
Resuspension: Resuspend the pellet in a sample buffer compatible with SDS-PAGE (e.g., Laemmli buffer).
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against DNP (anti-DNP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[19] The intensity of the bands corresponds to the level of carbonylation.
Calmodulin (CaM): Calmodulin is a ubiquitous calcium-binding protein that plays a central role in calcium signaling.[20] CaM is rich in methionine residues and lacks cysteine, making it an excellent model for studying the effects of methionine oxidation.[20] Oxidation of specific methionine residues (e.g., Met109 and Met124) has been shown to impair CaM's ability to regulate target proteins, such as the ryanodine receptor (RyR), a calcium channel critical for muscle function.[10][21] This diminished regulation is due to alterations in the conformational dynamics of CaM upon methionine oxidation, which affects its interaction with target proteins.[10][22]
Glutamine Synthetase (GS): Glutamine synthetase is an enzyme that is highly susceptible to oxidative inactivation by carbonylation. Its activity can be used as a functional readout of oxidative damage. The activity of GS can be measured using a colorimetric assay that detects the formation of γ-glutamylhydroxamate.[23][24][25] A decrease in GS activity following oxidative stress is indicative of protein carbonylation and functional impairment.
Concluding Remarks for the Advanced Researcher
The study of oxidative protein modifications is a rapidly evolving field. While protein carbonylation remains a robust indicator of widespread oxidative damage, the reversible nature of methionine oxidation is increasingly recognized as a sophisticated mechanism for redox regulation. The choice of analytical method should be guided by the specific biological question. For a global assessment of oxidative stress, DNPH-based methods for carbonyl detection are reliable and accessible.[3][5] For detailed mechanistic studies and the analysis of regulatory modifications, advanced mass spectrometry techniques that can pinpoint specific sites of methionine oxidation and accurately quantify their stoichiometry are indispensable.[8][11][13] By carefully selecting and implementing the methodologies outlined in this guide, researchers can confidently evaluate the profound and diverse biological impacts of oxidative protein modifications.
References
-
Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]
-
Taggart, D. P., et al. (2020). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research, 19(9), 3746-3755. [Link]
-
Gao, X., et al. (2014). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 13(11), 5039-5047. [Link]
-
Donnelly, D. P., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2056-2065. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Protein Carbonyl Spectrophotometric Assay. Product Manual. [Link]
-
Saveliev, S. V., et al. (2019). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. Proceedings of the National Academy of Sciences, 116(11), 4938-4947. [Link]
-
Donnelly, D. P., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2056-2065. [Link]
-
Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]
-
Klein, J. C., et al. (2015). Impact of Methionine Oxidation on Calmodulin Structural Dynamics. Biochemical and Biophysical Research Communications, 456(2), 642-647. [Link]
-
Weber, D., et al. (2015). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(12), 2555-2570. [Link]
-
Klein, J. C., et al. (2015). Impact of methionine oxidation on calmodulin structural dynamics. Biochemical and Biophysical Research Communications, 456(2), 642-647. [Link]
-
Verrastro, I., et al. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Biomolecules, 5(2), 637-669. [Link]
-
Colombo, G., et al. (2018). Protein carbonylation detection methods: A comparison. Data in Brief, 20, 169-174. [Link]
-
Liu, W., & Xie, L. (2020). Calmodulin: The switch button of calcium signaling. International Journal of Molecular Sciences, 21(21), 8116. [Link]
-
Verrastro, I., et al. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Biomolecules, 5(2), 637-669. [Link]
-
Vogt, W. (1995). Loss of conformational stability in calmodulin upon methionine oxidation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(1), 63-70. [Link]
-
Anjo, S. I., et al. (2021). Protein Oxidative Modifications in Neurodegenerative Diseases: From Advances in Detection and Modelling to Their Use as Disease Biomarkers. Antioxidants, 10(2), 163. [Link]
-
MMPC. (2013). Protein Carbonyl Protocol. University of Michigan. [Link]
-
Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100551. [Link]
-
Kim, G., & Gladyshev, V. N. (2013). Stereospecific Oxidation of Calmodulin by Methionine Sulfoxide Reductase A. PLoS ONE, 8(4), e61685. [Link]
-
Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100551. [Link]
-
Rowe, W. B., et al. (1973). Assay for glutamine synthetase activity. The Biochemical Journal, 135(4), 893-896. [Link]
-
Bio-Techne. Glutamine Synthetase: Activity Assays. Product Page. [Link]
-
Vanevic, J., & Konermann, L. (2016). Cold Chemical Oxidation of Proteins. Journal of the American Society for Mass Spectrometry, 27(10), 1648-1657. [Link]
-
Muthuramalingam, M., et al. (2013). The hydrogen peroxide-sensitive proteome of the chloroplast in vitro and in vivo. Frontiers in Plant Science, 4, 65. [Link]
-
Boster Biological Technology. (2023). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Lam, Y. H., et al. (2011). Hydrogen Peroxide Induced Protein Oxidation During Storage and Lyophilization Process. Journal of Pharmaceutical Sciences, 100(11), 4641-4652. [Link]
-
Davies, M. J. (2016). Protein oxidation and peroxidation. The Biochemical journal, 473(7), 805-825. [Link]
-
Davies, M. J. (2016). Protein oxidation and peroxidation. Biochemical Journal, 473(7), 805-825. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereospecific Oxidation of Calmodulin by Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Impact of methionine oxidation on calmodulin structural dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cold Chemical Oxidation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. ptglab.com [ptglab.com]
- 19. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Methionine Oxidation on Calmodulin Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Loss of conformational stability in calmodulin upon methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay for glutamine synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glutamine Synthetase Activity Assay Kit (Colorimetric) (NBP3-24495): Novus Biologicals [novusbio.com]
- 25. Glutamine Synthetase: Activity Assays [bio-techne.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: Understanding the Compound
An In-Depth Guide to the Proper Disposal of 2-Methylpropanimidamide Hydrochloride
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 22007-68-7), ensuring the safety of personnel and the protection of our environment.
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified as a hazardous substance.
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious and painful eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[1][2]
Chemical Incompatibilities: This compound is known to be incompatible with strong bases and acid chlorides.[1] Co-mingling with these substances in a waste container could lead to a hazardous chemical reaction, potentially generating heat, gas, or toxic fumes. Therefore, strict waste segregation is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and airborne dust particles, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, thereby avoiding irritation.[1][2] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood.[1][4] | Minimizes the inhalation of dust, preventing respiratory tract irritation.[1][2] |
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and prevent further contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Full PPE: Before attempting any cleanup, equip yourself with the full PPE specified in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully transfer the spilled material and any contaminated absorbent into a designated, compatible, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, rinse the affected area cautiously with water for several minutes.[1][2][5] For inhalation, move to fresh air.[1] In all cases of exposure, seek medical advice if you feel unwell.[2][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. On-site chemical neutralization is not recommended due to the lack of a validated protocol and the compound's incompatibility with bases.
Workflow for Waste Collection and Segregation
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol: Waste Collection and Final Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Waste this compound (solid or in solution).
-
Contaminated materials (e.g., gloves, weigh boats, pipette tips).
-
Appropriate, compatible, and sealable hazardous waste container.
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department).
-
Full Personal Protective Equipment (PPE).
Procedure:
-
Waste Segregation: At the point of generation, ensure that waste containing this compound is kept separate from other chemical waste streams, especially those containing bases or acid chlorides.[1][6] Do not mix incompatible waste streams.[7]
-
Container Selection: Choose a robust, leak-proof waste container that is compatible with the waste. For liquid waste, ensure the container is designed for liquids.[7] The original product container can often be used if it is in good condition.[7]
-
Transferring Waste:
-
Solid Waste: Carefully transfer solid powder into the designated waste container, minimizing the creation of dust.
-
Aqueous Waste: Pour solutions directly into the designated liquid waste container.
-
Contaminated Labware: Place items like contaminated gloves, wipes, and plasticware into the solid waste container.
-
-
Labeling: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.[7] The label must, at a minimum, include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
A complete list of all chemical constituents and their approximate percentages.
-
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection point.
-
Professional Disposal: The final step is disposal through a licensed and approved waste disposal contractor.[1][5] Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
Regulatory Framework: RCRA and the Academic Laboratory
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Recognizing the unique nature of academic research, the EPA has established alternative regulations for colleges and universities under Subpart K of the RCRA generator requirements.[9][10][11]
These regulations provide academic laboratories with greater flexibility in making hazardous waste determinations and managing waste accumulation, while still ensuring safety and compliance.[9][10][12] It is essential for all laboratory personnel to be familiar with their institution's Laboratory Management Plan, which outlines the specific procedures for complying with these regulations.[10][11]
Caption: Decision workflow for handling waste this compound.
By adhering to this structured and informed disposal protocol, researchers can uphold their commitment to safety, environmental stewardship, and regulatory compliance, ensuring that scientific advancement does not come at the cost of personal or ecological well-being.
References
- EPA Proposes Tailored RCRA Requirements for Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
- In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services.
- Chemical Waste Disposal via Neutralization Procedures. (n.d.). Bellevue College.
- Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008). U.S. Environmental Protection Agency.
- Tips for Collecting and Neutralizing Laboratory Waste. (n.d.). Merck Millipore.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET - 2,2'-Azobis(2-methylpropionamidine) dihydrochloride. (2010). Fisher Scientific.
- The Academic Laboratory Exception. (2014). Dickinson Wright Health Law Blog.
- General Neutralization Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan? (2024).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 2,2-Azobis(2-amidinopropane) dihydrochloride. (2025). Sigma-Aldrich.
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. (n.d.). Benchchem.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. healthlawblog.dickinson-wright.com [healthlawblog.dickinson-wright.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Methylpropanimidamide Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylpropanimidamide hydrochloride (CAS No. 22007-68-7). Beyond a simple checklist, this document elucidates the rationale behind each procedural step, fostering a culture of safety and scientific integrity within the laboratory.
Understanding the Hazard Profile
This compound, also known as Isobutyrimidamide hydrochloride, is a member of the amidine hydrochloride family. While specific toxicological data for this compound is limited, its chemical structure necessitates a cautious approach. As a corrosive solid, it can cause severe skin and eye irritation upon contact.[1][2] Inhalation of its dust can lead to respiratory tract irritation.[2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Hazard Considerations:
-
Corrosivity: The hydrochloride salt form can react with moisture on the skin or in the respiratory tract to form hydrochloric acid, leading to chemical burns.[1]
-
Irritation: Direct contact with the eyes and skin can cause serious irritation.[3]
-
Respiratory Hazard: Inhalation of fine particles can irritate the mucous membranes and respiratory system.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects the skin from direct contact and potential corrosive effects. The material should be chosen based on its resistance to the specific chemical.[5][6] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and protects the skin from spills.[5] For larger quantities, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter | Required when handling the powder outside of a fume hood or when there is a risk of generating dust.[3][5] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and ensuring safe handling. The following diagram illustrates the recommended operational plan.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly labeled with appropriate hazard warnings.[8]
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Use spark-proof tools if there is a risk of ignition.[9]
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If dissolving in water, be aware that this may generate heat.[2]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[3] Clean the work area to remove any residual contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10] The following guidelines should be followed for the disposal of this compound and its associated waste.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[11][12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as solid chemical waste.[8]
Caption: Segregation and disposal of waste generated from this compound.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.[8][11]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[8]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9] Never dispose of this chemical down the drain or in the general trash.[9][10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
ACTenviro. Best Practices for Laboratory Waste Management. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]
-
DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. [Link]
-
Tion. Safe Storage and Disposal of Chemicals in A Lab. [Link]
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Princeton University Environmental Health and Safety. Corrosive Materials. [Link]
Sources
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. actenviro.com [actenviro.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
